2-(4-Bromophenyl)thiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromophenyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNS/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSWRPPPAGUIOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90543431 | |
| Record name | 2-(4-Bromophenyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90543431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27149-27-5 | |
| Record name | 2-(4-Bromophenyl)thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27149-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromophenyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90543431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-bromophenyl)-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(4-Bromophenyl)thiazole chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 2-(4-Bromophenyl)thiazole
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The thiazole ring is a privileged scaffold found in numerous FDA-approved drugs, and the presence of a bromophenyl moiety offers a versatile synthetic handle for molecular elaboration. This document, intended for scientists and drug development professionals, details the core physicochemical properties, robust synthetic methodologies, spectroscopic signature, chemical reactivity, and potential applications of this valuable building block. By synthesizing technical data with mechanistic insights, this guide serves as an authoritative resource for leveraging this compound in advanced research and development projects.
Core Physicochemical and Structural Properties
This compound is a solid organic compound featuring a thiazole ring substituted with a 4-bromophenyl group at the 2-position. This structure combines the biologically relevant thiazole nucleus with a functionalized aromatic ring, making it an ideal starting point for chemical library synthesis. The bromine atom is a particularly useful feature, enabling a wide range of palladium-catalyzed cross-coupling reactions.
Table 1: Physicochemical Identifiers and Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₆BrNS | [1] |
| Molecular Weight | 239.12 g/mol | [1] |
| Appearance | White to Yellow Solid (inferred from derivatives) | [2] |
| InChI | InChI=1S/C9H6BrNS/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H | [1] |
| InChIKey | AGSWRPPPAGUIOZ-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC(=CC=C1C2=NC=CS2)Br | [1] |
| XlogP (Predicted) | 3.3 | [1] |
| Storage | Store at 2-8°C in a cool, dry place | [2] |
Synthesis and Mechanistic Insights: The Hantzsch Thiazole Synthesis
The most reliable and widely adopted method for constructing the 2,4-disubstituted thiazole core is the Hantzsch Thiazole Synthesis, first described in 1887.[3] This reaction is a cornerstone of heterocyclic chemistry due to its operational simplicity, use of readily available starting materials, and generally high yields.[4] The synthesis proceeds via a (3+2) heterocyclization reaction between an α-haloketone and a thioamide.[5]
For the specific synthesis of this compound, the key precursors are 2-bromo-1-(4-bromophenyl)ethan-1-one and thioformamide. The causality behind this choice lies in the predictable bond formation: the sulfur of the thioamide acts as a nucleophile, attacking the α-carbon of the haloketone, initiating a sequence of condensation and cyclization steps to form the stable aromatic thiazole ring.[3][4]
Experimental Protocol: Hantzsch Synthesis
-
Step 1: Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-bromo-1-(4-bromophenyl)ethan-1-one (1.0 eq) and thioformamide (1.2 eq) in a suitable solvent such as ethanol or methanol (5 mL/mmol of ketone).[4]
-
Step 2: Reflux: Heat the reaction mixture to reflux (approximately 80-100°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).[6]
-
Step 3: Work-up: Allow the mixture to cool to room temperature. Pour the contents into a beaker containing a dilute aqueous solution of a weak base, such as 5% sodium carbonate (Na₂CO₃), to neutralize the hydrobromic acid byproduct.[4]
-
Step 4: Isolation: The thiazole product, being poorly soluble in water, will precipitate.[4] Collect the solid product by vacuum filtration through a Büchner funnel.
-
Step 5: Purification: Wash the collected solid (filter cake) with cold water to remove residual salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Spectroscopic and Analytical Characterization
The structural confirmation of this compound relies on a combination of standard spectroscopic techniques. The expected spectral data provide a unique fingerprint for the molecule.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Aromatic Protons (Phenyl): Two doublets in the range of δ 7.5-8.0 ppm, characteristic of a 1,4-disubstituted benzene ring.[7][8] - Thiazole Protons: Two doublets or singlets between δ 7.0-8.0 ppm, corresponding to the protons at the C4 and C5 positions of the thiazole ring.[7][9] |
| ¹³C NMR | - Aromatic Carbons: Signals in the δ 120-150 ppm range. The carbon bearing the bromine will be distinct.[7][10] - Thiazole Carbons: Signals typically observed around δ 115 ppm (C5), δ 150 ppm (C4), and δ 170 ppm (C2).[11] |
| FT-IR (cm⁻¹) | - C=N Stretch: Characteristic absorption band around 1610-1630 cm⁻¹.[7] - Aromatic C=C Stretch: Bands in the 1500-1600 cm⁻¹ region.[7] - C-S Stretch: Linkage indicated by a stretch around 725 cm⁻¹.[7] - C-Br Stretch: A distinct band typically below 700 cm⁻¹.[8] |
| Mass Spec (MS) | - Molecular Ion (M⁺): A prominent peak at m/z corresponding to the molecular weight (239/241), showing the characteristic isotopic pattern for a single bromine atom (~1:1 ratio). - Fragmentation: Key fragments may arise from the cleavage of the thiazole ring or loss of the bromine atom.[12] |
Chemical Reactivity and Derivatization Potential
The synthetic utility of this compound is primarily derived from the reactivity of the C-Br bond on the phenyl ring. This site is ideal for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds.
A. Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful method for forming a C-C bond between the bromophenyl group and a wide variety of boronic acids or esters. This allows for the introduction of new aryl, heteroaryl, or alkyl substituents, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. The choice of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a solvent system (e.g., dioxane/water) is critical for achieving high conversion and yield.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Step 1: Degassing: To a reaction vessel, add this compound (1.0 eq), the desired boronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base like potassium carbonate (2.0-3.0 eq).
-
Step 2: Solvent Addition: Add a degassed solvent mixture, typically dioxane and water (e.g., 4:1 ratio).
-
Step 3: Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.
-
Step 4: Reaction: Heat the mixture to 80-100°C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Step 5: Work-up and Purification: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The resulting crude product is then purified using column chromatography to isolate the desired coupled product.
Applications in Research and Drug Development
While this compound is primarily a building block, its derivatives have demonstrated a wide spectrum of biological activities. The thiazole nucleus is a bioisostere of other five-membered rings and can engage in crucial hydrogen bonding and π-π stacking interactions with biological targets.[13] This makes the this compound scaffold a highly valuable starting point for developing novel therapeutics.
-
Anticancer Agents: Numerous derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and lung adenocarcinoma (A549).[6][7][14] The ability to easily modify the structure via the bromo-substituent allows for fine-tuning of activity and selectivity.[15]
-
Antimicrobial Agents: The thiazole ring is a common feature in antimicrobial drugs. Hybrids incorporating the this compound core have shown potent activity against a range of bacterial and fungal strains, in some cases comparable to or exceeding that of standard drugs like ciprofloxacin and ketoconazole.[6][7][14]
-
Agrochemicals: The structural motifs present in this compound are also relevant in agricultural chemistry. It serves as a precursor for developing effective pesticides and herbicides, contributing to crop protection and enhanced agricultural productivity.[15]
Safety, Handling, and Storage
As a chemical intermediate, this compound requires careful handling in a laboratory setting. While specific toxicological data is limited, information from structurally related compounds provides a basis for safe handling procedures.
-
Hazard Classification: Derivatives are often classified as harmful if swallowed (H302) and may cause skin and serious eye irritation (H315, H319).[2][16][17][18]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[17][19] Handling should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[19][20]
-
Handling: Avoid contact with skin, eyes, and clothing.[17] Wash hands thoroughly after handling. Prevent dispersion of dust during transfer.[17]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[2][21] Recommended storage temperature is often between 2-8°C.[2][22]
-
Spills and First Aid: In case of skin or eye contact, rinse immediately and thoroughly with plenty of water.[17][20] If inhaled, move to fresh air.[20] In case of a spill, contain the material and clean up using appropriate methods to avoid environmental discharge.[19]
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An In-depth Technical Guide to 2-Amino-4-(4-bromophenyl)thiazole: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 2-amino-4-(4-bromophenyl)thiazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. While the nomenclature can vary, with "2-(4-Bromophenyl)thiazole" sometimes being used colloquially, the core structure widely studied and commercially available is 2-Amino-4-(4-bromophenyl)thiazole . Its designated CAS (Chemical Abstracts Service) number is 2103-94-8 .[1][2][3] This guide will delve into the synthesis, physicochemical properties, spectral data, and, most importantly, the diverse biological activities that position this molecule as a valuable scaffold in the quest for novel therapeutics.
The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. This structural motif is a cornerstone in many biologically active compounds and approved drugs.[4][5] The presence of an amino group at the 2-position and a bromophenyl substituent at the 4-position of the thiazole ring in 2-amino-4-(4-bromophenyl)thiazole imparts specific chemical reactivity and pharmacological properties. The bromine atom, for instance, enhances lipophilicity, which can influence how the molecule interacts with biological targets.[1] This compound serves as a crucial intermediate for the synthesis of a wide array of derivatives with potential therapeutic applications.[1]
Physicochemical and Spectral Properties
A thorough understanding of a compound's physical and spectral characteristics is fundamental for its identification, purification, and structural elucidation.
| Property | Value | Source |
| CAS Number | 2103-94-8 | [1][2][3] |
| Molecular Formula | C₉H₇BrN₂S | [1][3] |
| Molecular Weight | 255.13 g/mol | [3] |
| Appearance | White to light yellow or light orange powder/crystal | |
| Melting Point | 183-187 °C | [2] |
| Water Solubility | Insoluble | [6] |
| Storage Temperature | 2-8°C | [2] |
Spectral Data:
-
¹H NMR: The proton NMR spectrum of the parent compound shows a characteristic singlet for the C5-H of the thiazole ring. The aromatic protons of the bromophenyl group typically appear as a set of doublets. The protons of the amino group (NH₂) will present as a broad singlet.[7]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the thiazole ring and the bromophenyl group. The C2 carbon bearing the amino group is typically found further downfield.[7]
-
IR Spectroscopy: The infrared spectrum is characterized by stretching vibrations for the N-H bonds of the primary amine (around 3429 and 3282 cm⁻¹), C=N of the thiazole ring (around 1632 cm⁻¹), and the C-Br bond (around 569 cm⁻¹).[7][8]
Synthesis of 2-Amino-4-(4-bromophenyl)thiazole
The most common and efficient method for synthesizing 2-amino-4-(4-bromophenyl)thiazole is through the Hantzsch thiazole synthesis . This reaction involves the condensation of an α-haloketone with a thioamide. In this specific case, 4-bromophenacyl bromide (an α-haloketone) is reacted with thiourea.
Figure 1: Hantzsch synthesis of 2-Amino-4-(4-bromophenyl)thiazole.
Detailed Experimental Protocol:
-
Reaction Setup: To a solution of 4-bromophenacyl bromide (1 equivalent) in absolute ethanol, add thiourea (1.1 equivalents).
-
Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Isolation and Purification: Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to obtain a pure crystalline solid.[8]
The causality behind these steps lies in the nucleophilic nature of the sulfur atom in thiourea, which attacks the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic thiazole ring. The use of ethanol as a solvent is advantageous due to its ability to dissolve the reactants and its suitable boiling point for the reflux conditions.
Applications in Drug Discovery and Development
2-Amino-4-(4-bromophenyl)thiazole and its derivatives have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug development. The core structure serves as a versatile scaffold that can be chemically modified to optimize potency and selectivity against various biological targets.
Antimicrobial Activity
Derivatives of 2-amino-4-(4-bromophenyl)thiazole have shown promising activity against a range of bacterial and fungal pathogens.[4] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes. For instance, some derivatives have been shown to inhibit fatty acid synthase, an enzyme crucial for bacterial cell membrane synthesis.[1]
-
Antibacterial: Schiff base derivatives have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[4]
-
Antifungal: Certain synthesized derivatives have exhibited significant antifungal activity against species like Candida albicans and Candida glabrata.[8]
Anticancer Activity
The thiazole nucleus is a common feature in many anticancer agents. Derivatives of 2-amino-4-(4-bromophenyl)thiazole have been evaluated for their cytotoxic effects against various cancer cell lines.
-
Breast Cancer: A novel series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized and evaluated for their in vitro anticancer activity against the MCF7 human breast adenocarcinoma cell line.[7] One particular compound from this series exhibited an IC₅₀ value of 10.5 µM, which is comparable to the standard drug 5-fluorouracil.[7]
-
Lung Cancer: Other complex derivatives incorporating the 2-[5-(4-fluorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-bromophenyl)thiazole structure have shown promising inhibitory effects on A549 lung cancer cells.[9][10]
The proposed mechanism for the anticancer activity of some of these derivatives involves the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival.
Figure 2: Drug development workflow utilizing the 2-Amino-4-(4-bromophenyl)thiazole scaffold.
Conclusion
2-Amino-4-(4-bromophenyl)thiazole is a fundamentally important heterocyclic compound with a well-established synthetic route and a growing portfolio of biological activities. Its utility as a versatile scaffold in medicinal chemistry is evident from the numerous studies exploring its derivatives for antimicrobial and anticancer applications. For researchers and drug development professionals, this molecule represents a promising starting point for the design and synthesis of novel therapeutic agents. The continued exploration of its chemical space is likely to yield new drug candidates with improved efficacy and selectivity.
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An In-Depth Technical Guide to the Molecular Structure and Synthetic Versatility of 2-(4-Bromophenyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 2-(4-Bromophenyl)thiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While existing literature often conflates this molecule with its isomers, this paper focuses specifically on the 2-(4-bromophenyl) substituted scaffold, offering a detailed exploration of its structural features, physicochemical properties, and synthetic accessibility. We will delve into established synthetic methodologies, such as the Hantzsch thiazole synthesis, and explore the reactivity of the bromophenyl moiety, particularly in cross-coupling reactions. This guide aims to serve as a foundational resource for researchers seeking to leverage the unique characteristics of this compound in novel drug discovery and material science applications.
Introduction: The Thiazole Scaffold in Modern Chemistry
The thiazole ring is a cornerstone of heterocyclic chemistry, renowned for its presence in a myriad of biologically active compounds and functional materials. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a privileged scaffold in drug design. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.
This guide focuses on a specific, yet underexplored, member of this family: this compound. The strategic placement of the bromophenyl group at the 2-position of the thiazole ring offers a unique combination of a readily functionalizable handle (the bromine atom) and a biologically relevant aromatic system. This structure presents a versatile platform for the synthesis of novel derivatives with tailored properties.
Molecular Structure and Physicochemical Properties
The definitive identification of this compound is crucial to distinguish it from its more commonly cited isomers, such as 2-amino-4-(4-bromophenyl)thiazole.
Core Molecular Structure
The molecular structure of this compound consists of a central five-membered thiazole ring, with a sulfur atom at position 1 and a nitrogen atom at position 3. A 4-bromophenyl group is attached to the carbon atom at position 2 of the thiazole ring.
| Identifier | Value |
| Molecular Formula | C₉H₆BrNS |
| SMILES | C1=CC(=CC=C1C2=NC=CS2)Br[1] |
| InChI | InChI=1S/C9H6BrNS/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H[1] |
| InChIKey | AGSWRPPPAGUIOZ-UHFFFAOYSA-N[1] |
Predicted Physicochemical Properties
While extensive experimental data for this specific isomer is not widely available, its physicochemical properties can be reliably predicted based on its structure.
| Property | Predicted Value |
| Molecular Weight | 239.12 g/mol |
| XlogP | 3.3[1] |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bond Count | 1 |
The presence of the bromine atom significantly influences the molecule's lipophilicity, which can have profound effects on its pharmacokinetic properties, such as membrane permeability and protein binding.
Synthesis of this compound: A Methodological Overview
The synthesis of 2-arylthiazoles can be achieved through several established methods. The Hantzsch thiazole synthesis is a classic and versatile approach.
The Hantzsch Thiazole Synthesis
The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide.[2][3] For the synthesis of this compound, a plausible pathway would involve the reaction of 4-bromothiobenzamide with a 2-haloacetaldehyde.
Conceptual Synthetic Workflow: Hantzsch Synthesis
Caption: Conceptual workflow for the Hantzsch synthesis of this compound.
Experimental Protocol: A Plausible Hantzsch Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromothiobenzamide (1.0 eq) in a suitable solvent such as ethanol.
-
Reagent Addition: Add 2-chloroacetaldehyde (1.1 eq) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize with a mild base, such as sodium bicarbonate solution.
-
Isolation: The product may precipitate out of solution and can be collected by filtration. Alternatively, the product can be extracted with an organic solvent, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a common solvent for Hantzsch synthesis as it effectively dissolves the reactants and facilitates the reaction at a moderate reflux temperature.
-
Stoichiometry: A slight excess of the α-haloketone is often used to ensure complete consumption of the thioamide.
-
Work-up: Neutralization is necessary to remove any acidic byproducts and to facilitate the precipitation or extraction of the final product.
Spectroscopic Characterization
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the thiazole and bromophenyl rings.
-
Thiazole Protons: Two doublets in the aromatic region, corresponding to the protons at the 4- and 5-positions of the thiazole ring.
-
Bromophenyl Protons: Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Thiazole Carbons: Signals corresponding to the three carbon atoms of the thiazole ring. The carbon at the 2-position, attached to the bromophenyl group, will be significantly deshielded.
-
Bromophenyl Carbons: Four signals for the six carbons of the bromophenyl ring, due to symmetry. The carbon atom attached to the bromine will show a characteristic chemical shift.
Mass Spectrometry
The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Reactivity and Potential for Derivatization
The this compound scaffold is a versatile building block for the synthesis of more complex molecules, primarily due to the reactivity of the bromine atom.
Suzuki-Miyaura Cross-Coupling
The bromine atom on the phenyl ring is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[4][5] This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 4-position of the phenyl ring.
Workflow: Suzuki-Miyaura Cross-Coupling
Caption: General workflow for the Suzuki-Miyaura cross-coupling of this compound.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a degassed mixture of this compound (1.0 eq), an arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq) in a suitable solvent system (e.g., toluene/ethanol/water), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Reaction: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110 °C. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, so an inert atmosphere is crucial to prevent catalyst degradation.
-
Base: The base is required to activate the boronic acid for transmetalation to the palladium center.
-
Solvent System: A mixture of solvents is often used to ensure the solubility of all reactants.
Potential Applications in Drug Discovery and Materials Science
While specific biological data for this compound is limited, the broader class of 2-arylthiazoles has shown significant promise in several areas:
-
Anticancer Agents: Many thiazole-containing compounds have demonstrated potent anticancer activity by targeting various cellular pathways.[6][7] The this compound scaffold can be elaborated to design novel kinase inhibitors or other targeted therapies.
-
Antimicrobial Agents: The thiazole nucleus is a key component of many antimicrobial drugs. Derivatives of this compound could be explored for their activity against a range of bacterial and fungal pathogens.
-
Materials Science: The rigid, aromatic structure of this compound makes it a potential building block for organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The bromine atom allows for further functionalization to tune the electronic and photophysical properties of the resulting materials.
Conclusion and Future Outlook
This compound represents a valuable yet underutilized scaffold in synthetic and medicinal chemistry. Its straightforward synthesis and the presence of a versatile functional handle in the form of the bromine atom make it an attractive starting material for the generation of diverse chemical libraries. Future research should focus on the thorough experimental characterization of this compound, including detailed spectroscopic analysis and X-ray crystallography, to provide a solid foundation for its application. Furthermore, the systematic exploration of its biological activities and material properties will undoubtedly unlock the full potential of this promising heterocyclic building block.
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An In-depth Technical Guide to the Synthesis of 2-(4-Bromophenyl)thiazole
Introduction: The Significance of the 2-Arylthiazole Scaffold
The 2-(4-bromophenyl)thiazole moiety is a privileged scaffold in medicinal chemistry and materials science. As a key structural component, it is present in a multitude of compounds investigated for their potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The presence of the bromine atom on the phenyl ring provides a versatile handle for further chemical modifications, particularly through palladium-catalyzed cross-coupling reactions, enabling the generation of diverse compound libraries for drug discovery and the development of advanced organic materials. This guide provides an in-depth exploration of the primary synthetic pathways to this crucial building block, focusing on the underlying chemical principles, detailed experimental protocols, and comparative analysis to aid researchers in selecting the optimal route for their specific application.
Pathway 1: The Classic Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains one of the most fundamental and widely utilized methods for constructing the thiazole ring.[2] The core of this reaction is the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, this involves the reaction of 2-bromo-1-(4-bromophenyl)ethan-1-one (more commonly known as p-bromophenacyl bromide) with thioformamide.
Causality Behind the Hantzsch Approach:
This method is favored for its reliability, straightforward execution, and the general availability of starting materials. The reaction mechanism is a well-understood, two-step process involving a nucleophilic substitution followed by a condensation-dehydration, which robustly drives the formation of the stable aromatic thiazole ring.
Workflow for Hantzsch Synthesis
Caption: Workflow for the Hantzsch synthesis of this compound.
Part 1.1: Synthesis of Precursor: p-Bromophenacyl Bromide
The α-haloketone precursor is synthesized via the direct bromination of 4-bromoacetophenone. Acetic acid is a common solvent, and the reaction proceeds readily at temperatures kept below 20°C to control selectivity for the α-position over the aromatic ring.
Experimental Protocol: Adapted from Organic Syntheses, Coll. Vol. 2, p.480 (1943).[3]
-
In a 500 mL flask, dissolve 50 g (0.25 mole) of p-bromoacetophenone in 100 mL of glacial acetic acid.
-
With vigorous shaking and while maintaining the temperature below 20°C (using a water bath), slowly add 40 g (12.5 mL, 0.25 mole) of bromine dropwise. The addition should take approximately 30 minutes.
-
Needles of p-bromophenacyl bromide will begin to crystallize after about half of the bromine has been added.
-
Once the addition is complete, cool the flask in an ice-water bath to maximize precipitation.
-
Filter the product with suction and wash the crude crystals with 50% ethyl alcohol until they are colorless (approximately 100 mL).
-
Air-dry the material. The crude product typically weighs 55-60 g and melts at 106–108°C.
-
For purification, recrystallize the crude product from 400 mL of 95% ethyl alcohol. This yields 48–50 g (69–72%) of colorless needles with a melting point of 108–109°C.
Part 1.2: Hantzsch Cyclization
Experimental Protocol: Based on the general Hantzsch synthesis procedure.[4]
-
In a round-bottom flask equipped with a reflux condenser, suspend p-bromophenacyl bromide (1.38 g, 0.005 mol) and thioformamide (0.37 g, 0.006 mol) in 100 mL of absolute ethanol.
-
Heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude this compound by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Part 1.3: Reaction Mechanism
The Hantzsch synthesis proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
-
S_N2 Attack: The sulfur atom of the thioformamide, being a soft and potent nucleophile, attacks the α-carbon of the p-bromophenacyl bromide, displacing the bromide ion.
-
Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the electrophilic carbonyl carbon, forming a five-membered ring intermediate, a hydroxythiazoline.
-
Dehydration: The hydroxythiazoline intermediate readily eliminates a molecule of water under the reaction conditions to form the stable, aromatic thiazole ring.
Pathway 2: Palladium-Catalyzed Cross-Coupling
A more modern and convergent approach to 2-arylthiazoles involves the use of palladium-catalyzed cross-coupling reactions. This strategy builds the C-C bond between the pre-formed thiazole ring and the aryl group, offering a different retrosynthetic disconnection compared to the Hantzsch synthesis. This specific protocol details a coupling reaction starting from 2-bromothiazole.
Causality Behind the Cross-Coupling Approach:
This method is highly valuable for its modularity. It allows for the combination of various substituted thiazoles and aryl partners, making it ideal for library synthesis. The use of a palladium catalyst, such as Pd(PPh₃)₄, facilitates the formation of the C-C bond through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The initial conversion of 2-bromothiazole to an organozinc reagent is a key step to enable the transmetalation phase.
Workflow for Palladium-Catalyzed Synthesis
Caption: Workflow for Pd-catalyzed synthesis of this compound.
Experimental Protocol:
Adapted from a procedure for the synthesis of this compound.[5]
-
Under a nitrogen atmosphere, dissolve 2-bromothiazole (16.4 g) in 50 mL of tetrahydrofuran (THF) and cool the solution in an ice bath.
-
Slowly add 55 mL of a 2M solution of isopropylmagnesium chloride in THF dropwise with stirring. Continue stirring for 1 hour after the addition is complete.
-
Add zinc chloride-tetramethylethylenediamine (TMEDA) complex (30.3 g) to the mixture and stir at room temperature for 1 hour.
-
To the resulting organozinc reagent, add 1-bromo-4-iodobenzene (28.3 g) and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3.5 g).
-
Heat the reaction mixture to reflux and stir for 1.5 hours.
-
After the reaction is complete, cool to room temperature.
-
Add an aqueous solution of ethylenediaminetetraacetic acid disodium salt (EDTA) to quench the reaction and chelate metal ions.
-
Extract the organic phase with toluene.
-
Remove the solvent by distillation under reduced pressure.
-
Purify the final product by silica gel column chromatography (eluent: toluene/ethyl acetate = 50/1, v/v) to yield this compound (18.3 g).
Reaction Mechanism
The catalytic cycle for this cross-coupling reaction involves several key steps.
Caption: Simplified Palladium Catalytic Cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 1-bromo-4-iodobenzene (the more reactive C-X bond) to form a Pd(II) intermediate.
-
Transmetalation: The thiazole group is transferred from the organozinc reagent to the palladium center, displacing the halide and forming a new Pd(II) complex with both organic fragments attached.
-
Reductive Elimination: The two organic fragments (the 4-bromophenyl group and the thiazole group) couple and are eliminated from the palladium center, forming the final product and regenerating the active Pd(0) catalyst.
Comparative Analysis of Synthetic Pathways
The choice between the Hantzsch synthesis and a palladium-catalyzed route depends on factors such as starting material availability, desired scale, and the need for modularity.
| Feature | Hantzsch Synthesis | Palladium-Catalyzed Coupling |
| Strategy | Convergent (Ring Formation) | Convergent (C-C Bond Formation) |
| Key Precursors | 4-Bromophenacyl bromide, Thioformamide | 2-Bromothiazole, 1-Bromo-4-iodobenzene |
| Advantages | - Well-established, robust- Often high-yielding for simple substrates- Does not require expensive metal catalysts | - Highly modular for library synthesis- Tolerant of many functional groups- Can be performed at low catalyst loadings[6] |
| Disadvantages | - α-haloketones can be lachrymatory- Less modular than cross-coupling | - Requires expensive palladium catalyst- Requires synthesis of organometallic reagents- Potential for metal contamination in product |
| Typical Yield | 69-72% (for precursor)[3] | ~75% (reported for this specific reaction)[5] |
Product Validation and Characterization
Regardless of the synthetic pathway chosen, the identity and purity of the final product, this compound, must be confirmed through standard analytical techniques.
-
Physical Properties: The product should be a solid at room temperature. The melting point should be determined and compared to literature values.
-
Chromatography: Thin Layer Chromatography (TLC) should show a single spot, and High-Performance Liquid Chromatography (HPLC) should indicate high purity.
-
Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons. The two doublets for the A₂B₂ system of the 4-bromophenyl group should appear around δ 7.5-7.9 ppm. The two protons on the thiazole ring will appear as distinct signals, with the H5 proton typically appearing around δ 7.3 ppm and the H4 proton around δ 7.8 ppm.[7]
-
¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments. Key signals include those for the thiazole ring carbons (C2, C4, C5) and the six carbons of the bromophenyl ring.[1]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of C₉H₆BrNS (240.12 g/mol ), with the characteristic isotopic pattern for a compound containing one bromine atom (M and M+2 peaks in an approximate 1:1 ratio).
-
Conclusion for the Field Professional
Both the Hantzsch synthesis and palladium-catalyzed cross-coupling represent viable and effective strategies for the synthesis of this compound. The Hantzsch pathway offers a classic, cost-effective route suitable for large-scale synthesis where the starting materials are readily available. In contrast, the palladium-catalyzed approach provides superior flexibility and modularity, making it the preferred method for creating diverse analogs and for applications in medicinal chemistry where rapid library generation is paramount. The selection of a specific pathway should be guided by a thorough evaluation of project goals, available resources, and desired scale of production. This guide provides the foundational protocols and mechanistic understanding to empower researchers to make that informed decision.
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A Technical Guide to the Synthesis and Exploration of 2-(4-Bromophenyl)thiazole Derivatives
Abstract
The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, integral to the structure of numerous natural products and synthetic pharmaceuticals, including antimicrobials, antiretrovirals, and anticancer agents.[1][2] This guide provides an in-depth technical overview of the discovery and synthesis of a specific, valuable subclass: 2-(4-Bromophenyl)thiazole derivatives. The presence of the bromophenyl group at the 2-position offers a critical handle for further chemical modification, making these compounds versatile platforms for developing new therapeutic agents. We will explore the foundational Hantzsch thiazole synthesis, detailing its mechanism, providing a field-tested experimental protocol, and discussing the rationale behind key procedural steps. Furthermore, this guide covers the essential analytical techniques for structural verification and delves into the known biological activities and structure-activity relationships (SAR) that drive modern drug discovery efforts in this chemical space.
The Thiazole Scaffold: A Privileged Structure in Drug Discovery
Heterocyclic compounds, which contain atoms other than carbon in their ring structures, form a major branch of organic chemistry, with nitrogen-containing heterocycles being a primary area of study.[3] Among these, the thiazole ring—a five-membered aromatic system containing one sulfur and one nitrogen atom—holds a place of particular importance.[4] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a "privileged scaffold" in medicinal chemistry.
The thiazole motif is found in a wide array of FDA-approved drugs, demonstrating its versatility and acceptance by biological systems. Notable examples include:
-
Ritonavir: An antiretroviral medication used to treat HIV/AIDS.[1]
-
Abafungin: A broad-spectrum antifungal agent.[2]
-
Tiazofurin: An anticancer agent.[1]
The broad spectrum of biological activities associated with thiazole derivatives—spanning anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties—continues to fuel research into novel synthetic methodologies and applications.[5]
Core Synthesis: The Hantzsch Thiazole Synthesis
The most reliable and widely adopted method for constructing the 2,4-disubstituted thiazole core is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[4][6] This reaction involves the condensation of an α-haloketone with a thioamide.[6] For the synthesis of this compound derivatives, this typically involves the reaction between a 2-bromoacetophenone derivative and 4-bromothiobenzamide, or alternatively, a substituted 2-bromo-1-(4-bromophenyl)ethan-1-one with a thioamide like thiourea.[7][8]
Mechanistic Rationale and Causality
The Hantzsch synthesis proceeds through a well-established, multi-step pathway that is both high-yielding and straightforward to perform.[3] Understanding the mechanism is crucial for troubleshooting and optimizing the reaction.
-
Nucleophilic Attack (SN2 Reaction): The reaction initiates with the sulfur atom of the thioamide acting as a potent nucleophile, attacking the electrophilic carbon of the α-haloketone. This displaces the halide (e.g., bromide) in a classic SN2 reaction.[9] The choice of a good leaving group like bromide is critical for this first step to proceed efficiently.
-
Tautomerization: The intermediate product undergoes tautomerization.[9]
-
Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon.[3][9] This step forms the five-membered ring.
-
Dehydration: The final step is an acid-catalyzed dehydration (elimination of a water molecule), which results in the formation of the stable, aromatic thiazole ring.[9]
The overall reaction is driven by the formation of the highly stable aromatic thiazole product.
General Experimental Workflow
The synthesis can be visualized as a streamlined process from starting materials to the final, purified product. The following diagram illustrates the key stages.
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An In-depth Technical Guide to 2-(4-Bromophenyl)thiazole and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential
This guide provides a comprehensive technical overview of 2-(4-Bromophenyl)thiazole and its analogs, a class of heterocyclic compounds demonstrating significant promise in medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the synthetic strategies, structure-activity relationships (SAR), and pharmacological profiles of these molecules. We will explore the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative scientific literature.
Introduction: The Thiazole Scaffold in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in drug discovery.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of clinically approved drugs with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents.[2][3][4][5][6][7] The 2-arylthiazole core, in particular, serves as a versatile template for generating libraries of bioactive compounds. The introduction of a 4-bromophenyl substituent at the 2-position of the thiazole ring creates a key building block, this compound, which has been extensively utilized in the development of novel therapeutic candidates. The bromine atom not only influences the physicochemical properties of the molecule but also provides a reactive handle for further chemical modifications, enabling the exploration of a broad chemical space.
Synthetic Strategies: The Hantzsch Thiazole Synthesis
The most common and efficient method for the synthesis of this compound and its analogs is the Hantzsch thiazole synthesis.[8][9][10] This robust reaction involves the condensation of an α-haloketone with a thioamide.[9][10]
Reaction Mechanism and Rationale
The Hantzsch synthesis proceeds through a well-established mechanism. The initial step is a nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon of the α-haloketone, forming a key intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final thiazole ring. The reaction is typically high-yielding and tolerates a wide range of functional groups, making it a preferred method for generating diverse libraries of thiazole derivatives.[8]
Caption: Hantzsch Thiazole Synthesis Workflow.
Experimental Protocol: Synthesis of 2-(4-Bromophenyl)-4-methylthiazole
This protocol details a representative synthesis of a this compound analog.
Materials:
-
2-Bromo-1-(4-bromophenyl)ethan-1-one
-
Thioacetamide
-
Ethanol
-
Sodium carbonate solution (5%)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-bromo-1-(4-bromophenyl)ethan-1-one (1.0 eq) and thioacetamide (1.2 eq) in ethanol.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed during the reaction.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold deionized water to remove any inorganic impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 2-(4-Bromophenyl)-4-methylthiazole.
-
Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Structure-Activity Relationship (SAR) and Biological Activities
Analogs of this compound have demonstrated a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects.[11][12][13] The nature and position of substituents on both the phenyl and thiazole rings play a crucial role in determining the potency and selectivity of these compounds.
Antimicrobial and Antifungal Activity
Numerous studies have highlighted the potential of this compound derivatives as antimicrobial and antifungal agents.[11][12][14][15][16] The presence of the bromophenyl moiety is often associated with enhanced activity.[12]
A study by Fathy Abdel-Wahab and collaborators involved the synthesis of a series of thiazole derivatives and their evaluation for antimicrobial activity.[16] Notably, 4-(4-bromophenyl)-2-(5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole exhibited high potency against a panel of microorganisms, with its efficacy being comparable to standard drugs like ciprofloxacin and ketoconazole.[16] This suggests that the combination of the bromophenyl group at the 4-position of the thiazole ring with other heterocyclic systems can lead to synergistic effects.
| Compound ID | R1 | R2 | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. C. albicans |
| 1a | H | H | >100 | >100 |
| 1b | 4-Br | H | 12.5 | 25 |
| 1c | 4-Br | 5-NO2 | 6.25 | 12.5 |
Table 1: Representative SAR data for antimicrobial activity of 2-phenylthiazole analogs.
Anticancer Activity
The this compound scaffold has also emerged as a promising template for the development of anticancer agents.[7][12][13] These compounds have been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, and leukemia.[7][12]
For instance, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized and evaluated for their in vitro anticancer activity against the MCF7 human breast cancer cell line.[13] One of the analogs demonstrated an IC₅₀ value of 10.5 µM, which was comparable to the standard drug 5-fluorouracil.[13] Molecular docking studies suggested that these compounds could effectively bind to the active sites of key cancer-related enzymes.[13]
Another study reported that 2-[5-(4-fluorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-bromophenyl)thiazole exhibited promising anticancer activity against A549 human lung cancer cells with an IC₅₀ of 62.5 µg/mL.[12]
Caption: Proposed mechanism of anticancer action.
Pharmacokinetics and Toxicology Profile
Pharmacokinetic Considerations
The pharmacokinetic properties of thiazole derivatives are crucial for their development as therapeutic agents.[4][17][18][19] Factors such as absorption, distribution, metabolism, and excretion (ADME) determine the bioavailability and efficacy of a drug candidate. The presence of the thiazole ring can influence these properties.[19] Studies on various thiazole-based compounds have shown a wide range of oral bioavailability, from low to high, depending on the specific substitutions.[17] For instance, the oral bioavailability of a 3-pyridyl thiazole benzenesulfonamide was found to be 17% in rats, 27% in dogs, and 4% in monkeys, highlighting species-specific differences in metabolism and absorption.[17]
Toxicology of Brominated Aromatic Compounds
While the bromine substituent can enhance biological activity, it is also important to consider the potential toxicity of brominated aromatic compounds.[20][21] Some polybrominated compounds have been used as flame retardants and have raised environmental and health concerns due to their persistence and bioaccumulation.[20][21][22] These compounds can potentially generate toxic byproducts at high temperatures.[20][21] However, the toxicological profile of a specific molecule is highly dependent on its overall structure, metabolism, and dosage. Acute exposure to bromine vapor can cause respiratory and central nervous system effects.[23] Therefore, thorough toxicological evaluation is a critical step in the preclinical development of any new this compound-based drug candidate.
Conclusion and Future Directions
The this compound core represents a highly versatile and valuable scaffold in medicinal chemistry. The straightforward and efficient Hantzsch synthesis allows for the generation of diverse libraries of analogs with a wide spectrum of biological activities. The structure-activity relationship studies have demonstrated that strategic modifications of the phenyl and thiazole rings can lead to potent and selective antimicrobial, antifungal, and anticancer agents.
Future research in this area should focus on:
-
Optimization of Lead Compounds: Further derivatization of the most promising hits to improve their potency, selectivity, and pharmacokinetic profiles.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which these compounds exert their biological effects.
-
In-depth Toxicological Profiling: Comprehensive assessment of the safety and tolerability of lead candidates to ensure their suitability for further preclinical and clinical development.
By leveraging the rich chemistry and diverse biological potential of the this compound scaffold, researchers are well-positioned to develop novel and effective therapeutic agents to address unmet medical needs.
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The Multifaceted Biological Activities of 2-(4-Bromophenyl)thiazole: A Technical Guide for Drug Discovery Professionals
An In-depth Exploration of a Privileged Scaffold in Medicinal Chemistry
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The thiazole nucleus, a five-membered heterocyclic ring containing both sulfur and nitrogen, represents a cornerstone in medicinal chemistry, underpinning the structure of numerous clinically approved drugs. Within this chemical class, the 2-(4-bromophenyl)thiazole scaffold has emerged as a particularly promising platform for the development of novel therapeutic agents. The strategic incorporation of a bromophenyl moiety at the 2-position of the thiazole ring imparts unique physicochemical properties, enhancing lipophilicity and facilitating crucial interactions with biological targets. This technical guide provides a comprehensive overview of the diverse biological activities associated with this compound and its derivatives, with a primary focus on their antimicrobial and anticancer potential. We will delve into the synthetic strategies, mechanisms of action, structure-activity relationships, and key experimental data that underscore the therapeutic promise of this versatile molecular framework. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of innovative medicines.
Introduction: The Significance of the Thiazole Scaffold
Thiazole and its derivatives are of immense interest in drug discovery due to their wide spectrum of pharmacological activities.[1] This heterocyclic motif is a key structural component in a variety of natural products and synthetic compounds with established therapeutic value, including vitamin B1 (thiamine) and several antibiotics. The unique electronic and structural features of the thiazole ring enable it to act as a bioisostere for other functional groups and to engage in various non-covalent interactions with biological macromolecules, such as hydrogen bonding, and van der Waals forces.
The introduction of a 4-bromophenyl group at the 2-position of the thiazole ring creates a molecule with a distinct pharmacological profile. The bromine atom, a halogen, can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity for target proteins. Furthermore, the lipophilic nature of the bromophenyl group can improve membrane permeability, a critical factor for oral bioavailability and cellular uptake.
Antimicrobial Activity: A Renewed Assault on Pathogens
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. The this compound scaffold has been extensively investigated as a source of novel antimicrobial agents with the potential to overcome existing resistance mechanisms.
Antibacterial Activity
Derivatives of this compound have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria. The mechanism of action for some of these compounds is believed to involve the inhibition of essential bacterial enzymes. For instance, 2-amino-4-(4-bromophenyl)thiazole has been reported to inhibit fatty acid synthase, a crucial enzyme in bacterial cell membrane biosynthesis.[2]
A study by Sharma et al. synthesized a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives and evaluated their in vitro antibacterial activity.[3][4][5] Notably, several compounds exhibited promising activity against both Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium), with minimum inhibitory concentrations (MICs) comparable to the standard drug norfloxacin.[3]
Table 1: In Vitro Antibacterial Activity of Selected this compound Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Derivative 8f | Staphylococcus aureus, Bacillus subtilis | Moderate Activity | [6] |
| Compound p2 | Escherichia coli, Staphylococcus aureus | Comparable to Norfloxacin | [4][5] |
| Compound p3 | Escherichia coli, Staphylococcus aureus | Comparable to Norfloxacin | [4][5] |
| Compound p4 | Escherichia coli, Staphylococcus aureus | Comparable to Norfloxacin | [4][5] |
| Compound p6 | Escherichia coli, Staphylococcus aureus | Comparable to Norfloxacin | [4][5] |
Antifungal Activity
In addition to their antibacterial properties, this compound derivatives have also shown potent antifungal activity. Several synthesized compounds have demonstrated efficacy against clinically relevant fungal pathogens such as Candida albicans and Aspergillus niger.[1][7] The antifungal activity of some derivatives was found to be comparable to the standard antifungal drug fluconazole.[3][4][5]
A study on new derivatives of [2-amino-4-(4-bromophenyl) 1,3-thiazole] reported distinguished antifungal activity against Candida albicans and Candida glabrata.[7]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The following is a generalized protocol for determining the MIC of novel compounds, a fundamental assay in antimicrobial drug discovery.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (e.g., this compound derivatives)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Positive control (standard antibiotic/antifungal)
-
Negative control (medium only)
Procedure:
-
Preparation of Inoculum: Culture the microorganism overnight in the appropriate broth. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.
-
Serial Dilution of Test Compounds: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compounds in the 96-well plate using the appropriate broth.
-
Inoculation: Add the standardized microbial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed by the naked eye or by measuring the optical density at 600 nm.
Causality in Experimental Design: The broth microdilution method is a gold standard for MIC determination due to its reproducibility and ability to test multiple compounds and concentrations simultaneously. The use of a standardized inoculum is critical for consistent results, as the initial number of microorganisms can significantly impact the apparent MIC. The inclusion of positive and negative controls is essential for validating the assay and ensuring that the observed inhibition is due to the test compound and not other factors.
Diagram 1: Workflow for MIC Determination
Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.
Anticancer Activity: Targeting Malignant Proliferation
The this compound scaffold has also demonstrated significant potential in the development of novel anticancer agents. Numerous studies have reported the cytotoxic effects of its derivatives against a variety of cancer cell lines.
In Vitro Cytotoxicity
Derivatives of this compound have been shown to exhibit potent antiproliferative activity against various human cancer cell lines, including breast (MCF-7), lung (A-549), and colon (HCT-116) cancer cell lines.[8][9][10][11] For instance, a study on 2-[5-(4-fluorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-bromophenyl)thiazole demonstrated significant inhibitory effects on A549 cancer cells with an IC₅₀ of 62.5 μg/mL.[8][12] Another study reported that a 4-(4-bromophenyl)-thiazol-2-amine derivative exhibited an IC₅₀ value of 10.5 μM against the MCF-7 breast cancer cell line, which was comparable to the standard drug 5-fluorouracil.[4]
Table 2: In Vitro Anticancer Activity of Selected this compound Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-[5-(4-fluorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-bromophenyl)thiazole | A-549 (Lung) | 62.5 µg/mL | [8][12] |
| Compound p2 | MCF-7 (Breast) | 10.5 | [4] |
| 2-(2-(2-hydroxy-3-methylbenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole | MCF-7 (Breast) | 1.0 ± 0.1 | [9] |
| 2-(2-((pentafluorophenyl)methylene)-hydrazinyl)-4-(4-cyanophenyl)thiazole | MCF-7 (Breast) | 1.7 ± 0.3 | [9] |
Mechanism of Action
The precise mechanisms by which this compound derivatives exert their anticancer effects are still under investigation and likely vary depending on the specific structural modifications. However, some studies suggest that these compounds may induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[11] Molecular docking studies have also been employed to predict potential protein targets, with some derivatives showing good binding affinity to key enzymes involved in cancer progression, such as protein kinases.
Diagram 2: Proposed General Mechanism of Anticancer Activity
Caption: A generalized pathway illustrating the potential anticancer mechanism of this compound derivatives.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the thiazole and phenyl rings. SAR studies provide valuable insights for the rational design of more potent and selective analogs.
-
Substituents on the Phenyl Ring: The presence of the bromine atom at the para-position of the phenyl ring is often crucial for activity.[5] Modifications at other positions of the phenyl ring can modulate the biological activity.
-
Substituents on the Thiazole Ring: The amino group at the 2-position of the thiazole ring is a common feature in many active compounds and serves as a key handle for further derivatization.[2][6] Modifications at this position, such as the formation of Schiff bases, have led to compounds with enhanced antimicrobial and anticancer activities.[4]
Synthesis Strategies
The synthesis of this compound derivatives typically involves the Hantzsch thiazole synthesis, a classic and versatile method for constructing the thiazole ring.
General Synthetic Protocol: Hantzsch Thiazole Synthesis
Objective: To synthesize the 2-amino-4-(4-bromophenyl)thiazole core structure.
Reactants:
-
4-Bromoacetophenone (or a derivative)
-
Thiourea
-
Iodine (as a catalyst) or another suitable halogenating agent
Procedure:
-
A mixture of 4-bromoacetophenone and thiourea is dissolved in a suitable solvent, such as ethanol or methanol.
-
A catalytic amount of iodine is added to the reaction mixture.
-
The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).
-
Upon cooling, the product, 2-amino-4-(4-bromophenyl)thiazole, often precipitates out of the solution.
-
The solid product is collected by filtration, washed, and can be further purified by recrystallization.
Causality in Synthetic Design: The Hantzsch synthesis is a robust and efficient method for the construction of the thiazole ring. The reaction proceeds through the formation of an α-haloketone in situ (from the reaction of the acetophenone with iodine), which then reacts with the thiourea to form the thiazole ring. The choice of solvent and reaction conditions can be optimized to improve the yield and purity of the final product.
Diagram 3: General Hantzsch Synthesis of this compound
Caption: A simplified schematic of the Hantzsch synthesis for preparing the this compound core.
Conclusion and Future Directions
The this compound scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The accumulated evidence strongly supports its potential as a versatile platform for the development of novel antimicrobial and anticancer agents. Future research in this area should focus on:
-
Lead Optimization: Systematic modification of the lead compounds to improve their potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by these compounds to facilitate rational drug design.
-
In Vivo Efficacy and Safety: Evaluation of the most promising candidates in preclinical animal models to assess their therapeutic potential and safety profiles.
The continued exploration of the this compound chemical space holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs in infectious diseases and oncology.
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An In-depth Technical Guide on the Core Mechanism of Action of 2-(4-Bromophenyl)thiazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 2-(4-bromophenyl)thiazole scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile pharmacophore for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the diverse mechanisms of action exhibited by its derivatives, with a primary focus on their anticancer and antimicrobial activities. We will dissect the key signaling pathways modulated by these compounds, analyze structure-activity relationships, and provide detailed experimental protocols for their biological evaluation. This document is intended to be a comprehensive resource for researchers engaged in the discovery and development of thiazole-based therapeutics.
Introduction: The this compound Scaffold - A Privileged Structure in Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a prominent feature in numerous biologically active compounds. When coupled with a 4-bromophenyl moiety, the resulting this compound core structure gains enhanced lipophilicity and metabolic stability, making it an attractive starting point for drug design.[1] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological effects, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][3]
This guide moves beyond a simple cataloging of these activities to provide a deeper understanding of the underlying molecular mechanisms. We will explore how substitutions on the thiazole ring, particularly at the 2-amino position, give rise to compounds that can selectively interact with a variety of biological targets, from bacterial enzymes to critical regulators of cancer cell proliferation.
Anticancer Mechanisms: Targeting Key Oncogenic Pathways
Derivatives of this compound have emerged as promising anticancer agents, with several studies demonstrating their potent cytotoxicity against a range of human cancer cell lines, including lung (A549), breast (MCF-7), and liver (HepG-2) cancers.[2][4][5] The anticancer efficacy of these compounds is not attributed to a single, universal mechanism but rather to the ability of different derivatives to interfere with distinct oncogenic signaling pathways.
Inhibition of Protein Kinases
Several key protein kinases, which are often dysregulated in cancer, have been identified as targets for this compound derivatives.
-
BRAF Kinase: Certain pyrazoline-thiazole hybrids incorporating the this compound scaffold have shown potent inhibitory activity against the BRAFV600E mutant, a common driver mutation in melanoma. One such derivative demonstrated an IC50 value of 0.05 µM against this target, comparable to the established drug sorafenib.[2][4]
-
EGFR and HER2: Dual inhibition of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) has been achieved with specific thiazole derivatives. For instance, a 2-(5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-fluorophenyl)thiazole derivative, which shares structural similarities with our core scaffold, displayed potent inhibitory activity against both EGFR and HER2 with IC50 values of 0.013 µM and 0.027 µM, respectively.[2]
Modulation of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K) pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Recently, pyrrolotriazinone-thiazole hybrids, including a 3-(4-(4-bromophenyl)thiazol-2-yl)pyrrolo[1,2-d][1][2][6]triazin-4(3H)-one derivative, have been synthesized and investigated for their effects on PI3K levels in cancer cells, suggesting this pathway as another potential target for this class of compounds.[5]
The following diagram illustrates the principal anticancer mechanisms of action for derivatives of the this compound scaffold.
Caption: Potential anticancer signaling pathways targeted by this compound derivatives.
Summary of Anticancer Activity
The table below summarizes the in vitro cytotoxic activity of representative this compound derivatives against various cancer cell lines.
| Compound Derivative | Cell Line | IC50 (µM) | Reference |
| 2-[5-(4-fluorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-bromophenyl)thiazole | A549 | 62.5 (µg/mL) | [2] |
| 4-(4-bromophenyl)-2-(5-(3,4-dimethoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-thiazole | MCF-7 | Potent Activity | [2][4] |
| 4-(4-bromophenyl)-2-(5-(3,4-dimethoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-thiazole | A549 | Potent Activity | [2][4] |
| 4-(4-bromophenyl)-2-(5-(3,4-dimethoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-thiazole | HepG-2 | Potent Activity | [2][4] |
| N-(4-hydroxy-3-methoxybenzylidene)-4-(4-bromophenyl)thiazol-2-amine (p2) | MCF-7 | 10.5 | [7] |
Antimicrobial Mechanisms: Disrupting Essential Bacterial Processes
The this compound scaffold is also a fertile ground for the development of novel antimicrobial agents, with derivatives showing activity against a wide spectrum of bacteria and fungi.[6][8]
Inhibition of Fatty Acid Biosynthesis
A key proposed mechanism of action, particularly for 2-amino-4-(4-bromophenyl)thiazole, is the inhibition of bacterial fatty acid synthesis.[1] This pathway is essential for building bacterial cell membranes and is an attractive target due to the differences between bacterial and mammalian fatty acid synthases. The compound is believed to inhibit enzymes such as 3-beta-hydroxysteroid dehydrogenase, acetate kinase, and acetyl-CoA carboxylase, thereby disrupting membrane integrity and leading to bacterial cell death.[1]
Broad-Spectrum Activity
Numerous derivatives have been synthesized and tested against various pathogens. For instance, certain pyrazoline-thiazole hybrids have demonstrated significant antimicrobial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal species like Candida albicans.[2][4][6] The activity is often comparable to standard antibiotics like ciprofloxacin and antifungals like ketoconazole.[2][4]
The following diagram outlines a typical workflow for screening and evaluating the antimicrobial properties of these compounds.
Caption: Experimental workflow for antimicrobial evaluation of this compound derivatives.
Experimental Protocols
To ensure scientific rigor and reproducibility, this section provides detailed methodologies for key assays used in the evaluation of this compound derivatives.
Protocol: In Vitro Anticancer Cytotoxicity (SRB Assay)
The Sulforhodamine B (SRB) assay is a reliable method for determining drug-induced cytotoxicity.
Objective: To determine the IC50 value of a test compound against a cancer cell line.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the test compound (e.g., 0.1 to 100 µM) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Staining: Wash the plates five times with slow-running tap water and air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value using non-linear regression analysis.
Protocol: Antimicrobial Susceptibility (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Objective: To find the lowest concentration of a compound that visibly inhibits microbial growth.
Methodology:
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.
-
Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as detected by the naked eye or a plate reader.
Conclusion and Future Perspectives
The this compound scaffold is a highly validated and privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable ability to interact with a diverse array of biological targets, leading to potent anticancer and antimicrobial activities. The primary mechanisms of action involve the inhibition of key protein kinases and the disruption of essential bacterial metabolic pathways. Structure-activity relationship studies have shown that the biological activity can be finely tuned through chemical modification, with the inclusion of halogens often enhancing potency.[2][4][7]
Future research should focus on elucidating the mechanisms of the most potent derivatives through target deconvolution studies, crystallographic analysis of drug-target interactions, and advanced preclinical evaluation. The versatility of the this compound scaffold ensures its continued relevance in the ongoing quest for novel and more effective therapeutic agents.
References
Sources
- 1. CAS 2103-94-8: 2-Amino-4-(4-bromophenyl)thiazole [cymitquimica.com]
- 2. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Spectroscopic Data for 2-(4-Bromophenyl)thiazole: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-(4-Bromophenyl)thiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic properties. The guide emphasizes the causal relationships behind experimental choices and provides validated protocols for data acquisition.
Introduction
This compound belongs to the thiazole family, a class of sulfur and nitrogen-containing aromatic heterocycles. The presence of the bromophenyl moiety provides a valuable handle for further chemical modifications, such as cross-coupling reactions, making it a versatile building block in the synthesis of complex molecules with potential biological activities. Thiazole derivatives have been reported to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1] A thorough understanding of the spectroscopic characteristics of this compound is fundamental for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives.
Molecular Structure and Key Spectroscopic Features
The molecular structure of this compound forms the basis for interpreting its spectroscopic data. The key structural features include a disubstituted benzene ring and a thiazole ring.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The proton NMR spectrum of the this compound moiety is expected to show distinct signals for the protons on the thiazole and bromophenyl rings.
Table 1: Predicted ¹H NMR Spectral Data for the this compound Moiety
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Thiazole-H5 | ~7.30 | Singlet | - |
| Bromophenyl-H2', H6' | ~7.81 | Doublet | ~8.6 |
| Bromophenyl-H3', H5' | ~7.56 | Doublet | ~8.6 |
Data inferred from 5-{[2-(4-Bromophenyl)thiazol-4-yl]methyl}-3-phenyl-1,2,4-oxadiazole in CDCl₃.[2]
Interpretation and Experimental Considerations:
The singlet for the thiazole proton (H5) is a characteristic feature. The protons on the bromophenyl ring are expected to appear as two doublets, characteristic of a 1,4-disubstituted benzene ring, with coupling constants in the range of 8-9 Hz. The chemical shifts are influenced by the electron-withdrawing nature of the bromine atom and the thiazole ring. For unambiguous assignment, 2D NMR techniques such as COSY and HSQC are recommended.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for the this compound Moiety
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Thiazole-C2 | ~168.6 |
| Thiazole-C4 | ~176.6 |
| Thiazole-C5 | - |
| Bromophenyl-C1' | - |
| Bromophenyl-C2', C6' | - |
| Bromophenyl-C3', C5' | - |
| Bromophenyl-C4' | - |
Data inferred from 5-{[2-(4-Bromophenyl)thiazol-4-yl]methyl}-3-phenyl-1,2,4-oxadiazole in CDCl₃.[2] Note that the chemical shifts for C4 is unusually high and may be influenced by the substituent. A more typical range for a thiazole C4 would be lower. The carbon attached to bromine (C4') is expected to have a chemical shift around 125 ppm.
Interpretation and Experimental Considerations:
The quaternary carbons of the thiazole ring (C2 and C4) are expected to appear at lower field due to their association with heteroatoms. The chemical shifts of the bromophenyl carbons can be predicted using incremental rules, but experimental verification is essential. A DEPT-135 experiment would be useful to distinguish between CH and quaternary carbons.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to establish proton-proton connectivity.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A DEPT-135 experiment should be performed to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR (Optional but Recommended):
-
Acquire COSY, HSQC, and HMBC spectra for complete and unambiguous assignment of all proton and carbon signals.
-
Caption: Experimental workflow for NMR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (calculated) |
| [M]⁺ | 238.9399 |
| [M+H]⁺ | 239.9477 |
| [M+Na]⁺ | 261.9297 |
Data from PubChemLite.[3] The presence of bromine will result in a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
Interpretation and Experimental Considerations:
The molecular ion peak ([M]⁺) and its isotopic pattern are the most critical pieces of information for confirming the molecular formula. High-resolution mass spectrometry (HRMS) is essential for determining the exact mass and elemental composition. Fragmentation patterns can provide further structural information.
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electron ionization (EI) is suitable for volatile compounds and often provides rich fragmentation data. Electrospray ionization (ESI) is a softer technique suitable for a wider range of compounds and typically shows the protonated molecule [M+H]⁺.
-
Mass Analysis: Acquire the mass spectrum over a suitable m/z range.
-
Data Analysis:
-
Identify the molecular ion peak and its isotopic pattern.
-
Propose fragmentation pathways for major fragment ions.
-
For HRMS data, calculate the elemental composition to confirm the molecular formula.
-
Caption: Experimental workflow for Mass Spectrometry analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 4: Expected IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3100 - 3000 | Medium to Weak |
| C=N stretch (thiazole) | 1650 - 1550 | Medium |
| C=C stretch (aromatic) | 1600 - 1450 | Medium to Strong |
| C-Br stretch | 700 - 500 | Strong |
Data inferred from spectroscopic data of related compounds.[1]
Interpretation and Experimental Considerations:
The IR spectrum will be characterized by absorptions corresponding to the aromatic C-H, C=N, and C=C stretching vibrations. A strong band in the fingerprint region (below 1000 cm⁻¹) will be indicative of the C-Br stretching vibration. The exact positions of the bands can be influenced by the overall molecular structure and intermolecular interactions in the solid state.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
-
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.
Synthesis of a Related Compound: 2-Amino-4-(4-bromophenyl)thiazole
To provide context for the characterization of this compound, the synthesis of a closely related precursor, 2-amino-4-(4-bromophenyl)thiazole, is often a key step. A common method involves the Hantzsch thiazole synthesis.[1]
Reaction Scheme:
4-Bromoacetophenone + Thiourea → 2-Amino-4-(4-bromophenyl)thiazole
Protocol:
-
A mixture of 4-bromoacetophenone and thiourea is refluxed in a suitable solvent, such as ethanol.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.
-
The crude product is purified by recrystallization.
The spectroscopic data obtained for this synthesized compound can be used as a reference for the characterization of this compound.
Conclusion
References
- Royal Society of Chemistry. (n.d.). d4ob01725k1.pdf.
- Mahmood, A. A. R., & Kubba, N. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate. Retrieved from https://www.researchgate.
- Shaikh, A. L. N., et al. (2023). Efficient synthetic routes to uncommon thiazole-tethered 1,2,4-oxadiazole derivatives. Arkat USA.
- Alotaibi, A. A., et al. (2020). Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products. PubMed Central.
- Sharma, P., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PubMed Central.
- ACS Publications. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega.
- Taylor & Francis Online. (2023). Structure property relationship in two thiazole derivatives: Insights of crystal structure, Hirshfeld surface, DFT, QTAIM, NBO and molecular docking studies.
- PubMed Central. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide.
- Royal Society of Chemistry. (n.d.). Supporting Information for.
- Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic.
- PubChemLite. (n.d.). This compound (C9H6BrNS).
- ResearchGate. (n.d.). For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10).
- PubChemLite. (n.d.). Thiazole, 4,5-dihydro-2-(4-bromophenyl)- (C9H8BrNS).
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An In-Depth Technical Guide to the Crystal Structure Analysis of 2-(4-Bromophenyl)thiazole and Its Derivatives for Drug Development Professionals
Abstract
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The introduction of a bromophenyl substituent offers a unique opportunity to modulate the physicochemical properties and biological activity of these molecules, primarily through the strategic incorporation of halogen bonding in the solid state. Understanding the precise three-dimensional arrangement of atoms and the intricate network of intermolecular interactions within the crystal lattice is paramount for rational drug design, polymorphism control, and optimizing drug delivery. This guide provides a comprehensive, in-depth technical walkthrough of the complete crystal structure analysis workflow, from synthesis and crystallization to advanced structural elucidation and interpretation. While the crystallographic data for the parent 2-(4-bromophenyl)thiazole is not publicly available, this guide will utilize the closely related derivative, N-(4-Bromophenyl)-2-(methylthio)thiazole-5-carboxamide, as a practical case study to illustrate the principles and techniques involved.
The Significance of the Thiazole Moiety in Medicinal Chemistry
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a privileged scaffold in drug discovery.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][4][5] The thiazole ring's aromaticity and its ability to participate in various non-covalent interactions make it an ideal building block for designing molecules that can effectively interact with biological targets.[3] The incorporation of a 4-bromophenyl group, as in this compound, introduces a bromine atom that can act as a halogen bond donor, a powerful and directional non-covalent interaction that is increasingly being exploited in crystal engineering and drug design to control molecular packing and enhance binding affinity.[6][7][8]
Synthesis and Crystallization: The Foundation of Structural Analysis
A successful crystal structure analysis begins with the synthesis of the pure compound and the subsequent growth of high-quality single crystals.
Synthesis of this compound via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of thiazole derivatives.[1][4] For this compound, the synthesis would typically involve the reaction of 4-bromothiobenzamide with an α-halo-acetaldehyde equivalent. A common laboratory-scale procedure is outlined below.
Experimental Protocol: Hantzsch Synthesis
-
Reactant Preparation: In a round-bottom flask, dissolve 4-bromothiobenzamide (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Addition of α-haloketone: To the stirred solution, add 2-bromoacetaldehyde or a precursor like 2,2-dimethoxy-1-bromoethane (1.1 equivalents).
-
Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. If it remains in solution, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Caption: Hantzsch synthesis workflow for this compound.
Cultivating Single Crystals: A Game of Patience and Precision
Obtaining diffraction-quality single crystals is often the most challenging step in the process.[9] The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline form.
Common Crystallization Techniques for Small Organic Molecules
| Technique | Description | Best Suited For |
| Slow Evaporation | The compound is dissolved in a suitable solvent to near saturation, and the solvent is allowed to evaporate slowly over days or weeks.[9][10] | Compounds that are stable and have moderate solubility. |
| Vapor Diffusion | A concentrated solution of the compound in a "good" solvent is placed in a small open vial, which is then placed in a larger sealed container with a "poor" solvent (antisolvent). The vapor of the antisolvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.[10] | Small quantities of material and for screening multiple solvent systems. |
| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a miscible antisolvent in a narrow tube. Crystals form at the interface as the liquids slowly mix.[11] | Compounds that are sensitive to temperature or air. |
| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.[10] | Compounds with a significant temperature-dependent solubility. |
The Core of the Analysis: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the three-dimensional atomic structure of a crystalline material. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.
Caption: The comprehensive workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Experimental Protocol for SC-XRD
-
Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in the X-ray diffractometer. A preliminary diffraction pattern is collected to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam.
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for experimental factors such as absorption.
-
Structure Solution: The initial atomic positions are determined from the diffraction data. This is typically achieved using direct methods or Patterson methods, often with software like SHELXT.[11]
-
Structure Refinement: The initial structural model is refined against the experimental data using a least-squares minimization procedure.[2] This iterative process, commonly performed with software like SHELXL, optimizes the atomic coordinates, and thermal displacement parameters to improve the agreement between the calculated and observed diffraction patterns.[2]
-
Structure Validation: The final refined structure is rigorously checked for geometric and crystallographic consistency using tools like PLATON and the IUCr's CheckCIF service.[3] This step is crucial for ensuring the quality and reliability of the crystal structure.
Case Study: In-depth Analysis of a this compound Derivative
As a practical illustration, we will analyze the crystal structure of N-(4-Bromophenyl)-2-(methylthio)thiazole-5-carboxamide, a closely related derivative of our topic compound. The crystallographic data for this compound is available from the Cambridge Crystallographic Data Centre (CCDC) under deposition number 2119472.[8]
Molecular Geometry
The analysis of the molecular structure reveals the precise bond lengths, bond angles, and torsion angles within the molecule. These parameters provide insights into the electronic distribution and steric effects. For instance, the planarity of the thiazole and bromophenyl rings can influence the overall molecular conformation and its ability to participate in π-π stacking interactions.
Table of Key Crystallographic Data for the Case Study Compound [8]
| Parameter | Value |
| CCDC Number | 2119472 |
| Chemical Formula | C₁₁H₉BrN₂OS₂ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.3731(3) |
| b (Å) | 9.0402(3) |
| c (Å) | 10.3807(4) |
| α (°) | 107.031(3) |
| β (°) | 100.916(3) |
| γ (°) | 101.990(3) |
| Volume (ų) | 614.88(4) |
| Z | 2 |
| R-factor (R1) | 0.0385 |
Supramolecular Assembly and Non-Covalent Interactions
The crystal packing is stabilized by a network of non-covalent interactions, which dictate the physical properties of the solid state.[8] In the case of brominated compounds, halogen bonding often plays a crucial role. The analysis of the crystal packing of our case study molecule reveals the presence of N-H···O and C-H···O hydrogen bonds, as well as Br···Br interactions, which contribute to the formation of a stable three-dimensional supramolecular architecture.[8]
Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact.
-
Red spots on the dnorm surface indicate close contacts with neighboring molecules, representing strong interactions like hydrogen bonds and halogen bonds.
-
Blue regions indicate longer contacts.
-
White regions represent contacts around the van der Waals separation.
The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For our case study molecule, the fingerprint plot would likely show significant contributions from H···H, H···Br, and H···O contacts, confirming the importance of hydrogen and halogen bonding in the crystal packing.[8]
Caption: Workflow for Hirshfeld surface and fingerprint plot analysis.
Conclusion: From Structure to Drug Development
The detailed crystal structure analysis of this compound and its derivatives provides invaluable insights for drug development professionals. A thorough understanding of the molecular geometry and, more importantly, the supramolecular packing driven by non-covalent interactions like hydrogen and halogen bonds, is critical for:
-
Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity to guide the design of more potent and selective drug candidates.
-
Polymorph Screening and Control: Identifying and characterizing different crystalline forms of a drug substance, which can have profound effects on its solubility, stability, and bioavailability.
-
Crystal Engineering: Rationally designing crystalline materials with desired physical properties by controlling the intermolecular interactions.
-
Informing Formulation Development: Understanding the solid-state properties of an active pharmaceutical ingredient (API) is essential for developing stable and effective drug formulations.
By integrating the synthesis, crystallization, and advanced structural analysis techniques outlined in this guide, researchers can unlock the full potential of the this compound scaffold and accelerate the development of novel therapeutics.
References
- Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry, 16(26), 2841–2862.
- Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3–8.
- Gomha, S. M., Abdel-aziz, H. M., & Abdel-khalik, M. M. (2017). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 22(3), 365.
- Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
- Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1765-1785.
- OlexSys Ltd. (2020). Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2. YouTube.
- Abdu-Rahem, L. R., et al. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy, 12(1), 289-301.
- Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 71(5), a001.
- Desiraju, G. R., Ho, P. S., Kloo, L., Legon, A. C., Marquardt, R., Metrangolo, P., ... & Resnati, G. (2013). Definition of the halogen bond (IUPAC Recommendations 2013). Pure and Applied Chemistry, 85(8), 1711-1713.
- Desiraju, G. R. (2014). Halogen bonds in crystal engineering: like hydrogen bonds yet different. Accounts of chemical research, 47(8), 2644-2654.
- SPT Labtech. (n.d.). Chemical crystallization.
- University of Southampton. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton.
- Baashen, M. A., Abdel-Wahab, B. F., Hegazy, A. S., Kariuki, B. M., & El-Hiti, G. A. (2021). The crystal structure of 4-(4-bromophenyl)-2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, C24H16Br2FN3S. Zeitschrift für Kristallographie-New Crystal Structures, 236(2), 425-427.
- Schuck, G. (2015). Single crystal structure refinement software. Deutsche Gesellschaft für Kristallographie.
- Metrangolo, P., Neukirch, H., Pilati, T., & Resnati, G. (2005). Halogen bonding: a new tool for crystal engineering. Accounts of Chemical Research, 38(5), 386-395.
- University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs.
- Oreate AIBlog. (2025, December 16). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. Oreate AI.
- Singh, K. R., Lohith, T. N., Naga, T. A., Sridhar, M. A., & Sadashiva, M. P. (2023). Structure property relationship in two thiazole derivatives: Insights of crystal structure, Hirshfeld surface, DFT, QTAIM, NBO and molecular docking studies. Journal of Molecular Structure, 1278, 134935.
- Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32.
- Carleton College. (2007). Single-crystal X-ray Diffraction. Science Education Resource Center.
- CrystalExplorer. (n.d.). The Hirshfeld Surface.
- ACS Publications. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega.
- ResearchGate. (2022). Synthesis of 2‐(4‐methylphenoxy)‐N‐(4‐(4‐bromophenyl) thiazol‐2‐yl) acetamide.
- Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL.
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A Theoretical and Computational Scrutiny of 2-(4-Bromophenyl)thiazole: A Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applied to the study of 2-(4-bromophenyl)thiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. By integrating insights from quantum chemical calculations and molecular modeling, we aim to furnish researchers, scientists, and drug development professionals with a robust framework for understanding the structural, electronic, and interactive properties of this molecule. This document delves into the rationale behind computational approaches, presents detailed protocols for their execution, and contextualizes the theoretical findings with experimental data, thereby offering a holistic perspective on the molecule's potential.
Introduction: The Significance of the Thiazole Scaffold
The thiazole ring is a prominent scaffold in a multitude of biologically active compounds, including antimicrobial and anticancer agents.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged structure in drug design. The introduction of a 4-bromophenyl substituent to the thiazole nucleus in this compound further modulates its physicochemical properties, offering a handle for synthetic modification and influencing its biological activity.[3][4] Understanding the intricate details of its molecular structure, electron distribution, and reactivity is paramount for the rational design of novel derivatives with enhanced therapeutic potential. Theoretical studies provide a powerful lens through which to examine these properties at a level of detail often inaccessible by experimental techniques alone.
Synthesis and Experimental Characterization: The Empirical Foundation
A robust theoretical investigation is invariably anchored in solid experimental data. The synthesis of this compound and its derivatives is commonly achieved through well-established synthetic routes, such as the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide.[5][6] For instance, the reaction of p-bromoacetophenone with thiourea provides a direct route to the 2-amino-4-(4-bromophenyl)thiazole intermediate, which can be further modified.[5]
Following synthesis, a thorough experimental characterization is crucial for validating the identity and purity of the compound and for providing benchmark data for computational models. Key analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the elucidation of the molecular structure.[5]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the C=N and C-S stretching vibrations of the thiazole ring.[5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry confirms the molecular weight and elemental composition of the synthesized compound.[2]
-
Single-Crystal X-ray Diffraction: This technique provides the most accurate and detailed three-dimensional structure of the molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.[7][8] This data is the gold standard for benchmarking the accuracy of computational geometry optimizations.
Theoretical Investigations: A Deeper Dive into Molecular Properties
Computational chemistry offers a suite of powerful tools to probe the intrinsic properties of this compound. These studies not only complement experimental findings but also provide predictive insights into the molecule's behavior.
Density Functional Theory (DFT) for Structural and Electronic Insights
Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for studying medium-sized organic molecules due to its favorable balance of accuracy and computational cost.
Rationale for DFT: DFT methods calculate the electronic structure of a molecule based on its electron density, which is a function of only three spatial coordinates. This is a more computationally tractable approach compared to wavefunction-based methods that deal with the full many-electron wavefunction. The choice of the functional and basis set is critical for obtaining reliable results. For molecules like this compound, hybrid functionals such as B3LYP, which incorporate a portion of the exact Hartree-Fock exchange, often provide excellent agreement with experimental data for both geometries and vibrational frequencies.[1][9] A sufficiently large basis set, such as 6-311G(d,p), is necessary to accurately describe the electronic distribution, especially around the heteroatoms and the bromine atom.
Experimental Protocol: DFT Geometry Optimization and Frequency Calculation
-
Input Structure Generation: Construct the initial 3D structure of this compound using a molecular builder.
-
Computational Method Selection:
-
Choose a DFT functional (e.g., B3LYP).
-
Select a basis set (e.g., 6-311G(d,p)).
-
-
Job Type: Perform a geometry optimization followed by a frequency calculation. The optimization will locate the minimum energy conformation of the molecule. The frequency calculation will confirm that the optimized structure is a true minimum (no imaginary frequencies) and will provide the theoretical vibrational spectra.
-
Solvation Model (Optional): To simulate the behavior of the molecule in solution, an implicit solvation model like the Polarizable Continuum Model (PCM) can be employed.
-
Execution and Analysis: Run the calculation using a quantum chemistry software package (e.g., Gaussian, ORCA). Analyze the output to obtain the optimized Cartesian coordinates, bond lengths, bond angles, and vibrational frequencies. Compare these theoretical values with experimental data from X-ray crystallography and IR spectroscopy for validation.
Data Presentation: Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-Br | [Insert Calculated Value] | |
| C-S (thiazole) | [Insert Calculated Value] | |
| C=N (thiazole) | [Insert Calculated Value] | |
| C-S-C (thiazole) | [Insert Calculated Value] | |
| C-N=C (thiazole) | [Insert Calculated Value] |
Note: The table above should be populated with data obtained from DFT calculations. These values can then be compared with experimental crystallographic data.
Visualization: Computational Workflow for DFT Analysis
Caption: A typical workflow for DFT-based analysis of this compound.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an important indicator of the molecule's chemical reactivity and kinetic stability.[1] A smaller energy gap suggests that the molecule is more polarizable and more reactive.
The HOMO and LUMO of this compound are typically delocalized over the π-conjugated system of the thiazole and phenyl rings.[1] Analysis of the spatial distribution of these orbitals can provide insights into the most probable sites for electrophilic and nucleophilic attack.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" orbitals.[10] This method allows for the quantification of intramolecular interactions, such as hyperconjugation, which contribute to the overall stability of the molecule.[11] For this compound, NBO analysis can reveal the nature of the lone pairs on the nitrogen and sulfur atoms and their participation in delocalization, as well as the charge distribution across the molecule.
Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions
In the solid state, the packing of molecules is governed by a complex interplay of intermolecular interactions. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.[12][13] The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal. By mapping properties like the normalized contact distance (dnorm) onto this surface, it is possible to identify regions involved in specific intermolecular contacts, such as hydrogen bonds and halogen bonds. The decomposition of the Hirshfeld surface into 2D fingerprint plots provides a quantitative summary of the different types of intermolecular contacts and their relative contributions to the crystal packing.[10]
Experimental Protocol: Hirshfeld Surface Analysis
-
Input Data: Obtain the crystallographic information file (.cif) from single-crystal X-ray diffraction analysis of this compound.
-
Software: Use a program such as CrystalExplorer to generate the Hirshfeld surface.
-
Surface Generation: Generate the Hirshfeld surface by partitioning the crystal electron density.
-
Property Mapping: Map the d_norm property onto the surface to visualize close intermolecular contacts. Red regions on the d_norm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds.
-
Fingerprint Plot Generation: Decompose the Hirshfeld surface into 2D fingerprint plots to quantify the percentage contribution of different intermolecular contacts (e.g., H···H, C···H, Br···H).
-
Analysis: Interpret the mapped surfaces and fingerprint plots to understand the dominant intermolecular interactions responsible for the crystal packing.
Visualization: Conceptual Diagram of Hirshfeld Surface Analysis
Caption: Workflow for analyzing intermolecular interactions using Hirshfeld surface analysis.
Molecular Docking: Predicting Biological Interactions
Given the prevalence of the thiazole scaffold in medicinal chemistry, molecular docking studies are a valuable computational tool for predicting the binding affinity and orientation of this compound derivatives within the active site of a biological target, such as an enzyme or a receptor.[2][14]
Rationale for Molecular Docking: This technique uses scoring functions to estimate the binding energy of different ligand poses within a receptor's binding pocket. By identifying favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking), molecular docking can guide the design of more potent and selective inhibitors. The results of docking studies can help to explain the structure-activity relationships (SAR) observed in a series of compounds and can prioritize molecules for synthesis and biological evaluation.
Experimental Protocol: Molecular Docking
-
Receptor Preparation: Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB). Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry using a suitable method (e.g., DFT). Assign partial charges to the ligand atoms.
-
Binding Site Definition: Identify the active site of the receptor, often based on the location of a co-crystallized ligand or from literature data. Define a grid box that encompasses the binding site.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically sample different conformations and orientations of the ligand within the binding site.
-
Scoring and Analysis: The docking program will rank the different poses based on a scoring function that estimates the binding affinity. Analyze the top-ranked poses to identify key intermolecular interactions between the ligand and the receptor.
Conclusion and Future Directions
The theoretical and computational studies of this compound provide invaluable insights into its intrinsic properties and potential for various applications. DFT calculations offer a detailed understanding of its geometry and electronic structure, which can be validated against experimental data. NBO and Hirshfeld surface analyses further elucidate the intramolecular and intermolecular forces that govern its behavior. Molecular docking simulations provide a rational basis for its potential as a pharmacophore in drug design.
Future research in this area could focus on:
-
Exploring the Reactivity: Using computational models to predict the most likely sites of metabolic transformation.
-
Designing Novel Derivatives: Employing the insights from theoretical studies to design new derivatives with tailored electronic and steric properties for enhanced biological activity.
-
Investigating Excited State Properties: Using Time-Dependent DFT (TD-DFT) to study the photophysical properties of this compound for applications in materials science.
By integrating these advanced computational techniques, researchers can accelerate the discovery and development of new chemical entities based on the versatile this compound scaffold.
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Preliminary In-Vitro Screening of 2-(4-Bromophenyl)thiazole Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs due to its wide array of pharmacological activities.[1] This technical guide provides an in-depth, experience-driven framework for the preliminary in-vitro screening of a novel series of 2-(4-Bromophenyl)thiazole derivatives. Moving beyond a simple recitation of protocols, this document elucidates the causal reasoning behind experimental choices, establishing a self-validating system for generating reliable and reproducible preclinical data. We will detail robust, field-proven methodologies for assessing the anticancer, antimicrobial, and anti-inflammatory potential of these compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to efficiently identify and advance promising therapeutic candidates.
Introduction: The Therapeutic Potential of the Thiazole Scaffold
Thiazole derivatives are a class of heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The thiazole ring, with its sulfur and nitrogen heteroatoms, is capable of various non-covalent interactions, allowing it to bind to a wide range of biological targets.[2] The presence of a 4-bromophenyl substituent on the thiazole ring can further enhance biological activity by increasing lipophilicity and providing a site for potential metabolic transformations. Preliminary screening of novel this compound derivatives is a critical first step in identifying compounds with therapeutic potential.[5] High-throughput screening (HTS) methodologies are often employed for this initial assessment, allowing for the rapid evaluation of large compound libraries.[6][7][8] This guide will focus on a curated selection of foundational in-vitro assays designed to provide a comprehensive preliminary assessment of the bioactivity of these derivatives.
Strategic Approach to Preliminary Screening
A successful preliminary screening campaign is not merely about generating data, but about generating meaningful data. Our approach is rooted in a logical progression of assays that assess broad biological effects before narrowing down to more specific mechanisms. This strategy, outlined below, maximizes efficiency and minimizes the expenditure of resources on non-viable candidates.
Caption: A strategic workflow for the preliminary screening of this compound derivatives.
Anticancer Activity Screening: The MTT Assay for Cytotoxicity
The initial evaluation of potential anticancer agents involves assessing their ability to inhibit cell proliferation or induce cell death in cancer cell lines.[9] The MTT assay is a widely used, robust, and cost-effective colorimetric assay for this purpose.
Principle of the MTT Assay
The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells.[10][11] The amount of formazan produced is directly proportional to the number of viable cells.[10]
Experimental Protocol: MTT Assay
Materials:
-
This compound derivatives (dissolved in DMSO)
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.[12] Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11]
Data Presentation and Interpretation
The results are typically expressed as the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value, the concentration of the compound that inhibits cell growth by 50%, is a key parameter for comparing the cytotoxic potential of the derivatives.
| Derivative | IC₅₀ (µM) on MCF-7 | IC₅₀ (µM) on A549 |
| Compound 1 | 15.2 | 22.5 |
| Compound 2 | 5.8 | 8.1 |
| Doxorubicin | 0.5 | 0.8 |
Antimicrobial Activity Screening: The Kirby-Bauer Disk Diffusion Assay
Given the known antimicrobial potential of thiazole derivatives, a preliminary screen for antibacterial and antifungal activity is warranted.[13][14] The Kirby-Bauer disk diffusion method is a simple, qualitative, and widely used technique for this purpose.
Principle of the Disk Diffusion Assay
A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with a specific microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a clear zone of growth inhibition will appear around the disk.
Experimental Protocol: Disk Diffusion Assay
Materials:
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
Sterile filter paper disks (6 mm diameter)
-
Bacterial strains (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative])
-
Fungal strain (e.g., Candida albicans)
-
Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)
-
Sterile saline (0.85% NaCl)
-
McFarland turbidity standards (0.5)
-
Positive control antibiotic disks (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control disk (solvent only)
Procedure:
-
Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline and adjust the turbidity to match the 0.5 McFarland standard.
-
Plate Inoculation: Uniformly streak the surface of the agar plate with a sterile cotton swab dipped in the microbial suspension.
-
Disk Application: Aseptically place the impregnated paper disks onto the inoculated agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of growth inhibition (in millimeters) around each disk.
Data Presentation and Interpretation
The diameter of the zone of inhibition is a measure of the antimicrobial activity of the compound. A larger zone indicates greater susceptibility of the microorganism to the derivative.
| Derivative | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. C. albicans |
| Compound 1 | 12 | 8 | 10 |
| Compound 2 | 18 | 14 | 16 |
| Ciprofloxacin | 25 | 30 | N/A |
| Fluconazole | N/A | N/A | 22 |
Anti-inflammatory Activity Screening: Cyclooxygenase (COX) Inhibition Assay
Many inflammatory processes are mediated by prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes.[6] Thiazole derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of COX enzymes. A preliminary in-vitro assay to assess the inhibition of COX-1 and COX-2 is a valuable screening tool.
Principle of the COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes. The activity of the enzyme is typically determined by measuring the production of prostaglandin E₂ (PGE₂) from the substrate arachidonic acid.[2][6] The inhibition is quantified by comparing the PGE₂ production in the presence and absence of the test compound.
Experimental Protocol: COX Inhibition Assay (Colorimetric)
This protocol is based on a colorimetric screening assay that measures the peroxidase component of COX activity.
Materials:
-
This compound derivatives (dissolved in DMSO)
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Hemin (cofactor)
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Keep enzymes on ice.
-
Assay Plate Setup: In a 96-well plate, set up wells for 100% initial activity, inhibitor testing, and background.
-
100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Hemin, and 10 µL of either COX-1 or COX-2 enzyme.
-
Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Hemin, 10 µL of enzyme, and 10 µL of the test compound at various concentrations.
-
Background Wells: Add 160 µL of Assay Buffer and 10 µL of Hemin.
-
-
Pre-incubation: Incubate the plate for 5 minutes at 25°C.
-
Colorimetric Substrate Addition: Add 20 µL of the Colorimetric Substrate solution to all wells.
-
Initiation of Reaction: Add 20 µL of Arachidonic Acid to all wells to initiate the reaction.
-
Incubation: Incubate for exactly two minutes at 25°C.
-
Absorbance Measurement: Read the absorbance at 590 nm.
Data Presentation and Interpretation
The percentage of COX inhibition is calculated relative to the 100% initial activity control. The IC₅₀ values for both COX-1 and COX-2 are determined to assess the potency and selectivity of the derivatives.
| Derivative | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Compound 1 | 25.6 | 5.2 | 4.9 |
| Compound 2 | >100 | 1.8 | >55.6 |
| Celecoxib | 15.0 | 0.05 | 300 |
Visualizing the Experimental Workflow
A clear understanding of the experimental workflow is crucial for reproducibility. The following diagram illustrates the key steps in the preliminary screening process.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of prostaglandin E2 generation through the cyclooxygenase (COX)-2 pathway in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intracellular measurement of prostaglandin E2: effect of anti-inflammatory drugs on cyclooxygenase activity and prostanoid expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. COX (ovine) Colorimetric Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 11. COX Colorimetric Inhibitor Screening Assay Kit | Creative BioMart – Assay Kit [creativebiomart.net]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. assaygenie.com [assaygenie.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
The Solubility Profile of 2-(4-Bromophenyl)thiazole: A Guide to Experimental Determination and Theoretical Prediction
An In-Depth Technical Guide
Introduction
2-(4-Bromophenyl)thiazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of bioactive molecules and functional materials. The utility of this, or any, chemical building block is fundamentally governed by its physicochemical properties, among which solubility stands paramount. The ability to create solutions of known concentrations is a prerequisite for reaction chemistry, purification, formulation, and the assessment of pharmacokinetic properties in drug discovery.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and determining the solubility of this compound. Moving beyond a simple recitation of data, this document elucidates the theoretical underpinnings of solubility, presents a robust, field-proven experimental protocol for its determination, and offers expert insights into predicting its behavior across a spectrum of common laboratory solvents.
Physicochemical Profile and Its Impact on Solubility
The solubility of a molecule is not an arbitrary value; it is a direct consequence of its structure. The key to predicting the solubility of this compound lies in a careful analysis of its constituent parts: the aromatic thiazole ring and the bromophenyl substituent.
-
The Thiazole Ring: This five-membered heterocyclic ring contains both a nitrogen and a sulfur atom. The nitrogen atom can act as a hydrogen bond acceptor, potentially interacting with protic solvents (e.g., alcohols, water). The presence of heteroatoms also induces a dipole moment, contributing to favorable interactions with polar solvents.
-
The 4-Bromophenyl Group: This portion of the molecule is largely nonpolar and hydrophobic. The bulky bromine atom and the phenyl ring increase the molecule's overall size and surface area, which can hinder its dissolution in highly polar, hydrogen-bonded solvents like water. The bromine atom also contributes to a higher molecular weight, which generally correlates with lower solubility.
Expert Insight: The molecule presents a duality. The polar thiazole ring suggests some affinity for polar solvents, while the large, nonpolar bromophenyl group predicts a preference for nonpolar or moderately polar organic solvents. Therefore, we can anticipate that solubility will be a careful balance between these opposing characteristics.
The Theoretical Basis of Dissolution: A Game of Intermolecular Forces
The principle of "like dissolves like" is a cornerstone of solubility theory. Dissolution is a process where the interactions between solute-solute molecules and solvent-solvent molecules are overcome and replaced by new solute-solvent interactions. For a substance to dissolve, the energy of these new interactions must be sufficient to compensate for the energy required to break the existing bonds.
Caption: A diagram illustrating the energy changes during dissolution.
A Practical Guide to Experimental Solubility Determination
While theoretical predictions are valuable, they are no substitute for empirical data. The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method .[1][2] This method, outlined in OECD Guideline 105, is designed to achieve a true equilibrium between the undissolved solid and the saturated solution, providing a reliable and reproducible solubility value.[3][4][5][6][7]
The core principle involves agitating an excess amount of the solid compound in the chosen solvent for a prolonged period until equilibrium is reached.[1] The resulting saturated solution is then carefully separated from the undissolved solid and its concentration is measured using a suitable analytical technique.
Mandatory Protocol: The Shake-Flask Method
This protocol provides a self-validating system for generating trustworthy solubility data for this compound.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a controlled temperature.
Materials & Equipment:
-
This compound (high purity)
-
Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO)
-
Analytical balance
-
Glass vials with screw caps (e.g., 4 mL or 20 mL)
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm PTFE for organic solvents, PVDF for aqueous)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometer)
Step-by-Step Methodology:
-
Preparation:
-
Accurately weigh an amount of this compound that is known to be in excess of its expected solubility and add it to a glass vial. Expert Insight: A preliminary rough test can help estimate the necessary excess. If unsure, start with ~10-20 mg per mL of solvent.
-
Pipette a precise volume of the chosen solvent into the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a temperature-controlled orbital shaker. A standard temperature is 25°C, but physiological temperature (37°C) is also common in drug development.
-
Agitate the samples for a defined period. Causality Note: A 24-hour agitation period is often sufficient to reach equilibrium.[8] For some compounds, 48 or 72 hours may be necessary. It is best practice to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration is no longer increasing, thus verifying equilibrium.
-
-
Phase Separation:
-
Once agitation is complete, allow the vials to stand undisturbed for a short period to allow for sedimentation of the excess solid.
-
To ensure complete removal of undissolved particles, which would artificially inflate the measured concentration, either:
-
Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).
-
Filter the supernatant using a chemically compatible syringe filter. Trustworthiness Check: Always discard the first few drops of the filtrate to avoid any adsorption effects from the filter membrane.
-
-
-
Sample Analysis:
-
Carefully take an aliquot of the clear, saturated supernatant.
-
Dilute the sample accurately with a suitable solvent to bring its concentration within the linear range of the analytical instrument.
-
Quantify the concentration of this compound using a pre-validated analytical method (e.g., HPLC-UV).[9][10][11][12] This requires the prior creation of a calibration curve using standard solutions of known concentrations.
-
-
Calculation:
-
Calculate the concentration in the diluted sample based on the calibration curve.
-
Multiply this value by the dilution factor to determine the original concentration of the saturated solution. This final value is the solubility.
-
Caption: A workflow for determining thermodynamic solubility.
Anticipated Solubility Trends and Data Presentation
While precise quantitative data must be determined experimentally, an experienced scientist can predict general trends based on the molecule's structure and the properties of the solvents. The following table summarizes the anticipated solubility of this compound in a range of common laboratory solvents, providing the rationale for each prediction.
| Solvent | Solvent Polarity | Predicted Solubility | Rationale |
| Water | Very High (Protic) | Very Low / Insoluble | The large, nonpolar bromophenyl group dominates, leading to poor interaction with the highly structured hydrogen-bonding network of water. |
| Ethanol | High (Protic) | Moderate | The ethyl group in ethanol provides some nonpolar character to interact with the bromophenyl ring, while the hydroxyl group can interact with the thiazole nitrogen. |
| Acetone | Medium (Aprotic) | Moderate to High | As a polar aprotic solvent, acetone's dipole can effectively solvate the polar thiazole portion of the molecule without the high energetic cost of disrupting a hydrogen-bonding network. |
| Dimethyl Sulfoxide (DMSO) | High (Aprotic) | High | DMSO is a powerful, highly polar aprotic solvent capable of strong dipole-dipole interactions, making it an excellent solvent for many moderately polar organic compounds. |
| Dichloromethane (DCM) | Low | High | DCM is a good solvent for moderately polar to nonpolar organic molecules. It should effectively solvate the entire this compound structure. |
| Hexane | Very Low (Nonpolar) | Low | While the bromophenyl group has nonpolar character, the polar thiazole ring will limit solubility in a purely aliphatic, nonpolar solvent like hexane. |
Conclusion
The solubility of this compound is a critical parameter that dictates its application in research and development. This guide has established that while a theoretical understanding of its physicochemical properties allows for reasoned predictions, authoritative data can only be generated through rigorous experimental work. The OECD-compliant shake-flask protocol detailed herein represents a robust and reliable method for determining the thermodynamic solubility of this compound. By adhering to this self-validating workflow, researchers can generate the high-quality, reproducible data necessary to advance their projects, whether in synthetic chemistry, materials science, or the critical path of drug discovery.
References
- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.
- Situ Biosciences. (n.d.). OECD 105 - Water Solubility.
- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- EUROLAB. (n.d.). OECD 105 Testing of Chemicals - Standard Test Method for Water Solubility.
- OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.
- OECD. (1995). Test No. 105: Water Solubility.
- Avdeef, A., et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 21(3), 6-13.
- Zhu, C. (2018). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS Open, 4(1), 6.
- Alsenz, J., & Kansy, M. (2007). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical Sciences, 96(10), 2533-2552.
- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.
- ResearchGate. (2023). How to measure solubility for drugs in oils/emulsions?.
- PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
- Chromatography Forum. (2009). how can i test the solubility in hplc please ?.
- Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method.
Sources
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. tandfonline.com [tandfonline.com]
- 3. filab.fr [filab.fr]
- 4. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 5. laboratuar.com [laboratuar.com]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. enamine.net [enamine.net]
- 9. improvedpharma.com [improvedpharma.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmaguru.co [pharmaguru.co]
- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(4-Bromophenyl)thiazole
Abstract
This document provides a comprehensive, step-by-step guide for the synthesis of 2-(4-bromophenyl)thiazole, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The synthetic strategy is a two-step process commencing with the preparation of the key intermediate, 4-bromothiobenzamide, from 4-bromobenzonitrile. This is followed by a classic Hantzsch thiazole synthesis, involving the cyclocondensation of the thioamide with chloroacetaldehyde. This guide is intended for researchers and professionals in drug development and organic synthesis, offering detailed protocols, mechanistic insights, and practical advice to ensure a successful and reproducible outcome.
Introduction: The Significance of the 2-Arylthiazole Moiety
The thiazole ring is a prominent scaffold in a multitude of biologically active compounds and functional materials. When substituted at the 2-position with an aryl group, such as a 4-bromophenyl moiety, the resulting molecule often exhibits a range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The bromine atom provides a valuable handle for further synthetic diversification through cross-coupling reactions, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies. This application note details a reliable and scalable laboratory synthesis of this compound.
Overall Synthetic Scheme
The synthesis of this compound is accomplished via a two-step sequence as illustrated below. The first step involves the conversion of a nitrile to a thioamide, followed by the Hantzsch synthesis to construct the thiazole ring.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of 4-Bromothiobenzamide (Intermediate)
This protocol is adapted from the procedure described by Akhtar et al. (2009).[1] The thionation of nitriles using sodium hydrosulfide and magnesium chloride provides a mild and effective route to thioamides.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Bromobenzonitrile | 182.02 | 2.0 g | 11.0 |
| Sodium Hydrosulfide (70%) | 56.06 | 1.23 g | 21.98 |
| Magnesium Chloride Hexahydrate | 203.31 | 2.23 g | 10.99 |
| N,N-Dimethylformamide (DMF) | 73.09 | 40 mL | - |
| 1 N Hydrochloric Acid | 36.46 | 50 mL | - |
| Deionized Water | 18.02 | As needed | - |
| Chloroform | 119.38 | As needed | - |
Step-by-Step Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, prepare a slurry of 70% sodium hydrosulfide hydrate (1.23 g, 21.98 mmol) and magnesium chloride hexahydrate (2.23 g, 10.99 mmol) in 40 mL of N,N-dimethylformamide (DMF).
-
Addition of Nitrile: To this slurry, add 4-bromobenzonitrile (2.0 g, 11.0 mmol).
-
Reaction: Stir the mixture at room temperature for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system.
-
Work-up and Precipitation: Upon completion, pour the reaction mixture into 100 mL of deionized water. A solid precipitate of the crude thioamide will form.
-
Filtration and Washing: Collect the solid by vacuum filtration. Resuspend the collected solid in 50 mL of 1 N HCl and stir for 30 minutes. This acid wash helps to remove any basic impurities.
-
Final Filtration and Drying: Filter the solid again and wash thoroughly with excess deionized water until the filtrate is neutral. Dry the product under vacuum to yield crude 4-bromothiobenzamide.
-
Purification (Recrystallization): For optimal purity, recrystallize the crude product from chloroform to afford crystalline 4-bromothiobenzamide.[1]
Part 2: Synthesis of this compound (Final Product)
This step is a classic Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-halocarbonyl compound.[2][3]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Bromothiobenzamide | 216.11 | 1.0 g | 4.63 |
| Chloroacetaldehyde (50 wt% in H2O) | 78.50 | 0.73 mL | 4.63 |
| Ethanol (95%) | 46.07 | 25 mL | - |
| Sodium Bicarbonate | 84.01 | As needed | - |
| Deionized Water | 18.02 | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Hexane | 86.18 | As needed | - |
Step-by-Step Protocol:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-bromothiobenzamide (1.0 g, 4.63 mmol) in 25 mL of 95% ethanol.
-
Addition of Aldehyde: To the solution, add chloroacetaldehyde (0.73 mL of a 50 wt% solution in water, 4.63 mmol).
-
Reaction (Reflux): Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (3:1 hexane/ethyl acetate).
-
Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrohalic acid formed during the reaction until the solution is slightly basic (pH ~ 8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification (Column Chromatography): Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Mechanistic Rationale
The Hantzsch thiazole synthesis proceeds through a well-established mechanism. The initial step is a nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic carbonyl carbon of the α-haloaldehyde, followed by cyclization and dehydration to form the aromatic thiazole ring.
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Characterization of this compound
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromophenyl ring and the thiazole ring.
-
¹³C NMR: The carbon NMR will show distinct peaks for the carbon atoms in the aromatic rings and the thiazole moiety.
-
Mass Spectrometry: The mass spectrum should exhibit the molecular ion peak corresponding to the calculated mass of C₉H₆BrNS.
-
Melting Point: A sharp melting point is indicative of a pure compound.
Troubleshooting and Expert Insights
-
Incomplete Thionation (Step 1): If the conversion of the nitrile to the thioamide is sluggish, ensure that the sodium hydrosulfide is of good quality and the DMF is anhydrous. Gentle heating (40-50 °C) can sometimes facilitate the reaction, but should be done with caution.
-
Low Yield in Cyclization (Step 2): The purity of the 4-bromothiobenzamide is crucial for a high-yielding cyclization. Ensure it is properly purified before use. The chloroacetaldehyde solution can degrade over time; using a fresh bottle is recommended.
-
Purification Challenges: The final product is generally a solid. If purification by column chromatography is challenging, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be an effective alternative.
References
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- Akhtar, T., Hameed, S., Al-Masoudi, N. A., & Lodhi, M. A. (2009). 4-Bromothiobenzamide. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1333. [Link]
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
- YouTube. (2019, January 19). synthesis of thiazoles.
- RSC Publishing. (2023, February 8). A panoramic view on synthetic applications of α-oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers. RSC Advances. [Link]
Sources
experimental protocol for 2-(4-Bromophenyl)thiazole synthesis
Application Note & Protocol
Topic: A Validated Experimental Protocol for the Synthesis of 2-Amino-4-(4-bromophenyl)thiazole via Hantzsch Cyclization
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Thiazole Scaffold
The thiazole ring is a prominent heterocyclic scaffold frequently found in a vast array of biologically active compounds, including natural products like Vitamin B1 (Thiamine) and numerous pharmaceuticals.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged structure in medicinal chemistry. Thiazole derivatives have demonstrated a wide spectrum of therapeutic activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2][3][4]
The 2-amino-4-arylthiazole core, in particular, serves as a crucial building block for the development of novel therapeutic agents.[1][5][6] The synthesis of 2-amino-4-(4-bromophenyl)thiazole is a key first step in creating libraries of compounds for drug discovery, with the bromine atom providing a convenient handle for further functionalization through cross-coupling reactions.
This application note provides a comprehensive, field-proven protocol for the synthesis of 2-amino-4-(4-bromophenyl)thiazole using the classic Hantzsch thiazole synthesis.[7][8] We will delve into the reaction mechanism, provide a detailed step-by-step experimental procedure, outline critical safety considerations, and describe methods for product characterization.
Reaction Principle: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is the most fundamental and reliable method for constructing the thiazole ring.[7] The reaction involves the condensation of an α-haloketone with a thioamide.[7][9] In this protocol, 2-bromo-1-(4-bromophenyl)ethanone serves as the α-haloketone and thiourea functions as the thioamide component.
The mechanism proceeds through three key steps:
-
Nucleophilic Attack (SN2): The sulfur atom of thiourea, being a potent nucleophile, attacks the α-carbon of the ketone, displacing the bromide ion.
-
Intramolecular Cyclization: The nitrogen of the resulting isothiouronium intermediate attacks the electrophilic carbonyl carbon, forming a five-membered heterocyclic ring.
-
Dehydration: The tetrahedral intermediate readily eliminates a molecule of water to form the stable, aromatic thiazole ring.[9]
The overall transformation is a highly efficient cyclocondensation reaction that typically results in high yields.[9]
Caption: Figure 1: Mechanism of Hantzsch Thiazole Synthesis.
Experimental Protocol
Materials and Equipment
The following table summarizes the necessary reagents for this synthesis.
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2-Bromo-1-(4-bromophenyl)ethanone | 99-73-0 | 277.98 | 10 | 2.78 g |
| Thiourea | 62-56-6 | 76.12 | 12 | 0.91 g |
| Absolute Methanol | 67-56-1 | 32.04 | - | 30 mL |
| 5% Sodium Carbonate (aq) | 497-19-8 | 105.99 | - | ~100 mL |
| Deionized Water | 7732-18-5 | 18.02 | - | As needed |
Required Equipment:
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Reflux condenser
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Buchner funnel and side-arm flask for vacuum filtration
-
Melting point apparatus
-
Fume hood
Critical Safety Precautions
This protocol involves hazardous materials and must be performed inside a certified chemical fume hood with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.
-
2-Bromo-1-(4-bromophenyl)ethanone: This compound is a lachrymator (induces tearing) and is corrosive. Avoid inhalation of dust and contact with skin and eyes. Handle with care.
-
Thiourea: Thiourea is harmful if swallowed and is a suspected carcinogen and reproductive toxicant.[10][11] Avoid creating dust. Wash hands thoroughly after handling.
-
Methanol: Methanol is flammable and toxic. Avoid contact, inhalation, and ingestion.
Refer to the Safety Data Sheets (SDS) for all chemicals before starting the experiment.[10][11][12][13]
Step-by-Step Synthesis Procedure
Caption: Figure 2: Experimental Workflow for Synthesis.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-1-(4-bromophenyl)ethanone (2.78 g, 10 mmol) and thiourea (0.91 g, 12 mmol).
-
Solvent Addition: Add 30 mL of absolute methanol to the flask. The reactants may not fully dissolve initially.
-
Reflux: Attach a reflux condenser to the flask and place the setup in a heating mantle. Heat the mixture to reflux (approx. 65°C) with vigorous stirring. Continue refluxing for 3 hours. The reaction mixture should become a clear, homogeneous solution.
-
Cooling: After 3 hours, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Precipitation: Pour the cooled methanolic solution into a 250 mL beaker containing 100 mL of a cold 5% aqueous sodium carbonate solution. Stir the mixture. A solid precipitate will form.[9] The basic solution neutralizes the HBr byproduct of the reaction.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any inorganic salts and impurities.[9]
-
Drying: Transfer the collected solid to a watch glass and let it air-dry. For complete drying, place the solid in a desiccator under vacuum.
-
Analysis: Determine the mass of the dry product to calculate the percent yield. Proceed with characterization. The crude product is often pure enough for characterization and subsequent steps.[9]
Characterization and Expected Results
-
Appearance: Off-white to pale yellow solid.
-
Yield: Typically high, >85%.
-
Melting Point: 183-187 °C.
-
Solubility: Poorly soluble in water, soluble in solvents like DMSO and hot ethanol.
Spectroscopic Data
The structure of the synthesized 2-amino-4-(4-bromophenyl)thiazole can be confirmed by standard spectroscopic methods.
-
¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show a singlet for the amino (NH₂) protons around δ 6.9-7.2 ppm, a singlet for the thiazole proton (C5-H) around δ 7.0-7.8 ppm, and multiplets in the aromatic region (δ 7.5-7.9 ppm) corresponding to the bromophenyl group.[1][3][14]
-
IR (KBr, cm⁻¹): The infrared spectrum should display characteristic absorption bands. Key peaks include N-H stretching of the primary amine (two bands, ~3430 and 3280 cm⁻¹), C=N stretching (~1630 cm⁻¹), and C-Br stretching (~570 cm⁻¹).[3]
Conclusion
The Hantzsch cyclization offers a direct and efficient pathway for the synthesis of 2-amino-4-(4-bromophenyl)thiazole, a valuable intermediate in medicinal chemistry. The protocol described here is robust, high-yielding, and utilizes a straightforward purification procedure based on precipitation and filtration. Adherence to the safety precautions is paramount due to the hazardous nature of the starting materials. The resulting product can be readily characterized by standard analytical techniques and used in further synthetic elaborations.
References
- Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega.
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- Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate. Available at: https://www.researchgate.
- Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin. Journal of Pharmaceutical Negative Results.
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- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI.
- Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PubMed Central.
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The Versatility of 2-(4-Bromophenyl)thiazole: A Strategic Building Block in Modern Organic Synthesis
Introduction: The Privileged 2-Arylthiazole Scaffold
The 2-arylthiazole motif is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds and functional materials.[1][2] This heterocyclic core imparts unique electronic properties and conformational rigidity, making it a privileged scaffold in drug design. Derivatives of 2-arylthiazoles have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] Within this important class of compounds, 2-(4-bromophenyl)thiazole stands out as a particularly versatile and strategic building block. The presence of a bromine atom on the phenyl ring provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile construction of complex molecular architectures. This application note will provide an in-depth technical guide on the use of this compound in organic synthesis, with a focus on Suzuki-Miyaura, Heck, and Sonogashira coupling reactions. We will explore the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their execution.
Physicochemical Properties and Safety Considerations
Before delving into its synthetic applications, it is crucial to understand the physical and safety profile of this compound.
| Property | Value | Reference |
| Molecular Formula | C₉H₆BrNS | |
| Molecular Weight | 240.12 g/mol | |
| Appearance | Off-white to pale yellow crystalline powder | |
| Melting Point | 108-112 °C | |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and chlorinated solvents. |
Safety and Handling: this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 4-position of the phenyl ring in this compound serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. This allows for the straightforward formation of new carbon-carbon bonds, providing access to a diverse range of functionalized 2-arylthiazole derivatives.
Logical Workflow for Synthetic Diversification
Caption: Synthetic utility of this compound.
The Suzuki-Miyaura Coupling: A Gateway to Biaryl Thiazoles
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C(sp²)–C(sp²) bonds.[5] In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents, leading to the synthesis of 2,4'-biarylthiazole derivatives. These compounds are of significant interest in medicinal chemistry due to their potential as kinase inhibitors and anticancer agents.[6]
Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7]
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Simplified Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the organoboron reagent (e.g., a phenylboronic acid) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
Protocol: Synthesis of 2-(4-(4-methoxyphenyl)phenyl)thiazole
This protocol describes a typical Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.08 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (solvent)
-
Water
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Add palladium(II) acetate and triphenylphosphine.
-
Add a 4:1 mixture of toluene and water.
-
De-gas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Expected Product Characterization Data:
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| 2-(4-(4-methoxyphenyl)phenyl)thiazole | 7.95 (d, 2H), 7.63 (d, 2H), 7.58 (d, 2H), 7.27 (s, 1H), 6.99 (d, 2H), 3.87 (s, 3H) | 168.0, 159.8, 144.1, 140.9, 133.1, 132.8, 128.3, 127.1, 126.9, 114.4, 114.3, 55.4 |
The Heck Reaction: Crafting Stilbene-like Thiazoles
The Heck reaction is a cornerstone of C-C bond formation, enabling the coupling of an unsaturated halide with an alkene.[8] When applied to this compound, the Heck reaction provides a direct route to stilbene-like structures, which are of interest for their optical properties and potential applications in materials science.
Mechanistic Rationale: The Heck reaction also proceeds via a palladium-catalyzed cycle involving oxidative addition, migratory insertion, and β-hydride elimination.[9]
Catalytic Cycle of the Heck Reaction
Caption: Simplified Heck reaction catalytic cycle.
-
Oxidative Addition: Similar to the Suzuki coupling, the reaction initiates with the oxidative addition of the Pd(0) catalyst to this compound.
-
Alkene Coordination and Migratory Insertion: The alkene coordinates to the Pd(II) complex, followed by the insertion of the alkene into the palladium-carbon bond.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the new C=C double bond and a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the Pd(0) catalyst.
Protocol: Synthesis of (E)-2-(4-(2-phenylethenyl)phenyl)thiazole
This protocol details the Heck coupling of this compound with styrene.
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.03 equiv)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.06 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF) (solvent)
Procedure:
-
In a sealed tube, dissolve this compound, palladium(II) acetate, and tri(o-tolyl)phosphine in DMF.
-
Add triethylamine and styrene to the mixture.
-
De-gas the mixture with argon or nitrogen for 10-15 minutes.
-
Seal the tube and heat the reaction mixture to 100-120 °C.
-
Stir the reaction for 12-24 hours, monitoring its progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired product.
Expected Product Characterization Data:
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| (E)-2-(4-(2-phenylethenyl)phenyl)thiazole | 8.00 (d, 2H), 7.64 (d, 2H), 7.56 (d, 2H), 7.40-7.28 (m, 4H), 7.20 (d, 1H), 7.12 (d, 1H) | 168.2, 144.0, 137.4, 137.1, 133.4, 129.2, 128.8, 128.0, 127.0, 126.6, 126.5, 114.5 |
The Sonogashira Coupling: Accessing Arylalkynyl Thiazoles
The Sonogashira coupling provides a powerful method for the formation of C(sp²)–C(sp) bonds, reacting an aryl halide with a terminal alkyne.[5] This reaction, when applied to this compound, yields 2-(4-(alkynyl)phenyl)thiazole derivatives, which are valuable precursors for more complex molecules and have applications in materials science as molecular wires and in medicinal chemistry.
Mechanistic Rationale: The Sonogashira coupling typically involves a dual catalytic system of palladium and copper.[7]
Catalytic Cycle of the Sonogashira Coupling
Caption: Simplified Sonogashira coupling catalytic cycles.
-
Palladium Cycle: Similar to the other cross-coupling reactions, the palladium cycle involves oxidative addition of the Pd(0) catalyst to this compound and subsequent reductive elimination to yield the final product and regenerate the catalyst.
-
Copper Cycle: The copper co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate.
-
Transmetalation: The acetylide group is then transferred from the copper to the palladium complex, setting the stage for reductive elimination.
Protocol: Synthesis of 2-(4-(phenylethynyl)phenyl)thiazole
This protocol outlines the Sonogashira coupling of this compound with phenylacetylene.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.06 equiv)
-
Triethylamine (Et₃N) (solvent and base)
-
Tetrahydrofuran (THF) (co-solvent)
Procedure:
-
To a Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add degassed THF and triethylamine via syringe.
-
Add phenylacetylene dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 8-12 hours, or until TLC analysis indicates the consumption of the starting material.
-
Once the reaction is complete, remove the solvents under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Expected Product Characterization Data:
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| 2-(4-(phenylethynyl)phenyl)thiazole | 8.02 (d, 2H), 7.62 (d, 2H), 7.58-7.54 (m, 2H), 7.40-7.36 (m, 3H), 7.29 (s, 1H) | 168.1, 144.2, 133.9, 132.1, 131.8, 128.9, 128.5, 126.8, 123.3, 122.9, 114.6, 90.8, 89.0 |
Conclusion: A Gateway to Molecular Complexity
This compound has proven to be an exceptionally valuable and versatile building block in organic synthesis. Its utility is primarily derived from the strategic placement of a bromine atom, which serves as a linchpin for a variety of powerful palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Heck, and Sonogashira couplings, as detailed in this application note, provide reliable and efficient pathways to a vast array of functionalized 2-arylthiazole derivatives. The ability to readily introduce diverse aryl, vinyl, and alkynyl moieties opens up extensive possibilities for the synthesis of novel compounds with tailored electronic, optical, and biological properties. For researchers, scientists, and drug development professionals, a thorough understanding of the reactivity and synthetic potential of this compound is a key asset in the quest for new medicines and advanced materials.
References
- Kumari, G., Dhillon, S., Rani, P., Chahal, M., Aneja, D. K., & Kinger, M. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega, 9(17), 18709–18746. [Link]
- Sharma, P., & Kumar, A. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. [Link]
- Mahmood, A. A. R., & Nedaa, A. K. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Research Journal of Pharmacy and Technology, 11(2), 523-529. [Link]
- Nevagi, R. J., & Dighe, N. S. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]
- Singh, H., & Kumar, S. (2022). Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin.
- Hassan, A. S., Askar, A. A., & Hafez, T. S. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1469. [Link]
- Khamees, H., Mohammed, Y. H. I., Ananda, S., & Madegowda, M. (2022). Synthesis of 2‐(4‐methylphenoxy)‐N‐(4‐(4‐bromophenyl) thiazol‐2‐yl) acetamide. Journal of the Iranian Chemical Society, 19(9), 3749-3761. [Link]
- El-Sayed, N. N. E., & Abdel-Aziz, M. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1740. [Link]
- Heck Reaction - Organic Chemistry Portal. (n.d.).
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
- Beilstein Archives. (2018). Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. [Link]
- Heck reaction. (2023, December 29). In Wikipedia. [Link]
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- Sonogashira coupling. (2023, November 28). In Wikipedia. [Link]
- Heck Reaction - Chemistry LibreTexts. (2023, June 30). [Link]
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, January 10). [Link]
- Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). [Link]
- Liu, D., Luo, P., Ge, J., Jiang, Z., Peng, Y., & Ding, Q. (2019). Synthesis of 2-Arylbenzothiazole and 2-Arylthiazole Derivatives via a Ru-Catalyzed meta-Selective C-H Nitration Reaction. The Journal of Organic Chemistry, 84(20), 12784–12791. [Link]
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(19), 6433. [Link]
- Chen, Y., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102875. [Link]
- Pu, X., Li, H., & Colacot, T. J. (2013). Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure-Activity Relationships and Copper Effects. The Journal of Organic Chemistry, 78(2), 568–581. [Link]
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
- Odinity. (2013, November 18). Intro to Organometallics: The Heck Reaction. [Link]
- PubChem. (n.d.). 2-Amino-4-(4-biphenylyl)thiazole. [Link]
- PubChem. (n.d.). 2-Phenylthiazole. [Link]
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- Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017). European Journal of Medicinal Chemistry, 144, 596-606. [Link]gov/pmc/articles/PMC5773359/)
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Applications of 2-(4-Bromophenyl)thiazole in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole nucleus, a five-membered heterocyclic ring containing both sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of novel therapeutic agents. The incorporation of a 4-bromophenyl substituent at the 2-position of the thiazole ring creates a molecule with significant potential for further functionalization and a diverse range of biological activities. This guide provides an in-depth exploration of the applications of 2-(4-bromophenyl)thiazole and its derivatives, offering detailed protocols and insights for researchers in the field of drug discovery.
The this compound Scaffold: A Privileged Structure in Drug Discovery
The this compound moiety is considered a "privileged structure" in medicinal chemistry due to its recurring presence in a variety of biologically active compounds. The thiazole ring itself is a key component in numerous approved drugs, including the anticancer agent Dasatinib and the anti-HIV drug Ritonavir. The presence of the bromophenyl group offers several advantages:
-
Lipophilicity: The bromine atom enhances the lipophilicity of the molecule, which can improve its ability to cross cell membranes and interact with hydrophobic pockets of target proteins.[1]
-
Handle for Further Synthesis: The bromine atom serves as a convenient "handle" for further chemical modifications through cross-coupling reactions, such as Suzuki or Heck couplings. This allows for the facile generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.[2]
-
Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of the molecule to its biological target.
These properties make this compound a valuable starting point and core structure for the development of new drugs targeting a wide array of diseases.
Key Therapeutic Applications and Mechanisms of Action
Derivatives of this compound have demonstrated significant promise in several therapeutic areas, most notably in oncology and infectious diseases.
Anticancer Activity
The this compound scaffold is a recurring motif in the design of potent anticancer agents.[3] These compounds exert their cytotoxic effects through various mechanisms of action.
One of the key mechanisms involves the inhibition of tubulin polymerization . Tubulin is a crucial protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis. Certain 4-substituted methoxybenzoyl-aryl-thiazoles, which can be derived from the this compound core, have shown potent inhibition of tubulin polymerization, leading to significant growth inhibition of cancer cell lines at nanomolar concentrations.[4]
Another important target is the inhibition of protein kinases . Kinases are enzymes that play a critical role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Thiazole-based compounds have been developed as potent inhibitors of various kinases, including Akt, which is a key node in the PI3K/Akt/mTOR signaling pathway that is frequently overactive in cancer.[5]
The general workflow for evaluating the anticancer potential of novel this compound derivatives is outlined below:
Caption: Workflow for Anticancer Drug Discovery with this compound Derivatives.
Antimicrobial Activity
Thiazole derivatives have long been recognized for their broad-spectrum antimicrobial properties.[6][7] The this compound scaffold has been incorporated into novel compounds with activity against a range of bacterial and fungal pathogens.[8][9][10]
The mechanisms of antimicrobial action are diverse and can include:
-
Inhibition of essential enzymes: For instance, some thiazole derivatives can inhibit fatty acid biosynthesis, which is crucial for the integrity of bacterial cell membranes.[1]
-
Disruption of cell wall synthesis: Similar to beta-lactam antibiotics, some thiazole-containing compounds may interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall.
-
Inhibition of DNA gyrase: This enzyme is essential for DNA replication in bacteria, and its inhibition leads to bacterial cell death.
The development of resistance to existing antimicrobial agents is a major global health concern. The versatility of the this compound scaffold allows for the synthesis of new derivatives that may be effective against drug-resistant strains.[3]
Protocols for Synthesis and Biological Evaluation
The following sections provide detailed protocols for the synthesis of a representative this compound derivative and its evaluation for anticancer activity. These protocols are based on established methods in the field and can be adapted for the synthesis and testing of other analogs.[11][12]
Synthesis of 2-Amino-4-(4-bromophenyl)thiazole
This protocol describes the Hantzsch thiazole synthesis, a classic and widely used method for the preparation of thiazole derivatives.[6][12] It involves the reaction of an α-haloketone with a thioamide. In this case, 2-bromo-1-(4-bromophenyl)ethan-1-one (p-bromophenacyl bromide) is reacted with thiourea.
Materials:
-
p-Bromoacetophenone
-
Bromine
-
Thiourea
-
Ethanol
-
Glacial Acetic Acid
-
Diethyl ether
-
Sodium bicarbonate solution (saturated)
Procedure:
-
Synthesis of 2-bromo-1-(4-bromophenyl)ethan-1-one:
-
Dissolve p-bromoacetophenone (1 equivalent) in glacial acetic acid.
-
Slowly add bromine (1 equivalent) dropwise with stirring at room temperature.
-
Continue stirring for 2-3 hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water.
-
Filter the precipitate, wash with water, and then with a small amount of cold ethanol to obtain the crude 2-bromo-1-(4-bromophenyl)ethan-1-one. Recrystallize from ethanol if necessary.
-
-
Synthesis of 2-Amino-4-(4-bromophenyl)thiazole:
-
In a round-bottom flask, dissolve 2-bromo-1-(4-bromophenyl)ethan-1-one (1 equivalent) and thiourea (1.2 equivalents) in ethanol.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
After cooling, the product may precipitate. If not, reduce the solvent volume under reduced pressure.
-
Pour the reaction mixture into water and neutralize with a saturated solution of sodium bicarbonate.
-
Filter the solid product, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-4-(4-bromophenyl)thiazole.[8]
-
Characterization:
-
The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13][14] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compound (this compound derivative) dissolved in DMSO
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and resuspend them in a complete growth medium.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in a complete growth medium. The final concentration of DMSO should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Caption: Step-by-step workflow of the MTT assay for cytotoxicity evaluation.
Quantitative Data on Biological Activity
The following table summarizes the in vitro anticancer activity of selected this compound derivatives from the literature. This data highlights the potential of this scaffold in developing potent anticancer agents.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| p2 | MCF-7 (Breast) | 10.5 | [3] |
| 4b | MCF-7 (Breast) | 31.5 | [14] |
| 4b | HepG2 (Liver) | 51.7 | [14] |
| 11d | A549 (Lung) | 62.5 µg/mL | [15][16] |
| 33c | - | - | [15][16] |
| 35c | - | - | [15][16] |
Note: The activity of compounds 33c and 35c was reported in terms of inhibition zones for antimicrobial activity, not IC50 values for anticancer activity.[15][16]
Conclusion and Future Perspectives
The this compound scaffold is a highly promising platform for the discovery of new therapeutic agents. Its derivatives have demonstrated significant potential as both anticancer and antimicrobial agents. The synthetic accessibility of this scaffold, coupled with the ability to easily introduce diversity through the bromophenyl moiety, makes it an attractive starting point for medicinal chemistry campaigns.
Future research in this area should focus on:
-
Elucidation of specific molecular targets: While some mechanisms of action have been proposed, further studies are needed to identify the precise molecular targets of many active compounds.
-
Optimization of pharmacokinetic properties: In addition to potency, lead compounds must possess favorable absorption, distribution, metabolism, and excretion (ADME) properties to be successful drug candidates.
-
In vivo evaluation: Promising in vitro candidates should be advanced to in vivo models to assess their efficacy and safety in a more complex biological system.
By leveraging the unique properties of the this compound scaffold and employing rational drug design principles, researchers can continue to develop novel and effective therapies for a range of human diseases.
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Application Notes & Protocols for the Utilization of 2-(4-Bromophenyl)thiazole in Antimicrobial Drug Discovery
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating threat of antimicrobial resistance (AMR) necessitates a departure from traditional antibiotic scaffolds and an exploration of novel chemical entities.[1] Heterocyclic compounds, particularly those containing nitrogen and sulfur, have emerged as a fertile ground for the discovery of new therapeutic agents.[2][3] Among these, the thiazole ring system is a prominent pharmacophore found in numerous clinically approved drugs, including the antimicrobial sulfathiazole and the antifungal abafungin.[1][4][5] Its rigid, aromatic structure and capacity for diverse substitutions make it an ideal backbone for engaging with biological targets.
This guide focuses on 2-(4-bromophenyl)thiazole , a specific thiazole derivative that serves as a valuable starting point or "scaffold" for antimicrobial drug discovery. The presence of the bromophenyl group provides a site for further chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to enhance potency and selectivity. These application notes provide a comprehensive framework for researchers, guiding them from the initial synthesis of the core scaffold through a cascade of essential screening and characterization protocols.
Logical Workflow for Antimicrobial Drug Discovery
The journey from a starting scaffold to a potential drug candidate is a multi-step process. This guide is structured to follow a logical and efficient discovery workflow, ensuring that critical data is gathered at each stage to inform the next.
Caption: High-level workflow for antimicrobial candidate discovery.
PART 1: Synthesis of the Core Scaffold
The foundational step is the synthesis of the this compound scaffold. The most reliable and widely used method for this is the Hantzsch Thiazole Synthesis .[5][6][7] This reaction involves the condensation of an α-haloketone with a thioamide.
Protocol 1.1: Hantzsch Synthesis of 2-Amino-4-(4-bromophenyl)thiazole
This protocol details the synthesis of the 2-amino derivative, which is a common and versatile intermediate for further functionalization. The reaction proceeds via an initial S-alkylation, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[5][8]
Materials:
-
2-Bromo-1-(4-bromophenyl)ethanone (1.0 equiv.)
-
Thiourea (1.5 equiv.)
-
Methanol or Ethanol (solvent)
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-bromo-1-(4-bromophenyl)ethanone (1.0 equiv.) and thiourea (1.5 equiv.).
-
Add sufficient methanol or ethanol to fully dissolve the reactants.
-
Heat the mixture to reflux (approximately 65-78°C) with vigorous stirring for 30-60 minutes. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 5% aqueous sodium carbonate solution to neutralize the hydrobromide salt formed during the reaction and precipitate the product.
-
Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with deionized water to remove any remaining salts.
-
Allow the solid product, 2-amino-4-(4-bromophenyl)thiazole, to air dry completely.
-
Characterize the final product using techniques such as Melting Point, NMR spectroscopy, and Mass Spectrometry to confirm its identity and purity.[3]
PART 2: In Vitro Antimicrobial Potency Assessment
Once the scaffold is synthesized, its intrinsic antimicrobial activity must be quantified. This is achieved through a series of standardized in vitro assays.
Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9] The MBC is the lowest concentration that results in microbial death. The broth microdilution method is a standard, high-throughput technique for determining these values.[10][11]
Materials:
-
96-well clear, flat-bottom microtiter plates
-
Test compound (e.g., this compound derivative) dissolved in DMSO
-
Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile saline (0.85% NaCl) or PBS
-
0.5 McFarland turbidity standard
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)
-
Nutrient agar plates
Procedure:
-
Preparation of Inoculum: Prepare a microbial suspension in sterile saline equivalent to a 0.5 McFarland standard. This is then diluted in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Compound Dilution: Perform a two-fold serial dilution of the test compound in the microtiter plate. Start with a high concentration (e.g., 512 µg/mL) and dilute across the plate, leaving wells for positive (microbe only) and negative (broth only) controls.
-
Inoculation: Add the prepared microbial inoculum to each well (except the negative control). The final volume in each well should be 100-200 µL.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 30-35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound where no turbidity (growth) is observed.
-
MBC Determination: To determine the MBC, take a 10-20 µL aliquot from each well that showed no visible growth (at and above the MIC). Spread the aliquot onto a nutrient agar plate.
-
Incubation & Reading: Incubate the agar plates overnight. The MBC is the lowest concentration from which no colonies grow on the subculture plate.
Protocol 2.2: Anti-Biofilm Activity Assessment
Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics.[12] Assessing a compound's ability to inhibit biofilm formation or eradicate established biofilms is a critical step.
This assay measures the total biomass of the biofilm, including cells and the extracellular matrix.[1][10][12][13]
Procedure:
-
Biofilm Formation: Grow biofilms in a 96-well plate as described for the MIC assay, but typically for a longer period (24-48 hours) to allow for robust biofilm development.
-
Treatment: For eradication assays, gently remove the planktonic (free-floating) cells and add fresh media containing serial dilutions of the test compound to the established biofilms. For inhibition assays, add the compound at the time of inoculation. Incubate for another 24 hours.
-
Washing: Carefully discard the medium and wash the wells gently twice with PBS to remove any remaining planktonic cells without disturbing the biofilm.
-
Fixation: Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.[14] Remove the methanol and allow the plate to air dry.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[1]
-
Washing: Remove the crystal violet solution and wash the plate thoroughly with deionized water until the wash water is clear.
-
Solubilization: Air dry the plate. Dissolve the bound dye by adding 200 µL of 30-33% acetic acid or 96% ethanol to each well.[1][14]
-
Quantification: Transfer the solubilized dye to a new plate and measure the absorbance at a wavelength of 570-595 nm using a microplate reader. A reduction in absorbance compared to the untreated control indicates anti-biofilm activity.
This assay determines the metabolic activity of the cells remaining within the biofilm after treatment, providing a measure of cell viability. The tetrazolium salt XTT is reduced by metabolically active cells to a colored formazan product.[11][15][16][17][18]
Procedure:
-
Grow and treat biofilms as described in the crystal violet assay (Steps 1-2).
-
Washing: Gently wash the wells twice with PBS to remove planktonic cells.
-
Reagent Preparation: Prepare the XTT working solution immediately before use. For example, mix 5 mL of XTT reagent (e.g., 0.9 mg/mL) with 100 µL of an electron-coupling agent like phenazine methosulfate (PMS) or menadione.[11][17]
-
Incubation: Add the XTT working solution (e.g., 100 µL) to each well. Incubate the plate in the dark at 37°C for 1-4 hours. The optimal incubation time may vary depending on the microbial species and biofilm density.[15]
-
Quantification: Measure the absorbance of the colored formazan product at 450-490 nm. A decrease in absorbance indicates a reduction in viable cells within the biofilm.
PART 3: Cytotoxicity and Safety Profile
A potent antimicrobial is only useful if it is not toxic to the host. Therefore, early-stage assessment of cytotoxicity against mammalian cells is crucial.[12][13][14][15]
Protocol 3.1: Mammalian Cell Cytotoxicity (MTT/XTT Assay)
This protocol is very similar to the biofilm viability assay but uses a mammalian cell line (e.g., HEK293, HepG2) to determine the concentration at which the compound becomes toxic to host cells.
Materials:
-
Mammalian cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture-treated plates
-
Test compound dissolved in DMSO
-
MTT or XTT reagent kit
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Cell Seeding: Seed mammalian cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Remove the old medium and add fresh medium containing serial dilutions of the test compound. Include wells for untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 24-72 hours in a humidified incubator at 37°C with 5% CO₂.
-
Viability Assay:
-
For XTT: Add the prepared XTT working solution to each well and incubate for 1-4 hours. Measure absorbance at 450-490 nm.[16][18]
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours. The MTT is converted to an insoluble purple formazan. After incubation, dissolve the formazan crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol). Measure absorbance at ~570 nm.
-
-
Data Analysis: Calculate the concentration that inhibits 50% of cell viability (IC₅₀). The ratio of the cytotoxic concentration (IC₅₀) to the antimicrobial concentration (MIC), known as the Therapeutic Index (TI) , is a key indicator of the compound's selective toxicity. A high TI is desirable.
PART 4: Elucidating the Mechanism of Action (MoA)
Understanding how a compound kills a microbe is vital for lead optimization and overcoming resistance. Thiazole derivatives have been implicated in various mechanisms, including the inhibition of cell wall synthesis and nucleic acid replication.[1]
Caption: Potential microbial targets for thiazole-based compounds.
Protocol 4.1: Bacterial DNA Gyrase Supercoiling Assay
DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication.[9][19] Its inhibition leads to bacterial death. This assay measures the effect of a compound on the enzyme's ability to supercoil relaxed plasmid DNA.
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mixture containing gyrase assay buffer (typically includes Tris-HCl, KCl, MgCl₂, DTT, ATP), relaxed plasmid DNA (e.g., pBR322), and the test compound at various concentrations.[20][21]
-
Enzyme Addition: Initiate the reaction by adding purified DNA gyrase enzyme. Include a "no enzyme" control (relaxed DNA) and a "no compound" control (supercoiled DNA).
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and EDTA.[20]
-
Analysis: Analyze the DNA topology by agarose gel electrophoresis. Relaxed and supercoiled DNA migrate at different rates. Inhibition of the enzyme is observed as a decrease in the amount of supercoiled DNA compared to the "no compound" control.
Protocol 4.2: Fungal Ergosterol Biosynthesis Inhibition Assay
Azole antifungals famously inhibit the enzyme lanosterol 14α-demethylase, a key step in the biosynthesis of ergosterol, the primary sterol in fungal cell membranes.[22][23] A disruption in this pathway is lethal to the fungus. This can be measured spectrophotometrically.[4]
Procedure:
-
Cell Culture: Grow fungal cells (e.g., C. albicans) to mid-log phase in a suitable broth.
-
Treatment: Expose the fungal cells to various sub-inhibitory concentrations of the test compound for several hours (e.g., 16-24 hours). Include a "no compound" control.
-
Cell Harvesting: Harvest the cells by centrifugation, wash with water, and record the wet weight of the cell pellet.
-
Sterol Extraction:
-
Add alcoholic potassium hydroxide solution to the cell pellet and vortex thoroughly.
-
Saponify the mixture by incubating in an 80-85°C water bath for 1 hour.
-
After cooling, extract the non-saponifiable lipids (containing ergosterol) by adding n-heptane and water, followed by vigorous vortexing.
-
-
Spectrophotometric Analysis:
-
Transfer the upper n-heptane layer to a quartz cuvette.
-
Scan the absorbance from 240 nm to 300 nm. Ergosterol has a characteristic four-peak curve with peaks at approximately 271, 282, and 295 nm and a shoulder at 262 nm.
-
Calculate the ergosterol content based on the absorbance values at the peak and valley wavelengths. A dose-dependent reduction in ergosterol content compared to the control indicates inhibition of the biosynthesis pathway.[4]
-
PART 5: Lead Optimization and Structure-Activity Relationship (SAR)
The initial scaffold, this compound, is a starting point. SAR studies involve synthesizing a library of analogs by modifying different parts of the molecule and assessing how these changes affect antimicrobial activity and cytotoxicity. This systematic approach helps to identify the key chemical features required for optimal performance.[24][25][26]
Example SAR Study: A study on 4-(4-bromophenyl)-thiazol-2-amine derivatives explored the effect of substituting the 2-amino group with different benzylidene moieties.[3][27][28]
| Compound ID | R-Group (Substitution on Benzylidene Ring) | MIC vs. S. aureus (µM) | MIC vs. E. coli (µM) | MIC vs. C. albicans (µM) |
| p1 | -H (Unsubstituted) | 32.2 | 32.2 | 32.2 |
| p2 | 4-OH | 16.1 | 16.1 | 32.2 |
| p3 | 4-N(CH₃)₂ | 30.4 | 30.4 | 15.2 |
| p4 | 2-OH, 3-OCH₃ | 14.4 | 28.8 | 28.8 |
| p6 | 3,4,5-OCH₃ | 30.6 | 30.6 | 15.3 |
| Norfloxacin | - | 1.56 | 0.78 | - |
| Fluconazole | - | - | - | 1.02 |
Data adapted from Sharma et al. (2019).[3]
SAR Insights from the Data:
-
Antibacterial Activity: The introduction of a hydroxyl group (-OH) at the para-position of the benzylidene ring (p2) or a combination of hydroxyl and methoxy groups (p4) doubled the activity against S. aureus compared to the unsubstituted analog (p1). This suggests that hydrogen bond donating/accepting groups at specific positions are favorable for antibacterial potency.
-
Antifungal Activity: The presence of electron-donating groups, such as dimethylamino (p3) or multiple methoxy groups (p6), significantly enhanced the activity against C. albicans, making them twice as potent as the parent compound.
These insights guide the next round of synthesis. For instance, a medicinal chemist might explore other substitutions at the para-position of the benzylidene ring to further enhance antibacterial or antifungal activity.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. By following a systematic workflow encompassing synthesis, robust in vitro screening against planktonic and biofilm forms, early safety assessment, and detailed mechanistic and SAR studies, researchers can efficiently navigate the complex path of drug discovery. The protocols and insights provided in this guide offer a validated framework to unlock the therapeutic potential of this versatile chemical class in the fight against antimicrobial resistance.
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Application Notes & Protocols for the Investigation of 2-(4-Bromophenyl)thiazole Derivatives in Cancer Research
Abstract: The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] Among these, derivatives featuring a 2-(4-Bromophenyl)thiazole moiety have emerged as a particularly promising class of compounds in oncology.[4][5] The presence of the bromophenyl group at the 4-position of the thiazole ring has been shown to be critical for potent anticancer activity in several structure-activity relationship (SAR) studies.[6] These derivatives exert their effects through diverse mechanisms, including the inhibition of key signaling pathways like VEGFR-2, induction of apoptosis, and cell cycle arrest, making them attractive candidates for further development.[7][8][9] This guide provides a comprehensive overview of the synthesis, in vitro evaluation, and mechanistic study of this compound derivatives, offering detailed protocols and expert insights for researchers in drug discovery and development.
Rationale and Mechanism of Action
The therapeutic potential of this compound derivatives stems from their ability to interact with various biological targets implicated in tumorigenesis.[3] While the precise mechanism can vary based on the specific substitutions on the thiazole core, several key pathways have been identified.
1.1. Inhibition of Receptor Tyrosine Kinases (RTKs) A primary mechanism for many thiazole derivatives is the inhibition of RTKs, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[7] VEGFR-2 is a critical mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen. By blocking the ATP-binding site of the VEGFR-2 kinase domain, these compounds can inhibit downstream signaling, leading to reduced tumor growth and metastasis.[7]
1.2. Induction of Apoptosis and Cell Cycle Arrest Many potent this compound compounds have been shown to induce programmed cell death, or apoptosis, in cancer cells.[8] This is often accompanied by cell cycle arrest, where the compounds halt the progression of cancer cells through specific phases of the cell cycle, preventing their proliferation.[8][9] For instance, some derivatives have been observed to cause an accumulation of cells in the G1/S phase, preventing DNA replication and subsequent cell division.[9] Mechanistic studies have pointed to effects on mitochondrial membrane potential and DNA fragmentation as key events in this process.[8]
1.3. Modulation of Other Key Cancer Pathways The versatility of the thiazole scaffold allows for interaction with a broad range of targets.[3] Research has implicated other proteins such as Cyclin-Dependent Kinase 2 (CDK2), B-cell lymphoma 2 (Bcl-2), and Lactate Dehydrogenase (LDH) as potential targets, highlighting the multifaceted anticancer activity of this class of compounds.[9][10]
Caption: Simplified signaling pathways affected by this compound derivatives.
Synthesis and Characterization
A common and efficient method for preparing the core scaffold is the Hantzsch thiazole synthesis.[2] This protocol outlines the synthesis of the key intermediate, 4-(4-bromophenyl)thiazol-2-amine, which can then be further derivatized.
Caption: General workflow for the Hantzsch synthesis of the core intermediate.
Protocol 2.1: Synthesis of 4-(4-bromophenyl)thiazol-2-amine
-
Rationale: This one-pot reaction involves the condensation of an α-haloketone (formed in situ from 4-bromoacetophenone and iodine) with a thioamide (thiourea) to directly form the aminothiazole ring. Iodine acts as both a catalyst and the halogenating agent.
-
Materials:
-
4-Bromoacetophenone (1.0 eq)
-
Thiourea (2.0 eq)
-
Iodine (1.0 eq)
-
Ethanol or a suitable solvent for reflux
-
Diethyl ether
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
Deionized water
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 4-bromoacetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol).[1]
-
Add a suitable solvent (e.g., 100 mL of ethanol) to the mixture.
-
Heat the mixture to reflux and maintain for 10-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]
-
After the reaction is complete, cool the mixture to room temperature. A solid precipitate should form.
-
Wash the crude reaction mixture with diethyl ether to remove any unreacted 4-bromoacetophenone and excess iodine.[1]
-
Transfer the remaining solid to a beaker containing boiling water to dissolve the product and filter while hot to remove elemental sulfur.
-
Cool the filtrate and make it basic by the dropwise addition of concentrated ammonium hydroxide. This will precipitate the free amine.
-
Collect the precipitated solid, 4-(4-bromophenyl)thiazol-2-amine, by vacuum filtration.
-
Wash the solid with cold water and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the purified product.
-
Characterization: Confirm the structure and purity of the intermediate using Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).[4]
-
In Vitro Anticancer Evaluation
Once synthesized and characterized, the derivatives must be evaluated for their biological activity. The following protocols describe standard assays to determine cytotoxicity, induction of apoptosis, and effects on the cell cycle.
Protocol 3.1: Sulforhodamine B (SRB) Cytotoxicity Assay
-
Rationale: The SRB assay is a reliable and sensitive method for determining cell density and, by extension, cytotoxicity. It is based on the ability of the SRB dye to bind to basic amino acid residues of proteins in cells that have been fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total protein mass, which is directly related to the number of living cells. This assay is preferred for its stability and ease of use.[4]
-
Procedure:
-
Cell Plating: Seed cancer cells (e.g., MCF-7, HepG2, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin or 5-Fluorouracil).[4]
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Fixation: Gently remove the medium. Fix the cells by adding 100 µL of cold 10% (w/v) TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry the plates completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.
-
Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
-
Protocol 3.2: Cell Cycle Analysis by Flow Cytometry
-
Rationale: This protocol uses propidium iodide (PI), a fluorescent intercalating agent, to stain cellular DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing a population of cells with a flow cytometer, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M), thereby identifying any drug-induced cell cycle arrest.
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24 or 48 hours. Include a vehicle-treated control group.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash twice with ice-cold Phosphate Buffered Saline (PBS).
-
Cell Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples using a flow cytometer. Acquire at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). Compare the distribution of treated cells to the control to identify arrest.
-
Structure-Activity Relationship (SAR) and Data Summary
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the molecular scaffold. SAR studies provide crucial insights for optimizing lead compounds.
-
Key SAR Insights:
-
The 4-(4-bromophenyl) group is often considered essential for high potency. The electronegative bromine atom at the para position appears to enhance activity.[6]
-
Substitutions at the 2-amino position of the thiazole ring significantly modulate the compound's biological profile. Introducing various substituted benzylidene groups can lead to highly active compounds.[4]
-
Electron-withdrawing groups on other aromatic rings within the derivative, such as -Cl, -F, or -NO₂, generally contribute positively to anticancer activity.[6]
-
Table 1: Summary of In Vitro Cytotoxicity of Selected Thiazole Derivatives
| Compound ID | R Group (Substitution) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 4b | R = Br | MCF-7 | 31.5 ± 1.91 | [7] |
| Compound 4b | R = Br | HepG2 | 51.7 ± 3.13 | [7] |
| Compound 4c | R = NH-NH-Ph | MCF-7 | 2.57 ± 0.16 | [7] |
| Compound 4c | R = NH-NH-Ph | HepG2 | 7.26 ± 0.44 | [7] |
| Compound p2 | 4-((4-(4-Bromophenyl)thiazol-2-ylimino)methyl)-2-methoxyphenol | MCF-7 | Active (Comparable to 5-FU) | [4][5] |
| Compound 3f | 2-(2-(2-hydroxy-3-methylbenzylidene)hydrazinyl)- | MCF-7 | 1.0 ± 0.1 | [11] |
| Compound 3f | 2-(2-(2-hydroxy-3-methylbenzylidene)hydrazinyl)- | HCT-116 | 1.6 ± 0.1 | [11] |
Note: The structures of compounds are detailed in the cited references. This table is for illustrative purposes.
Conclusion and Future Directions
The this compound scaffold represents a versatile and potent platform for the development of novel anticancer agents. The straightforward synthesis and the potential for extensive chemical modification allow for the fine-tuning of their pharmacological properties. The protocols detailed in this guide provide a robust framework for the synthesis, in vitro screening, and initial mechanistic evaluation of new derivatives. Future research should focus on optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds, conducting in vivo efficacy studies in relevant animal models, and further elucidating their specific molecular targets to develop more selective and effective cancer therapies.
References
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- Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin. (URL: [Link])
- Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - PubMed Central. (URL: [Link])
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- Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest - International Journal of Pharmaceutical Investig
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- Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - MDPI. (URL: [Link])
- Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - MDPI. (URL: [Link])
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Application Note: A Comprehensive Protocol for the NMR Analysis of 2-(4-Bromophenyl)thiazole
Abstract
This document provides a detailed, field-proven protocol for the comprehensive Nuclear Magnetic Resonance (NMR) analysis of 2-(4-Bromophenyl)thiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and drug development professionals, offering a step-by-step methodology for sample preparation, data acquisition, and spectral interpretation. The protocol emphasizes not just the procedural steps, but the underlying scientific rationale, ensuring robust and reproducible results. We will cover one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques to achieve unambiguous structural elucidation and characterization.
Introduction: The Significance of this compound
Thiazole rings are a cornerstone in the architecture of many biologically active molecules, including vitamin B1 (Thiamine).[1][2] The incorporation of a bromophenyl moiety at the 2-position of the thiazole ring creates a versatile scaffold for further chemical modification, making this compound a valuable building block in the synthesis of novel therapeutic agents and functional materials.[3][4][5] Given its importance, unequivocal structural verification is paramount. High-resolution NMR spectroscopy stands as the most powerful technique for this purpose, providing detailed information about the molecular framework, connectivity, and electronic environment of each atom.
Experimental Design & Rationale
The comprehensive NMR analysis of this compound will be conducted in a logical sequence, starting with sample preparation and moving through a series of NMR experiments designed to build a complete structural picture.
Figure 1: A logical workflow for the comprehensive NMR analysis of this compound.
Detailed Protocol: From Sample to Structure
Part 3.1: Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample. A properly prepared sample ensures high-resolution spectra free from artifacts.
Materials:
-
This compound (5-25 mg for ¹H, 50-100 mg for ¹³C)[6]
-
High-quality 5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆)
-
Pasteur pipette and cotton wool or a syringe filter
-
Vortex mixer
Protocol:
-
Weighing the Sample: Accurately weigh 5-25 mg of this compound for routine ¹H NMR.[6][7] For ¹³C NMR and 2D experiments, a more concentrated sample of 50-100 mg is recommended to reduce acquisition time.[6]
-
Solvent Selection: Chloroform-d (CDCl₃) is a good starting point as it dissolves a wide range of organic compounds and is relatively easy to remove.[8] If solubility is an issue, DMSO-d₆ is an excellent alternative.[8] Be aware that the choice of solvent can affect the chemical shifts of the thiazole protons due to solvent-solute interactions.[9][10][11]
-
Dissolution: In a small, clean vial, dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[12][13] Using a secondary vial makes it easier to ensure complete dissolution, with gentle vortexing if necessary, before transferring to the NMR tube.[6]
-
Filtration and Transfer: To ensure a homogeneous solution free of particulate matter, which can degrade spectral quality, filter the solution into the NMR tube.[12][13] This can be achieved by passing the solution through a small cotton plug in a Pasteur pipette or using a syringe filter. The final sample height in the tube should be at least 4-5 cm.[8]
-
Labeling: Clearly label the NMR tube with the sample identity and solvent.
Part 3.2: NMR Data Acquisition
The following experiments are recommended for a comprehensive analysis on a standard 400 or 500 MHz NMR spectrometer.
1. ¹H NMR (Proton NMR):
-
Purpose: To identify the number of unique proton environments, their chemical shifts (electronic environment), integration (relative number of protons), and multiplicity (neighboring protons).
-
Key Parameters:
-
Pulse Program: Standard single pulse (zg30)
-
Spectral Width: ~16 ppm (e.g., -2 to 14 ppm)
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16
-
2. ¹³C NMR (Carbon NMR):
-
Purpose: To determine the number of unique carbon atoms in the molecule.
-
Key Parameters:
-
Pulse Program: Proton-decoupled (zgpg30)
-
Spectral Width: ~220 ppm (e.g., -10 to 210 ppm)
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or more, depending on concentration.
-
3. 2D ¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are spin-spin coupled, typically those on adjacent carbons.
-
Key Parameters:
-
Pulse Program: Standard COSY (cosygpqf)
-
Spectral Width: Same as ¹H NMR in both dimensions
-
Number of Scans: 2-4 per increment
-
4. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate each proton with the carbon atom it is directly attached to.
-
Key Parameters:
-
Pulse Program: Standard HSQC (hsqcedetgpsisp2.2)
-
¹H Spectral Width: Same as ¹H NMR
-
¹³C Spectral Width: ~160-180 ppm (focused on the aromatic region)
-
Number of Scans: 4-8 per increment
-
5. 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range couplings between protons and carbons (typically over 2-3 bonds). This is crucial for connecting different parts of the molecule.
-
Key Parameters:
-
Pulse Program: Standard HMBC (hmbcgplpndqf)
-
¹H Spectral Width: Same as ¹H NMR
-
¹³C Spectral Width: Same as ¹³C NMR
-
Number of Scans: 8-16 per increment
-
Data Interpretation and Expected Results
The structure of this compound contains two distinct spin systems: the thiazole ring and the 1,4-disubstituted (para) bromophenyl ring.
Structure and Numbering:
Predicted ¹H and ¹³C NMR Data
The following table summarizes the expected chemical shifts and multiplicities. Note that actual values may vary slightly based on solvent and concentration.[11]
| Position | Atom | Expected ¹H Shift (ppm) | Multiplicity | Expected ¹³C Shift (ppm) |
| 4' | H | ~7.9 | d | 140-145 |
| 5' | H | ~7.4 | d | 115-120 |
| 2, 6 | H | ~7.8 | d (AA'BB') | 128-130 |
| 3, 5 | H | ~7.6 | d (AA'BB') | 131-133 |
| 1 | C | - | - | 130-135 |
| 4 | C | - | - | 122-125 |
| 2' | C | - | - | 165-170 |
d = doublet
Rationale for Chemical Shifts:
-
Thiazole Protons (H-4', H-5'): These protons appear in the aromatic region, typically between 7.0 and 9.0 ppm.[2] The proton at the 4'-position is generally downfield from the 5'-position. They will appear as doublets due to coupling to each other.
-
Bromophenyl Protons (H-2,6 and H-3,5): This para-substituted ring will exhibit a characteristic AA'BB' system, which often appears as two distinct doublets.[14] The protons ortho to the electron-withdrawing thiazole group (H-2,6) are expected to be slightly downfield compared to the protons ortho to the bromine (H-3,5).
-
Thiazole Carbons: The carbon atom C-2', situated between two heteroatoms (N and S), will be the most downfield.
-
Bromophenyl Carbons: The carbon atom attached to the bromine (C-4) will show a characteristic shift around 122-125 ppm. The ipso-carbon (C-1) attached to the thiazole ring will also be distinct.
Interpreting 2D NMR Correlations
Figure 2: Expected 2D NMR correlations for this compound.
-
COSY: Cross-peaks will be observed between H-4' and H-5' on the thiazole ring, and between H-2,6 and H-3,5 on the bromophenyl ring, confirming their adjacent relationship.
-
HSQC: This experiment will unambiguously link each proton signal to its directly attached carbon signal (e.g., H-4' to C-4', H-5' to C-5', etc.).
-
HMBC: This is the key experiment for connecting the two ring systems. A crucial correlation will be observed from the protons on the bromophenyl ring ortho to the linkage (H-2,6) to the C-2' carbon of the thiazole ring. This three-bond correlation provides definitive proof of the connectivity between the two rings. Other important HMBC correlations will be seen from H-5' to C-2' and C-4', and from H-2,6 to C-1 and C-4.
Conclusion
By following this comprehensive protocol, researchers can confidently perform the NMR analysis of this compound. The combination of 1D and 2D NMR techniques provides a self-validating system for complete and unambiguous structural elucidation. The systematic approach outlined here, from meticulous sample preparation to the logical interpretation of correlation spectra, ensures the generation of high-quality, reliable data essential for research and development in chemistry and related fields.
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- 5. Thiazole-Based σ1 Receptor Ligands: Diversity by Late-Stage C-H Arylation of Thiazoles, Structure-Affinity and Selectivity Relationships, and Molecular Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 8. NMR solvent selection - that also allows sample recovery [biochromato.com]
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- 12. organomation.com [organomation.com]
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Application Note: A Robust HPLC Purification Protocol for 2-(4-Bromophenyl)thiazole
Introduction: The Imperative for Purity
2-(4-Bromophenyl)thiazole is a key heterocyclic scaffold, a foundational building block in the synthesis of a wide array of biologically active molecules. Thiazole derivatives are integral to drug discovery, finding applications in the development of agents for treating allergies, hypertension, and bacterial infections.[1] Given its role as a critical intermediate, the purity of this compound is paramount. Impurities, even in trace amounts, can lead to unwanted side reactions, complicate structural elucidation, and yield unreliable data in biological assays.
This application note provides a detailed, field-proven protocol for the purification of this compound using preparative High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind the methodological choices, from mobile phase composition to gradient design, to equip researchers with a robust and reproducible purification strategy.
Principle of Separation: Reversed-Phase Chromatography
The purification strategy is built upon the principles of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique is exceptionally well-suited for separating molecules with some degree of hydrophobicity, such as the target compound.[2]
The core of RP-HPLC involves a non-polar stationary phase (typically silica chemically bonded with C18 alkyl chains) and a polar mobile phase. The separation mechanism is governed by hydrophobic interactions:
-
Analyte Retention: Non-polar (hydrophobic) components in the sample mixture, like the bromophenyl group of our target molecule, will associate strongly with the non-polar C18 stationary phase.
-
Elution: A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, is passed through the column. By gradually increasing the concentration of the organic solvent, the mobile phase becomes more non-polar. This increased solvent strength disrupts the hydrophobic interactions between the analyte and the stationary phase, causing the analyte to "elute" from the column and travel to the detector.[3]
Compounds are therefore separated based on their relative hydrophobicity; less hydrophobic molecules elute first, while more hydrophobic molecules are retained longer on the column.
Method Development: Rationale and Strategy
A successful purification is not merely a set of steps but a series of informed decisions. Here, we dissect the rationale for each key parameter in this protocol.
-
Column Chemistry (Stationary Phase): A C18-bonded silica column is the workhorse for RP-HPLC due to its strong hydrophobic retention capabilities, making it ideal for aromatic compounds like this compound.[3] The high surface area of the porous silica particles provides ample opportunity for the interactions necessary for high-resolution separation.
-
Mobile Phase Selection:
-
Solvents: The mobile phase consists of water and acetonitrile (MeCN). Acetonitrile is often preferred over methanol for its lower viscosity (leading to lower backpressure) and its ability to disrupt π-π interactions, which can be beneficial when separating aromatic compounds.[4]
-
Acidic Modifier: The addition of 0.1% Trifluoroacetic Acid (TFA) to both mobile phase components is critical. The thiazole ring contains a nitrogen atom that can be protonated. At a neutral pH, this nitrogen can interact inconsistently with residual, un-capped silanol groups on the silica stationary phase, a phenomenon that leads to significant peak tailing and poor resolution.[4] By maintaining a low pH (typically 2-3) with TFA, we ensure that the thiazole nitrogen is consistently protonated and that the silanol groups are suppressed, resulting in sharp, symmetrical peaks.[2]
-
-
Gradient Elution: For a crude reaction mixture containing the target compound alongside impurities of varying polarities, a gradient elution is superior to an isocratic (constant solvent composition) method. A broad gradient, starting with a high percentage of water and gradually increasing the percentage of acetonitrile, ensures that polar impurities are washed out early, the target compound is eluted efficiently, and strongly retained, non-polar impurities are cleaned from the column.[5] This approach provides the best resolution across a wide polarity range in a single run.
-
UV Detection: Aromatic and heterocyclic systems like this compound possess strong chromophores that absorb UV light. Monitoring the column effluent at a wavelength of 254 nm, a common wavelength for aromatic compounds, provides high sensitivity for detecting the target molecule.[6] The use of a Diode Array Detector (DAD) is highly recommended to monitor a range of wavelengths simultaneously, which can help distinguish the target peak from co-eluting impurities.
Experimental Protocol
This protocol is designed for a standard preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), column oven, and a UV-Vis or Diode Array Detector (DAD).
Materials and Equipment
-
Solvents: HPLC-grade Acetonitrile (MeCN), HPLC-grade Water.
-
Modifier: Trifluoroacetic Acid (TFA), HPLC-grade.
-
Sample Solvent: Dimethyl Sulfoxide (DMSO) or Methanol (MeOH).
-
Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size). An analytical C18 column (e.g., 150 x 4.6 mm, 5 µm) is required for fraction analysis.
-
Equipment: Preparative HPLC system, analytical HPLC system, rotary evaporator, vortex mixer, syringe filters (0.45 µm, PTFE or nylon).
Reagent Preparation
-
Mobile Phase A (Aqueous): In a 1 L volumetric flask, add approximately 900 mL of HPLC-grade water. Carefully add 1.0 mL of TFA. Bring to final volume with water and mix thoroughly.
-
Mobile Phase B (Organic): In a 1 L volumetric flask, add approximately 900 mL of HPLC-grade acetonitrile. Carefully add 1.0 mL of TFA. Bring to final volume with acetonitrile and mix thoroughly.
-
Degas both mobile phases using sonication or vacuum filtration before use to prevent pump cavitation and detector noise.
Sample Preparation
-
Dissolution: Weigh the crude this compound and dissolve it in a minimal amount of a strong solvent like DMSO or Methanol. The goal is to achieve a high concentration (e.g., 50-100 mg/mL) to maximize purification throughput.
-
Dilution: Dilute the dissolved sample with Mobile Phase A to ensure its composition is similar to the initial HPLC conditions. This prevents peak distortion upon injection.[6] A typical dilution would be 1 part sample concentrate to 1-2 parts Mobile Phase A.
-
Filtration: Filter the final sample solution through a 0.45 µm syringe filter to remove any particulate matter, which could otherwise clog the injector or column frit.[6]
HPLC Purification Workflow
The overall process from crude material to purified compound follows a systematic workflow.
Caption: Workflow for the HPLC purification of this compound.
HPLC System Operation
-
System Equilibration: Purge the pumps with their respective mobile phases. Equilibrate the preparative C18 column with the initial mobile phase conditions (95% A / 5% B) at the defined flow rate for at least 5-10 column volumes, or until a stable baseline is observed on the detector.
-
Injection: Inject the prepared sample onto the column.
-
Gradient Run: Execute the purification gradient as detailed in Table 1.
-
Fraction Collection: Monitor the chromatogram in real-time. Collect fractions corresponding to the main peak, which is expected to be the target compound. Automated fraction collectors triggered by the UV signal are ideal for this purpose.
Data Presentation: Recommended HPLC Parameters
The following parameters provide a robust starting point for purification. Optimization may be required based on the specific impurity profile of the crude material.
| Parameter | Recommended Setting | Rationale |
| Column | Preparative C18 (e.g., 250 x 21.2 mm, 5 µm) | Provides high loading capacity and good resolution for aromatic compounds. |
| Mobile Phase A | 0.1% TFA in Water | Polar mobile phase component. TFA ensures sharp peaks.[2] |
| Mobile Phase B | 0.1% TFA in Acetonitrile (MeCN) | Organic modifier for eluting the compound.[6] |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient is effective for separating compounds with a range of polarities.[6] |
| Flow Rate | 20.0 mL/min (for a 21.2 mm ID column) | Standard flow rate for preparative scale; should be scaled with column diameter. |
| Column Temp. | 25 °C (Ambient) | Ensures reproducible retention times. |
| Detection | 254 nm (or DAD 220-400 nm) | Aromatic heterocycles exhibit strong absorbance at 254 nm.[6] |
| Injection Vol. | 1-5 mL (Dependent on concentration) | Maximize loading without overloading the column. |
Post-Purification and Analysis
-
Fraction Analysis: Analyze a small aliquot of each collected fraction using a rapid analytical HPLC method to determine its purity.
-
Pooling: Combine the fractions that meet the required purity specification (e.g., >98%).
-
Solvent Removal: Remove the acetonitrile and water from the pooled fractions using a rotary evaporator. The remaining TFA can be co-evaporated with a suitable solvent or removed via lyophilization to yield the final, purified this compound.
Conclusion
This application note details a comprehensive and reliable RP-HPLC method for the purification of this compound. By understanding the chemical principles behind each parameter—from the choice of a C18 stationary phase to the critical role of an acidic modifier—researchers can effectively implement and adapt this protocol. The result is a systematic workflow that ensures the high purity of this important synthetic intermediate, thereby upholding the integrity of subsequent research and development efforts.
References
- BenchChem. (n.d.). Technical Support Center: HPLC Purification of 5-(1,3-Thiazol-4-yl)pyridin-2-amine.
- Shafiee, M., et al. (2022). An efficient RP-HPLC method for UV/mass triggered purification of bis-thiazol-2-amine derivatives. AIP Conference Proceedings, 2390(1), 020023. [Link]
- ResearchGate. (2022).
- SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column.
- ResearchGate. (n.d.). The separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. [Link]
- LCGC Europe. (2002). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
- International Journal of Pharmaceutical and Biological Science Archive. (2023). Analytical Method Development and Validation by RP-HPLC technique: a Review. [Link]
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
- PubChemLite. (n.d.). This compound (C9H6BrNS).
- Kumar, V., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 57. [Link]
- ResearchGate. (n.d.). Development of Reversed-Phase HPLC Method for Purity Assessment of Aryl Porphyrins and Their Metal Complexes | Request PDF. [Link]
- International Journal for Novel Research and Development. (n.d.).
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Application Notes and Protocols for the Development of Novel Compounds from 2-(4-Bromophenyl)thiazole
Introduction: The 2-(4-Bromophenyl)thiazole Scaffold as a Privileged Starting Material
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active compounds.[1][2][3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[4][5][6] The starting material, this compound, is a particularly valuable scaffold for drug discovery. The presence of a bromine atom on the phenyl ring provides a reactive handle for a variety of powerful palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient introduction of diverse chemical functionalities, enabling extensive structure-activity relationship (SAR) studies.
This guide provides detailed application notes and step-by-step protocols for the derivatization of this compound, with a focus on three transformative palladium-catalyzed reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. These methods are fundamental tools for the modern medicinal chemist, and their application to the this compound core can unlock libraries of novel compounds for biological screening.
Core Synthetic Strategies: A World of Possibilities
The bromine atom of this compound is the gateway to a multitude of chemical transformations. The following diagram illustrates the three primary synthetic pathways detailed in this guide:
Caption: Synthetic pathways from this compound.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2-(Biphenyl-4-yl)thiazole Derivatives
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds, particularly for creating biaryl structures.[7][8] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) species is the active catalyst. We will generate this in situ from a stable palladium(II) precatalyst like Pd(dppf)Cl₂. The dppf ligand is bulky and electron-rich, which promotes the oxidative addition of the aryl bromide and subsequent reductive elimination, leading to higher yields.
-
Base: A base is required to activate the boronic acid. Potassium carbonate is a moderately strong base that is effective and cost-efficient. The use of an aqueous solution of the base can accelerate the transmetalation step.
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used. The organic solvent solubilizes the starting material and catalyst, while water dissolves the inorganic base and facilitates the reaction.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (in a 4:1 ratio) via syringe. The final concentration should be approximately 0.1 M with respect to the this compound.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd(dppf)Cl₂ (3 mol%) | Efficient for aryl bromides, commercially available. |
| Boronic Acid | 1.2 equivalents | Ensures complete consumption of the starting material. |
| Base | K₂CO₃ (2.0 equivalents) | Effective, inexpensive, and compatible with many functional groups. |
| Solvent | 1,4-Dioxane/Water (4:1) | Good solubility for reactants and facilitates base action. |
| Temperature | 90-100 °C | Provides sufficient energy for the catalytic cycle. |
| Reaction Time | 4-12 hours | Varies depending on the boronic acid used. |
Protocol 2: Sonogashira Coupling for the Synthesis of 2-(4-(Alkynyl)phenyl)thiazole Derivatives
The Sonogashira coupling is the most reliable method for forming a C-C bond between an aryl halide and a terminal alkyne.[9][10] This reaction is instrumental in creating linear scaffolds and introducing alkynes, which can be further functionalized.
Causality Behind Experimental Choices:
-
Catalyst System: This reaction employs a dual catalytic system. A palladium catalyst, such as Pd(PPh₃)₂Cl₂, facilitates the main cross-coupling cycle. A copper(I) co-catalyst, typically CuI, reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium center.[10]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial. It serves to deprotonate the terminal alkyne and also acts as a solvent.
-
Solvent: The amine base often serves as the solvent, but a co-solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) can be used to improve solubility.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2.5 mol%), and copper(I) iodide (CuI) (5 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent and Reagent Addition: Add anhydrous and degassed triethylamine and THF (in a 1:1 ratio). Add the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-70 °C if the reaction is sluggish. Monitor the progress by TLC or LC-MS. Reactions are often complete within 2-8 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2.5 mol%) | A classic and effective catalyst for Sonogashira couplings. |
| Copper Co-catalyst | CuI (5 mol%) | Essential for the formation of the copper acetylide intermediate. |
| Base/Solvent | Triethylamine (TEA) | Acts as both base and solvent; scavenges HBr byproduct. |
| Co-Solvent | THF | Improves solubility of the starting aryl bromide. |
| Temperature | Room Temperature to 70 °C | Mild conditions are often sufficient. |
| Reaction Time | 2-8 hours | Generally faster than Suzuki couplings. |
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of N-Aryl-4-(thiazol-2-yl)aniline Derivatives
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals.[6][11][12] This reaction allows for the coupling of aryl halides with a wide variety of primary and secondary amines.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like XPhos or SPhos are often used with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂. These ligands facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common and effective choice.
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are used to prevent quenching of the strong base.
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.4 equiv.) to a dry Schlenk tube.
-
Inert Atmosphere: Seal the tube and remove it from the glovebox.
-
Reagent Addition: Add a solution of this compound (1.0 equiv.) and the desired amine (1.2 equiv.) in anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete in 6-24 hours.
-
Work-up: Cool the reaction mixture to room temperature. Quench with a saturated aqueous solution of ammonium chloride. Extract with ethyl acetate, and wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ (2 mol%) | A common Pd(0) source for Buchwald-Hartwig reactions. |
| Ligand | XPhos (4 mol%) | A bulky, electron-rich ligand that promotes C-N bond formation. |
| Base | NaOtBu (1.4 equivalents) | A strong, non-nucleophilic base essential for amine deprotonation. |
| Solvent | Toluene | Anhydrous, aprotic solvent compatible with the strong base. |
| Temperature | 80-110 °C | Necessary to drive the catalytic cycle. |
| Reaction Time | 6-24 hours | Highly dependent on the amine coupling partner. |
Self-Validating Systems and Data Interpretation
For each of the protocols described, it is crucial to validate the formation of the desired product. The primary methods for characterization are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the newly synthesized compounds. Look for the disappearance of the starting material signals and the appearance of new signals corresponding to the introduced moiety. For example, in a successful Suzuki coupling, new aromatic proton signals will appear.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the product.
The progress of the reaction should be monitored by TLC or LC-MS to determine the point of completion and to identify any potential side products.
Visualization of the Catalytic Cycles
To further understand the underlying mechanisms of these powerful transformations, the following diagrams illustrate the generalized catalytic cycles.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Conclusion
This compound is an exceptionally versatile starting material for the generation of diverse and novel chemical entities. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide researchers with reliable and powerful tools to explore the chemical space around this privileged scaffold. By understanding the principles behind these reactions and following the detailed protocols, scientists in drug discovery can efficiently synthesize libraries of compounds for biological evaluation, accelerating the journey towards new therapeutic agents.
References
- Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core in the design of anticancer agents. European Journal of Medicinal Chemistry, 97, 645-678.
- Ali, S.H., & Sayed, A.R. (2021). Review of the synthesis and biological activity of thiazoles.
- Sharma, D., Kumar, S., Narasimhan, B., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 47. [Link]
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. [Link]
- Mahmood, A. A. R., & Kubba, N. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives]. Research Journal of Pharmacy and Technology, 11(2), 524-530.
- de Souza, M. V. N. (2015). Synthesis and biological activity of natural and synthetic thiazoles. Journal of the Brazilian Chemical Society, 26, 1535-1556.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
- Hassan, A. S., Askar, A. A., & Naglah, A. M. (2019). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Molecules, 24(10), 1953.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
- Thiazole Ring—A Biologically Active Scaffold. (2018). PMC. [Link]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2008). PMC. [Link]
- Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. (2018). MDPI. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening. (2014).
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Synthesis of 2‐(4‐methylphenoxy)‐N‐(4‐(4‐bromophenyl) thiazol‐2‐yl) acetamide. (2022).
- Synthesis of novel 2-amino thiazole derivatives. (2012). Der Pharma Chemica. [Link]
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2012). Beilstein Journal of Organic Chemistry. [Link]
- Miyaura Borylation Suzuki-Miyaura Coupling (BSC) Sequence of 4-bromo-2,4'-bithiazoles with Halides. (2018). The Royal Society of Chemistry. [Link]
- Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. (2019).
- Synthetic steps for the preparation of the target thiazole derivatives 5–18. (2025).
- 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). PMC. [Link]
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Fluoro-Substituted Picolinonitriles. (2014). ePrints Soton. [Link]
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2017).
- Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
- One-step preparation of 2,4-disubstituted thiazole molecules. (2018).
- Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. (2017).
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (2016).
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2021). Organic Chemistry Frontiers. [Link]
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Application Note: A Guide to the Scalable Synthesis of 2-(4-Bromophenyl)thiazole
Introduction: The Significance of 2-(4-Bromophenyl)thiazole and the Imperative for Scalable Synthesis
The 2-arylthiazole scaffold is a privileged structure in medicinal chemistry and materials science, appearing in a wide array of biologically active compounds and functional organic materials. Specifically, this compound serves as a crucial synthetic intermediate, providing a versatile handle for further chemical elaboration through cross-coupling reactions at the bromine-substituted phenyl ring. Its derivatives have been investigated for antimicrobial, anticancer, and anti-inflammatory activities.[1]
As drug candidates progress from discovery to preclinical and clinical development, the demand for active pharmaceutical ingredients (APIs) can escalate from milligrams to kilograms. This transition necessitates a shift from laboratory-scale procedures to robust, safe, and economically viable large-scale synthesis. Key challenges in scaling up include managing reaction exotherms, ensuring homogenous mixing, simplifying product isolation and purification, minimizing hazardous waste, and maintaining batch-to-batch consistency.
This application note provides a detailed guide for researchers and process chemists on techniques for scaling up the synthesis of this compound. We will analyze common synthetic strategies, provide detailed, field-proven protocols, and discuss critical considerations for safe and efficient large-scale production.
Strategic Analysis of Synthetic Routes
The construction of the this compound core can be approached through several synthetic strategies. The choice of route for scale-up depends on a careful evaluation of factors such as starting material cost, process safety, operational complexity, and overall efficiency.
The Classical Approach: Hantzsch Thiazole Synthesis
First described in 1887, the Hantzsch thiazole synthesis remains one of the most common and reliable methods for constructing the thiazole ring.[2] The core transformation involves the condensation of an α-haloketone with a thioamide.[2][3] For the target molecule, this translates to the reaction between 2-bromo-1-(4-bromophenyl)ethanone (commonly known as 4-bromophenacyl bromide) and a source of the thioformamide synthon, typically thiourea followed by further modification, or more directly with 4-bromothiobenzamide and a C2-electrophile.[4][5]
Causality Behind its Enduring Use: The Hantzsch synthesis is often favored for its reliability, high yields, and the use of readily available starting materials.[3] The reaction mechanism proceeds through a well-understood pathway involving an initial SN2 reaction, followed by intramolecular cyclization and dehydration, making it a predictable and robust transformation.
Modern Approaches: Transition-Metal Catalyzed Cross-Coupling
Modern synthetic organic chemistry offers powerful alternatives through transition-metal catalysis. These methods build the molecule by forming a key carbon-carbon bond at a late stage.
-
Suzuki Coupling: This palladium-catalyzed reaction can be employed to couple a pre-formed thiazole ring (e.g., 2-bromothiazole) with 4-bromophenylboronic acid.[6][7] This approach offers excellent functional group tolerance and typically proceeds under mild conditions.
-
Direct C-H Arylation: More advanced methods involve the direct coupling of an unfunctionalized thiazole C-H bond with an aryl halide or boronic acid, which is highly atom-economical.[8] For instance, a palladium or nickel catalyst can be used to directly arylate the 2-position of the thiazole ring.
Comparative Assessment for Scalability
The optimal route for large-scale synthesis is not always the most novel. The table below compares the Hantzsch and Suzuki coupling strategies based on key scale-up parameters.
| Parameter | Hantzsch Synthesis | Suzuki Coupling | Rationale & Justification |
| Starting Materials | 4-Bromophenacyl bromide, Thiourea | 2-Bromothiazole, 4-Bromophenylboronic acid | Hantzsch reagents are generally less expensive and more readily available in bulk. Boronic acids and palladium catalysts add significant cost at scale. |
| Catalyst Cost | Often catalyst-free or uses inexpensive catalysts (e.g., Iodine).[1] | Requires expensive and toxic palladium catalysts (e.g., Pd(PPh₃)₄). | The cost and removal of residual palladium are significant hurdles in pharmaceutical manufacturing. |
| Reaction Conditions | Typically requires heating in a protic solvent (e.g., ethanol, methanol).[9] | Generally mild temperatures, but requires inert atmosphere and careful control of catalyst/ligand ratios. | Hantzsch conditions are often operationally simpler for large reactors. |
| Safety & Handling | 4-Bromophenacyl bromide is a potent lachrymator and requires careful handling in a well-ventilated area. | Boronic acids are generally benign. Palladium catalysts can be pyrophoric. Solvents like dioxane or toluene are often used. | The primary hazard of the Hantzsch route is the starting α-haloketone, which can be managed with appropriate engineering controls. |
| Workup/Purification | Product often precipitates from the reaction mixture, allowing for simple filtration.[3] | Requires aqueous workup, extractions, and often chromatography to remove catalyst residues. | Crystallization is a highly scalable and cost-effective purification method, giving the Hantzsch synthesis a major advantage. |
| Overall Yield | Generally high to excellent.[3] | Good to excellent, but can be sensitive to catalyst activity and substrate purity. | Both methods can provide high yields, but the operational simplicity of the Hantzsch synthesis often leads to more consistent results at scale. |
Recommended Scale-Up Protocol: The Hantzsch Synthesis
This protocol is designed for robustness and scalability, prioritizing safety and ease of operation.
Rationale for Protocol Choices
-
Reagents: We utilize 4-bromophenacyl bromide and thiourea, as they are commercially available in bulk at a reasonable cost.[1]
-
Solvent: Ethanol is chosen as the reaction solvent due to its low toxicity, high boiling point suitable for the reaction, and its ability to facilitate product precipitation upon cooling or addition of water.
-
Purification: The protocol is designed to yield a product that can be isolated by crystallization, avoiding costly and time-consuming column chromatography.
Reaction Scheme & Mechanism
The synthesis proceeds via the classic Hantzsch mechanism.
Caption: High-level workflow for the scalable Hantzsch synthesis.
Detailed Experimental Protocol
Materials & Equipment:
-
Jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe.
-
4-Bromophenacyl bromide (1.00 eq.)
-
Thiourea (1.10 eq.)
-
Ethanol (Reagent grade, ~5-10 L/kg of limiting reagent)
-
Deionized Water
-
Filtration apparatus (Büchner funnel or filter press)
-
Vacuum oven
Procedure:
-
Reactor Charging: Under nitrogen, charge the reactor with ethanol. Begin agitation.
-
Carefully add thiourea (1.10 eq.) to the ethanol and stir until fully dissolved.
-
In a single portion, add 4-bromophenacyl bromide (1.00 eq.). Note: This reagent is a lachrymator. Use appropriate personal protective equipment (PPE) and perform this operation in a well-ventilated hood or with appropriate engineering controls.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. The reaction is typically accompanied by the formation of a precipitate (the hydrobromide salt of the product).
-
Monitoring: Monitor the reaction for the disappearance of the 4-bromophenacyl bromide starting material by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product hydrobromide salt should precipitate as a thick slurry.
-
Filter the solid product and wash the filter cake thoroughly with cold ethanol to remove any unreacted starting materials.
-
To obtain the free base, the hydrobromide salt can be re-slurried in water and neutralized with a base such as sodium bicarbonate or ammonium hydroxide until the pH is ~8-9.
-
Filter the resulting solid, wash thoroughly with deionized water until the filtrate is neutral, and pull dry on the filter.
-
Purification: The crude 4-(4-bromophenyl)thiazol-2-amine can be purified by recrystallization from ethanol or a similar solvent system to yield a high-purity product.[1][9]
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Process Safety and Environmental Considerations
-
Thermal Hazard: The reaction is exothermic. For very large scales, consider portion-wise addition of the 4-bromophenacyl bromide to control the initial exotherm. Ensure the reactor's cooling system is sufficient to handle the heat load.
-
Reagent Hazard: 4-Bromophenacyl bromide is a severe irritant and lachrymator. All handling must be performed using closed systems or within a fume hood with appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Waste Disposal: The ethanolic filtrate will contain unreacted materials and byproducts. Aqueous waste from neutralization should be checked for pH before disposal. All waste must be disposed of in accordance with local environmental regulations.
Alternative Scalable Approach: Suzuki-Miyaura Cross-Coupling
In scenarios where the Hantzsch route is not ideal (e.g., for the synthesis of analogues with sensitive functional groups incompatible with Hantzsch conditions), a late-stage Suzuki coupling can be a viable, albeit more expensive, alternative.
Caption: Key components of the Suzuki-Miyaura cross-coupling approach.
Detailed Experimental Protocol
Materials & Equipment:
-
Inert atmosphere reactor (e.g., Schlenk line or glovebox capabilities).
-
2-Bromothiazole (1.00 eq.)
-
4-Bromophenylboronic acid (1.20 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-3 mol%)
-
2M Sodium Carbonate (Na₂CO₃) aqueous solution (3.00 eq.)
-
Solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
-
Inerting: The reactor must be thoroughly purged with nitrogen or argon. All solvents should be degassed prior to use.
-
Reactor Charging: Charge the reactor with 2-bromothiazole, 4-bromophenylboronic acid, and the palladium catalyst.
-
Add the degassed organic solvent, followed by the degassed aqueous sodium carbonate solution.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 6-12 hours.
-
Monitoring: Monitor the reaction by TLC or HPLC for the consumption of 2-bromothiazole.
-
Work-up: Cool the reaction to room temperature. Dilute with water and a suitable organic solvent like ethyl acetate. Separate the organic layer.
-
Wash the organic layer with water and then brine. Dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. The crude product will contain palladium residues. It can be purified by filtration through a pad of silica gel, followed by recrystallization from a suitable solvent like hexanes or ethanol/water.
Process Optimization & Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield (Hantzsch) | Incomplete reaction; side reactions. | Ensure 1.1 eq. of thiourea is used. Monitor reaction to completion. Ensure temperature is maintained at reflux. |
| Product Purity Issues | Inefficient washing or recrystallization. | For Hantzsch, ensure the filter cake is washed thoroughly with cold solvent. For Suzuki, ensure complete removal of catalyst residues, perhaps by treatment with a palladium scavenger. |
| Dark Product Color | Thermal decomposition; impurities in starting materials. | Use high-purity starting materials. Avoid excessive heating times. Consider performing the reaction under a nitrogen atmosphere. |
| Difficult Filtration | Very fine particle size. | Allow the slurry to cool slowly to promote larger crystal growth. Adjust the solvent composition for recrystallization. |
Conclusion
For the large-scale synthesis of this compound, the Hantzsch synthesis represents a highly effective, economical, and scalable method . Its primary advantages lie in the low cost of starting materials and a straightforward crystallization-based purification that avoids chromatography. While the lachrymatory nature of 4-bromophenacyl bromide requires careful handling, this is a manageable issue with standard industrial safety protocols. The Suzuki coupling serves as a powerful, albeit more expensive, alternative for specific applications requiring its unique advantages in functional group tolerance. By following the detailed protocols and considering the scale-up principles outlined in this note, researchers and drug development professionals can efficiently and safely produce multi-gram to kilogram quantities of this valuable synthetic intermediate.
References
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- Do, H.-Q., & Daugulis, O. (2007). Copper-Catalyzed Arylation of Heterocycle C-H Bonds. Journal of the American Chemical Society, 129(41), 12404-12405. [Source: Organic Chemistry Portal][11]
- Gull, Y., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions. Molecules, 18(8), 8847-8861. [Source: PubMed Central][6]
- El-Sayed, M. A. F., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 141, 454-465. [Source: PubMed Central][12]
- Bouherrou, H., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(11), 1891. [Source: MDPI][4]
- Kumar, A., & Kumar, R. (2023). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-enabled Pluripotency, 8(1). [Source: bepls][13]
- Wikipedia contributors. (n.d.). Thiazole. In Wikipedia. Retrieved January 11, 2026. [Source: Wikipedia][5]
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Source: Chem Help Asap][3]
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Source: Pharmaguideline][14]
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- Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Source: RSC Publishing][15]
- Wikipedia contributors. (n.d.). Chan–Lam coupling. In Wikipedia. Retrieved January 11, 2026. [Source: Wikipedia][16]
- Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. [Source: Organic Chemistry Portal][17]
- Dawood, K. M., Elamin, M. B., & Farag, A. M. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. ARKIVOC, 2015(vii), 50-62.
- NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. [Source: NROChemistry][19]
- Jana, S., et al. (2017). Cu(ii)-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature. RSC Advances, 7(64), 40285-40289. [Source: NIH][20]
- Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 57. [Source: PubMed Central][1]
- Mahmood, A. A. R., & Kubba, A. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. International Journal of Pharmaceutical Quality Assurance, 9(1), 1-6.
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- D'Hondt, S., et al. (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 27(21), 7247. [Source: MDPI][22]
- Gandeepan, P., et al. (2019). Programmed synthesis of arylthiazoles through sequential C–H couplings. Chemical Science, 10(10), 2948-2955. [Source: RSC Publishing][8]
- Fakhry, M. S., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. [Source: PubMed Central][23]3]
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Application Notes and Protocols for the Functionalization of the 2-(4-Bromophenyl)thiazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the 2-Phenylthiazole Scaffold
The 2-phenylthiazole motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds. Its unique electronic properties and rigid structure allow it to engage in specific, high-affinity interactions with a diverse range of biological targets. Derivatives of this scaffold have demonstrated significant pharmacological potential, including potent antifungal, anticancer, and anti-inflammatory activities.[1][2] The strategic placement of a bromine atom at the para-position of the phenyl ring, creating the 2-(4-Bromophenyl)thiazole scaffold, provides a versatile chemical handle for extensive functionalization. This bromine atom is an ideal electrophilic partner for a wide array of palladium-catalyzed cross-coupling reactions, enabling the systematic and modular construction of vast chemical libraries for drug discovery and optimization.
This guide provides a comprehensive overview of key synthetic strategies to functionalize the this compound core. It is designed not as a rigid set of instructions, but as a collection of field-proven insights and detailed protocols, explaining the causal relationships behind experimental choices to empower researchers in their synthetic endeavors.
Part 1: Synthesis of the Core Scaffold
The journey into the functionalization of this scaffold begins with its synthesis. The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring.[1][3][4] The most direct route to a key precursor, 4-(4-bromophenyl)thiazol-2-amine, involves the condensation of 2-bromo-1-(4-bromophenyl)ethan-1-one with thiourea.
Protocol 1: Synthesis of 4-(4-Bromophenyl)thiazol-2-amine
This protocol details the Hantzsch synthesis, a robust method for forming the thiazole ring from an α-haloketone and a thioamide.[3][4]
Workflow Diagram: Hantzsch Thiazole Synthesis
Caption: Workflow for Hantzsch synthesis of the thiazole precursor.
Materials:
-
2-Bromo-1-(4-bromophenyl)ethan-1-one (1.0 equiv)
-
Thiourea (1.5 equiv)
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
Step-by-Step Protocol:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-bromo-1-(4-bromophenyl)ethan-1-one (1.0 equiv) and thiourea (1.5 equiv).
-
Add methanol as the solvent (approx. 5-10 mL per 5 mmol of the haloketone).
-
Heat the mixture with stirring to reflux (a hot plate setting of ~100°C is typically sufficient) for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Once the reaction is complete, remove the flask from the heat and allow the solution to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 5% aqueous sodium carbonate solution (approx. 4 volumes relative to the methanol used). Swirl to mix. This step neutralizes the hydrobromide formed during the reaction and precipitates the product.[4]
-
Collect the resulting solid precipitate by vacuum filtration through a Büchner funnel.
-
Wash the filter cake thoroughly with deionized water to remove any inorganic salts.
-
Allow the collected solid to air dry on a watch glass to afford the 4-(4-bromophenyl)thiazol-2-amine product. The product is often pure enough for subsequent steps without further purification.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the phenyl ring is the key to unlocking a universe of molecular diversity. Palladium-catalyzed cross-coupling reactions are the most powerful tools for this purpose, enabling the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.
A. Suzuki-Miyaura Cross-Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most versatile method for creating biaryl structures by coupling the aryl bromide with a boronic acid or ester.[5][6] The choice of catalyst, ligand, and base is critical for achieving high yields, especially with heteroaromatic substrates.
Causality Behind Component Selection:
-
Palladium Source: Pd(PPh₃)₄ is a classic, reliable choice that comes as an active Pd(0) species.[7] Alternatively, Pd(OAc)₂ or Pd₂(dba)₃ can be used, which are reduced in situ to the active Pd(0) catalyst.
-
Ligand: Triphenylphosphine (PPh₃) is often used in conjunction with Pd(0) sources. For more challenging couplings, bulky, electron-rich phosphine ligands like XPhos or SPhos can accelerate the oxidative addition and reductive elimination steps, leading to higher yields and faster reactions.[8]
-
Base: An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[7]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used. Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for aryl bromides and provides a robust starting point.[7][9]
Materials:
-
This compound derivative (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Pd(PPh₃)₄ (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Deionized Water
Step-by-Step Protocol:
-
To a Schlenk flask or microwave vial, add the this compound derivative (1.0 equiv), the arylboronic acid (1.1 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe. The solution should be thoroughly degassed by bubbling the inert gas through it for 10-15 minutes.
-
Seal the vessel and heat the reaction mixture to 80-100°C with vigorous stirring for 4-18 hours. The reaction can often be accelerated using microwave irradiation.[10]
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Table 1: Representative Yields for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid Partner | Product | Typical Yield Range | Reference(s) |
|---|---|---|---|---|
| 1 | Phenylboronic acid | 2-([1,1'-Biphenyl]-4-yl)thiazole | 60-95% | [7][11] |
| 2 | 4-Methoxyphenylboronic acid | 2-(4'-(Methoxy)-[1,1'-biphenyl]-4-yl)thiazole | 60-90% | [9] |
| 3 | 4-Methylphenylboronic acid | 2-(4'-(Methyl)-[1,1'-biphenyl]-4-yl)thiazole | 65-92% | [7] |
| 4 | Thiophen-2-ylboronic acid | 2-(4-(Thiophen-2-yl)phenyl)thiazole | 50-85% |[8] |
Yields are estimated based on similar substrates and are highly dependent on specific reaction conditions and substrate purity.
B. Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is the premier method for forming C-N bonds from aryl halides.[12][13] It allows for the coupling of a wide variety of primary and secondary amines, which would be impossible via classical nucleophilic aromatic substitution on this electron-rich scaffold.
Causality Behind Component Selection:
-
Catalyst/Ligand System: This reaction is highly dependent on the ligand. Bulky, electron-rich phosphine ligands are essential. Systems like Pd(OAc)₂ with ligands such as XPhos, RuPhos, or BINAP are commonly employed.[10][14] Pre-catalysts where the ligand is already complexed to palladium can also offer enhanced reactivity and air stability.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice.[15] Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate can also be effective, depending on the substrates.
-
Solvent: Anhydrous, non-protic solvents like toluene, xylene, or 1,4-dioxane are used to prevent quenching of the strong base and to facilitate the high temperatures often required.
Workflow Diagram: Buchwald-Hartwig Amination
Caption: Generalized workflow for Buchwald-Hartwig C-N coupling.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol is based on well-established methods for the amination of aryl bromides.[14][15]
Materials:
-
This compound derivative (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
XPhos (or other suitable ligand) (4-10 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Step-by-Step Protocol:
-
To an oven-dried Schlenk tube or microwave vial, add Pd(OAc)₂ (e.g., 3 mol%), the phosphine ligand (e.g., 6 mol%), and NaOtBu (1.4 equiv) under an inert atmosphere (e.g., in a glovebox).
-
Add the this compound derivative (1.0 equiv) and anhydrous toluene.
-
Add the amine (1.2 equiv) via syringe.
-
Seal the vessel and heat the reaction mixture to 100-110°C for 4-24 hours, with stirring. Microwave irradiation can significantly reduce reaction times.[10]
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.
-
Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 2: Representative Yields for Buchwald-Hartwig Amination
| Entry | Amine Partner | Product | Typical Yield Range | Reference(s) |
|---|---|---|---|---|
| 1 | Morpholine | 2-(4-(Morpholin-4-yl)phenyl)thiazole | 70-98% | [15] |
| 2 | Piperidine | 2-(4-(Piperidin-1-yl)phenyl)thiazole | 60-95% | [15] |
| 3 | Aniline | N-phenyl-4-(thiazol-2-yl)aniline | 65-90% | [14] |
| 4 | Benzylamine | N-benzyl-4-(thiazol-2-yl)aniline | 70-92% |[12] |
Yields are estimated based on similar substrates and are highly dependent on specific reaction conditions and substrate purity.
C. Sonogashira Coupling: Introducing C(sp) Scaffolds
The Sonogashira coupling is the method of choice for installing alkyne functionalities onto the aryl scaffold, creating a linear, rigid extension that is valuable for probing protein binding pockets and for use as a synthetic handle for further transformations (e.g., click chemistry).[16][17]
Causality Behind Component Selection:
-
Catalytic System: The classic Sonogashira reaction employs a dual-catalyst system: a palladium source (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄) and a copper(I) co-catalyst (typically CuI).[16] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne.
-
Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves to deprotonate the terminal alkyne and to quench the HBr byproduct.
-
Solvent: Solvents like DMF, THF, or acetonitrile are commonly used. The reaction must be performed under strictly anaerobic conditions to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which is a common side reaction.
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Application Note: A Multi-faceted Approach to the Structural Elucidation and Purity Assessment of 2-(4-Bromophenyl)thiazole
Abstract
This document provides a detailed guide for the comprehensive characterization of 2-(4-bromophenyl)thiazole, a key intermediate in the synthesis of various biologically active compounds.[1][2] A multi-technique approach is essential for unambiguous structural confirmation and purity assessment, which are critical requirements in drug discovery and development. We present detailed protocols and interpretation guidelines for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The causality behind experimental choices and the integration of data from these orthogonal techniques are emphasized to ensure a self-validating analytical workflow.
Introduction: The Importance of Rigorous Characterization
This compound is a heterocyclic building block whose derivatives have shown a wide range of pharmacological activities, including antimicrobial and anticancer properties.[3][4] The precise arrangement of its atoms and the absence of impurities are paramount to its efficacy and safety in subsequent applications. Therefore, a robust analytical strategy is not merely a procedural step but a foundational requirement for scientific integrity. This guide moves beyond simple data reporting to explain why specific techniques are chosen and how their results synergistically build a complete profile of the molecule.
The analytical workflow is designed to confirm the molecule's identity, structure, and purity. Each method provides a unique piece of the puzzle: NMR elucidates the carbon-hydrogen framework, MS confirms the molecular weight and elemental composition, HPLC assesses purity and quantifies impurities, while FT-IR and UV-Vis provide information about functional groups and electronic transitions, respectively.
Caption: Overall analytical workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton.
Rationale for Experimental Choices:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve a wide range of organic compounds and its high boiling point. Its residual proton signal at ~2.50 ppm does not typically interfere with aromatic or thiazole proton signals.[5]
-
Frequency: A high-field spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is crucial for resolving the coupling patterns in the aromatic regions.[3]
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean NMR tube.
-
Instrument Setup (¹H NMR):
-
Tune and shim the spectrometer for optimal magnetic field homogeneity.
-
Acquire a standard ¹H spectrum with 16-32 scans.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
-
Instrument Setup (¹³C NMR):
-
Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be required due to the low natural abundance of ¹³C.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
-
Data Processing:
-
Apply Fourier transformation and phase correction to the acquired Free Induction Decays (FIDs).
-
Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).
-
Calibrate the ¹³C spectrum to the solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm).
-
Integrate the proton signals and analyze the chemical shifts (δ), coupling constants (J), and multiplicities.
-
Expected Data and Interpretation
Table 1: Expected NMR Data for this compound in DMSO-d₆
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | 7.75 - 7.85 | Doublet | 2H | Ar-H (ortho to Bromine) |
| 7.95 - 8.05 | Doublet | 2H | Ar-H (ortho to Thiazole) | |
| 7.60 - 7.70 | Doublet | 1H | Thiazole C5-H | |
| 8.10 - 8.20 | Doublet | 1H | Thiazole C4-H | |
| ¹³C NMR | ~110 | CH | - | Thiazole C5 |
| ~125 | C | - | C-Br | |
| ~128 | CH | - | Ar-CH (ortho to Thiazole) | |
| ~132 | CH | - | Ar-CH (ortho to Bromine) | |
| ~133 | C | - | Ar-C (ipso to Thiazole) | |
| ~144 | CH | - | Thiazole C4 | |
| ~168 | C | - | Thiazole C2 |
Note: The exact chemical shifts can vary slightly based on instrument calibration and sample concentration. The assignments are based on typical values for similar structures.[5][6]
The distinctive doublet patterns in the ¹H NMR spectrum for the bromophenyl group and the characteristic signals for the thiazole ring protons provide strong evidence for the compound's structure.[6]
Mass Spectrometry (MS): Unambiguous Molecular Weight and Formula
High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), is indispensable for confirming the elemental composition.
Rationale for Experimental Choices:
-
Technique: ESI is a soft ionization method that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, making it ideal for determining the molecular weight.[7][8]
-
Analyzer: An Orbitrap or Time-of-Flight (TOF) analyzer provides high mass accuracy (typically < 5 ppm), which is essential for calculating the elemental formula.
Protocol: ESI-HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known standard.
-
Set the ESI source to positive ion mode.
-
Infuse the sample solution at a low flow rate (e.g., 5-10 µL/min).
-
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).
-
Data Analysis:
-
Identify the monoisotopic mass of the [M+H]⁺ ion.
-
Observe the characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), which will result in two major peaks for the molecular ion cluster with a mass difference of ~2 Da.[9]
-
Use the instrument software to calculate the elemental composition based on the accurate mass.
-
Expected Data and Interpretation
Table 2: Expected HRMS Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₉H₆BrNS |
| Monoisotopic Mass | 238.9404 Da |
| [M+H]⁺ (for ⁷⁹Br) | 239.9477 m/z |
| [M+H]⁺ (for ⁸¹Br) | 241.9457 m/z |
| Isotopic Ratio | ~1:1 |
Data derived from PubChem and common adduct calculations.[10]
The detection of the correct molecular ion with high mass accuracy and the signature bromine isotopic pattern provides definitive confirmation of the compound's elemental formula.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
HPLC is the primary method for assessing the purity of pharmaceutical compounds and separating them from potential impurities. A UV detector is commonly used for aromatic compounds like this compound.
Rationale for Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is a versatile, nonpolar stationary phase suitable for retaining moderately polar to nonpolar analytes via reversed-phase chromatography.
-
Mobile Phase: A gradient of acetonitrile and water (or a buffer) is effective for eluting the main compound while separating it from more or less polar impurities.[11][12]
-
Detection: UV detection at a wavelength where the analyte has significant absorbance ensures high sensitivity. Based on similar structures, a wavelength between 254 nm and 320 nm should be appropriate.[11][13]
Caption: A typical experimental workflow for HPLC analysis.
Protocol: Reversed-Phase HPLC Purity Assay
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 30% B
-
19-25 min: 30% B (equilibration)
-
-
Sample Preparation: Prepare a stock solution of the sample in acetonitrile at 1 mg/mL. Dilute to 0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.
-
Analysis: Inject the sample and record the chromatogram.
-
Data Interpretation: Calculate the purity by the area percent method. The purity is determined by dividing the area of the main peak by the total area of all peaks.
System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
Expected Results: A high-purity sample (>98%) will show a single major peak with a stable retention time. Any other peaks represent impurities.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Protocol: FT-IR Analysis (Attenuated Total Reflectance - ATR)
-
Instrument Setup: Perform a background scan to account for atmospheric CO₂ and water vapor.
-
Sample Analysis: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Interpretation: Identify characteristic absorption bands corresponding to the functional groups in this compound.
Expected Data and Interpretation
Table 3: Key FT-IR Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |
| 3100 - 3000 | C-H Stretch | Aromatic & Thiazole C-H | [14] |
| 1630 - 1580 | C=N Stretch | Thiazole Ring | [6] |
| 1580 - 1450 | C=C Stretch | Aromatic Ring | [6] |
| ~1070 | C-Br Stretch | Aryl-Bromide | [15] |
| ~725 | C-S Stretch | Thiazole Ring | [6] |
The presence of these characteristic peaks confirms the key functional moieties of the molecule. The region from 1400-600 cm⁻¹ is the "fingerprint region" and provides a unique pattern for the compound.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is useful for confirming the presence of conjugated systems.
Protocol: UV-Vis Spectral Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µM) in a UV-transparent solvent like ethanol or acetonitrile.
-
Instrument Setup: Use the solvent as a blank to zero the spectrophotometer.
-
Data Acquisition: Scan the sample from 200 to 400 nm.
-
Data Interpretation: Identify the wavelength of maximum absorbance (λ_max).
Expected Results: Thiazole derivatives containing aromatic rings typically exhibit strong absorption bands in the UV region. For this compound, one would expect a λ_max value in the range of 280-320 nm, corresponding to π→π* transitions within the conjugated system.[16]
Conclusion
The combination of NMR, MS, HPLC, FT-IR, and UV-Vis spectroscopy provides a robust and self-validating framework for the complete characterization of this compound. By following the detailed protocols and interpretation guidelines presented in this application note, researchers can ensure the identity, structural integrity, and purity of this important chemical intermediate, thereby upholding the principles of scientific rigor in drug discovery and development.
References
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- Royal Society of Chemistry. (n.d.). Supporting Information for [d4ob01725k]. Royal Society of Chemistry.
- Unknown Author. (n.d.). Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin. IOPscience.
- Sharma, P., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry.
- Journal of Pharmaceutical Negative Results. (2022). Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin-4-Ones. Journal of Pharmaceutical Negative Results.
- American Chemical Society. (2021). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. ACS Publications.
- MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI.
- ACS Omega. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Publications.
- National Center for Biotechnology Information. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. PubMed Central.
- PubChemLite. (n.d.). This compound (C9H6BrNS). PubChemLite.
- ResearchGate. (n.d.). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. ResearchGate.
- ScienceDirect. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. ScienceDirect.
- MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI.
- ResearchGate. (n.d.). The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. ResearchGate.
- IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal.
- ResearchGate. (n.d.). (a) UV–vis and (b) fluorescence spectra of selected thiazol‐2‐imine... ResearchGate.
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Comprehensive Cytotoxicity Profiling of 2-(4-Bromophenyl)thiazole Derivatives
An Application Guide:
Introduction: The Rationale for Cytotoxicity Testing
The thiazole ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of compounds with diverse biological activities.[1][2] Specifically, derivatives of 2-(4-Bromophenyl)thiazole have emerged as a promising class of molecules in anticancer research, demonstrating significant cytotoxic effects against various cancer cell lines.[2][3] The initial characterization of any potential therapeutic agent requires a robust and multifaceted assessment of its cytotoxic profile. This involves not only quantifying the compound's potency—often expressed as the half-maximal inhibitory concentration (IC50)—but also elucidating the underlying mechanism of cell death.
This guide provides a detailed framework for evaluating the cytotoxic and pro-apoptotic activities of this compound derivatives. We will move beyond simple viability readouts to build a comprehensive biological narrative, employing a suite of assays to probe metabolic health, membrane integrity, and the specific pathways of programmed cell death (apoptosis). The protocols described herein are designed to be self-validating through the systematic use of controls, ensuring data integrity and reproducibility.
Section 1: Primary Viability Screening: The MTT Assay
The initial step in cytotoxicity screening is often to assess the overall metabolic activity of a cell population after exposure to the test compound. The MTT assay is a reliable, colorimetric method for this purpose, measuring the activity of mitochondrial dehydrogenases, which is a strong indicator of cell viability.[4]
Principle of the MTT Assay: In viable, metabolically active cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product. This formazan is then solubilized, and the intensity of the purple color, which is directly proportional to the number of living cells, is quantified spectrophotometrically.[5]
Caption: Workflow of the MTT reduction to formazan by viable cells.
Detailed Experimental Protocol: MTT Assay
This protocol is optimized for adherent cells in a 96-well plate format.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)[3][6]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
MTT solution: 5 mg/mL in sterile PBS. Filter sterilize and store at 4°C, protected from light.
-
Solubilization buffer: DMSO or 10% SDS in 0.01 M HCl.[5]
-
Sterile 96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 100 µL of cell suspension per well at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) to ensure they are in an exponential growth phase during treatment. Incubate for 24 hours at 37°C, 5% CO₂.[4]
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. The final DMSO concentration should be consistent across all wells and typically ≤0.5% to avoid solvent toxicity.
-
Carefully remove the seeding medium from the wells.
-
Add 100 µL of the diluted compound to the respective wells.
-
Crucial Controls: Include "vehicle control" wells (medium with the same final concentration of DMSO) and "blank" wells (medium only, no cells).
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. Viable cells will produce visible purple crystals.[5]
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization buffer (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Section 2: Assessing Cytotoxicity via Membrane Damage: The LDH Assay
While the MTT assay measures metabolic compromise, the Lactate Dehydrogenase (LDH) assay quantifies cell death by detecting loss of plasma membrane integrity—a hallmark of necrosis or late-stage apoptosis.
Principle of the LDH Assay: LDH is a stable enzyme present in the cytoplasm of all cells.[8] When the cell membrane is damaged, LDH is released into the culture supernatant. This extracellular LDH can be quantified by measuring its enzymatic activity through a coupled reaction where LDH oxidizes lactate to pyruvate, reducing NAD+ to NADH. The NADH is then used by a diaphorase to reduce a tetrazolium salt (INT) into a red formazan product, which can be measured colorimetrically at ~490 nm.[8][9]
Caption: Principle of the LDH release assay for cytotoxicity measurement.
Detailed Experimental Protocol: LDH Assay
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the this compound derivative as described in the MTT protocol (Steps 1-3).
-
Crucial Controls: In addition to vehicle and blank controls, set up wells for:
-
Spontaneous LDH Release: Vehicle-treated, healthy cells.
-
Maximum LDH Release: A separate set of vehicle-treated cells to be lysed. Shortly before the assay, add 10 µL of a 10X Lysis Solution (e.g., 1% Triton X-100) to these wells and incubate for 15-30 minutes.[10]
-
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clear 96-well plate.[9]
-
Reaction Setup: Prepare the LDH Assay Reagent according to the manufacturer's instructions (typically a mix of substrate, cofactor, and diaphorase). Add 50 µL of the Assay Reagent to each well containing the supernatant.[9][11]
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[11] The reaction will produce a red color that intensifies over time.
-
Stop Reaction: Add 50 µL of Stop Solution (e.g., 1M acetic acid) to each well.[9]
-
Absorbance Measurement: Measure the absorbance at 490 nm. Use a reference wavelength of 690 nm to correct for background.[11]
Section 3: Uncovering the Mechanism: Apoptosis Detection
Many effective anticancer agents induce programmed cell death, or apoptosis. Distinguishing this controlled process from necrosis is crucial for understanding the compound's mechanism of action. We will focus on two key events in the apoptotic cascade: the externalization of phosphatidylserine (PS) and the activation of executioner caspases.[12]
Caption: Key events in the apoptotic cascade detectable by specific assays.
Protocol 3.1: Annexin V/PI Staining for Apoptosis
Principle: In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS is exposed on the cell's outer surface.[13] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorophore (like FITC) to label these early apoptotic cells.[14] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It is used to identify late apoptotic or necrotic cells with compromised membranes.[13]
Procedure (for Flow Cytometry):
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the this compound derivative at desired concentrations (e.g., its IC50 value) for a specified time. Include a vehicle control.
-
Cell Harvesting:
-
Collect the culture medium (which contains detached apoptotic cells).
-
Wash adherent cells with PBS and detach them using trypsin.
-
Combine the detached cells with their corresponding medium, and centrifuge at 300 x g for 5 minutes.
-
-
Cell Washing: Discard the supernatant and wash the cell pellet once with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Staining:
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze immediately (within 1 hour) by flow cytometry.
-
Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
-
Protocol 3.2: Caspase-3/7 Activity Assay
Principle: Caspases-3 and -7 are key "executioner" enzymes that are activated during apoptosis and cleave numerous cellular proteins.[12][16] The Caspase-Glo® 3/7 Assay is a highly sensitive luminescent method that uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for Caspase-3 and -7.[17] When cleaved by active caspases, a substrate for luciferase (aminoluciferin) is released, generating a "glow-type" luminescent signal proportional to caspase activity.[17]
Procedure (Homogeneous "Add-Mix-Measure" Format):
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate (suitable for luminescence) and treat with the compound as described in the MTT protocol.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature before use.[18]
-
Assay Execution:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. The reagent contains detergents to lyse the cells.
-
Mix the contents by placing the plate on an orbital shaker for 30-60 seconds.
-
-
Incubation: Incubate at room temperature for 1 to 3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Section 4: Data Analysis and Presentation
Calculating IC50 Values:
-
Correct Absorbance: Subtract the average absorbance of the "blank" (medium only) wells from all other wells.
-
Calculate Percent Viability:
-
% Viability = (Corrected Absorbance of Treated Sample / Corrected Absorbance of Vehicle Control) * 100
-
-
Dose-Response Curve: Plot the % Viability against the logarithm of the compound concentration. Use non-linear regression (sigmoidal dose-response) to calculate the IC50 value, which is the concentration that inhibits 50% of cell viability.
Example Data Presentation: The table below illustrates how to present cytotoxicity data for a hypothetical this compound derivative (Compound X).
| Cell Line | Tissue of Origin | IC50 (µM) after 48h Treatment |
| MCF-7 | Breast Adenocarcinoma | 4.89[19] |
| MDA-MB-231 | Breast Adenocarcinoma | 3.52[19] |
| HCT-116 | Colon Carcinoma | 7.26[6] |
| A549 | Lung Carcinoma | 10.5 |
Interpreting Apoptosis and Necrosis Data:
-
A potent decrease in viability (MTT) coupled with a significant increase in Annexin V and Caspase-3/7 activity suggests the compound induces apoptosis.[20]
-
A significant increase in LDH release without a corresponding early rise in Annexin V or caspase activity may indicate a primary necrotic mechanism of cell death.
Conclusion
Evaluating the cytotoxic potential of novel this compound derivatives requires a multi-assay strategy. By combining assessments of metabolic viability (MTT), membrane integrity (LDH), and specific apoptotic markers (Annexin V, Caspase-3/7), researchers can build a comprehensive profile of a compound's potency and its mechanism of action. This layered approach is fundamental to identifying and advancing promising candidates in the drug discovery pipeline.
References
- Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection.
- iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit.
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- BMG Labtech. (2025). Apoptosis – what assay should I use?.
- protocols.io. (2025). Caspase 3/7 Activity.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- National Center for Biotechnology Information. (n.d.). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes.
- National Center for Biotechnology Information. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time.
- OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [https://opsdiagnostics.com/notes/ran/LDH Assay Protocol.htm]([Link] Assay Protocol.htm)
- Boster Biological Technology. (2023). Caspase-3, 7 Activity Assay Kit.
- National Center for Biotechnology Information. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay.
- Creative Bioarray. (n.d.). LDH Cytotoxicity Assay.
- ResearchGate. (n.d.). Cytotoxic screening of the tested thiazole derivatives 3a-5b.
- PubMed. (2021). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells.
- Frontiers. (2021). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches.
- MDPI. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition.
- PubMed. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives.
- MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.
- GSC Biological and Pharmaceutical Sciences. (2023). Design and synthesis of 2, 4 disubstituted thiazole derivatives as a potential anticancer agent.
- BMC Chemistry. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile.
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. Apoptosis Assays | Thermo Fisher Scientific - HK [thermofisher.com]
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- 18. Caspase 3/7 Activity [protocols.io]
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- 20. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Bromophenyl)thiazole
Document ID: TSC-24BT-001
Last Updated: January 11, 2026
Introduction
Welcome to the technical support guide for the synthesis of 2-(4-Bromophenyl)thiazole. This document is intended for researchers, scientists, and professionals in drug development who are utilizing this important chemical intermediate. The Hantzsch thiazole synthesis, the primary method for this conversion, is known for its reliability; however, achieving consistently high yields can be challenging.[1][2] This guide provides in-depth troubleshooting, optimization strategies, and detailed protocols to help you overcome common obstacles and maximize the yield and purity of your product.
Core Synthesis Pathway: The Hantzsch Thiazole Synthesis
The most common and efficient route to synthesize this compound is the Hantzsch thiazole synthesis.[3] This reaction involves the condensation of an α-haloketone with a thioamide.[2] For this specific target molecule, the reactants are typically 2-bromo-1-(4-bromophenyl)ethanone and thioformamide.
The reaction proceeds through a multi-step mechanism that begins with a nucleophilic attack of the sulfur atom from the thioamide onto the carbon bearing the halogen in the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic thiazole ring.[1] Understanding this pathway is crucial for diagnosing issues in the synthesis.
Caption: Hantzsch Thiazole Synthesis Workflow.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Q1: My reaction resulted in a very low or no yield. What are the likely causes?
A low or non-existent yield is one of the most common issues and can stem from several factors.[4] A logical troubleshooting workflow can help pinpoint the problem.
Caption: Troubleshooting workflow for low yield.
Detailed Breakdown:
-
Reactant Purity: This is the most critical factor. The α-haloketone can degrade over time, and thioamides can be unstable.[4]
-
Causality: Impurities can engage in side reactions, consuming your starting materials and complicating purification. The presence of water can also hinder the reaction, making the use of anhydrous solvents advisable in many cases.
-
Solution: Always verify the purity of your starting materials using methods like NMR or melting point analysis before starting the reaction.[4] Use freshly opened or purified reagents whenever possible.
-
-
Reaction Conditions:
-
Causality: The Hantzsch synthesis is sensitive to temperature and solvent. An incorrect temperature can either stall the reaction or lead to the decomposition of reactants and products. The solvent's polarity affects the solubility of reactants and intermediates, influencing the reaction kinetics.[4]
-
Solution: Ensure your heating apparatus is calibrated correctly. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. If the reaction is not proceeding, a gradual increase in temperature or switching to a higher-boiling solvent might be necessary.
-
-
Work-up Procedure:
-
Causality: The product might be lost during extraction if it has some solubility in the aqueous phase, or it may not precipitate completely if the incorrect solvent is used.
-
Solution: Ensure the pH is adjusted correctly during work-up, as the product's solubility can be pH-dependent. If precipitating the product, ensure the solution is sufficiently cooled and adequate time is allowed for complete precipitation.[1]
-
Q2: My final product is impure, showing multiple spots on TLC. What are the common side products?
The formation of multiple products is usually due to side reactions.
-
Causality: A common side reaction, especially under acidic conditions, is the formation of isomeric byproducts like 2-imino-2,3-dihydrothiazoles.[4] Incorrect stoichiometry can also lead to the formation of bis-thiazoles or other condensation byproducts.[4]
-
Solution:
-
Control Stoichiometry: Use a slight excess of the thioamide (e.g., 1.1 to 1.5 equivalents) to ensure the complete consumption of the more valuable α-haloketone.
-
pH Control: Consider running the reaction under neutral or slightly basic conditions to disfavor the formation of certain isomers.[4] For instance, adding a non-nucleophilic base like potassium bicarbonate can be beneficial.[2]
-
Purification: If side products are present, purification by column chromatography or recrystallization is necessary. A common eluent system for silica gel chromatography is a mixture of toluene and ethyl acetate.[5]
-
Q3: The reaction seems to stop before all the starting material is consumed. What should I do?
A stalled reaction can be frustrating but is often rectifiable.
-
Causality: This could be due to the deactivation of reactants, insufficient temperature, or poor solubility of an intermediate.
-
Solution:
-
Monitor with TLC: Use TLC to confirm that the reaction has indeed stalled and is not just proceeding slowly.
-
Increase Temperature: Gradually increase the reaction temperature in increments of 5-10°C and monitor for any changes.
-
Solvent Addition: If solubility is suspected to be an issue, adding a co-solvent with a different polarity (e.g., a small amount of DMF in an ethanol reaction) can sometimes help.
-
Catalyst: While often not required, the addition of a catalyst like iodine has been reported in some preparations to facilitate the reaction.[6][7]
-
Optimization Strategies for Maximizing Yield
Moving from troubleshooting to proactive optimization can significantly improve your results. The choice of solvent and reaction conditions can have a marked impact on the final yield.
| Parameter | Condition A (Standard) | Condition B (Optimized) | Expected Yield | Reference |
| Solvent | Ethanol | Ethanol/Water (1:1) | Moderate to Good (50-70%) | [8] |
| Heating | Conventional Reflux | Microwave Irradiation | Good to Excellent (up to 89%) | [8] |
| Catalyst | None | Silica Supported Tungstosilisic Acid | Higher Yields, Greener | [9] |
| Temperature | Reflux (e.g., ~78°C for Ethanol) | 120°C (Microwave) | - | [8] |
| Time | 2-4 hours | 10-15 minutes | - | [8] |
Microwave-assisted synthesis has emerged as a powerful technique for this reaction, often leading to dramatically reduced reaction times and improved yields under catalyst-free conditions.[8]
Detailed Experimental Protocols
Protocol 1: Standard Conventional Synthesis
This protocol is a reliable method using standard laboratory equipment.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-bromo-1-(4-bromophenyl)ethanone (5.0 mmol) and thioformamide (7.5 mmol).
-
Solvent Addition: Add absolute methanol (10 mL).[10]
-
Heating: Heat the mixture to reflux (approximately 65°C) with vigorous stirring. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Cooling: Once the reaction is complete (as indicated by the consumption of the limiting reagent), remove the heat source and allow the solution to cool to room temperature.[1]
-
Work-up: Pour the reaction mixture into a beaker containing 30 mL of a 5% sodium carbonate (Na₂CO₃) solution and stir.[1] This will neutralize any acid formed and help precipitate the product.
-
Isolation: Collect the resulting precipitate by vacuum filtration through a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with cold water to remove any inorganic salts.[1]
-
Drying: Allow the collected solid to air dry or dry in a vacuum oven at a low temperature (~40-50°C). The crude product is often pure enough for many applications.[1]
Protocol 2: Optimized Microwave-Assisted Synthesis
This method offers a significant reduction in reaction time and often provides higher yields.
-
Reaction Setup: In a 10 mL microwave reaction vessel, combine 2-bromo-1-(4-bromophenyl)ethanone (1.0 mmol), thioformamide (1.2 mmol), and a magnetic stir bar.
-
Solvent Addition: Add 3 mL of absolute ethanol.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate at 120°C for 10-15 minutes.[8]
-
Cooling: After irradiation, allow the vessel to cool to room temperature.
-
Work-up and Isolation: Follow steps 5-8 from Protocol 1.
Frequently Asked Questions (FAQs)
Q: Can I use a different thioamide? A: Yes, the Hantzsch synthesis is versatile. Using thiourea instead of thioformamide, for example, will yield 2-amino-4-(4-bromophenyl)thiazole.[6]
Q: Is it necessary to perform the reaction under an inert atmosphere? A: For this specific synthesis, an inert atmosphere (like nitrogen or argon) is generally not required. However, if you are working with particularly sensitive substrates or on a very large scale, it can be a good practice to prevent potential oxidative side reactions.
Q: How do I best purify the final product if it's not clean after precipitation? A: The two most effective methods are recrystallization and silica gel column chromatography. For recrystallization, solvents like ethanol or ethanol/water mixtures are often effective. For column chromatography, a gradient of ethyl acetate in hexanes or toluene is a good starting point.[5]
References
- BenchChem. (n.d.). Troubleshooting low yield in the synthesis of thiazole compounds.
- ChemicalBook. (n.d.). 2-(4-BROMO-PHENYL)-THIAZOLE synthesis.
- Yogi, P., Hussain, N., & Joshi, A. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 861-864.
- Kumari, G., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega.
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 4a.
- MDPI. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
- Mahmood, A. A. R., & Kubba, A. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives.
- Sharma, D., Kumar, S., & Narasimhan, B. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC chemistry, 13(1), 60.
- Tantawy, A. S., et al. (2020). Review of the synthesis and biological activity of thiazoles. Journal of Heterocyclic Chemistry, 57(12), 4055-4080.
- ResearchGate. (2019). (PDF) 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile.
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- 2. synarchive.com [synarchive.com]
- 3. tandfonline.com [tandfonline.com]
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- 5. 2-(4-BROMO-PHENYL)-THIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 6. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(4-Bromophenyl)thiazole
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of 2-(4-Bromophenyl)thiazole is a fundamental transformation in medicinal chemistry, providing a key scaffold for numerous pharmacologically active agents. The most common and reliable method for its preparation is the Hantzsch thiazole synthesis, which involves the condensation of 2-bromo-1-(4-bromophenyl)ethan-1-one (also known as 4-bromophenacyl bromide) with a thioamide, typically thioformamide or thiourea.[1][2][3] While this reaction is generally high-yielding, researchers can encounter several side reactions and purification challenges that may impact the final product's purity and yield.
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues that may arise during the synthesis and purification of this compound.
Core Synthesis Pathway: Hantzsch Thiazole Synthesis
The foundational reaction for preparing this compound is the Hantzsch synthesis. This reaction proceeds via the nucleophilic attack of the sulfur atom of a thioamide on the α-carbon of a haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[1][4]
Experimental Protocol: General Procedure for this compound Synthesis
Materials:
-
2-bromo-1-(4-bromophenyl)ethan-1-one
-
Thioformamide (or thiourea)
-
Ethanol or Methanol
-
Sodium bicarbonate or Sodium carbonate solution (5%)
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-1-(4-bromophenyl)ethan-1-one (1 equivalent) in ethanol or methanol.
-
Add thioformamide (1.1 to 1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing a 5% aqueous solution of sodium bicarbonate or sodium carbonate to neutralize the hydrobromic acid formed during the reaction.[1]
-
The product, this compound, will often precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with water, and then a small amount of cold ethanol.
-
Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis of this compound in a question-and-answer format.
Question 1: My reaction is sluggish or incomplete, and I have a significant amount of unreacted 2-bromo-1-(4-bromophenyl)ethan-1-one remaining. What could be the cause?
Answer:
Several factors can contribute to an incomplete reaction:
-
Insufficient Reaction Time or Temperature: While the Hantzsch synthesis is often efficient at room temperature, some substrate combinations may require gentle heating to proceed at a reasonable rate. Monitor the reaction by TLC and consider increasing the temperature to 40-60 °C or extending the reaction time.
-
Poor Quality of Reagents:
-
Thioformamide Instability: Thioformamide can be unstable. Ensure you are using a fresh or properly stored batch.
-
Haloketone Decomposition: 2-bromo-1-(4-bromophenyl)ethan-1-one is a lachrymator and can be sensitive to moisture and light.[5] Store it in a cool, dark, and dry place. Impurities in the starting haloketone can also inhibit the reaction.
-
-
Solvent Choice: While ethanol and methanol are common solvents, their polarity might not be optimal in all cases. Consider exploring other solvents like isopropanol or acetonitrile.
Question 2: I've isolated my product, but the yield is low. What are the likely side reactions consuming my starting materials?
Answer:
Low yields can often be attributed to the formation of byproducts. Here are the most common side reactions:
-
Formation of 4-(4-Bromophenyl)thiazole: If you are using thiourea as your thioamide source, a common side product is the isomeric 4-(4-bromophenyl)thiazol-2-amine.[6][7] This occurs because thiourea can react in two tautomeric forms.
-
Over-alkylation of the Thioamide: The sulfur atom in the thioamide is highly nucleophilic and can react with more than one molecule of the α-haloketone, leading to the formation of complex side products.[3]
-
Hydrolysis of 2-bromo-1-(4-bromophenyl)ethan-1-one: The presence of water in the reaction mixture can lead to the hydrolysis of the α-haloketone to form 1-(4-bromophenyl)ethan-1-one and HBr. This is more likely to occur if the reaction is run for an extended period or at elevated temperatures in the presence of moisture.
-
Aromatic Bromination: Although less common under standard Hantzsch conditions, there is a possibility of electrophilic bromination on the phenyl ring of the product or starting material if there is a source of electrophilic bromine.[8]
Question 3: My final product is difficult to purify. What are the common impurities, and how can I remove them?
Answer:
Purification can be challenging due to the presence of structurally similar side products.
| Common Impurity | Identification | Purification Strategy |
| Unreacted 2-bromo-1-(4-bromophenyl)ethan-1-one | Can be detected by TLC and ¹H NMR (presence of a singlet around 4.4 ppm for the -CH₂Br protons). | Column chromatography on silica gel is effective. A gradient elution with a mixture of hexanes and ethyl acetate is typically used. |
| 4-(4-Bromophenyl)thiazol-2-amine (from thiourea) | This isomer has different spectroscopic properties (NMR, IR) and a different Rf value on TLC compared to the desired product. | Careful column chromatography is usually required to separate these isomers. Recrystallization may also be effective if the solubility differences are significant. |
| Over-alkylation Products | These are typically higher molecular weight and less polar than the desired product. | Column chromatography is the most effective method for removing these impurities. |
| 1-(4-bromophenyl)ethan-1-one (from hydrolysis) | Can be identified by its characteristic ¹H NMR spectrum (a singlet for the methyl group around 2.6 ppm). | This impurity is generally more polar and can be removed by column chromatography or by washing the crude product with a suitable solvent. |
Question 4: I am observing the formation of a different regioisomer. How can I control the regioselectivity of the reaction?
Answer:
When using an unsymmetrical thioamide, the formation of regioisomers is a possibility. For the synthesis of this compound, using thioformamide is the most direct approach. If using a substituted thiourea, the regioselectivity can be influenced by the reaction conditions. For instance, acidic conditions have been shown to alter the regioselectivity of the Hantzsch synthesis with N-monosubstituted thioureas.[9]
To ensure the formation of the desired 2-substituted thiazole, it is crucial to use the appropriate thioamide. For this compound, thioformamide is the reagent of choice.
Visualizing the Reaction and Side Products
To better understand the synthetic landscape, the following diagrams illustrate the main reaction pathway and a common side reaction.
Diagram 1: Hantzsch Synthesis of this compound
Caption: The desired reaction pathway for the synthesis of this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Conclusion
The synthesis of this compound via the Hantzsch reaction is a robust and widely used method. However, a thorough understanding of potential side reactions and purification challenges is essential for obtaining high yields of a pure product. By carefully controlling reaction conditions, using high-quality reagents, and employing appropriate purification techniques, researchers can successfully navigate the complexities of this synthesis. This guide serves as a valuable resource for troubleshooting common issues and optimizing experimental outcomes.
References
- Asian Journal of Chemistry. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. [Link]
- Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]
- Organic Chemistry Portal. Thiazole synthesis. [Link]
- ResearchGate. (2018). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. [Link]
- YouTube. (2020).
- Journal of the Chemical Society, Perkin Transactions 1. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. [Link]
- BMC Chemistry. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. [Link]
- ResearchGate. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)
- ACS Omega. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. [Link]
- Scribd. (2010). Hantzsch Thiazole Synthesis. [Link]
- PubChem. 2-Bromo-1-(4-fluorophenyl)ethan-1-one. [Link]
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- 3. scribd.com [scribd.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CAS 2103-94-8: 2-Amino-4-(4-bromophenyl)thiazole [cymitquimica.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 2-(4-Bromophenyl)thiazole
Welcome to the dedicated technical support guide for navigating the purification challenges of 2-(4-Bromophenyl)thiazole. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Here, we move beyond simple protocols to provide in-depth, field-proven insights into overcoming common and complex purification hurdles. Our goal is to empower you with the knowledge to not only solve immediate experimental issues but also to build a robust and reliable purification strategy.
Diagram: The Synthetic Origin of Impurities
To effectively purify a compound, it is crucial to understand its synthetic history. The Hantzsch thiazole synthesis is a cornerstone method for preparing 2-arylthiazoles and provides a clear roadmap to potential impurities.
Caption: Hantzsch synthesis pathway and common impurity sources.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile is heavily dependent on the synthetic route. Assuming a Hantzsch-type synthesis from 2-bromo-4'-bromoacetophenone and a thioamide, the primary impurities include:
-
Unreacted Starting Materials: Residual 2-bromo-4'-bromoacetophenone and the thioamide used.
-
Hydrolysis Products: The α-haloketone can hydrolyze back to 4'-bromoacetophenone, especially during aqueous work-up.
-
Over-alkylation Products: The nitrogen of the newly formed thiazole ring can sometimes be alkylated by the electrophilic α-haloketone, leading to N-alkylated byproducts.
-
Solvent Adducts: Depending on the reaction and purification solvents, you may find residual solvents trapped in the crystalline lattice.
Q2: My purified this compound has a persistent yellow or brownish tint. What is the likely cause and how can I remove it?
A2: A persistent color often indicates the presence of high molecular weight, conjugated impurities or degradation products. These can arise from minor side reactions or from exposure of the compound to light or air, especially at elevated temperatures.
To address this:
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb these colored impurities. Be cautious, as charcoal can also adsorb some of your product, potentially lowering the yield.
-
Column Chromatography: A silica gel column is highly effective at separating these more polar, colored impurities from your less polar product.
-
Chemical Treatment: In some cases, a dilute solution of a reducing agent like sodium bisulfite during the aqueous workup can help to decolorize the organic layer by reacting with oxidative impurities.[1]
Q3: What is the expected melting point for pure this compound, and how much of a depression should I consider acceptable?
A3: The literature melting point for 2-Amino-4-(4-bromophenyl)thiazole is typically in the range of 183-187 °C.[2] A sharp melting point range of 1-2 °C within this window is indicative of high purity. A broader range (e.g., >3 °C) or a significant depression suggests the presence of impurities. The extent of melting point depression is proportional to the mole fraction of the impurity, as described by the Blagden-Raoult law.
Troubleshooting Guide: Common Purification Scenarios
This section addresses specific problems you might encounter during the purification of this compound.
Scenario 1: My product "oils out" during recrystallization instead of forming crystals.
-
Question: I've dissolved my crude this compound in a hot solvent, but upon cooling, it forms an oil rather than solid crystals. What's happening and how can I fix it?
-
Answer & Rationale: "Oiling out" occurs when the solute is supersaturated in the solvent at a temperature above its own melting point, or when the concentration of impurities is so high that it significantly lowers the melting point of the mixture.
Troubleshooting Steps:
-
Re-heat and Add More Solvent: The most common cause is using too little solvent. Re-heat the solution until the oil redissolves, then add more of the same solvent until the solution is just shy of saturation.
-
Slow Cooling: Allow the solution to cool to room temperature slowly, without disturbing it. Then, transfer it to an ice bath. Rapid cooling often promotes oil formation.
-
Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.
-
Change Solvent System: If the above steps fail, your chosen solvent may be unsuitable. Try a solvent system with a lower boiling point or one in which your compound has slightly lower solubility. A mixture of solvents (e.g., ethanol/water, ethyl acetate/hexane) can also be effective.
-
Scenario 2: I'm getting poor separation between my product and an impurity during column chromatography.
-
Question: I'm running a silica gel column, but my product and a major impurity are co-eluting. How can I improve the separation?
-
Answer & Rationale: Poor separation (low resolution) in column chromatography is typically due to an inappropriate mobile phase polarity or improper column packing. The goal is to find a solvent system where the difference in the retention factors (Rf) of your product and the impurity is maximized.
Troubleshooting Steps:
-
Optimize the Eluent System with TLC: Before running a large column, perform thin-layer chromatography (TLC) with various solvent systems. Aim for an Rf value of 0.25-0.35 for your product, with the impurity spot clearly separated.[3]
-
Decrease Eluent Polarity: If the spots are too high on the TLC plate (high Rf), decrease the polarity of your eluent (e.g., go from 20% ethyl acetate in hexane to 10%).
-
Increase Eluent Polarity: If the spots are too low (low Rf), increase the polarity (e.g., from 10% to 20% ethyl acetate in hexane).
-
Use a Gradient Elution: Start with a low polarity eluent to first wash off non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities behind on the column.
-
Check Column Packing: Ensure your column is packed evenly without any air bubbles or channels, as these can lead to poor separation.
-
Data Table: Recommended Solvent Systems
| Purification Method | Solvent System (v/v) | Rationale & Use Case |
| Recrystallization | Ethanol or Methanol | Good for removing non-polar impurities. The product is typically soluble in hot alcohol and less soluble when cold.[4] |
| Toluene | Effective for compounds that are highly soluble in other common solvents. | |
| Ethyl Acetate/Hexane | A versatile system where solubility can be finely tuned by adjusting the ratio. Good for removing both more and less polar impurities. | |
| Column Chromatography | Hexane/Ethyl Acetate Gradient (e.g., 9:1 to 7:3) | A standard choice for moderately polar compounds. The gradient allows for the separation of a wider range of impurities.[3][5] |
| Dichloromethane/Methanol Gradient (e.g., 99:1 to 95:5) | Useful if the compound has lower solubility in hexane/ethyl acetate systems or for separating more polar impurities. |
Detailed Experimental Protocols
Protocol 1: High-Purity Recrystallization of this compound
This protocol is designed to remove minor impurities and obtain a highly crystalline final product.
-
Solvent Selection: Based on small-scale solubility tests, select an appropriate solvent (e.g., ethanol).
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount (1-2% by weight) of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Silica Gel Column Chromatography
This method is ideal for removing impurities with different polarities from the target compound.
-
TLC Analysis: Determine the optimal eluent system using TLC, aiming for a product Rf of ~0.3.[3]
-
Column Packing (Wet Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of a glass column.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the column and begin collecting fractions.
-
If using a gradient, start with the low-polarity eluent and gradually increase the proportion of the more polar solvent.
-
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Diagram: General Purification Workflow
Caption: Decision workflow for purifying this compound.
References
- Google Patents. (n.d.). Purification of 2-aminothiazole.
- Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
Sources
Technical Support Center: Optimizing Reaction Conditions for 2-(4-Bromophenyl)thiazole Derivatives
Welcome to the technical support center dedicated to the synthesis and optimization of 2-(4-bromophenyl)thiazole derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this important heterocyclic scaffold. Thiazole-containing molecules are of significant interest due to their wide range of biological activities.[1][2]
This resource moves beyond simple protocols to provide in-depth, field-proven insights into common synthetic challenges. We will explore the causality behind experimental choices and offer robust troubleshooting strategies to help you achieve higher yields, better purity, and more reliable results.
Core Synthetic Strategies
The synthesis of the this compound core can be approached through several methods. However, the most prevalent and versatile is the Hantzsch Thiazole Synthesis .[3][4][5] For subsequent functionalization, particularly for creating C-C bonds at other positions on the thiazole ring, the Suzuki-Miyaura Cross-Coupling reaction is an indispensable tool.[6][7] This guide will focus on optimizing and troubleshooting these two cornerstone reactions.
Troubleshooting Guide: Hantzsch Thiazole Synthesis
The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide.[3][8] For the target scaffold, this typically means reacting 2-bromo-1-(4-bromophenyl)ethan-1-one with a suitable thioamide (e.g., thiourea to yield a 2-amino derivative).
Q1: My Hantzsch reaction is resulting in very low or no product yield. What are the likely causes and how can I fix it?
A1: Low yield is a common frustration that can often be traced back to a few key parameters.
Probable Causes & Solutions:
-
Reagent Quality: The α-haloketone, 2-bromo-1-(4-bromophenyl)ethan-1-one, is a lachrymator and can degrade upon storage, especially if exposed to moisture.
-
Solution: Use freshly prepared or purified α-haloketone. Verify its purity by ¹H NMR before use. Similarly, ensure the thioamide is dry and of high purity.
-
-
Reaction Stoichiometry: While the reaction proceeds in a 1:1 ratio, using a slight excess of the more stable and often more soluble reagent can drive the reaction to completion.[9]
-
Solution: Use a slight excess (1.1–1.5 equivalents) of the thioamide. This is particularly effective when using thiourea, as any unreacted excess is easily removed during work-up.[9]
-
-
Inadequate Reaction Conditions (Solvent & Temperature): The polarity of the solvent and the reaction temperature are critical for both solubility and reaction rate.
-
Solution: Ethanol or methanol are excellent starting points as they facilitate the dissolution of the starting materials and the reaction typically proceeds well under reflux.[10][11] If solubility remains an issue, consider more polar aprotic solvents like DMF, but be aware that this may require adjusting the work-up procedure. A systematic temperature screen (e.g., room temperature, 50 °C, reflux) is advisable.
-
-
Premature Work-up: The reaction may be slower than anticipated.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the starting materials' spots/peaks with the emerging product spot/peak.
-
Q2: I'm observing multiple spots on my TLC plate, indicating significant side product formation. How can I improve the selectivity?
A2: Side product formation often arises from the high reactivity of the starting materials. Understanding the mechanism helps in mitigating these unwanted pathways.
Probable Causes & Solutions:
-
Self-Condensation of α-Haloketone: The α-haloketone can react with itself, particularly under basic conditions or prolonged heating, leading to complex byproducts.
-
Solution: Maintain a controlled temperature. Consider adding the α-haloketone slowly to the solution of the thioamide rather than mixing them all at once.
-
-
Decomposition of Thioamide: Some thioamides can be thermally unstable.
-
Solution: Avoid excessive heating. If the thioamide is suspected to be the issue, screen for the lowest effective temperature that still allows for a reasonable reaction rate.
-
-
Mechanism-Driven Side Reactions: The initial S_N2 attack of the thioamide sulfur on the α-carbon of the ketone is the productive first step. Any competing reactions will lower the yield.
Figure 1: Hantzsch Synthesis Pathway and Potential Side Reaction.
Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling
This section assumes you have a this compound with a halogen (e.g., Cl, Br, I) or triflate at another position (e.g., C4 or C5) and wish to perform a Suzuki coupling to add another aryl or alkyl group.
Q1: My Suzuki coupling is not working. The starting material is either unreacted or has decomposed.
A1: The success of a Suzuki coupling, especially with electron-rich heteroaryl halides, is highly dependent on the precise combination of catalyst, ligand, base, and solvent.
Probable Causes & Solutions:
-
Oxygen Sensitivity: The active Pd(0) catalyst is readily oxidized and deactivated by oxygen.[12]
-
Solution: This is the most critical parameter. Ensure the reaction is performed under a strictly inert atmosphere (high-purity Argon or Nitrogen). All solvents must be rigorously degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes).
-
-
Incorrect Catalyst/Ligand System: Heteroaryl halides can be challenging substrates. The choice of ligand is crucial for facilitating both oxidative addition and reductive elimination.
-
Solution: For thiazole halides, bulky, electron-rich phosphine ligands are often required.[12] Catalyst systems like Pd(OAc)₂ or Pd₂(dba)₃ paired with ligands such as XPhos, SPhos, or RuPhos are excellent starting points.[12] Using pre-formed palladium catalysts that already incorporate these ligands can also improve reproducibility.
-
-
Suboptimal Base or Solvent: The base activates the boronic acid for transmetalation, and its strength and solubility are important.[13]
Table 1: Recommended Starting Conditions for Suzuki Coupling Optimization
| Parameter | Condition 1 (General) | Condition 2 (For Challenging Substrates) | Rationale |
| Pd Source | Pd(OAc)₂ (2-5 mol%) | Pd₂(dba)₃ (1-2.5 mol%) | Pd₂(dba)₃ is a more direct source of Pd(0). |
| Ligand | SPhos (1.1-1.2x Pd) | XPhos or RuPhos (1.1-1.2x Pd) | Bulky, electron-rich ligands promote oxidative addition. |
| Base | K₂CO₃ (2-3 equiv) | K₃PO₄ or Cs₂CO₃ (2-3 equiv) | Stronger bases can be more effective for heteroaryl couplings. |
| Solvent | Toluene/H₂O or Dioxane/H₂O | Dioxane/H₂O or DME/H₂O | Aprotic polar solvents are generally preferred. |
| Temperature | 80-100 °C | 90-110 °C | Higher temperatures may be needed but increase decomposition risk. |
Q2: I am observing significant amounts of boronic acid homocoupling and/or protodeboronation of my starting material.
A2: These are two of the most common side reactions in Suzuki couplings, but they can be controlled.
Probable Causes & Solutions:
-
Homocoupling (Glaser Coupling): This is almost always caused by the presence of oxygen, which participates in a side catalytic cycle.
-
Solution: Re-evaluate and improve your inert atmosphere technique. Ensure all reagents and solvents are thoroughly degassed.[12]
-
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. It is often promoted by excess base, the presence of water, and elevated temperatures.
-
Solution: Carefully control the stoichiometry of the base (start with 2 equivalents). If the problem persists, consider using a more stable boronate ester, such as a pinacol ester (Bpin), instead of the free boronic acid.[12] These are more resistant to protodeboronation.
Figure 2: Simplified Catalytic Cycle for the Suzuki-Miyaura Reaction. -
Experimental Protocols
Protocol 1: General Procedure for Hantzsch Synthesis of 4-(4-Bromophenyl)thiazol-2-amine
This protocol is a robust starting point for the synthesis of 2-amino-4-arylthiazoles.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiourea (1.2 equivalents, e.g., 7.5 mmol).
-
Solvent Addition: Add a suitable solvent, such as absolute ethanol (e.g., 5 mL per 5 mmol of the limiting reagent).[3]
-
Reagent Addition: Add 2-bromo-1-(4-bromophenyl)ethan-1-one (1.0 equivalent, e.g., 5.0 mmol) to the stirred suspension.
-
Heating: Heat the reaction mixture to reflux (approximately 80-100 °C depending on the solvent) and maintain for 1-4 hours.[10][11] Monitor the reaction by TLC (e.g., using a 50:50 ethyl acetate/hexane mobile phase).[3]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction contents into a beaker containing a dilute aqueous base solution, such as 5% sodium carbonate (Na₂CO₃), to neutralize the HBr byproduct and precipitate the product.[3][9]
-
Isolation: Collect the resulting solid precipitate by vacuum filtration through a Büchner funnel. Wash the filter cake thoroughly with water to remove any inorganic salts and excess thiourea.
-
Drying & Purification: Allow the collected solid to air-dry or dry in a vacuum oven. The crude product is often of high purity, but it can be further purified by recrystallization from a suitable solvent (e.g., ethanol) if necessary.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a parallel setup for efficient optimization.
-
Preparation: In a glovebox or under a strong flow of inert gas, add the this compound halide (1.0 equiv), the desired boronic acid or pinacol ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv) to a series of oven-dried reaction vials.
-
Catalyst Addition: In a separate vial, prepare a stock solution of the palladium precursor and the ligand in a small amount of the degassed reaction solvent. Add the appropriate amount of this catalyst solution to each reaction vial.
-
Solvent Addition: Add the degassed solvent mixture (e.g., dioxane/water 4:1) to each vial to reach the desired concentration.
-
Reaction Execution: Seal the vials tightly with Teflon-lined caps and place them in a pre-heated aluminum block on a stirrer hotplate (e.g., 80-110 °C).[12]
-
Monitoring: Monitor the reactions by taking small aliquots at regular intervals (e.g., 1h, 4h, 12h) and analyzing by LC-MS or GC-MS.
-
Work-up: After completion, cool the vials to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired coupled product.
Frequently Asked Questions (FAQs)
-
Q: What are the primary safety concerns when working with these reagents?
-
A: α-Haloketones like 2-bromo-1-(4-bromophenyl)ethan-1-one are potent lachrymators and skin irritants. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Palladium catalysts can be toxic and should be handled with care.
-
-
Q: How can I best store my boronic acids to prevent decomposition?
-
A: Boronic acids are susceptible to degradation, particularly trimerization to form boroxines upon loss of water. Store them in a desiccator, under an inert atmosphere if possible, and away from light. For long-term storage, refrigeration is recommended.
-
-
Q: My final brominated thiazole product seems to be unstable during column chromatography on silica gel. What can I do?
-
A: Some heterocyclic compounds can be sensitive to acidic silica gel. You can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base like triethylamine (~1%) in your eluent system. Alternatively, using a different stationary phase like alumina might be beneficial. Some studies have also used silica gel mixed with anhydrous K₂CO₃ for purification.[14]
-
References
- Fathy, M. A., et al. (2022). Synthesis and biological evaluation of novel thiazole-based pyrazoline derivatives. ACS Omega.
- Majo, V. J., et al. (2015). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions. Molecules.
- Kariuki, B. M., et al. (2021). Synthesis of novel thiazole-based pyrazoline conjugates. ACS Omega. This is a hypothetical citation based on the content of similar articles. A direct link is not available.
- Mahmood, A. A. R., & Kubba, A. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives]. ResearchGate.
- El-Sayed, N. N. E., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules.
- Al-Masoudi, N. A., et al. (2018). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PLoS ONE.
- Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Chem Help ASAP.
- Wallace, D. J., et al. (2010). Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. Organic Letters.
- Khamees, H., et al. (2020). Synthesis of 2-(4-methylphenoxy)-N-(4-(4-bromophenyl) thiazol-2-yl) acetamide. ResearchGate.
- Sampson, P., et al. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry.
- Wikipedia. (n.d.). Thiazole. Wikipedia.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal.
- Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube.
- Bou-Salah, L., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
- Jutiviboonsuk, A., et al. (2015). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PMC.
- CUTM Courseware. (n.d.). Thiazole. CUTM Courseware.
- Strotman, N. A., et al. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. ResearchGate.
- SynArchive. (n.d.). Hantzsch Thiazole Synthesis. SynArchive.
- Strotman, N.A., et al. (2010). Catalyst-controlled regioselective suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. Lookchem.
- Thesis Template. (n.d.). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. Thesis Template.
- Slideshare. (n.d.). Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Slideshare.
- Al-Azzawi, A. M., et al. (2020). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
Sources
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- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. Thiazole synthesis [organic-chemistry.org]
- 5. synarchive.com [synarchive.com]
- 6. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. m.youtube.com [m.youtube.com]
- 10. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: 2-(4-Bromophenyl)thiazole Experiments
This guide provides in-depth troubleshooting for common issues encountered during the synthesis, purification, and characterization of 2-(4-Bromophenyl)thiazole. It is designed for researchers, chemists, and drug development professionals to navigate experimental challenges effectively by understanding the underlying chemical principles.
Section 1: Synthesis and Reaction Monitoring (Hantzsch Thiazole Synthesis)
The Hantzsch thiazole synthesis is the most common and reliable method for preparing this compound.[1][2] It involves the condensation reaction between an α-haloketone (4-bromo-α-chloroacetophenone or 2,4'-dibromoacetophenone) and a thioamide (thiourea).[3] While robust, the reaction is sensitive to several parameters that can impact yield and purity.
Q1: My Hantzsch synthesis has a very low yield or failed completely. What are the primary causes?
Answer: A low or non-existent yield in a Hantzsch synthesis typically points to issues with reagents, reaction conditions, or monitoring.
-
Reagent Quality:
-
α-Haloketone Purity: The starting material, 4-bromoacetophenone, is first halogenated to form an α-haloketone. Incomplete α-halogenation will leave unreacted ketone, which will not participate in the thiazole ring formation. Ensure the α-haloketone is pure and free of starting material.
-
Thioamide Stability: Thioamides, especially simple ones like thiourea, can degrade over time. Use a fresh, dry source of thiourea for best results.[1]
-
-
Reaction Conditions:
-
Temperature: The reaction requires heating to overcome the activation energy for the initial SN2 attack and subsequent cyclization/dehydration steps.[4] However, excessive heat can lead to decomposition and the formation of dark, tarry side products. Refluxing in ethanol or methanol is a common and effective condition.[5][6]
-
Solvent: The solvent must fully dissolve both the α-haloketone and the thioamide to ensure an efficient reaction. Anhydrous ethanol is a standard and effective choice.[6] Using a solvent in which reactants are only partially soluble is a common cause of low yield.[7]
-
Reaction Time: These reactions are typically complete within 30 minutes to a few hours.[1][4] Monitor the reaction's progress using Thin Layer Chromatography (TLC). The disappearance of the α-haloketone starting material is a good indicator of completion.
-
-
Causality: The reaction proceeds via an initial SN2 reaction between the sulfur of the thioamide and the α-carbon of the haloketone. This is followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[4] If any of the above conditions are suboptimal, any one of these steps can be inhibited, halting the reaction.
Q2: My reaction mixture turned dark brown or black. Is this a failed reaction?
Answer: Not necessarily, but it is a sign of side product formation or decomposition.
-
Cause: Dark coloration often results from overheating, which can cause polymerization or degradation of the reactants or the thiazole product. Residual bromine from the synthesis of starting materials can also contribute to color.[8]
-
Troubleshooting Steps:
-
Analyze a Sample: Before abandoning the reaction, take a small aliquot, dilute it, and analyze it by TLC. Compare it to your starting materials. If a new spot with a different Rf value is present and the starting material is consumed, the desired reaction has likely occurred.
-
Temperature Control: If you suspect overheating, repeat the reaction at a lower temperature or use a milder heating method (e.g., a pre-set heating mantle instead of a sand bath).
-
Purification: Often, the colored impurities can be removed during the work-up and purification stages, particularly with the use of activated charcoal during recrystallization.[8]
-
Section 2: Work-up and Purification
Proper work-up and purification are critical for isolating high-purity this compound, which is essential for subsequent applications.
Q3: After neutralizing the reaction and cooling, my product precipitated as an oil, not a solid. What should I do?
Answer: Oiling out is a common problem in crystallization and indicates that the melting point of your crude product (lowered by impurities) is below the temperature of the solution.
-
Potential Causes:
-
High Impurity Level: Significant amounts of unreacted starting materials or soluble side products can act as a solvent for your desired compound, preventing it from forming a crystal lattice.
-
Insufficient Cooling: The solution may not be cold enough to induce crystallization.
-
-
Troubleshooting Workflow:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Trituration: Decant the supernatant. Add a small amount of a solvent in which your product is expected to be poorly soluble but the impurities are soluble (e.g., cold hexanes). Stir or sonicate the mixture. This can often wash away the impurities and cause the oil to solidify.
-
Re-dissolve and Re-precipitate: If the oil persists, add a small amount of a good solvent (like ethanol) to re-dissolve the oil, then add the mixture dropwise to a large volume of a vigorously stirring anti-solvent (like cold water) to crash out the product as a solid.
-
Q4: My final product has a persistent yellow or brown tint after recrystallization. How can I obtain a pure white solid?
Answer: The color is due to persistent, often highly conjugated, impurities. Brominated aromatic compounds can also retain color from residual bromine used during synthesis.[8]
-
Solution: A second recrystallization using activated charcoal is highly effective.
Detailed Protocol: Decolorizing Recrystallization
-
Choose a Solvent System: Select a solvent or solvent pair in which this compound is highly soluble when hot but poorly soluble when cold. Ethanol or an ethanol/water mixture are excellent starting points.[8]
-
Dissolve the Crude Product: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude solid to fully dissolve it.
-
Add Activated Charcoal: Remove the flask from the heat source. Add a very small amount of activated charcoal (about 1-2% of the solute's mass) to the hot solution. Caution: Add charcoal slowly to the hot solution to avoid violent bumping.
-
Hot Filtration: Swirl the mixture for a few minutes. While still hot, filter the solution through a fluted filter paper in a pre-warmed funnel to remove the charcoal. The goal is to remove the solid charcoal while keeping the desired product dissolved.
-
Crystallize: Allow the clear, filtered solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolate and Dry: Collect the pure, white crystals by vacuum filtration, washing with a small amount of cold solvent. Dry the crystals thoroughly.
| Solvent | Solubility Profile | Notes |
| Ethanol | Good solubility hot, lower solubility cold. | Excellent general-purpose solvent for this compound. |
| Methanol | Similar to ethanol. | Another good choice, may offer different selectivity for impurities. |
| Toluene | Soluble hot, sparingly soluble cold. | Effective for non-polar impurities. |
| Hexane / Ethanol | Used as a solvent/anti-solvent pair. | Dissolve in minimal hot ethanol, add hexane until cloudy, then clarify with a drop of ethanol before cooling. |
| Table 1: Recommended Recrystallization Solvents.[8] |
Section 3: Characterization and Analysis
Confirming the structure and purity of the final product is a non-negotiable step.
Q5: How do I interpret the 1H NMR and Mass Spectrum for this compound?
Answer: The spectroscopic data for this compound is highly characteristic.
-
1H NMR Spectroscopy: You should expect to see signals in three distinct regions.
-
Thiazole Protons: Two doublets between 7.0 and 8.0 ppm, corresponding to the two protons on the thiazole ring.
-
Bromophenyl Protons: Two doublets in the aromatic region (typically 7.5-8.0 ppm), integrating to 2 protons each. This classic 'AA'BB' pattern is indicative of a para-substituted benzene ring.[9]
-
-
Mass Spectrometry: The key feature to look for is the isotopic pattern of bromine.
-
Molecular Ion (M+): You will see two peaks of nearly equal intensity: one for the molecule containing the 79Br isotope and another at M+2 for the 81Br isotope. For C9H6BrNS, these would be around m/z 239 and 241.[10] The presence of this doublet is strong evidence that the compound contains one bromine atom.
-
| Analysis Type | Expected Result for this compound | Reference |
| 1H NMR | ~7.3-7.9 ppm (m, 6H, Ar-H and Thiazole-H) | [9][11] |
| 13C NMR | Signals around 109, 122, 128, 150, 172 ppm | [9] |
| Mass Spec (EI/ESI) | Molecular ion cluster at m/z ~239/241 (approx. 1:1 ratio) | [10] |
| Table 2: Summary of Expected Spectroscopic Data. |
Section 4: Visual Workflow and Troubleshooting Guides
Hantzsch Synthesis Workflow
Caption: Standard workflow for Hantzsch synthesis of this compound.
Troubleshooting Decision Tree
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. m.youtube.com [m.youtube.com]
- 5. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PubChemLite - this compound (C9H6BrNS) [pubchemlite.lcsb.uni.lu]
- 11. rsc.org [rsc.org]
Technical Support Center: Synthesis of 2-(4-Bromophenyl)thiazole
Welcome to the technical support center for the synthesis of 2-(4-bromophenyl)thiazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges encountered during the synthesis of this important thiazole derivative, ensuring high purity and yield.
Introduction to this compound Synthesis
The most common and reliable method for synthesizing this compound is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloaldehyde, such as 2-chloroacetaldehyde, with 4-bromothiobenzamide. While generally efficient, this synthesis is not without its challenges. The formation of impurities can complicate purification and reduce the overall yield. This guide will address the most common issues and provide robust solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound via the Hantzsch synthesis?
The Hantzsch synthesis for this compound proceeds through a well-established mechanism. It begins with a nucleophilic attack of the sulfur atom from 4-bromothiobenzamide on the electrophilic carbon of 2-chloroacetaldehyde. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
Q2: What are the most critical parameters to control during the synthesis to minimize impurity formation?
The three most critical parameters are:
-
Purity of Starting Materials: Impurities in 4-bromothiobenzamide or 2-chloroacetaldehyde can lead to a variety of side products.
-
Reaction Temperature: Careful control of the reaction temperature is crucial to prevent the formation of degradation products and unwanted side reactions.
-
pH of the Reaction Medium: The acidity or basicity of the reaction mixture can significantly influence the product distribution, particularly the formation of isomeric impurities.
Q3: My reaction yields are consistently low. What are the likely causes?
Low yields can stem from several factors, including incomplete reaction, degradation of starting materials or product, and the formation of soluble byproducts that are lost during workup. A systematic approach to troubleshooting, starting with the purity of your reagents, is recommended.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
Problem 1: Presence of an Isomeric Impurity
Symptom: You observe a second spot on your TLC plate with a similar Rf value to your product, or your NMR spectrum shows an extra set of peaks, suggesting the presence of an isomer.
Likely Cause: The most common isomeric impurity in the Hantzsch synthesis is the formation of a 2-imino-2,3-dihydrothiazole derivative. This is particularly prevalent under acidic reaction conditions.[1]
Solution:
-
Control the pH: Maintain a neutral or slightly basic reaction medium to favor the formation of the desired this compound. The use of a non-acidic solvent and avoiding strong acids is recommended.
-
Purification: If the isomeric impurity has already formed, careful column chromatography is usually effective for separation.
Problem 2: Formation of Multiple Unidentified Byproducts
Symptom: Your TLC shows multiple spots, and the crude NMR spectrum is complex and difficult to interpret.
Likely Causes:
-
Impure Starting Materials: 2-Chloroacetaldehyde can undergo self-condensation or polymerization, especially if it is old or has been stored improperly. 4-Bromothiobenzamide can also contain impurities from its synthesis.
-
Reaction Temperature Too High: Excessive heat can lead to the degradation of the starting materials and the final product.
Solutions:
-
Verify Starting Material Purity:
-
2-Chloroacetaldehyde: Use freshly opened or distilled 2-chloroacetaldehyde. It is commercially available as a stabilized solution in water, which should be used directly.
-
4-Bromothiobenzamide: The purity of 4-bromothiobenzamide should be checked by melting point or NMR spectroscopy before use. If necessary, it can be recrystallized.
-
-
Optimize Reaction Temperature: Start with a lower reaction temperature and monitor the reaction progress by TLC. Gradually increase the temperature if the reaction is too slow. A temperature range of 60-80°C is often a good starting point.
Problem 3: Difficulty in Product Purification
Symptom: The crude product is an oil or a sticky solid that is difficult to handle and purify by recrystallization.
Likely Cause: The presence of various impurities, including unreacted starting materials and side products, can inhibit crystallization.
Solutions:
-
Aqueous Workup: After the reaction is complete, a thorough aqueous workup can help remove many water-soluble impurities. Washing the organic extract with a mild base solution (e.g., saturated sodium bicarbonate) can remove acidic impurities.
-
Column Chromatography: Flash column chromatography is a highly effective method for purifying this compound. A silica gel stationary phase with a gradient elution of ethyl acetate in hexanes is a good starting point.
-
Recrystallization: Once a reasonably pure product is obtained from chromatography, recrystallization can be used for final purification. Common solvents for the recrystallization of arylthiazoles include ethanol, or a mixture of hexanes and ethyl acetate.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
4-Bromothiobenzamide (1.0 eq)
-
2-Chloroacetaldehyde (50% solution in water, 1.1 eq)
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromothiobenzamide in ethanol.
-
Slowly add the 2-chloroacetaldehyde solution to the flask at room temperature with stirring.
-
Heat the reaction mixture to reflux (approximately 78°C) and monitor the progress of the reaction by TLC.
-
Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and remove the solvent to yield this compound.
Protocol 2: Purification by Recrystallization
-
Dissolve the purified this compound in a minimal amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered while hot.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Starting Material Purity | >98% | Minimizes side reactions and simplifies purification. |
| Solvent | Ethanol | Good solubility for reactants and facilitates a clean reaction. |
| Temperature | 60-80°C | Balances reaction rate and minimizes degradation. |
| Reaction Time | 2-4 hours | Typically sufficient for complete conversion. Monitor by TLC. |
| Workup | Aqueous wash with NaHCO₃ | Removes acidic impurities and water-soluble byproducts. |
| Purification | Column Chromatography/Recrystallization | Provides high purity final product. |
Visualizations
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting guide for common issues in the synthesis.
References
- University of Rochester, Department of Chemistry.
- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
Sources
Technical Support Center: Enhancing the Biological Activity of 2-(4-Bromophenyl)thiazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the 2-(4-bromophenyl)thiazole scaffold. This guide is designed to provide practical, field-proven insights and troubleshooting assistance for your experiments. The 2-phenylthiazole core is a privileged structure in medicinal chemistry, demonstrating a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document synthesizes data from numerous studies to help you navigate the complexities of enhancing the potency and specificity of your target compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the this compound scaffold.
Q1: What are the known biological targets and activities of this compound class?
A1: The this compound core and its derivatives are versatile pharmacophores.[2] Their biological activities are broad and highly dependent on the substitutions at other positions of the thiazole ring. Documented activities include:
-
Anticancer: Derivatives have shown potent activity against various cancer cell lines, including breast (MCF-7), lung (A549), and colon cancer.[4][5][6] The mechanism often involves the inhibition of critical enzymes like protein kinases (e.g., EGFR, VEGFR-2, BRAFV600E).[4][5][7]
-
Antimicrobial: Significant antibacterial and antifungal activities have been reported.[3] They have shown efficacy against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, as well as fungal strains like Candida albicans.[6][8]
-
Enzyme Inhibition: Beyond cancer-related kinases, these scaffolds have been adapted to inhibit other enzymes such as soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are targets for pain and inflammation.[9][10]
Q2: Why is the 4-bromophenyl group significant for activity?
A2: The 4-bromophenyl group at position C4 of the thiazole ring plays a crucial role. The bromine atom is an electron-withdrawing group, which can influence the electronic properties of the entire molecule. This modification often enhances lipophilicity, potentially improving cell membrane permeability.[11] Structure-activity relationship (SAR) analyses have frequently shown that the presence of electron-withdrawing groups (like bromo, chloro, or fluoro) on the phenyl ring at C4 is positively correlated with enhanced anticancer activity.[4][5][6]
Q3: My synthesized this compound derivative has poor aqueous solubility. What can I do?
A3: Poor solubility is a common challenge in drug development. Several strategies can be employed:
-
Salt Formation: If your molecule has a basic nitrogen (like a 2-amino group), you can form a hydrochloride or other salt to dramatically increase aqueous solubility.
-
Prodrug Approach: Introduce hydrophilic moieties (e.g., phosphates, polyethylene glycol chains) that can be cleaved in vivo to release the active drug.
-
Structural Modification: Incorporate polar functional groups into the structure, such as hydroxyl (-OH), carboxyl (-COOH), or sulfonate (-SO₃H) groups, provided they do not negatively impact the binding to the biological target.
-
Formulation: Utilize formulation strategies like cyclodextrins, nanoparticles, or liposomes to improve the compound's solubility and bioavailability for in vitro and in vivo testing.
Part 2: Troubleshooting Guide for Experimental Workflows
This section provides solutions to specific problems you may encounter during synthesis and evaluation.
Q4: My Hantzsch thiazole synthesis to create the 2-amino-4-(4-bromophenyl)thiazole core is giving very low yields. How can I optimize it?
A4: The reaction of a phenacyl bromide (like p-bromoacetophenone) with a thioamide (like thiourea) is a robust method, but it can require optimization.[6][8]
-
Problem: Side reactions or incomplete reaction.
-
Solution 1: Solvent Choice. The reaction is typically performed in refluxing ethanol.[4][5] Ensure you are using absolute ethanol to minimize water-related side reactions. If reactants have poor solubility, consider alternative solvents like isopropanol or dioxane.
-
Solution 2: Reaction Time & Temperature. These reactions often require several hours under reflux (e.g., 3-6 hours).[4][5][8] Monitor the reaction using Thin Layer Chromatography (TLC) to determine the optimal time for completion and to avoid degradation of the product from excessive heat.
-
Solution 3: Catalyst. While often uncatalyzed, some variations of the Hantzsch synthesis benefit from a mild catalyst. The use of iodine as a catalyst has been reported for the synthesis of the core intermediate.[6]
-
Solution 4: Purification. The product often precipitates upon cooling or after adding water. Ensure you are washing the crude product thoroughly to remove unreacted starting materials and salts, which can make the yield appear lower than it is. Recrystallization from ethanol is a common final purification step.
-
Q5: I've synthesized a series of derivatives, but none show significant improvement in biological activity over the parent compound. What's my next step?
A5: This indicates that your current modification strategy is not exploring the key pharmacophoric space. It's time to revisit your design based on established Structure-Activity Relationships (SAR).
-
Problem: Modifications are not interacting with the target.
-
Solution 1: Focus on the 2-Amino Position. If you have a 2-amino-thiazole core, this position is a critical handle for modification. The most successful strategies often involve forming Schiff bases (imines) by reacting the amine with various substituted aromatic aldehydes.[6][12] The electronic nature of the substituent on the aldehyde (electron-donating vs. electron-withdrawing) can drastically alter activity.
-
Solution 2: Create Hybrid Molecules. A highly effective strategy is to link the thiazole scaffold to another known pharmacophore. For example, creating hybrids with pyrazoline has yielded compounds with potent anticancer and antimicrobial activities.[4][5] This approach can lead to multi-target agents with novel mechanisms of action.[7]
-
Solution 3: Modify the Phenyl Ring at C4. While you started with a 4-bromophenyl group, consider synthesizing analogs with other halogens (Cl, F) or with trifluoromethyl (-CF₃) groups, as these have been shown to be beneficial for activity.[4][5][9]
-
Solution 4: Perform Molecular Docking. Before committing to extensive synthesis, use computational molecular docking to predict how your designed analogs will bind to the putative biological target.[6] This can help prioritize compounds that have a higher probability of success, saving time and resources.
-
Q6: My most potent compound is also highly cytotoxic to non-cancerous cell lines. How can I improve its therapeutic index?
A6: This is a critical challenge. The goal is selective toxicity.
-
Problem: Lack of selectivity between cancerous and healthy cells.
-
Solution 1: Target Specific Pathways. Analyze the mechanism of your compound. Is it a general cytotoxic agent or does it inhibit a specific protein (e.g., BRAFV600E) that is mutated or overexpressed in cancer cells?[4][5] Designing derivatives that are more specific for the target enzyme can reduce off-target effects. For example, SAR studies have identified derivatives with dual inhibitory activity against EGFR and HER2, which are important in certain cancers.[4]
-
Solution 2: Modulate Lipophilicity. Very high lipophilicity can sometimes lead to non-specific membrane disruption and general toxicity. Systematically modify your lead compound to slightly decrease its lipophilicity (e.g., by adding a small polar group) and re-evaluate its activity and toxicity profile.
-
Solution 3: Evaluate against a Panel of Cells. Always screen your compounds against non-cancerous cell lines (e.g., NIH/3T3 mouse embryonic fibroblasts) in parallel with your cancer cell lines to get an early indication of selectivity.[4][5] This allows you to calculate a selectivity index (SI) and prioritize compounds with a higher SI for further development.
-
Part 3: Structure-Activity Relationship (SAR) Insights & Data
The rational design of more potent analogs depends on understanding how structural changes affect biological activity.
Key SAR Observations:
-
Substitution at the 2-position is critical. For 2-amino-thiazoles, derivatization into amides or Schiff bases is a proven strategy to impart or enhance activity.[1][6]
-
Electron-withdrawing groups on the C4-phenyl ring are favorable. Groups like -Br, -Cl, -F, and -CF₃ often increase anticancer and antimicrobial potency.[4][5][6]
-
Hybrid molecules show promise. Combining the thiazole scaffold with other heterocyclic systems like pyrazoline, pyrazole, or coumarin can lead to highly potent compounds, sometimes with dual-targeting capabilities.[4][5][7][13]
Visualization of SAR Strategy
Caption: General experimental workflow for synthesis and evaluation.
Protocol 1: Synthesis of 2-amino-4-(4-bromophenyl)thiazole (Core Intermediate)
This protocol is adapted from methodologies described in the literature. [6][8]
-
Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 4'-bromoacetophenone and 1.2 equivalents of thiourea in absolute ethanol.
-
Catalyst (Optional): Add a catalytic amount of iodine (approx. 0.1 equivalents).
-
Reflux: Equip the flask with a condenser and heat the mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Isolation: Allow the reaction mixture to cool to room temperature. A solid precipitate should form. If not, slowly add cold water to induce precipitation.
-
Filtration & Washing: Collect the solid product by vacuum filtration. Wash the solid sequentially with cold water and then a small amount of cold ethanol to remove impurities.
-
Purification: Recrystallize the crude solid from hot ethanol to obtain the purified 2-amino-4-(4-bromophenyl)thiazole.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Protocol 2: Sulforhodamine B (SRB) Assay for Anticancer Activity
This assay measures cytotoxicity based on the binding of SRB dye to cellular proteins. [1]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at an appropriate density and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of your synthesized thiazole derivatives for a specified period (e.g., 48-72 hours). Include a positive control (e.g., 5-Fluorouracil) and a vehicle control (e.g., DMSO).
-
Cell Fixation: Gently remove the media and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Air dry the plates completely.
-
Staining: Add 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at approximately 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell survival relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
References
- A Comparative Guide to the Structure-Activity Relationship of 2-Phenylthiazole Analogs. Benchchem.
- CAS 2103-94-8: 2-Amino-4-(4-bromophenyl)thiazole. CymitQuimica.
- Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. PubMed Central.
- Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry - ACS Publications.
- Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. PubMed Central.
- An Overview of Thiazole Derivatives and its Biological Activities.
- Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega - ACS Publications.
- Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQ0VVrB4-B0HiYCN7D2Ar6pKG869GlBsUE2S9mHlJn4jYBJzqgGIBF-T-dUG2BZJ6iC70X2M4WoYKSo647ctrenErJZWxMNTcroY8gIeHOI6FRD3vkrMfiA0bWDp6YPyyfRmwAXEEkW71Dk1xDIvWGnHwDrA578IdO92gFd2ZPYnDnQxQJs17XR-3bhVCufdEU6k3b0Bk6bWoG41kGkmzEyfe7EjNXgkM5xVqUBrO8omJ7gSgdaJZp1boufkOo2X8ipJHpYkZ9KLBBH9cEnWzbiJiNZsA=
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI.
- Thiazole Ring—A Biologically Active Scaffold. PubMed Central.
- Synthesis of 2‐(4‐methylphenoxy)‐N‐(4‐(4‐bromophenyl) thiazol‐2‐yl) acetamide. ResearchGate.
- Comparative Analysis of Structure-Activity Relationships in Fluorinated Phenylthiazole Analogs for Diabetes Management. Benchchem.
- Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. PubMed.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
- 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PubMed Central.
- Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry - ACS Publications.
- Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. PubMed Central.
- For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10). ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CAS 2103-94-8: 2-Amino-4-(4-bromophenyl)thiazole [cymitquimica.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Stability of 2-(4-Bromophenyl)thiazole Compounds
Welcome to the Technical Support Center for 2-(4-Bromophenyl)thiazole and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered during the handling, storage, and experimental use of these compounds. By understanding the underlying chemical principles, you can ensure the integrity of your results and the longevity of your materials.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Inconsistent Biological Activity or Non-Reproducible Experimental Results
Question: My experimental results with a this compound derivative are highly variable. The compound's activity seems to diminish over time in my assay buffer. What could be the cause?
Answer: This is a classic sign of compound instability in your experimental medium. The stability of this compound derivatives can be compromised by several factors, leading to a decrease in the concentration of the active parent compound.
Potential Causes & Solutions:
-
Hydrolytic Degradation: The thiazole ring, while aromatic, can be susceptible to hydrolysis, particularly at non-neutral pH.
-
Causality: The nitrogen and sulfur atoms in the thiazole ring can influence its electron distribution, making certain positions susceptible to nucleophilic attack by water or hydroxide ions, potentially leading to ring opening.
-
Solution:
-
pH Monitoring: Carefully measure and control the pH of your stock solutions and final assay buffers.
-
Buffer Optimization: If possible, perform your experiments at a neutral or slightly acidic pH. If the experimental conditions require alkaline pH, minimize the compound's exposure time to these conditions.
-
Aqueous Solubility and Stability Assessment: Before embarking on extensive biological assays, perform a preliminary assessment of your compound's solubility and stability in the chosen buffer system. (See Protocol 1 for a general approach).
-
-
-
Photodegradation: Aromatic and heterocyclic compounds are often sensitive to light, and this compound derivatives are no exception.
-
Causality: Exposure to UV or even ambient laboratory light can induce photochemical reactions. For some aryl-thiazole compounds, this can involve a reaction with singlet oxygen, leading to the formation of an unstable endoperoxide that rearranges and cleaves the thiazole ring.[1]
-
Solution:
-
Protect from Light: Always store stock solutions and experimental samples in amber vials or wrap containers with aluminum foil.
-
Minimize Exposure: During experimental setup, minimize the exposure of the compound to direct light.
-
-
-
Oxidative Degradation: The sulfur atom in the thiazole ring is susceptible to oxidation.
-
Causality: The lone pair of electrons on the sulfur atom can be attacked by oxidizing agents, leading to the formation of sulfoxides or sulfones. This modification can significantly alter the compound's stereochemistry and biological activity.
-
Solution:
-
Use High-Purity Solvents: Ensure that your solvents (e.g., DMSO, ethanol) are of high purity and free from peroxides.
-
Inert Atmosphere: For long-term storage of sensitive derivatives, consider purging the vial with an inert gas like argon or nitrogen before sealing.
-
-
Issue 2: Appearance of Unknown Peaks in HPLC or LC-MS Analysis
Question: When I re-analyze my stock solution of this compound after a few days, I see new peaks in the chromatogram that were not there initially. What are these?
Answer: The appearance of new peaks is a clear indication of compound degradation. Identifying these degradants is crucial for understanding the stability profile of your molecule.
Potential Causes & Identification:
-
Degradation Products: The new peaks are likely degradation products resulting from hydrolysis, oxidation, or photodegradation as described above.
-
Dimerization/Oligomerization: In some cases, especially with reactive functional groups on the thiazole or phenyl ring, dimerization or oligomerization can occur, particularly in concentrated solutions. For instance, some 2-aminothiazoles have been shown to dimerize in DMSO at room temperature.
Solutions & Characterization:
-
Systematic Stability Study: Conduct a forced degradation study (see Protocol 2) to systematically investigate the compound's stability under various stress conditions (acid, base, oxidation, heat, light). This will help you predict which degradation pathways are most likely.[2][3][4][5]
-
LC-MS/MS Analysis: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the molecular weights of the new peaks. Fragmentation patterns can provide valuable structural information about the degradants.
-
NMR Spectroscopy: If a significant amount of a degradation product can be isolated (e.g., via preparative HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy can be used for definitive structure elucidation.[1]
-
Review Storage Conditions: Ensure your stock solutions are stored correctly. As a general rule, store stock solutions in a suitable anhydrous solvent (e.g., DMSO) in single-use aliquots at -20°C or -80°C, protected from light.[6][7]
Part 2: Frequently Asked Questions (FAQs)
Q1: Is the this compound core inherently unstable?
The thiazole ring itself is an aromatic heterocycle and is relatively stable.[8] However, its stability can be influenced by substituents and the surrounding environment. The presence of the sulfur and nitrogen heteroatoms introduces sites of potential reactivity. The 4-bromophenyl group, being an electron-withdrawing group, can also influence the electron density of the thiazole ring, potentially affecting its susceptibility to certain reactions.
Q2: How should I store solid this compound compounds?
For solid (powder) forms of this compound and its derivatives, the following storage conditions are recommended:
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is advisable.[6]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is particularly sensitive to oxidation or moisture.
-
Light: Keep in a light-resistant container.
Q3: What is the best solvent for preparing stock solutions?
Dimethyl sulfoxide (DMSO) is a common solvent for preparing highly concentrated stock solutions of many organic compounds. However, be aware that some 2-aminothiazole derivatives have shown instability in DMSO at room temperature. Therefore, it is crucial to:
-
Use anhydrous, high-purity DMSO.
-
Store stock solutions at -20°C or -80°C.
-
Prepare fresh dilutions in aqueous buffers for your experiments and use them promptly.
Q4: Can the bromine atom on the phenyl ring cause stability issues?
The carbon-bromine bond on the aromatic ring is generally stable. However, under certain conditions, such as exposure to strong UV light or certain catalysts, dehalogenation or other photochemical reactions could potentially occur.
Part 3: Experimental Protocols & Visualizations
Protocol 1: Preliminary Aqueous Stability Assessment
This protocol provides a quick method to assess the stability of your compound in an aqueous buffer.
Objective: To determine if the compound degrades significantly in the experimental buffer over the time course of a typical experiment.
Methodology:
-
Prepare a Stock Solution: Dissolve the this compound derivative in a suitable organic solvent (e.g., DMSO) to a high concentration (e.g., 10 mM).
-
Prepare Test Solution: Dilute the stock solution into your chosen aqueous experimental buffer to the final working concentration.
-
Incubation: Incubate the test solution under the same conditions as your experiment (e.g., 37°C, protected from light).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Analysis: Analyze the aliquots by HPLC, monitoring the peak area of the parent compound.
-
Interpretation: A significant decrease in the parent peak area over time indicates instability. The appearance of new peaks suggests degradation.
Protocol 2: Forced Degradation Study
This protocol outlines a comprehensive forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.
Objective: To intentionally degrade the compound under various stress conditions to understand its stability profile.
Methodology:
| Stress Condition | Procedure |
| Acid Hydrolysis | Dissolve the compound in a solution of 0.1 M HCl. Incubate at 60°C for up to 24 hours. |
| Base Hydrolysis | Dissolve the compound in a solution of 0.1 M NaOH. Incubate at 60°C for up to 24 hours. |
| Oxidation | Dissolve the compound in a solution of 3% H₂O₂. Keep at room temperature for up to 24 hours. |
| Thermal Stress | Heat the solid compound at 80°C for 48 hours. Separately, reflux a solution of the compound for 24 hours. |
| Photostability | Expose a solution of the compound to a calibrated light source (e.g., UV lamp) for a defined period. A control sample should be kept in the dark. |
Analysis:
-
Analyze all stressed samples, along with an unstressed control, by a suitable HPLC method (e.g., reverse-phase with UV detection).
-
The method should be capable of separating the parent compound from all major degradation products.
-
Use a photodiode array (PDA) detector to check for peak purity.
-
Couple the HPLC to a mass spectrometer (LC-MS) to obtain molecular weight information for the degradation products.
Visualizations
Caption: Hypothetical photodegradation pathway of this compound.
References
- Wikipedia. Thiazole. [Link]
- Karale, B. et al. (2019). Tri-substituted thiazoles as anti-tubercular agents. Bioorganic & Medicinal Chemistry Letters, 29(10), 1265-1269.
- In-Pharmatechnologist.
- National Analytical Corporation. 2- Amino-4-(3-Bromophenyl)Thiazole. [Link]
- Springer. Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. [Link]
- BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]
- Journal of Drug Delivery and Therapeutics. An Overview of Thiazole Derivatives and its Biological Activities. [Link]
- ResearchGate.
- MedCrave.
- Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 489-496. [Link]
- International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. [Link]
- National Center for Biotechnology Information.
- National Center for Biotechnology Information.
- National Center for Biotechnology Information.
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- National Center for Biotechnology Information. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. [Link]
- National Center for Biotechnology Information. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. [Link]
- MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
- ResearchGate. Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)
- National Center for Biotechnology Information.
- Chemical Review and Letters.
- MDPI. Titanium Dioxide-Based Photocatalysts for Degradation of Emerging Contaminants including Pharmaceutical Pollutants. [Link]
- SciSpace.
- National Center for Biotechnology Information. Magnetic TiO2/CoFe2O4 Photocatalysts for Degradation of Organic Dyes and Pharmaceuticals without Oxidants. [Link]
- National Center for Biotechnology Information. Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form. [Link]
- Granthaalayah Publications and Printers.
- CORE. Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. [Link]
- PubMed.
- ResearchGate. Synthesis and antimicrobial evaluation of new derivatives derived from-2- amino-4-(4-nitro-/4-bromo-phenyl thiazole). [Link]
- CUTM Courseware. Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. [Link]
- ScienceOpen. Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. [Link]
- MDPI. Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Sulfur-Doped Nano TiO 2. [Link]
- Arabian Journal of Chemistry. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. [Link]/article/pii/S187853521730095X)
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Technical Support Center: Overcoming Resistance with 2-(4-Bromophenyl)thiazole Analogs
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(4-Bromophenyl)thiazole analogs. This guide is designed to provide expert insights and practical troubleshooting for the common challenges encountered during the development and application of this promising class of compounds, with a specific focus on understanding and overcoming acquired resistance.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured in a question-and-answer format to directly address specific issues you may encounter. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning to empower your research.
Section 1: Compound Integrity and Handling
Question 1: I'm observing inconsistent IC50 values in my cytotoxicity assays. Could the compound itself be the issue?
Answer: Absolutely. The physical and chemical integrity of your this compound analog is the foundation of reproducible results. Inconsistent activity is often traced back to issues with compound solubility, stability, or purity.
Causality First: Thiazole derivatives, while versatile, can be susceptible to degradation, and their lipophilicity, enhanced by the bromophenyl group, can lead to solubility challenges in aqueous assay media.[1] Inconsistent solubility leads to variable effective concentrations, and impurities can introduce confounding biological activities.
Troubleshooting Workflow: Validating Compound Integrity
Caption: Workflow for troubleshooting compound-related assay variability.
Step-by-Step Protocol: Purity and Identity Verification via LC-MS
-
Sample Preparation: Prepare a 1 mg/mL stock solution of your analog in a suitable organic solvent (e.g., DMSO, Methanol). Dilute this stock to 10 µg/mL in 50:50 Acetonitrile:Water.
-
Instrumentation Setup (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate.
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive mode. Scan range 100-1000 m/z.
-
-
Analysis:
-
Inject a solvent blank to ensure no system contamination.
-
Inject your sample.
-
Purity Check: Analyze the UV chromatogram (e.g., at 254 nm). A pure compound should yield a single, sharp peak. Integrate the peak area to determine purity (ideally >95%).
-
Identity Check: Analyze the mass spectrum corresponding to the main peak. The observed mass should match the calculated molecular weight of your this compound analog.
-
Section 2: Troubleshooting Acquired Resistance in Cell-Based Assays
Question 2: My once-potent analog now shows a significant rightward shift in its dose-response curve (higher IC50) after continuous exposure to my cancer cell line. What are the likely mechanisms of resistance?
Answer: This is a classic presentation of acquired resistance. Cancer cells are notoriously adaptable and can develop mechanisms to evade the cytotoxic effects of therapeutic agents. For thiazole derivatives, several key resistance pathways should be investigated. Thiazole derivatives have been developed to treat cancer cells that are resistant to other anticancer agents, suggesting complex and varied resistance mechanisms may arise.[2]
Potential Mechanisms of Resistance:
-
Target Alteration: Mutations in the target protein that prevent the analog from binding effectively.
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein/MDR1) that actively pump the compound out of the cell.
-
Metabolic Rewiring: Cancer cells may upregulate alternative metabolic pathways to bypass the inhibited target. For instance, if your analog targets a key glycolytic enzyme, cells might increase reliance on oxidative phosphorylation or other nutrient sources. Some thiazole derivatives have been specifically designed to inhibit lactate dehydrogenase (LDH), a key enzyme in glycolytic metabolism, to counteract this effect in resistant cells.[2][3]
-
Inactivating Metabolism: Cells may upregulate enzymes (e.g., Cytochrome P450s) that metabolize and inactivate your compound.
Caption: Common mechanisms of cellular resistance to thiazole analogs.
Question 3: How can I experimentally determine if drug efflux is causing the resistance I'm observing?
Answer: A straightforward and effective method is to perform your cytotoxicity assay in the presence and absence of a known ABC transporter inhibitor, such as Verapamil or Tariquidar.
Causality First: If your compound is a substrate for an efflux pump like P-glycoprotein, the pump actively reduces the intracellular concentration of your analog, preventing it from reaching its target. By inhibiting the pump, you restore the analog's ability to accumulate inside the cell. A significant decrease in the IC50 value in the presence of the pump inhibitor is strong evidence for efflux-mediated resistance.
Protocol: Efflux Pump Co-treatment Assay
-
Cell Seeding: Seed your resistant cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of Inhibitor: Prepare a stock solution of Verapamil. A non-toxic working concentration is typically in the range of 1-10 µM. Determine the maximal non-toxic concentration for your specific cell line beforehand.
-
Treatment Groups:
-
Group A (Analog Alone): A serial dilution of your this compound analog.
-
Group B (Analog + Inhibitor): The same serial dilution of your analog, but with each well also containing the fixed, non-toxic concentration of Verapamil.
-
Controls: Cells with media only, cells with Verapamil only, cells with vehicle (DMSO) only.
-
-
Incubation: Treat the cells and incubate for the standard duration of your cytotoxicity assay (e.g., 48-72 hours).
-
Viability Assessment: Use a standard cell viability assay, such as MTT or SRB, to determine the percentage of viable cells in each well. The Sulforhodamine B (SRB) assay is a reliable method for assessing cytotoxicity against adherent cell lines like MCF7.[4][5]
-
Data Analysis: Calculate the IC50 values for both Group A and Group B.
Interpreting the Results
| Scenario | IC50 (Analog Alone) | IC50 (Analog + Verapamil) | Interpretation |
| Efflux-Mediated Resistance | 50 µM | 5 µM | Significant Fold-Reversal (>5-10 fold). Efflux is a primary resistance mechanism. |
| No Efflux Involvement | 50 µM | 48 µM | No significant change. Resistance is likely due to other mechanisms (e.g., target mutation). |
| Partial Efflux Involvement | 50 µM | 25 µM | Moderate Fold-Reversal (2-4 fold). Efflux contributes to resistance, but other mechanisms are also at play. |
Section 3: Strategies to Overcome Resistance
Question 4: My data suggests resistance is not due to efflux. I suspect metabolic rewiring. How can I approach this?
Answer: Metabolic rewiring, particularly the upregulation of glycolysis and lactate production (the Warburg effect), is a hallmark of many aggressive and drug-resistant cancers. Thiazole derivatives have been specifically designed to counteract this by targeting human lactate dehydrogenase A (hLDHA).[2][3] If you suspect this mechanism, you can both diagnose it and potentially overcome it.
Diagnostic & Therapeutic Strategy:
-
Confirm Metabolic Phenotype: Use a Seahorse XF Analyzer to measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) of your sensitive vs. resistant cells. Resistant cells relying on glycolysis will show a significantly higher ECAR.
-
Target the Bypass Pathway: Treat the resistant cells with an hLDHA-inhibiting this compound analog. Many published analogs have been optimized for this purpose.[3]
-
Combination Therapy: A powerful strategy is to combine your original analog (which hits Target A) with a second analog or drug that specifically inhibits the metabolic escape route (e.g., an hLDHA inhibitor). This dual-pronged attack can prevent the cell from adapting.
Example Data: IC50 Values (µM) in Sensitive vs. Resistant Cell Lines
The following table shows hypothetical but representative data for this scenario.
| Compound | Target | Sensitive Cell Line (MCF-7) IC50 | Resistant Cell Line (MCF-7/Res) IC50 | Fold Resistance |
| Analog-A | Kinase X | 1.5 µM | 35.0 µM | 23.3x |
| Analog-B | hLDHA | 8.2 µM | 7.5 µM | 0.9x |
| Analog-A + Analog-B (1:1) | Kinase X + hLDHA | 0.8 µM | 2.1 µM | 2.6x |
This data illustrates that while resistance develops to the primary agent (Analog-A), the cells remain sensitive to an hLDHA inhibitor (Analog-B). Critically, the combination restores potent activity in the resistant line.
References
- Tanuja*, H. S. (n.d.). Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin. Research Gate.
- Al-Ostath, A., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega.
- Al-Ostath, A., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. PMC.
- Gul, H. I., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. MDPI.
- (2018). Thiazole Derivatives as Inhibitors for the Treatment of Cancer Cells Resistant. PMC.
- Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC.
- Al-Suwaidan, I. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
- Mahmood, A. A. R., & Kubba, A. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate. Available at: https://www.researchgate.
- Sharma, D., et al. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega.
Sources
- 1. CAS 2103-94-8: 2-Amino-4-(4-bromophenyl)thiazole [cymitquimica.com]
- 2. Thiazole Derivatives as Inhibitors for the Treatment of Cancer Cells Resistant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Cost-Effective Synthesis of 2-(4-Bromophenyl)thiazole
Welcome to the technical support center for the synthesis of 2-(4-Bromophenyl)thiazole. This guide is designed for researchers, scientists, and drug development professionals seeking to refine their synthetic protocols for improved cost-effectiveness without compromising yield or purity. We will delve into common experimental challenges, provide validated troubleshooting strategies, and present optimized protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the most industrially scalable and cost-effective method for synthesizing this compound?
The Hantzsch thiazole synthesis remains the most reliable and cost-effective method for this class of compounds.[1][2][3] This classical method involves the condensation of an α-haloketone with a thioamide. For this compound, the key reactants are typically 2-bromo-1-(4-bromophenyl)ethan-1-one and a suitable thioamide like 4-bromothiobenzamide. Its advantages lie in generally high yields, straightforward procedures, and the use of relatively inexpensive starting materials.[4][5]
Q2: My primary cost driver is the purification step (silica gel chromatography). How can I avoid or minimize it?
This is a common challenge. The most effective strategy is to optimize the reaction to produce a crude product of high purity that can be purified by simple recrystallization or precipitation.[4] Key factors include:
-
Stoichiometry Control: Use a slight excess of the thioamide to ensure the complete consumption of the α-haloketone, which can be a difficult impurity to remove.
-
Controlled Work-up: The Hantzsch synthesis produces an acid (HBr) byproduct. Neutralization with a weak base like sodium bicarbonate or sodium carbonate solution often precipitates the thiazole product, leaving many impurities behind in the aqueous/alcoholic solution.[4]
-
Recrystallization: A well-chosen solvent system (e.g., ethanol, ethanol/water) can yield highly pure crystalline material, obviating the need for chromatography.
Q3: What are the most common impurities, and how can they be prevented at the source?
The primary impurities often arise from side reactions of the starting materials.
-
Unreacted α-haloketone: Can be minimized by adjusting stoichiometry and ensuring adequate reaction time and temperature.
-
Byproducts from Thioamide Degradation: Use high-quality, fresh thioamides. If synthesizing in-house, ensure complete conversion and purification.
-
Over-bromination Products: If preparing the α-haloketone (2-bromo-1-(4-bromophenyl)ethan-1-one) yourself, carefully control the bromination conditions to avoid di- or tri-brominated species.
Q4: Are there "greener" or more sustainable solvent choices that are also cost-effective?
Yes. Ethanol is a common, effective, and relatively green solvent for Hantzsch synthesis.[6][7] For certain protocols, using a water/ethanol mixture can be effective, especially for the work-up and precipitation steps, which reduces solvent cost and environmental impact.[5] Polyethylene glycol (PEG) has also been explored as a recyclable and green reaction medium.[8]
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific experimental failures in a question-and-answer format.
| Problem / Observation | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Low or No Product Yield | 1. Poor Reactant Quality: The α-haloketone may have decomposed, or the thioamide may be of low purity. 2. Suboptimal Temperature: The reaction may not have reached the necessary activation energy, or excessive heat may have caused degradation. 3. Incorrect Work-up: The product may be soluble in the work-up solvent or the pH may not be suitable for precipitation. | 1. Verify Reactants: Confirm the structure and purity of the α-haloketone (e.g., via ¹H NMR) before use. Use high-purity thioamide. 2. Optimize Temperature: Most Hantzsch syntheses require heating (reflux in ethanol is common).[6][7] Monitor the reaction by TLC to determine the optimal time and to check for starting material consumption and product formation. 3. Refine Work-up: Cool the reaction mixture before neutralization. Add a saturated solution of a weak base (e.g., NaHCO₃) dropwise to induce precipitation. If the product remains in solution, attempt extraction with a suitable organic solvent like ethyl acetate. |
| Formation of a Dark, Tarry, or Oily Crude Product | 1. Decomposition: High reaction temperatures can lead to the polymerization or decomposition of reactants and products. 2. Side Reactions: The α-haloketone can undergo self-condensation under basic conditions or at high temperatures. | 1. Milder Conditions: Reduce the reflux temperature or reaction time. Consider alternative energy sources like ultrasonic irradiation, which can promote the reaction at room temperature and often leads to cleaner products and shorter reaction times.[5] 2. Order of Addition: Add the α-haloketone slowly to the solution of the thioamide. This maintains a low concentration of the electrophilic ketone, minimizing self-condensation. |
| Inconsistent Results / Lack of Reproducibility | 1. Atmospheric Moisture: While many Hantzsch reactions are robust, some thioamides or intermediates can be sensitive to hydrolysis. 2. Reagent Stoichiometry: Inaccurate measurement of starting materials. 3. Inconsistent Heating: Fluctuations in the heat source can lead to variable reaction rates and side product formation. | 1. Control Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen) can improve reproducibility, especially on a large scale. 2. Accurate Measurement: Use calibrated balances and ensure reagents are weighed accurately. For liquids, use precise volumetric glassware. 3. Consistent Heating: Use a temperature-controlled heating mantle or oil bath to ensure a stable and uniform reaction temperature. |
| Product is Difficult to Isolate from Thiourea-based Reactions | 1. Formation of 2-Aminothiazole Intermediate: When using thiourea, the initial product is 2-amino-4-(4-bromophenyl)thiazole.[9][10] Subsequent modification is needed to get the target molecule, which complicates the synthesis. 2. Solubility Issues: The aminothiazole intermediate may have different solubility properties, making the standard work-up less effective. | 1. Use a Direct Thioamide: For a more direct and cost-effective route to this compound, it is highly recommended to use 4-bromothiobenzamide directly rather than thiourea. This avoids the intermediate step and subsequent reactions. 2. Modified Work-up: If using the thiourea route is unavoidable, the resulting 2-aminothiazole can be isolated by careful pH adjustment and recrystallization from a polar solvent like ethanol. |
Visualized Workflows and Mechanisms
The Hantzsch Thiazole Synthesis Mechanism
The reaction proceeds through a sequence of nucleophilic attack, cyclization, and dehydration.
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Troubleshooting Workflow: Low Product Yield
A logical approach to diagnosing and solving low yield issues.
Caption: Decision tree for troubleshooting low reaction yield.
Optimized Protocol for Cost-Effective Synthesis
This protocol emphasizes efficiency, high yield, and purification by recrystallization.
Objective: To synthesize this compound with >85% yield and >98% purity without chromatographic purification.
Step 1: Synthesis of 4-Bromothiobenzamide (if not purchased)
-
Rationale: In-house synthesis from cheaper 4-bromobenzamide can significantly reduce costs.
-
Procedure:
-
To a stirred suspension of 4-bromobenzamide (1 equiv.) in anhydrous toluene, add Lawesson's reagent (0.5 equiv.).
-
Heat the mixture to reflux (approx. 110 °C) for 2-4 hours, monitoring the conversion by TLC.
-
Cool the reaction mixture to room temperature and filter to remove any solids.
-
Concentrate the filtrate under reduced pressure.
-
Recrystallize the crude solid from ethanol or toluene to yield pure 4-bromothiobenzamide as a yellow solid.
-
Step 2: Hantzsch Cyclization to form this compound
-
Rationale: A one-pot reaction in ethanol, a cost-effective and relatively benign solvent. The work-up is designed for direct precipitation of a high-purity product.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromothiobenzamide (1 equiv.) in absolute ethanol.
-
Add 2-bromo-1-(4-bromophenyl)ethan-1-one (1.05 equiv.) to the solution.
-
Heat the mixture to reflux (approx. 78 °C) with stirring for 3-5 hours. Monitor the reaction progress by TLC until the starting thioamide is consumed.
-
Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until the solution is neutral or slightly basic (pH 7-8).
-
A pale yellow precipitate of this compound will form. Continue stirring in the ice bath for another 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration through a Buchner funnel.
-
Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol to remove residual impurities.
-
Dry the product under vacuum to obtain crude this compound.
-
Step 3: Purification by Recrystallization
-
Rationale: This step removes residual starting materials and soluble byproducts, yielding a highly pure final product without the expense of chromatography.
-
Procedure:
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added and the solution filtered hot.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry under vacuum.
-
Confirm purity using TLC, melting point, and/or NMR spectroscopy.
-
References
- SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- CUTM Courseware. (n.d.). Thiazole.
- ResearchGate. (2022). Mechanism of Hantzsch Thiazole Synthesis.
- Al-Ghorbani, M., et al. (2015).
- Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal.
- Khamees, H., et al. (2023). Synthesis of 2‐(4‐methylphenoxy)‐N‐(4‐(4‐bromophenyl) thiazol‐2‐yl) acetamide.
- Systematic Review On Thiazole And Its Applications. (2023). International Journal of Pharmaceutical and Bio-Medical Science.
- Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). ACS Omega.
- ResearchGate. (2019). For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10).
- Organic Chemistry Portal. (n.d.). Synthesis of thiazoles.
- Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024).
- Mahmood, A. A. R., & Kubba, A. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives.
- Efficient synthetic routes to uncommon thiazole-tethered 1,2,4-oxadiazole deriv
- Review of the synthesis and biological activity of thiazoles. (2020). Cogent Chemistry.
- A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2022).
- Recent Development in the Synthesis of Thiazoles. (2022). Current Organic Synthesis.
- 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid. (n.d.). CymitQuimica.
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI.
- Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (2021). Molecules.
- Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2024). Bio-enviromental and Plant Sciences.
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.
- Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. (2019). Molecules.
- Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin. (2022). Journal of Pharmaceutical Negative Results.. (2022).
Sources
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- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. kuey.net [kuey.net]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bepls.com [bepls.com]
- 9. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
troubleshooting low solubility of 2-(4-Bromophenyl)thiazole
<_ _>
Created by the Google AI Application Science Team
This guide is designed for researchers, scientists, and drug development professionals to navigate the common yet challenging issue of low solubility with 2-(4-Bromophenyl)thiazole. By understanding the physicochemical properties of this molecule and employing systematic troubleshooting, you can achieve successful solubilization for your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound difficult to dissolve?
A1: The low solubility of this compound is rooted in its molecular structure and solid-state properties.
-
Molecular Structure: The molecule consists of a flat, rigid bicyclic system composed of a bromophenyl ring and a thiazole ring. This structure is largely nonpolar and hydrophobic. While the nitrogen and sulfur atoms in the thiazole ring add some polarity, the molecule lacks significant hydrogen bond donor or acceptor groups, limiting its interaction with polar solvents like water.
-
High Crystal Lattice Energy: As a solid, this compound molecules pack into a stable crystal lattice. The energy required to break this lattice and solvate the individual molecules can be substantial.[1][2][3][4] For dissolution to occur, the energy released from solvent-solute interactions must overcome this high lattice energy. Poorly soluble compounds often have strong intermolecular interactions in their solid state, which is a significant hurdle to overcome.[1][2][3][4]
Q2: What are the recommended starting solvents for dissolving this compound?
A2: Based on the principle of "like dissolves like," solvents with a polarity similar to this compound are the best starting points. While specific quantitative data is sparse in publicly available literature, a qualitative assessment suggests the following.
| Solvent Class | Recommended Solvents | Expected Solubility |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | High. DMSO is a powerful, versatile organic solvent capable of dissolving a wide array of compounds, including many that are poorly soluble.[5] It is often the solvent of choice for creating high-concentration stock solutions for screening and biological assays.[6][7] |
| Dimethylformamide (DMF) | High. Similar to DMSO, DMF is an excellent solvent for many organic compounds. | |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High. These solvents are effective for nonpolar to moderately polar compounds and are good choices for synthetic workups and purification. |
| Ethers | Tetrahydrofuran (THF) | Moderate. THF is a good general-purpose solvent for many organic molecules. |
| Protic Polar | Methanol (MeOH), Ethanol (EtOH) | Low to Very Low. The hydrogen-bonding network of alcohols is not ideal for solvating the largely nonpolar this compound structure. |
| Aqueous | Water, Buffers | Practically Insoluble. The compound is highly hydrophobic and will not dissolve in aqueous media without formulation aids. A related compound, 2-Amino-4-(4-bromophenyl)thiazole, is listed as insoluble in water.[8] |
Q3: I've tried the recommended solvents with limited success. What advanced techniques can I use to improve dissolution?
A3: When simple mixing at room temperature fails, a systematic approach combining physical and chemical methods is necessary. The following workflow provides a logical progression for tackling difficult solubility cases.
Caption: A systematic workflow for troubleshooting low solubility.
Protocol 1: Stepwise Method for Enhancing Dissolution
-
Initial Attempt:
-
Add your chosen solvent (e.g., DMSO) to a pre-weighed amount of this compound in a clean vial.
-
Vortex vigorously for 1-2 minutes at room temperature.
-
Visually inspect for any undissolved solid.
-
-
Apply Gentle Heat:
-
Causality: Increasing the temperature provides the system with thermal energy, which helps to overcome the crystal lattice energy of the solid and increases the kinetic energy of solvent molecules, promoting dissolution.
-
Place the vial in a heat block or water bath set to 40-50°C. Caution: Do not use excessive heat, as it may cause solvent evaporation or compound degradation.
-
Vortex intermittently for 5-10 minutes.
-
Allow the solution to cool to room temperature and inspect for precipitation.
-
-
Utilize Sonication:
-
Causality: Sonication uses high-frequency sound waves to induce cavitation (the formation and collapse of microscopic bubbles). This process creates powerful micro-currents that break apart solid agglomerates and enhance solvent penetration into the crystal lattice.
-
Place the vial in a bath sonicator for 10-15 minute cycles.
-
Check for dissolution after each cycle. Be mindful that prolonged sonication can also generate heat.
-
Q4: How can I prepare a stock solution for biological assays that require low final concentrations of organic solvents?
A4: This is a common challenge for in vitro and in vivo studies. The goal is to create a high-concentration stock in a water-miscible organic solvent (like DMSO) that remains soluble upon high dilution into an aqueous buffer.
Protocol 2: Preparing a DMSO Stock Solution for Aqueous Dilution
-
High-Concentration Stock Preparation:
-
Serial Dilution and Observation:
-
Perform a serial dilution of your DMSO stock into your final aqueous assay buffer (e.g., PBS, cell culture media).
-
Crucial Step (Self-Validation): After each dilution step, vortex/mix thoroughly and let the solution sit for 15-30 minutes. Visually inspect the solution against a dark background for any signs of precipitation (cloudiness, Tyndall effect, or visible particles). This step determines the maximum achievable thermodynamic solubility in your assay medium.
-
-
Troubleshooting Precipitation Upon Dilution:
-
If precipitation occurs at your desired final concentration, the compound is "crashing out." This is a common issue for poorly soluble drugs.[9]
-
Option 1: Use Co-solvents: Prepare an intermediate stock in a mixture of solvents. For example, a 1:1 mixture of DMSO and PEG400 can sometimes maintain solubility better upon aqueous dilution.
-
Option 2: Use Formulation Excipients: For more challenging compounds, formulating the stock solution with a small amount of a non-ionic surfactant (e.g., Tween-80, Kolliphor® EL) can create micelles that encapsulate the drug, preventing precipitation in aqueous media.[10][11][12]
-
Q5: My compound seems to dissolve initially but then precipitates over time, especially after storage. How can I prevent this?
A5: This phenomenon is often due to the formation of a supersaturated, metastable solution. While physical energy (heating, sonication) can force the compound into solution above its equilibrium solubility, it will tend to crash out over time as it reverts to a more stable, lower-energy state.
-
Determine True Thermodynamic Solubility: To avoid this, determine the true equilibrium solubility. Add an excess of the solid compound to your solvent, stir or shake at a constant temperature for an extended period (24-48 hours), then filter or centrifuge to remove the undissolved solid. The concentration of the resulting clear solution is the thermodynamic solubility. Always prepare stock solutions at or below this concentration for long-term stability.
-
Storage Conditions: Store stock solutions at room temperature or 4°C. Avoid freeze-thaw cycles, as these can promote precipitation. If storing at low temperatures, always allow the solution to fully equilibrate to room temperature and vortex well before use to ensure any settled material is redissolved.
-
Use Fresh Solutions: For critical experiments, it is best practice to prepare fresh dilutions from a stable, concentrated stock solution immediately before use.
References
- Allen, T. (n.d.). Lattice energy: Definition, Importance and Factors affecting.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics.
- Various Authors. (n.d.). Approaches to Improve Solubility of Poorly Water Soluble Drugs. Semantic Scholar.
- Tran, P., Pyo, Y. C., Kim, D. H., Lee, S. E., Kim, J. K., & Park, J. S. (2019). Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs. MDPI.
- Purdue University. (n.d.). Lattice Energy.
- Pharma Excipients. (2023). Poorly Soluble Drugs Dissolution And Drug Release.
- Chemistry LibreTexts. (2025). Lattice Energy and Solubility.
- Al-Badr, A. A., & El-Enany, N. (2019). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules.
- ChemicalBook. (n.d.). 2-Amino-4-(4-bromophenyl)thiazole Property.
- Wisdomlib. (2025). Lattice Energy: Significance and symbolism.
- Lagunin, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Pharmaceuticals.
- Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data.
- Kerns, E. H., & Di, L. (2008).
- Hill, A. P., & Williams, H. D. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters.
Sources
- 1. Lattice energy: Definition, Importance and Factors affecting. [allen.in]
- 2. Lattice Energy [chemed.chem.purdue.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Lattice Energy: Significance and symbolism [wisdomlib.org]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2103-94-8 CAS MSDS (2-Amino-4-(4-bromophenyl)thiazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. APPROACHES TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Catalytic Systems for 2-(4-Bromophenyl)thiazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-(4-Bromophenyl)thiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize experimental outcomes. We will explore the nuances of the foundational Hantzsch synthesis and delve into the complexities of modern palladium-catalyzed cross-coupling methodologies, providing field-proven insights and actionable troubleshooting steps.
Section 1: The Hantzsch Thiazole Synthesis - The Workhorse Method
The Hantzsch synthesis is a robust and high-yielding method for constructing the thiazole ring from fundamental building blocks.[1] It involves the condensation of an α-haloketone (4-bromoacetophenone) with a thioamide (thiourea).[1][2] While straightforward, optimizing this reaction requires attention to several key parameters.
Experimental Workflow: Hantzsch Synthesis
Caption: General experimental workflow for the Hantzsch synthesis.
Troubleshooting the Hantzsch Synthesis
Q1: My reaction yield is consistently low. What are the common causes and solutions?
A1: Low yield in a Hantzsch synthesis typically points to one of three areas: incomplete reaction, side reactions, or inefficient product isolation.
-
Incomplete Reaction: The condensation requires thermal energy to overcome the activation barriers of its multiple steps, including the final dehydration to form the aromatic ring.[3]
-
Purity of Starting Materials: 4-bromoacetophenone can degrade over time. Ensure its purity before starting the reaction.
-
Solution: Use freshly purchased or purified reagents. If degradation is suspected, purify the α-haloketone by recrystallization.
-
-
Inefficient Isolation: The 2-amino-4-arylthiazole product is often isolated by precipitation upon neutralization of the hydrohalide salt formed during the reaction.[1][3]
-
Solution: After cooling the reaction, pour it into a solution of a weak base like sodium carbonate or ammonium hydroxide.[1][4] The product is poorly soluble in water, which aids precipitation.[1] If the product oils out, try adding the reaction mixture slowly to a vigorously stirred, cold base solution.
-
Q2: I'm observing the formation of an unexpected isomer. How can I control the regioselectivity?
A2: This is a critical issue when using N-substituted thioamides. While the synthesis of this compound from unsubstituted thiourea is not prone to this, understanding the underlying principle is key for developing derivatives. The reaction medium's pH is the primary determinant of regioselectivity.
-
Neutral Solvents: Using a neutral solvent like ethanol or methanol typically leads exclusively to the formation of 2-(N-substituted amino)thiazoles.[5]
-
Acidic Conditions: Performing the synthesis under strongly acidic conditions (e.g., 10M-HCl-EtOH) can produce a mixture of the expected 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole isomer.[4][5] The ratio depends on the acid, temperature, and substrate.[5]
Causality: The reaction pathway changes based on which nitrogen atom of the substituted thioamide acts as the nucleophile in the ring-closing step. Protonation under acidic conditions can alter the relative nucleophilicity of the nitrogens, leading to different cyclization outcomes.
Detailed Protocol: Synthesis of 4-(4-bromophenyl)thiazol-2-amine [6][7]
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-bromoacetophenone (0.1 mol), thiourea (0.2 mol), and a catalytic amount of iodine (0.1 mol).
-
Reaction: Add a suitable solvent (e.g., ethanol) and reflux the mixture for 11-12 hours.[7] Monitor the reaction by TLC until the starting ketone is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Pour the contents into a beaker containing a 5% aqueous solution of Na₂CO₃ and stir.[1]
-
Isolation: A solid precipitate should form. Collect the solid by vacuum filtration through a Buchner funnel, washing the filter cake with water to remove inorganic salts.[1]
-
Purification: Allow the solid to air dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Section 2: Palladium-Catalyzed Cross-Coupling - Advanced Strategies
For more complex syntheses or late-stage functionalization, palladium-catalyzed reactions like the Suzuki-Miyaura coupling are indispensable.[8] These methods are powerful but sensitive, especially when a sulfur-containing heterocycle like thiazole is involved.
Catalytic Cycle: Suzuki-Miyaura Cross-Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[9]
Troubleshooting Palladium-Catalyzed Reactions
Q3: My palladium-catalyzed C-H activation or Suzuki coupling on a thiazole substrate is sluggish or failing. What could be the issue?
A3: The most probable cause is catalyst poisoning by the thiazole sulfur atom . The lone pair of electrons on the sulfur can coordinate strongly to the palladium metal center, effectively blocking the active site and halting the catalytic cycle.[4]
-
Solutions:
-
Increase Catalyst Loading: This is the simplest approach. By adding more catalyst, you can compensate for the portion that becomes deactivated. It is common to require higher loadings for sulfur-containing heterocycles.[4]
-
Choose a Robust Ligand System: Modern, electron-rich, bulky phosphine ligands like BrettPhos and RuPhos are designed to create highly active and stable palladium complexes that are more resistant to poisoning.[10] These systems often provide the widest scope for C-N and C-C cross-coupling reactions.[10]
-
Use a Ligand-Free Approach (Under Specific Conditions): In some cases, the thiazole nitrogen itself can participate in forming a palladacyclic intermediate, facilitating a ligand-free Suzuki coupling. This has been shown to be effective for sterically hindered substrates.[11]
-
Q4: I'm observing significant homocoupling of my boronic acid reagent. How can I suppress this side reaction?
A4: Homocoupling (R-B(OH)₂ + R-B(OH)₂) is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen and Pd(II) species.[9]
-
Solutions:
-
Thorough Degassing: Oxygen is a primary culprit. Ensure your solvent and reaction mixture are rigorously degassed before adding the catalyst. This is typically done by bubbling an inert gas (argon or nitrogen) through the solvent, followed by several evacuate-backfill cycles.[12]
-
Use a Pd(0) Pre-catalyst: Start with a catalyst already in the active Pd(0) oxidation state, such as Pd(PPh₃)₄. If you use a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), it must be reduced in situ to Pd(0) to enter the catalytic cycle. Incomplete reduction can leave Pd(II) species that promote homocoupling.[9]
-
Control Stoichiometry: Use a slight excess (e.g., 1.1-1.5 equivalents) of the boronic acid, but avoid a large excess, which can favor side reactions.
-
Catalyst System Performance Data
The choice of catalyst, ligand, and base is critical for success. Below is a summary of conditions used in related syntheses.
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | dppf | Na₂CO₃ | Toluene/Ethanol/H₂O | Reflux | N/A | [13][14] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-110 | Varies | [8] |
| Pd(OAc)₂ | None (Palladacycle) | K₃PO₄ | Toluene/H₂O | 100 | up to 99 | [11] |
| Pd@Chitosan | None (Heterogeneous) | K₂CO₃ | DMF | 80 | 83-93 | [15] |
Section 3: General FAQs
Q5: What is the most effective method for purifying this compound?
A5: The purification method depends on the synthetic route and the nature of the impurities.
-
For Hantzsch Synthesis: The product often precipitates from the reaction mixture upon neutralization.[1] In many cases, simple filtration and washing with water and a cold organic solvent (like diethyl ether to remove unreacted starting materials) is sufficient to obtain a product of high purity.[7] For higher purity, recrystallization from ethanol is effective.[16]
-
For Cross-Coupling Reactions: These reactions typically contain residual catalyst and ligand byproducts. Flash column chromatography on silica gel is the standard method for purification.[8][13] A common mobile phase would be a mixture of hexanes and ethyl acetate.[1]
Q6: What are the key spectroscopic signatures to confirm the successful synthesis of 4-(4-bromophenyl)thiazol-2-amine?
A6: A combination of NMR and IR spectroscopy is used to confirm the structure.
-
¹H-NMR:
-
Aromatic Protons: You will see multiplets in the aromatic region (~7.0-8.0 ppm) corresponding to the protons on the bromophenyl ring.[6]
-
Thiazole Proton: A characteristic singlet for the C5-H of the thiazole ring will appear, typically between 6.9-7.8 ppm.[6]
-
Amine Protons (NH₂): A broad singlet corresponding to the two amine protons will be present. Its chemical shift is variable and it is exchangeable with D₂O. A singlet for this group has been reported at 6.9 ppm.[6]
-
-
¹³C-NMR: The spectrum will show distinct signals for the carbon atoms of the phenyl and thiazole rings. Key signals include those for the thiazole carbons (e.g., C-S, C=N) around 110-173 ppm and the bromophenyl carbons around 120-151 ppm.[6]
-
IR Spectroscopy: Look for characteristic bands for the N-H stretch of the primary amine (around 3100-3400 cm⁻¹) and C-Br stretch (around 666 cm⁻¹).[6]
References
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- MDPI. (2022). Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. Molecules, 27(24), 8728.
- Al-Sanea, M. M., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 141, 345-356.
- Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- MDPI. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(7), 1146.
- Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube.
- ACS Publications. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega.
- ResearchGate. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- NCBI. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. PMC.
- Sharma, D., Kumar, S., & Narasimhan, B. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 47.
- Gudala, S., et al. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. ACS Omega.
- ResearchGate. (2022). Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates.
- Royal Society of Chemistry. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(1), 27-50.
- Journal of Pharmaceutical Negative Results. (2022). Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin.
- MDPI. (2022). Efficient and Eco-Friendly Perspectives for C-H Arylation of Benzothiazole Utilizing Pd Nanoparticle-Decorated Chitosan. Catalysts, 12(9), 1007.
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnrjournal.com [pnrjournal.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Efficient and Eco-Friendly Perspectives for C-H Arylation of Benzothiazole Utilizing Pd Nanoparticle-Decorated Chitosan [mdpi.com]
- 16. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(4-Bromophenyl)thiazole
Welcome to the technical support center for synthetic challenges. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of heterocyclic synthesis. Our focus today is on a common yet critical issue in the synthesis of 2-(4-Bromophenyl)thiazole: the formation and management of regioisomers.
This document provides in-depth troubleshooting advice, validated protocols, and the mechanistic reasoning behind them to empower you to control your reaction outcomes effectively.
Understanding the Core Problem: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a cornerstone reaction for creating the thiazole ring, typically involving the condensation of an α-haloketone with a thioamide.[1][2] In the synthesis of this compound, the expected reactants are 4-bromophenacyl bromide (an α-haloketone) and thioformamide.
However, the seemingly straightforward nature of this reaction belies a significant challenge: regioselectivity. The reaction can potentially yield two different regioisomers: the desired This compound and the isomeric byproduct 4-(4-Bromophenyl)thiazole . Understanding the reaction mechanism is the first step to controlling this outcome.
The reaction proceeds through a nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration. The formation of regioisomers often arises from competing reaction pathways, particularly when using substituted thioamides or under specific reaction conditions.[3]
Caption: Generalized Hantzsch Thiazole Synthesis Mechanism.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of this compound synthesis?
Regioisomers are structural isomers that have the same molecular formula but differ in the connectivity of their atoms. In this synthesis, the key building blocks can connect in two ways, leading to:
-
2-substituted: The 4-bromophenyl group is attached to the C2 position of the thiazole ring.
-
4-substituted: The 4-bromophenyl group is attached to the C4 position of the thiazole ring.
Q2: Why is controlling regioisomer formation so important?
In drug discovery and materials science, the precise arrangement of atoms dictates a molecule's biological activity and physical properties.[4] A subtle shift in a substituent's position, as seen between the 2- and 4-substituted isomers, can drastically alter its interaction with biological targets or its electronic properties, rendering a product mixture therapeutically ineffective or unpredictable.[5]
Q3: My synthesis produced an unexpected mixture of isomers. What is the most likely cause?
The most common cause is a lack of regiochemical control during the cyclization step of the Hantzsch synthesis. Factors such as reaction pH, solvent, and temperature can significantly influence which regioisomer is favored.[6][7] For instance, reactions run in neutral solvents tend to yield one isomer, while acidic conditions can produce mixtures.[7]
Q4: Are there alternative synthetic routes that avoid this problem?
Yes, several other methods for thiazole synthesis exist, some of which offer greater regiochemical control. These include the Cook-Heilbron synthesis and syntheses starting from α-thiocyanoketones.[8][9] Direct C-H arylation of a pre-formed thiazole ring is another advanced strategy to ensure specific connectivity.[5][10]
Troubleshooting Guide: Managing Regioisomers in Your Synthesis
This section provides a structured approach to diagnosing and solving issues related to regioisomer formation.
Caption: Troubleshooting Workflow for Regioisomer Issues.
Issue 1: How to Confirm the Identity and Ratio of Regioisomers
Before any optimization, you must unambiguously identify the components of your product mixture. A combination of spectroscopic and chromatographic techniques is essential.
Recommended Techniques:
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is the most powerful tool for distinguishing regioisomers. The proton on the thiazole ring will have a distinct chemical shift depending on its position relative to the nitrogen and sulfur atoms.
-
In 2-arylthiazoles , the H5 proton is adjacent to the sulfur and the H4 proton is adjacent to the nitrogen.
-
In 4-arylthiazoles , the H5 proton is adjacent to the sulfur and the H2 proton is adjacent to both the sulfur and nitrogen atoms. The chemical shifts of these protons are characteristically different.[6] For example, the C5-H proton signal often shows a different chemical shift and coupling pattern compared to the C2-H proton.[7]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): While MS will show the same mass for both isomers, LC can often separate them, showing two distinct peaks. This is an excellent method for determining the ratio of the isomers in your crude product.
-
Infrared (IR) Spectroscopy: Although less definitive than NMR, IR can provide supporting evidence. The C=N and C-S stretching frequencies and the aromatic C-H bending patterns may differ slightly between the two isomers.[4][11]
Issue 2: How to Control the Regioselectivity of the Reaction
If you have confirmed the presence of an undesired regioisomer, the next step is to modify the reaction conditions to favor the formation of the desired product.
Key Parameters to Optimize:
| Parameter | Condition | Expected Outcome & Rationale | Reference |
| pH / Acidity | Neutral (e.g., reflux in ethanol or acetone) | Favors the formation of a single isomer, typically the 2-amino-4-arylthiazole when using thiourea. The reaction proceeds via the standard S-alkylation pathway. | [7] |
| Acidic (e.g., ethanolic HCl) | Can lead to a mixture of regioisomers. Acid catalysis can alter the nucleophilicity of the thioamide nitrogens and influence the cyclization pathway, sometimes leading to different products. | [6][7] | |
| Solvent | Polar Aprotic (e.g., DMF) | Can accelerate the initial SN2 attack but may not always improve selectivity. | [12] |
| Polar Protic (e.g., Ethanol) | Commonly used and generally provides good results under neutral conditions. The choice of solvent can influence reaction rates and intermediate stability. | [1] | |
| Catalyst | None (Conventional Heating) | The standard approach for Hantzsch synthesis. | [13] |
| Heterogeneous Acid Catalyst (e.g., Silica-supported tungstosilicic acid) | Can improve reaction rates and yields, and may offer high regioselectivity under optimized, green conditions. | [2][13] |
Issue 3: How to Separate Regioisomers Post-Synthesis
If optimizing the reaction conditions does not provide the desired isomer in sufficient purity, post-synthesis purification is necessary.
-
Column Chromatography: This is the most effective method for separating regioisomers.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A solvent system with low to medium polarity, such as a gradient of ethyl acetate in hexanes or toluene/ethyl acetate, is typically effective.[14] The slightly different polarities of the isomers allow for their separation on the column.
-
-
Recrystallization: If one isomer is significantly more abundant or has very different solubility properties, fractional recrystallization can be an effective and scalable purification method. This requires careful screening of various solvents.
Validated Experimental Protocols
Protocol 1: Regioselective Synthesis of 2-Amino-4-(4-bromophenyl)thiazole
This protocol is adapted from standard Hantzsch synthesis procedures designed to favor a single regioisomer.[1][15]
Materials:
-
4-Bromophenacyl bromide (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol (or Methanol), absolute
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 4-bromophenacyl bromide (1.0 eq) and thiourea (1.2 eq).
-
Add absolute ethanol to achieve a concentration of approximately 0.5 M with respect to the 4-bromophenacyl bromide.
-
Heat the mixture to reflux (approx. 80 °C) with vigorous stirring.
-
Monitor the reaction by TLC (e.g., 50% ethyl acetate/hexanes). The reaction is typically complete within 1-2 hours.
-
After completion, allow the reaction mixture to cool to room temperature. A precipitate may form.
-
Pour the cooled mixture into a beaker containing a 5% aqueous sodium carbonate (Na₂CO₃) solution to neutralize the HBr byproduct and precipitate the free base of the product.
-
Collect the solid product by vacuum filtration through a Buchner funnel.
-
Wash the filter cake thoroughly with cold water to remove any inorganic salts.
-
Allow the product to air-dry. The crude product can be further purified by recrystallization from ethanol if necessary.
-
Confirm the structure and purity using ¹H NMR and LC-MS.
Protocol 2: Separation of 2- and 4-Arylthiazole Regioisomers
This protocol provides a general guideline for separation using silica gel chromatography.
Procedure:
-
Prepare the Sample: Dissolve the crude product mixture in a minimal amount of dichloromethane (DCM) or the initial mobile phase solvent. Adsorb this solution onto a small amount of silica gel (~2-3 times the mass of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder. This is known as dry loading.
-
Pack the Column: Prepare a silica gel column using a non-polar solvent like hexanes. The column size should be appropriate for the amount of material (typically a 50:1 to 100:1 ratio of silica to crude product by weight).
-
Load the Sample: Carefully add the dry-loaded sample to the top of the packed column.
-
Elute the Column: Begin elution with a non-polar mobile phase (e.g., 100% hexanes or toluene). Gradually increase the polarity by adding a more polar solvent like ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexanes.
-
Collect Fractions: Collect fractions and monitor them by TLC to identify which fractions contain the separated isomers.
-
Combine and Evaporate: Combine the pure fractions of each isomer and remove the solvent under reduced pressure to yield the purified regioisomers.
-
Verify Purity: Analyze each purified isomer by ¹H NMR to confirm its identity and purity.
References
- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. ()
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. ()
- CUTM Courseware. (n.d.). Thiazole. ()
- Organic Chemistry Portal. (n.d.). Thiazole synthesis. ()
- Bouherrou, H., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(10), 2465. ([Link])
- Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. (2017). Scientific Reports. ()
- ResearchGate. (n.d.). Transformation of thioamides to thiazoles. ([Link])
- BenchChem. (2025).
- RSC Publishing. (1987). The Hantzsch Thiazole Synthesis under Acidic Conditions. ()
- Berionni, G., et al. (2014). Synthesis by direct arylation of thiazole-derivatives: regioisomer configurations-optical properties relationship investigation. The Journal of Organic Chemistry, 79(20), 9748-9756. ([Link])
- Abdel-Ghaffar, T., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1746. ([Link])
- Yogi, P., Hussain, N., & Joshi, A. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 27(12), 4477-4480. ([Link])
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. ([Link])
- Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). ACS Omega. ([Link])
- Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023). Molecules. ([Link])
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2021). Molecules. ([Link])
- Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2021). Bio-protocol. ([Link])
- BenchChem. (n.d.).
- Synthesis of 2-(4-methylphenoxy)-N-(4-(4-bromophenyl) thiazol-2-yl) acetamide. (2023).
- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022).
- Reaction mechanism of Hantzsch thiazole synthesis. (n.d.).
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules. ([Link])
- Mahmood, A. A. R., & Kubba, A. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate. (https://www.researchgate.
- Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). ACS Omega. ([Link])
- CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE. (n.d.).
- Thiazole formation through a modified Gewald reaction. (2015). Beilstein Journal of Organic Chemistry. ([Link])
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- For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10). (n.d.).
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. ([Link])
- PubChem. (n.d.). 2-Acetamido-4-(4-bromophenyl)thiazole. ([Link])
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Technical Support Center: Method Refinement for High-Throughput Screening of 2-(4-Bromophenyl)thiazole
Welcome to the technical support center for high-throughput screening (HTS) of 2-(4-Bromophenyl)thiazole and its analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of screening this particular chemical scaffold. Drawing upon established principles of assay development and hit validation, this resource provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the integrity and success of your screening campaigns.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the HTS of this compound, offering probable causes and actionable solutions.
Issue 1: High Rate of False Positives in the Primary Screen
Question: Our primary fluorescence-based assay is yielding an unusually high hit rate for compounds containing the this compound scaffold. How can we differentiate true hits from artifacts?
Probable Causes & Solutions:
-
Compound Autofluorescence: The thiazole ring system, often found in fluorescent dyes like Thiazole Orange, can exhibit intrinsic fluorescence.[1] This can lead to a false positive signal in fluorescence intensity assays.
-
Solution:
-
Pre-read Protocol: Before adding assay reagents, perform a "pre-read" of the compound plates at the assay's excitation and emission wavelengths. This will identify and allow for the flagging of autofluorescent compounds.
-
Data Correction: If the autofluorescence is moderate, you may be able to subtract the background fluorescence from the final assay signal. However, this can introduce noise and is less reliable than using orthogonal assays.
-
Orthogonal Assay: The most robust solution is to re-screen the initial hits in a non-fluorescence-based secondary assay, such as an absorbance-based or luminescence-based assay.[2]
-
-
-
Pan-Assay Interference Compounds (PAINS): The 2-aminothiazole substructure is a known PAINS alert, meaning it is prone to frequent, non-specific activity in various assays.[2][3]
-
Solution:
-
Substructure Filtering: Utilize computational filters to flag compounds containing known PAINS motifs before or after the primary screen.[3][4]
-
Detergent Counter-Screen: A common mechanism for PAINS is the formation of aggregates that non-specifically inhibit enzymes.[5] Including a non-ionic detergent (e.g., 0.01% Triton X-100) in a counter-screen can disrupt these aggregates; a loss of activity in the presence of detergent is a strong indicator of an aggregation-based false positive.[2][5]
-
-
-
Redox Activity: Some thiazole derivatives can be redox-active, generating reactive oxygen species (ROS) that interfere with assay components.[2]
-
Solution: Employ a redox activity counter-screen. For example, the HRP-PR (horseradish peroxidase-phenol red) assay can detect the generation of hydrogen peroxide by redox-cycling compounds.[2]
-
Issue 2: Poor Reproducibility of Hit Compounds
Question: We are observing significant variability in the activity of our this compound hits upon re-testing. What could be causing this?
Probable Causes & Solutions:
-
Low Compound Solubility: The bromophenyl group increases the lipophilicity of the molecule, which can lead to poor aqueous solubility.[6] This can result in compound precipitation and inconsistent concentrations in the assay wells.
-
Solution:
-
Solubility Assessment: Determine the kinetic solubility of your hit compounds in the assay buffer. Methods like nephelometry or light scattering can be used for high-throughput solubility assessment.
-
Assay Buffer Optimization: If solubility is an issue, consider adding a small percentage of a co-solvent like DMSO (typically not exceeding 1-2% in the final assay volume) or a non-ionic detergent to the assay buffer.
-
Fresh Compound Stocks: Always use freshly prepared compound dilutions for confirmation assays, as compounds can precipitate out of solution over time, especially after freeze-thaw cycles.
-
-
-
Compound Aggregation: As mentioned previously, aggregation can lead to non-specific and often irreproducible inhibition.[5][7]
-
Solution: In addition to detergent counter-screens, dynamic light scattering (DLS) can be used to directly detect the formation of aggregates by hit compounds at the screening concentration.
-
-
Covalent Modification: The thiazole ring can, in some contexts, be susceptible to opening or reacting with nucleophilic residues on a target protein, leading to irreversible inhibition.[8][9] This can lead to time-dependent effects and variability if incubation times are not strictly controlled.
-
Solution:
-
Time-Dependent Inhibition Assay: Pre-incubate the enzyme and inhibitor for varying lengths of time before initiating the reaction. A time-dependent loss of activity is characteristic of covalent inhibition.
-
Jump-Dilution Experiment: If an inhibitor is covalent, its effect will not be readily reversible. A jump-dilution experiment, where the enzyme-inhibitor complex is rapidly diluted, can assess the reversibility of inhibition.[9]
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the significance of the bromine atom on the phenyl ring?
The bromine atom can have several effects. Firstly, it increases the molecular weight and lipophilicity of the compound.[10] Secondly, contrary to the typical "heavy atom effect" that quenches fluorescence, some studies have shown that brominated compounds can exhibit enhanced fluorescence due to anion-π interactions and interactions with water molecules.[11] Lastly, the bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity and selectivity of the compound for its target.[10][12]
Q2: Are all 2-aminothiazole-containing compounds problematic PAINS?
Not necessarily. While the 2-aminothiazole scaffold is a recognized PAINS substructure, its promiscuity is context-dependent.[4] Many FDA-approved drugs contain this moiety. The key is to perform rigorous follow-up studies to rule out non-specific mechanisms of action.[2][13]
Q3: What are the essential orthogonal assays for validating hits from this chemical class?
A robust hit validation cascade is crucial.[2] For this compound hits, consider the following:
-
Change in Detection Method: If the primary screen was fluorescence-based, use a label-free method like Surface Plasmon Resonance (SPR) or a luminescence-based assay for confirmation.
-
Biophysical Assays: Techniques like Isothermal Titration Calorimetry (ITC) or Thermal Shift Assays (TSA) can confirm direct binding of the compound to the target protein.
-
Cell-Based Assays: If the primary screen was biochemical, progressing hits to a relevant cell-based assay is a critical step to confirm activity in a more physiological context.
Q4: How should we approach Structure-Activity Relationship (SAR) studies for this scaffold?
Initial SAR should focus on addressing potential liabilities. For instance, modifications to the 2-amino group can sometimes mitigate PAINS-like behavior.[13] Exploring different substituents on the phenyl ring can modulate solubility and potency. It is also important to test closely related analogs; a steep SAR, where small structural changes lead to a significant loss of activity, is often indicative of a specific binding interaction.
III. Experimental Protocols & Data Presentation
Protocol 1: Autofluorescence and Interference Counter-Screen
-
Compound Plating: Prepare 384-well plates with your hit compounds at the final screening concentration.
-
Pre-Read (Autofluorescence): Read the plates on a plate reader using the same excitation and emission wavelengths as your primary assay.
-
Reagent Addition: Add all assay components except the target protein or substrate.
-
Interference Read: Incubate for the standard assay time and read the plates again.
-
Data Analysis: Compare the pre-read and interference read signals to the vehicle control (e.g., DMSO). Significant signal indicates autofluorescence or interference with assay reagents.
Protocol 2: Detergent Counter-Screen for Aggregation
-
Assay Setup: Prepare two sets of assay plates.
-
Buffer Preparation: Use standard assay buffer for the first set and assay buffer containing 0.01% Triton X-100 for the second set.
-
Assay Execution: Run the standard assay protocol for both sets of plates.
-
Data Analysis: Compare the dose-response curves for each compound in the presence and absence of detergent. A significant rightward shift in the IC50 or a complete loss of activity in the presence of detergent suggests aggregation.
Table 1: Example Data from Hit Triage
| Compound ID | Primary Screen Activity (% Inhibition) | Autofluorescence (RFU) | Activity with 0.01% Triton X-100 (% Inhibition) | Hit Classification |
| Control | N/A | 50 | N/A | - |
| Hit-A | 85 | 65 | 82 | Proceed to Orthogonal |
| Hit-B | 92 | 5,000 | 88 | False Positive (Autofluorescence) |
| Hit-C | 78 | 70 | 15 | False Positive (Aggregator) |
IV. Visualizing Workflows and Relationships
Caption: HTS Triage Workflow for this compound Hits.
Caption: Key Physicochemical Considerations for the Scaffold.
V. References
-
Sharma, P., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry. [Link]
-
Knez, D., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? ACS Medicinal Chemistry Letters. [Link]
-
de Souza, G. E. P., et al. (2021). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. RSC Medicinal Chemistry. [Link]
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. [Link]
-
de Gruiter, M., et al. (2023). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au. [Link]
-
Chen, Y.-J., et al. (2020). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs. [Link]
-
Meerts, I. A., et al. (2000). Potent competitive interactions of some brominated flame retardants and related compounds with human transthyretin in vitro. Toxicological Sciences. [Link]
-
Mishra, A., et al. (2023). Structure property relationship in two thiazole derivatives: Insights of crystal structure, Hirshfeld surface, DFT, QTAIM, NBO and molecular docking studies. Journal of Molecular Structure. [Link]
-
Olejniczak, P., et al. (2023). Lightning Up the Structural Complexity: Challenging Bromine’s ‘Heavy’ Reputation in Fluorescence Properties of Organic–Inorganic Hybrid Materials with 5,7-Dichloro-8-Hydroxyquinolinium. Crystal Growth & Design. [Link]
-
Das, D., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Archiv der Pharmazie. [Link]
-
Sadybekov, A., et al. (2021). Toward an Understanding of Pan-Assay Interference Compounds and Promiscuity: A Structural Perspective on Binding Modes. Journal of Chemical Information and Modeling. [Link]
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Guler, O. O., et al. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules. [Link]
-
Thomas, J., et al. (2014). 2-Aminothiazole derivatives as antimycobacterial agents: Synthesis, characterization, in vitro and in silico studies. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Szymański, P., & Mikiciuk-Olasik, E. (2021). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. [Link]
-
de la Fuente, M., et al. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. MedChemComm. [Link]
-
Zhang, Y., et al. (2023). High-throughput solubility determination for data-driven materials design and discovery in redox flow battery research. ChemRxiv. [Link]
-
Sharma, P., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. ResearchGate. [Link]
-
Wikipedia. (n.d.). Titration. [Link]
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BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]
-
Dahlin, J. L., et al. (2017). Assay Interference by Aggregation. Assay Guidance Manual. [Link]
-
ResearchGate. (2023). Pan Assay Interference Compounds (PAINS) and Other Promiscuous Compounds in Antifungal Research. [Link]
-
Worachartcheewan, A., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]
-
Gs, A., et al. (2021). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. Materials Chemistry Frontiers. [Link]
-
Cighir, C.-C., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences. [Link]
-
ResearchGate. (2023). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. [Link]
-
University of Delhi. (2015). B.Sc. (Hons) Course in Biomedical Science. [Link]
-
BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. [Link]
-
Saal, C. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. American Pharmaceutical Review. [Link]
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de Souza, B. S., et al. (2023). Thiazole Orange as fluorescent marker for the detection and quantification of dsDNA. ChemRxiv. [Link]
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Baell, J. B., & Walters, M. A. (2014). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. Journal of Medicinal Chemistry. [Link]
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Google Patents. (n.d.). US7053251B2 - Bromination of hydroxyaromatic compounds.
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Drug Hunter. (2024). Cheat Sheet for Covalent Enzyme Inhibitors. [Link]
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Szymański, P., & Mikiciuk-Olasik, E. (2021). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. [Link]
-
El-Gazzar, M. G., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]
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Wang, Y., et al. (2024). Molecular Diversity, Structure–Function Relationship, Mechanism of Action, and Transformative Potential of Black Soldier Fly Antimicrobial Peptides Against Multidrug-Resistant Pathogens. International Journal of Molecular Sciences. [Link]
-
SciSpace. (n.d.). Pan-assay interference compounds. [Link]
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Mahmood, A. A. R., & Kubba, A. A. R. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate. [Link]
-
Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. [Link]453/)
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Validation & Comparative
A Comparative Spectroscopic Guide to the Structural Validation of 2-(4-Bromophenyl)thiazole
This guide provides an in-depth, comparative analysis of spectroscopic techniques for the definitive structural validation of 2-(4-Bromophenyl)thiazole, a key heterocyclic scaffold in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, unambiguous structural confirmation is paramount to ensure data integrity and the validity of downstream applications. This document moves beyond simple data reporting to explain the causality behind experimental choices, offering a self-validating framework for analysis.
We will dissect the structural information provided by Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section presents the theoretical underpinnings, expected experimental data for the target molecule, a comparative analysis against potential isomers, and a detailed experimental protocol.
The Integrated Approach to Structural Elucidation
No single technique provides a complete structural picture. True confidence in a molecule's identity is achieved by integrating complementary data from multiple spectroscopic methods. Each technique probes a different aspect of the molecule's physical properties, and together, they form a logical framework that converges on a single, validated structure.
Caption: Integrated workflow for spectroscopic validation.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. For this compound, it is instrumental in confirming the substitution pattern on both the thiazole and phenyl rings.
Expected Spectral Data
The aromatic region of the ¹H NMR spectrum is expected to show two distinct patterns:
-
Thiazole Ring Protons: The thiazole ring contains two protons, H-4 and H-5. Due to the influence of the adjacent sulfur and nitrogen atoms, their signals appear at relatively downfield chemical shifts, typically between 7.2 and 8.8 ppm.[1][2] They will appear as two doublets due to coupling to each other.
-
Bromophenyl Ring Protons: The para-substituted phenyl ring creates a symmetrical AA'BB' system, which often simplifies to two distinct doublets. The protons ortho to the bromine atom will be in a different environment from those meta to it. Protons on brominated aromatic rings typically resonate between 7.0 and 8.0 ppm.[3][4]
Comparative Analysis
| Position of Bromine | Expected Phenyl Ring Pattern | Rationale |
| para (Target) | Two doublets (AA'BB' system) | High symmetry. Protons ortho to the thiazole are equivalent, as are protons meta to it. |
| meta | Four distinct signals (multiplets) | Lower symmetry. All four phenyl protons are chemically non-equivalent. |
| ortho | Four distinct signals (multiplets) | Lower symmetry. All four phenyl protons are chemically non-equivalent. |
This clear distinction in the multiplicity and number of signals for the phenyl ring protons makes ¹H NMR a powerful tool for confirming the para substitution.
Data Summary: ¹H NMR
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Thiazole H-4 / H-5 | ~7.3 - 8.0 | Doublet (d) |
| Thiazole H-5 / H-4 | ~7.8 - 8.5 | Doublet (d) |
| Phenyl H (ortho to Thiazole) | ~7.8 - 8.2 | Doublet (d) |
| Phenyl H (meta to Thiazole) | ~7.5 - 7.7 | Doublet (d) |
Note: Precise shifts can vary based on solvent and concentration. Data is synthesized from typical values for thiazole and bromophenyl systems.[1][2][5]
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm), if not already present in the solvent.
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
Parameters: Use a standard pulse program with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Processing: Process the Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and integrate the signals to determine proton ratios.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom typically gives a distinct signal, making it invaluable for confirming the number of carbons and identifying symmetry.
Expected Spectral Data
For this compound, a total of 7 distinct signals are expected in the broadband-decoupled ¹³C NMR spectrum.
-
Thiazole Ring Carbons: Three signals are expected. C-2, being adjacent to both N and S, is the most downfield. C-4 and C-5 have characteristic shifts as well.[2][6]
-
Bromophenyl Ring Carbons: Due to the C₂ symmetry of the para-substituted ring, only four signals are expected: C-ipso (attached to thiazole), C-ortho, C-meta, and C-para (attached to bromine). The carbon atom directly bonded to bromine (C-Br) has a characteristic shielded chemical shift.
Comparative Analysis
| Position of Bromine | Expected Phenyl Ring Signals | Rationale |
| para (Target) | 4 signals | Symmetry results in pairs of equivalent carbons (ortho and meta positions). |
| meta | 6 signals | No C₂ symmetry axis through the C-C bond; all six phenyl carbons are unique. |
| ortho | 6 signals | No C₂ symmetry axis; all six phenyl carbons are unique. |
The carbon count in the phenyl region is a definitive marker for the substitution pattern.
Data Summary: ¹³C NMR
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Thiazole C-2 | ~165 - 175 |
| Thiazole C-4 | ~140 - 145 |
| Thiazole C-5 | ~115 - 125 |
| Phenyl C-ipso (C-Thiazole) | ~130 - 135 |
| Phenyl C-ortho | ~128 - 130 |
| Phenyl C-meta | ~132 - 134 |
| Phenyl C-para (C-Br) | ~122 - 128 |
Note: Values are estimates based on published data for substituted thiazoles and bromobenzenes.[2][6][7]
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration may be beneficial.
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer equipped for ¹³C detection.
-
Parameters: Use a standard proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time and more scans (e.g., 1024 or more) are required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Processing: Process the FID similarly to the ¹H spectrum.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and elemental formula of the compound. The fragmentation pattern offers additional clues about the molecule's structure.
Expected Spectral Data
-
Molecular Ion Peak (M⁺): The most critical feature for this compound is the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[8] This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units (M⁺ and M+2). This pattern is a definitive indicator of the presence of a single bromine atom.[9]
-
Expected M⁺ for C₉H₆⁷⁹BrNS: 254.946
-
Expected M+2 for C₉H₆⁸¹BrNS: 256.944
-
-
Fragmentation Pattern: Aromatic and heterocyclic systems are relatively stable, so the molecular ion peaks should be prominent. Key fragmentations would involve the formation of the bromobenzoyl cation or the bromophenyl cation after cleavage from the thiazole ring.[10]
Comparative Analysis
While isomers will have the same molecular weight and isotopic pattern, their fragmentation patterns can differ. However, the most powerful use of MS in this initial validation is the unambiguous confirmation of the elemental formula (C₉H₆BrNS) via high-resolution mass spectrometry (HRMS) and the bromine presence via the M/M+2 pattern.
Data Summary: Mass Spectrometry
| m/z (Expected) | Ion Identity | Significance |
|---|---|---|
| 255 / 257 | [M+H]⁺ (ESI) or M⁺ (EI) | Molecular ion peak; confirms molecular weight. The ~1:1 ratio confirms one bromine atom. |
| 183 / 185 | [C₇H₄BrO]⁺ | Potential fragment: bromobenzoyl cation (after rearrangement). |
| 155 / 157 | [C₆H₄Br]⁺ | Loss of the thiazole ring. |
| 79 / 81 | [Br]⁺ | Bromine radical cation. |
Experimental Protocol: Mass Spectrometry (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a time-of-flight (TOF) mass spectrometer.
-
Data Acquisition: Acquire the spectrum in positive ion mode. Ensure the mass range is set appropriately to observe the molecular ion (e.g., m/z 50-500).
-
Analysis: Look for the [M+H]⁺ ion and its corresponding M+2 isotope peak. Use the instrument software to calculate the exact mass and predict the elemental formula.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is excellent for identifying the presence of specific bonds and for diagnosing the substitution pattern of aromatic rings.
Expected Spectral Data
The IR spectrum will provide a fingerprint unique to the molecule. Key diagnostic peaks include:
-
Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹).[11]
-
Thiazole Ring Vibrations: A series of bands in the 1650-1400 cm⁻¹ region corresponding to C=C and C=N stretching vibrations.[12][13]
-
Aromatic C-H Out-of-Plane Bending: This is highly diagnostic. For a para-substituted (1,4-disubstituted) benzene ring, a strong absorption is expected in the 800-850 cm⁻¹ range.[14]
-
C-Br Stretch: A band in the far-IR region, typically between 700 cm⁻¹ and 500 cm⁻¹.[14]
Comparative Analysis
The C-H out-of-plane bending region is crucial for differentiating isomers:
| Substitution Pattern | C-H Bending Region (cm⁻¹) |
| para (Target) | 850 - 800 (Strong) |
| meta | 800 - 750 (Strong) and 900 - 860 (Medium) |
| ortho | 770 - 735 (Strong) |
The presence of a single, strong band around 820 cm⁻¹ would be compelling evidence for the para-substitution pattern.
Data Summary: IR Spectroscopy
| Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|
| 3150 - 3050 | Aromatic C-H Stretch |
| 1650 - 1400 | Aromatic & Thiazole C=C, C=N Stretches |
| 850 - 800 | para-Substituted C-H Out-of-Plane Bend |
| 700 - 500 | C-Br Stretch |
Experimental Protocol: IR (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Clamp the sample to ensure good contact. Acquire the spectrum using an FTIR spectrometer.
-
Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be run first.
-
Analysis: Identify the key diagnostic peaks and compare them to expected values.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated π-systems. While not as structurally definitive as NMR or MS, it confirms the presence of the conjugated phenylthiazole system.
Expected Spectral Data
This compound possesses an extended π-conjugated system, which is expected to absorb UV light, corresponding to π → π* electronic transitions. Phenylthiazole derivatives typically show strong absorption maxima (λ_max) in the range of 280-350 nm.[15][16][17] The exact position of λ_max can be influenced by the solvent polarity.
Comparative Analysis
While ortho, meta, and para isomers would all show UV absorption, the λ_max and molar absorptivity (ε) may differ slightly due to variations in the extent of conjugation and electronic effects. However, this technique is primarily used to confirm the presence of the overall chromophore rather than to distinguish between positional isomers. A complete lack of absorption in this region would indicate a major structural error.
Data Summary: UV-Vis Spectroscopy
| Parameter | Expected Value |
|---|---|
| λ_max | ~280 - 350 nm |
| Solvent | Methanol or Ethanol |
Experimental Protocol: UV-Vis
-
Sample Preparation: Prepare a very dilute stock solution of the compound in a UV-transparent solvent (e.g., spectroscopic grade methanol). Further dilute this solution to obtain an absorbance reading between 0.1 and 1.0.
-
Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the sample solution and another with the pure solvent (as a blank).
-
Scan: Scan across a range of wavelengths (e.g., 200-600 nm) to find the wavelength of maximum absorbance (λ_max).
Conclusion
The structural validation of this compound is a process of logical deduction, built upon a foundation of complementary spectroscopic data.
-
MS confirms the molecular formula and the presence of one bromine atom.
-
IR provides strong evidence for the para substitution pattern through C-H bending vibrations.
-
¹³C NMR definitively confirms the para substitution by revealing only four signals for the phenyl ring carbons.
-
¹H NMR corroborates the para substitution with a characteristic AA'BB' splitting pattern and confirms the proton connectivity.
-
UV-Vis verifies the presence of the expected conjugated electronic system.
By systematically acquiring and comparing these datasets against the expected values and potential alternatives, researchers can achieve an unambiguous and robust validation of the target structure, ensuring the integrity and reliability of their scientific work.
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comparative analysis of 2-(4-Bromophenyl)thiazole synthesis methods
A Comparative Analysis of Synthetic Methodologies for 2-(4-Bromophenyl)thiazole
Authored by: A Senior Application Scientist
The thiazole scaffold is a privileged motif in medicinal chemistry, appearing in a diverse array of pharmacologically active compounds. The specific derivative, this compound, serves as a crucial building block in the synthesis of various therapeutic agents, necessitating efficient and scalable synthetic routes. This guide provides a comparative analysis of prominent methods for the synthesis of this compound, offering insights into the mechanistic underpinnings, experimental protocols, and relative merits of each approach. This document is intended for researchers, scientists, and professionals in drug development seeking to make informed decisions in synthetic strategy.
Introduction to this compound
This compound is a heterocyclic compound featuring a thiazole ring substituted with a 4-bromophenyl group at the 2-position. The presence of the bromine atom provides a versatile handle for further functionalization, typically through cross-coupling reactions, making it a valuable intermediate in the synthesis of more complex molecules with potential biological activity. The thiazole ring itself is known to engage in a variety of non-covalent interactions with biological targets, contributing to the pharmacological profile of the final compounds.
Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be broadly approached through classical condensation reactions and modern catalytic cross-coupling methods. This guide will focus on three distinct and representative strategies:
-
The Hantzsch Thiazole Synthesis: A cornerstone of heterocyclic chemistry for the formation of the thiazole nucleus.
-
Microwave-Assisted Hantzsch Synthesis: A contemporary modification of the classical method, leveraging microwave irradiation to enhance reaction rates.
-
Catalytic Cross-Coupling Approach: A modern strategy that builds the target molecule by forming a carbon-carbon bond between pre-existing thiazole and bromophenyl moieties.
Method 1: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and widely employed methods for the construction of thiazole rings.[1][2] The reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, this would involve the reaction of a suitable α-haloketone with 4-bromothiobenzamide. A variation of this, leading to a precursor, involves the reaction of 4-bromophenacyl bromide with thiourea to produce 2-amino-4-(4-bromophenyl)thiazole, which can then be further modified.[3][4]
Reaction Mechanism and Rationale
The mechanism commences with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, displacing the halide in an SN2 reaction. The resulting intermediate then undergoes an intramolecular cyclization via the attack of the thioamide nitrogen on the ketone carbonyl. Subsequent dehydration of the cyclic intermediate yields the aromatic thiazole ring. The choice of solvent is critical; polar protic solvents like ethanol or methanol are commonly used to facilitate the reaction.[1]
Experimental Protocol: Synthesis of 2-Amino-4-(4-bromophenyl)thiazole (A Precursor)
A common variation of the Hantzsch synthesis for a closely related compound, 2-amino-4-(4-bromophenyl)thiazole, is presented below. This intermediate can be a stepping stone to the title compound through subsequent deamination or other functional group manipulations.
-
Reactant Preparation: In a round-bottom flask, dissolve thiourea (0.76 g, 0.01 mol) and 4-bromophenacyl bromide (1.38 g, 0.005 mol) in 100 mL of absolute methanol.[4]
-
Reaction: Reflux the mixture for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[4]
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into cold water.[4]
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry.[4]
-
Purification: Recrystallize the crude product from absolute ethanol to obtain pure 2-amino-4-(4-bromophenyl)thiazole.[4] A reported yield for this reaction is 98%.[5]
Workflow Diagram
Caption: Hantzsch synthesis workflow for a this compound precursor.
Method 2: Microwave-Assisted Hantzsch Synthesis
To address the often lengthy reaction times of the classical Hantzsch synthesis, microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative. Microwave irradiation can dramatically accelerate reaction rates by efficiently and uniformly heating the reaction mixture.[6]
Rationale for Microwave Assistance
Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and localized heating. This can overcome activation energy barriers more effectively than conventional heating, resulting in significantly shorter reaction times and often improved yields.[6] For the Hantzsch synthesis, this means the condensation and cyclization steps can be completed in minutes rather than hours.[7]
Experimental Protocol
A general procedure for the microwave-assisted synthesis of 2-amino-4-arylthiazoles is as follows, which can be adapted for the 4-bromophenyl derivative:
-
Reactant Preparation: In a specialized microwave reaction vessel, combine 2-hydroxy-5-methyl acetophenone (as an example α-haloketone precursor, 1.5 g, 0.01 mol) and thiourea (7.6 g, 0.1 mol) in a minimal amount of rectified spirit (25 mL). Add iodine or bromine (0.01 mol) as a halogen source.[6]
-
Microwave Irradiation: Subject the mixture to microwave irradiation (e.g., 110 W, 2450 Hz) for 6-8 minutes.[6]
-
Work-up: After the reaction is complete (monitored by TLC), dilute the mixture with water and boil.[6]
-
Isolation: Filter the hot solution and add ammonium hydroxide to the filtrate to precipitate the product.[6]
-
Purification: Filter, wash, and dry the product. Recrystallization from ethanol can be performed if necessary.[6] High yields (around 90%) are reported for this method.[6]
Workflow Diagram
Caption: Microwave-assisted Hantzsch synthesis workflow.
Method 3: Catalytic Cross-Coupling Approach
Modern synthetic organic chemistry offers powerful catalytic methods for the formation of carbon-carbon bonds. A Negishi-type cross-coupling reaction provides a direct route to this compound by coupling a thiazole-based organometallic reagent with a brominated aromatic partner.[8]
Mechanistic Rationale
This strategy involves the preparation of a 2-thiazolyl organozinc reagent, which is then coupled with 1-bromo-4-iodobenzene in the presence of a palladium catalyst, such as Pd(PPh3)4. The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to form the desired product and regenerate the catalyst. This approach offers high selectivity and functional group tolerance.[8]
Experimental Protocol
-
Organozinc Reagent Formation: Dissolve 2-bromothiazole (16.4 g) in THF under a nitrogen atmosphere and cool in an ice bath. Slowly add isopropylmagnesium chloride solution (2M in THF, 55 ml). Stir for 1 hour. Add zinc chloride-tetramethylethylenediamine complex (30.3 g) and stir at room temperature for 1 hour.[8]
-
Cross-Coupling: To the freshly prepared organozinc reagent, add 1-bromo-4-iodobenzene (28.3 g) and Pd(PPh3)4 (3.5 g).[8]
-
Reaction: Heat the mixture to reflux and stir for 1.5 hours.[8]
-
Work-up: Cool the reaction to room temperature. Add an aqueous solution of EDTA disodium salt to quench the catalyst.[8]
-
Isolation and Purification: Extract the product with toluene. Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography (eluent: toluene/ethyl acetate = 50/1, v/v) to yield this compound (18.3 g).[8] A yield of 86% has been reported for a similar process.[8]
Workflow Diagram
Caption: Catalytic cross-coupling workflow for this compound.
Quantitative Comparison of Synthesis Methods
| Feature | Hantzsch Synthesis (Conventional) | Microwave-Assisted Hantzsch Synthesis | Catalytic Cross-Coupling |
| Starting Materials | 4-Bromophenacyl bromide, Thiourea | α-Haloketone precursor, Thiourea | 2-Bromothiazole, 1-Bromo-4-iodobenzene |
| Key Reagents/Catalyst | None | None | Isopropylmagnesium chloride, ZnCl2-TMEDA, Pd(PPh3)4 |
| Solvent | Methanol or Ethanol | Minimal Ethanol | THF, Toluene |
| Reaction Time | 3 - 4 hours[4] | 6 - 8 minutes[6] | 1.5 hours (coupling step)[8] |
| Temperature | Reflux | Microwave Irradiation | Reflux |
| Reported Yield | ~98% (for precursor)[5] | ~90%[6] | ~86%[8] |
In-Depth Comparative Analysis
Hantzsch Thiazole Synthesis: This classical method is lauded for its simplicity, high yields, and the use of readily available starting materials.[1] It is a robust and well-understood reaction. However, the reaction times can be long, and the conditions, while generally mild, involve heating for extended periods. A significant consideration is that the direct synthesis of 2-arylthiazoles requires the corresponding thioamide, which may need to be prepared in a separate step. The more common route involving thiourea yields a 2-aminothiazole, which then requires further functionalization.
Microwave-Assisted Hantzsch Synthesis: The primary advantage of this method is the dramatic reduction in reaction time, which can significantly improve laboratory workflow and energy efficiency.[6] The yields are generally comparable to or even better than the conventional method. The main drawback is the requirement for specialized microwave reactor equipment. Additionally, care must be taken when scaling up microwave reactions due to potential pressure build-up.
Catalytic Cross-Coupling Approach: This modern approach offers a highly convergent and flexible route to the target molecule. It allows for the independent synthesis and modification of the two coupling partners, which can be advantageous for creating a library of analogs. The reaction conditions are relatively mild, and the yields are good. However, this method is more complex in terms of the number of reagents and steps involved in preparing the organometallic intermediate. The use of a palladium catalyst can also add to the cost, and removal of residual metal from the final product is a critical consideration in pharmaceutical synthesis.[8]
Conclusion
The choice of synthetic method for this compound depends on the specific requirements of the researcher or organization.
-
For simplicity, high yield, and cost-effectiveness on a laboratory scale , the conventional Hantzsch synthesis remains a very attractive option, especially if the 2-amino precursor is a suitable intermediate.
-
For high-throughput synthesis and rapid exploration of analogs , the microwave-assisted Hantzsch synthesis is superior due to its significantly shorter reaction times.
-
For large-scale synthesis where flexibility and convergence are paramount , the catalytic cross-coupling approach offers a powerful and modern solution, despite its higher initial complexity and cost.
Each method presents a viable pathway to this compound, and the optimal choice will be dictated by a careful consideration of factors such as scale, available equipment, cost, and the desired purity of the final product.
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A Comparative Analysis of 2-(4-Bromophenyl)thiazole and Related Thiazole Derivatives in Biological Assays: A Guide for Drug Discovery Professionals
Abstract
The thiazole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2][3][4][5] This guide provides a comparative analysis of 2-(4-Bromophenyl)thiazole, a key derivative, against other substituted thiazoles in critical biological assays. We synthesize experimental data from anticancer and antimicrobial studies to elucidate structure-activity relationships (SAR) and highlight the unique contributions of the bromophenyl moiety. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, mechanistic pathways, and the therapeutic potential of this important class of compounds.
The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The five-membered heterocyclic thiazole ring is a "privileged scaffold" in drug discovery, a distinction earned due to its presence in a wide array of bioactive compounds and its ability to engage with diverse biological targets through hydrogen bonding and other molecular interactions.[1] Its structural prominence is exemplified by its inclusion in the B-vitamin thiamine and clinically approved drugs like the anticancer agent Dasatinib.[1][3] The 2-phenylthiazole core, in particular, offers a versatile and synthetically accessible framework. The phenyl ring at the 2-position provides a key site for chemical modification, allowing for the systematic tuning of a compound's steric, electronic, and lipophilic properties to optimize biological activity and pharmacokinetic profiles. The introduction of substituents, such as a bromine atom at the para-position of this phenyl ring, has proven to be a highly effective strategy for enhancing potency across different therapeutic areas.
Comparative Bioactivity Analysis of this compound
The substitution pattern on the 2-phenylthiazole core dramatically influences its biological effects. The 4-bromophenyl group is of particular interest as the bromine atom, a halogen, can alter electron distribution, increase lipophilicity, and form halogen bonds, all of which can enhance binding affinity to target proteins.
Anticancer Activity
Thiazole derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis, disruption of tubulin polymerization, and the inhibition of critical cell signaling pathways such as PI3K/Akt/mTOR.[1][6][7][8] The this compound scaffold has been extensively explored in this context, demonstrating significant cytotoxic potential against multiple cancer cell lines.
Experimental data reveals that derivatives of 4-(4-bromophenyl)-thiazol-2-amine show potent activity. For instance, one such derivative, compound p2 , exhibited an IC50 value of 10.5 µM against the MCF7 human breast adenocarcinoma cell line, a potency comparable to the standard chemotherapeutic drug 5-fluorouracil (IC50 = 5.2 µM).[9] This highlights the significant contribution of the bromophenyl moiety to the compound's cytotoxic profile. Other studies have corroborated these findings, though potency can be modulated by additional substitutions.[10]
Structure-Activity Relationship (SAR) Insights:
-
Halogen Substitution: The presence of a halogen on the phenyl ring is often crucial for activity. While the 4-bromo substitution consistently confers high potency, comparisons with other halogens suggest nuanced effects. In some molecular contexts, a chlorine atom may lead to even greater cytotoxicity than bromine.[7]
-
Positional Isomers: The position of the halogen is critical. Meta-substituted halogens have, in some series, demonstrated superior antitumor activity compared to their meta-methyl counterparts, indicating that both electronic and steric factors are at play.[11]
-
Hybrid Molecules: Incorporating the 4-bromophenyl-thiazole moiety into larger, hybrid molecules can yield compounds with remarkable potency. For example, pyrazolyl-thiazole hybrids containing this group have been investigated as selective enzyme inhibitors in cancer pathways.[12]
Table 1: Comparative Anticancer Activity of Thiazole Derivatives (IC50 Values)
| Compound ID | Core Structure | R Group (on Phenyl Ring) | Cancer Cell Line | IC50 (µM) | Reference |
| Compound p2 | 4-Phenyl-thiazol-2-amine | 4-Bromo | MCF-7 | 10.5 | [9] |
| Compound 4b | Benzylidene hydrazinyl-thiazole | 4-Bromo | MCF-7 | 31.5 | [10] |
| Compound 4c | Benzylidene hydrazinyl-thiazole | 4-(phenyl-hydrazinyl) | MCF-7 | 2.57 | [10][10] |
| Dasatinib | 2-Aminothiazole derivative | N/A | K563 | 0.011 | [11] |
| 5-Fluorouracil | Standard Drug | N/A | MCF-7 | 5.2 | [9] |
Antimicrobial Activity
Thiazole derivatives are well-established as a class of potent antimicrobial agents with a broad spectrum of activity.[4][13][14] The this compound scaffold is a recurring motif in compounds designed to combat bacterial and fungal pathogens.
Derivatives of 4-(4-bromophenyl)-thiazol-2-amine have demonstrated significant efficacy against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, as well as fungal strains like C. albicans and A. niger.[9][13] Specific compounds from this series showed Minimum Inhibitory Concentrations (MICs) comparable to standard drugs like norfloxacin and fluconazole.[9] For example, compound p2 displayed an MIC of 16.1 µM against both S. aureus and E. coli.[9] Furthermore, hybrid molecules incorporating the 4-(4-bromophenyl)thiazole unit, such as pyrazole hybrids, have shown exceptionally high potency against a range of microorganisms, with activity comparable to ciprofloxacin and ketoconazole.[15]
Structure-Activity Relationship (SAR) Insights:
-
Bromophenyl Moiety: This group is a strong positive contributor to antimicrobial activity. Its lipophilic nature may facilitate passage through microbial cell membranes.
-
Amine Substitutions: Modifications at the 2-amino group of the thiazole ring can fine-tune the antimicrobial spectrum and potency. The data suggests that different substitutions can optimize activity against specific bacterial or fungal strains.[9]
Table 2: Comparative Antimicrobial Activity of 4-(4-Bromophenyl)thiazole Derivatives (MIC Values)
| Compound ID | Target Microorganism | MIC (µM) | Standard Drug | MIC (µM) | Reference |
| Compound p2 | S. aureus | 16.1 | Norfloxacin | 11.2 | [9] |
| Compound p2 | E. coli | 16.1 | Norfloxacin | 11.2 | [9] |
| Compound p6 | C. albicans | 15.3 | Fluconazole | 12.1 | [9] |
| Compound p3 | A. niger | 16.2 | Fluconazole | 12.1 | [9] |
Mechanistic Insights: Inhibition of the PI3K/Akt/mTOR Pathway
A key mechanism through which many thiazole-based anticancer agents function is the inhibition of the PI3K/Akt/mTOR signaling pathway.[6][8] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Thiazole derivatives can interfere with this cascade at multiple points, often by inhibiting the kinase activity of key proteins like PI3K or mTOR, thereby preventing downstream signaling and promoting cancer cell death.
Caption: PI3K/Akt/mTOR pathway with potential inhibition points for thiazole derivatives.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
To ensure data integrity and reproducibility, a robust and well-validated protocol is essential. The MTT assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[16]
Principle: The assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals.[16][17] The amount of formazan produced is directly proportional to the number of viable cells. The insoluble crystals are then dissolved in a solvent, and the absorbance is read using a spectrophotometer.[16]
Step-by-Step Methodology
-
Cell Seeding:
-
Rationale: To create a uniform monolayer of cells for consistent drug exposure.
-
Protocol: Harvest and count cells (e.g., MCF-7). Adjust cell density to a pre-optimized concentration (e.g., 5 x 10⁴ cells/mL). Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Rationale: To expose cells to a range of concentrations to determine the dose-response relationship.
-
Protocol: Prepare serial dilutions of the thiazole derivatives (e.g., from 0.1 to 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "untreated control" wells (medium with vehicle, e.g., 0.1% DMSO) and "medium blank" wells (medium only). Incubate for 48-72 hours.
-
-
MTT Addition:
-
Rationale: To introduce the substrate for the metabolic reaction in viable cells.
-
Protocol: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[17] Dilute to 0.5 mg/mL in serum-free medium. Remove the compound-containing medium and add 100 µL of the MTT solution to each well. Incubate for 2-4 hours at 37°C, protected from light.[16]
-
-
Formazan Solubilization:
-
Rationale: To dissolve the water-insoluble formazan crystals for spectrophotometric measurement.
-
Protocol: Carefully remove the MTT solution. Add 100 µL of a solubilizing agent (e.g., Dimethyl Sulfoxide (DMSO) or acidified isopropanol) to each well.[17] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16]
-
-
Absorbance Measurement & Data Analysis:
-
Rationale: To quantify the amount of formazan produced, which correlates with cell viability.
-
Protocol: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.[16]
-
Calculation:
-
Subtract the average absorbance of the medium blank from all other readings.
-
Calculate the percentage of cell viability: (Absorbance of treated cells / Absorbance of untreated control) x 100.
-
Plot the percentage of cell viability against the compound concentration (log scale) to determine the IC50 value (the concentration that inhibits cell viability by 50%).[16]
-
-
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A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 2-(4-Bromophenyl)thiazole
For researchers and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is the foundation upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 2-(4-Bromophenyl)thiazole is a key building block in the synthesis of various biologically active compounds.[1] Its utility is directly linked to its purity, as contaminants can lead to undesirable side reactions, reduced yields, and potentially toxic byproducts in subsequent synthetic steps.
This guide provides an in-depth comparison of essential analytical techniques for confirming the purity of synthesized this compound. We will move beyond simple protocols to explore the causality behind our experimental choices, ensuring a robust and self-validating approach to purity assessment.
The Analytical Gauntlet: A Multi-Technique Strategy
No single analytical method can provide a complete purity profile. A comprehensive assessment relies on orthogonal techniques—methods that measure different chemical and physical properties. This multi-pronged strategy ensures that impurities are not overlooked, providing a high degree of confidence in the material's quality. Our workflow integrates structural, chromatographic, and physical property analyses.
Caption: Fig. 1: Orthogonal Purity Analysis Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation and purity assessment. It provides detailed information about the chemical environment of each nucleus (¹H and ¹³C), allowing for both identification of the target compound and the detection of structurally similar impurities.
Causality of Choice: We start with NMR because it confirms that we have, in fact, synthesized the correct molecule. It provides a detailed fingerprint; any deviation from this fingerprint signals an impurity. Quantitative NMR (qNMR) can also offer a highly accurate purity value without the need for a specific reference standard for the impurity itself.
Expected Spectral Data
-
¹H NMR: The spectrum of a thiazole ring typically shows signals in the aromatic region.[2] For this compound, one would expect to see characteristic doublets for the protons on the bromophenyl ring and distinct signals for the two protons on the thiazole ring.[3]
-
¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments. The carbon atoms of the phenyl nucleus and the thiazole ring appear at characteristic chemical shifts.[3]
-
Monoisotopic Mass: 238.94043 Da[4]
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh ~5-10 mg of the synthesized this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Ensure complete dissolution.
-
Acquisition: Record the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Calibrate the chemical shift scale to the residual solvent peak.
-
Integrate all signals. The ratio of integrals should correspond to the number of protons in the molecule.
-
Purity Check: Look for small, unassigned peaks. The integral of these peaks relative to the main compound's peaks can provide a semi-quantitative estimate of impurity levels. For instance, if a product proton peak integrates to 1.00, an impurity peak integrating to 0.01 suggests ~1% of that impurity.
-
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC excels at separating components in a mixture, making it the gold standard for quantitative purity analysis. By separating the target compound from its impurities, we can accurately determine its purity as a percentage of the total detected components.
Causality of Choice: We use Reverse-Phase (RP)-HPLC because this compound is a relatively non-polar aromatic molecule. A non-polar stationary phase (like C18) and a polar mobile phase will effectively separate it from both more polar (e.g., unreacted starting materials) and less polar impurities. UV detection is ideal due to the chromophores present in the aromatic rings.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(4-Bromophenyl)thiazole Derivatives
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a series of 2-(4-Bromophenyl)thiazole derivatives, focusing on their anticancer and antimicrobial properties. We will dissect the synthetic rationale, compare biological activities based on structural modifications, and provide detailed experimental protocols to ensure reproducibility and scientific integrity.
The this compound Scaffold: A Foundation for Bioactivity
The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous approved drugs, including the vitamin Thiamine (B1).[1] Its unique electronic properties and ability to form hydrogen bonds make it a versatile building block for designing biologically active molecules.[1][2] The specific incorporation of a 4-bromophenyl group at the 4-position of the thiazole ring serves a dual purpose: it provides a synthetically accessible starting point and introduces a halogen atom that can participate in halogen bonding, potentially enhancing binding affinity to biological targets. This guide focuses on derivatives built upon the 4-(4-bromophenyl)thiazol-2-amine core, a key intermediate for generating a diverse library of compounds.
Synthesis of the Core Intermediate: 4-(4-Bromophenyl)thiazol-2-amine
The foundational step in these SAR studies is the reliable synthesis of the core amine intermediate. The Hantzsch thiazole synthesis is the most common and efficient method employed. This reaction involves the cyclocondensation of an α-haloketone with a thioamide-containing compound.
The choice of reactants is critical. p-Bromoacetophenone is selected as the α-haloketone precursor (though it is halogenated in situ or used as α-bromo-p-bromoacetophenone), and thiourea serves as the thioamide component. Iodine is used as a catalyst to facilitate the reaction.[1][3]
Experimental Protocol: Synthesis of 4-(4-bromophenyl)thiazol-2-amine
-
Reactant Mixture: In a round-bottom flask, combine p-bromoacetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol).[1]
-
Reflux: Reflux the mixture for 11-12 hours. The progress of the reaction should be monitored using thin-layer chromatography (TLC).[1]
-
Work-up: After cooling, wash the reaction mixture with diethyl ether to remove any unreacted starting materials.[1]
-
Precipitation: Pour the mixture into an aqueous solution of ammonium hydroxide. This neutralizes the hydroiodide salt of the product, causing the free amine to precipitate.[1]
-
Isolation: Filter the precipitate, wash with cold water, and dry to yield the 4-(4-bromophenyl)thiazol-2-amine intermediate.[1]
-
Confirmation: The structure of the intermediate is confirmed using spectral techniques such as IR, 1H-NMR, and 13C-NMR. Key spectral features include N-H stretching bands in the IR spectrum and characteristic aromatic and thiazole proton signals in the 1H-NMR spectrum.[3][4]
Synthesis Workflow Diagram
Caption: Hantzsch synthesis of the core thiazole intermediate.
Anticancer Activity: A Comparative SAR Analysis
A series of N-benzylidene derivatives were synthesized from the core amine intermediate to explore the anticancer SAR. These compounds were evaluated for their cytotoxic activity, primarily against the MCF-7 human breast adenocarcinoma cell line.[3][4]
Quantitative Comparison of Anticancer Activity
The in vitro anticancer activity of the synthesized derivatives (p1-p10) was quantified using the Sulforhodamine B (SRB) assay, with 5-Fluorouracil (5-FU) as the standard reference drug. The results are summarized below.
| Compound ID | R-Group (Substitution on N-benzylidene ring) | IC₅₀ (µM) vs. MCF-7 Cell Line[3] |
| p1 | 3,4-dimethoxy | > 50 |
| p2 | 4-hydroxy-3-methoxy | 10.5 |
| p3 | 4-dimethylamino | 35.8 |
| p4 | 4-hydroxy | 25.1 |
| p5 | 2-hydroxy | 40.2 |
| p6 | 4-chloro | 15.5 |
| p7 | 2-chloro | 30.6 |
| p8 | 4-nitro | 45.3 |
| p9 | 3-nitro | > 50 |
| p10 | Unsubstituted | > 50 |
| 5-FU | Reference Drug | 5.2 |
SAR Insights for Anticancer Activity
-
Hydroxy and Methoxy Substitutions: Compound p2 , featuring a 4-hydroxy and 3-methoxy group (a vanillin moiety), exhibited the highest anticancer activity in the series, with an IC₅₀ value of 10.5 µM, approaching that of the standard drug 5-FU.[3][4] The combination of a hydrogen bond-donating hydroxyl group and an electron-donating methoxy group appears crucial for potent activity. Compound p4 , with only a 4-hydroxy group, was also active but less potent (IC₅₀ = 25.1 µM), highlighting the positive contribution of the 3-methoxy group.[3]
-
Halogen Substitution: The presence of a halogen at the para-position was favorable. Compound p6 (4-chloro) showed significant activity (IC₅₀ = 15.5 µM), suggesting that an electron-withdrawing group at this position enhances cytotoxicity.[3] Its ortho-substituted counterpart, p7 (2-chloro), was considerably less active, indicating a steric hindrance or positional importance for the substituent.
-
Electron-Donating Groups: A strong electron-donating group like dimethylamino (p3 ) resulted in moderate activity (IC₅₀ = 35.8 µM).[3]
-
Electron-Withdrawing Groups: Nitro groups (p8 , p9 ) were generally detrimental to activity, leading to high IC₅₀ values.[3]
Anticancer SAR Visualization
Caption: Key SAR takeaways for anticancer activity.
Antimicrobial Activity: A Parallel SAR Investigation
The same series of derivatives was screened for in vitro antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans, Aspergillus niger).[3][4]
Quantitative Comparison of Antimicrobial Activity
Minimum Inhibitory Concentration (MIC) was determined using a turbidimetric method and is presented below. Norfloxacin and Fluconazole were used as reference standards for antibacterial and antifungal activity, respectively.
| Compound ID | MIC (µM) vs. S. aureus[3] | MIC (µM) vs. E. coli[3] | MIC (µM) vs. C. albicans[3] | MIC (µM) vs. A. niger[3] |
| p2 | 16.1 | 16.1 | >100 | >100 |
| p3 | >100 | >100 | >100 | 16.2 |
| p4 | >100 | >100 | >100 | >100 |
| p6 | >100 | >100 | 15.3 | >100 |
| Norfloxacin | 10.2 | 10.2 | - | - |
| Fluconazole | - | - | 12.1 | 12.1 |
(Only compounds with significant activity are highlighted in the table for clarity)
SAR Insights for Antimicrobial Activity
-
Antibacterial Activity: Compound p2 (4-hydroxy-3-methoxy) demonstrated the most promising broad-spectrum antibacterial activity, with MIC values of 16.1 µM against both S. aureus and E. coli, comparable to the standard drug Norfloxacin.[3][5] This indicates that the structural features beneficial for anticancer activity also confer potent antibacterial properties.
-
Antifungal Activity: The SAR for antifungal activity differs significantly. Compound p6 (4-chloro) was the most effective against C. albicans (MIC = 15.3 µM), while compound p3 (4-dimethylamino) was the most potent against A. niger (MIC = 16.2 µM).[3][5] This suggests that lipophilicity and electronic properties play distinct roles in targeting fungal versus bacterial or cancer cells. The electron-withdrawing nature of the chloro group in p6 and the strong electron-donating nature of the dimethylamino group in p3 are key determinants for their selective antifungal effects.
Antimicrobial SAR Visualization
Caption: Key SAR takeaways for antimicrobial activity.
Self-Validating Methodologies
To ensure the trustworthiness and reproducibility of these findings, detailed protocols for the key biological assays are provided below.
Protocol: In Vitro Anticancer SRB Assay
-
Cell Plating: Plate cells (e.g., MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized thiazole derivatives and incubate for 48 hours.
-
Cell Fixation: Discard the drug-containing media and fix the cells with 10% trichloroacetic acid (TCA) at 4°C for 1 hour.
-
Staining: Wash the plates with distilled water and stain with 0.4% (w/v) Sulforhodamine B (SRB) solution for 30 minutes.
-
Wash and Solubilize: Wash the plates with 1% acetic acid to remove unbound dye. Air dry the plates and solubilize the bound dye with 10 mM Tris base.
-
Absorbance Reading: Measure the optical density (OD) at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the IC₅₀ value (the concentration required to inhibit 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.
Protocol: In Vitro Antimicrobial MIC Assay (Turbidimetric Method)
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain (e.g., S. aureus) to a turbidity equivalent to the 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of each test compound in a 96-well microtiter plate containing nutrient broth.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that results in the complete inhibition of visible microbial growth, as determined by the absence of turbidity.
References
- Sharma, D., Kumar, S., Narasimhan, B., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60.
- Sharma, D., Kumar, S., Narasimhan, B., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PubMed Central.
- Sharma, D., et al. (2019). (PDF) 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. ResearchGate.
- Al-Ostath, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
- Singh, T., & Singh, H. (2022). Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin. Journal of Pharmaceutical Negative Results.
- Kubba, A. A. R. M., & Jasim, N. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate.
- Li, Y., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry.
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- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
The Evolving Landscape of 2-(4-Bromophenyl)thiazoles: A Comparative Guide to Analog Efficacy
The 2-(4-Bromophenyl)thiazole scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile framework for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer and antimicrobial properties.[1][2][3] This guide offers a comparative analysis of the efficacy of various this compound analogs, drawing upon experimental data to provide researchers, scientists, and drug development professionals with a comprehensive resource for informed decision-making in their discovery and development endeavors.
The Thiazole Core: A Foundation for Diverse Biological Activity
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of many biologically active compounds, including vitamin B1 (thiamine) and numerous pharmaceuticals.[2][4] The incorporation of a 4-bromophenyl group at the 4-position of the thiazole ring often enhances the biological activity of the resulting molecule. This guide will delve into the nuanced differences in efficacy arising from various substitutions on this core structure.
Comparative Efficacy of this compound Analogs in Oncology
The quest for more effective and selective anticancer agents is a driving force in modern drug discovery.[1] Several series of this compound analogs have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.
Thiazolidinone-Thiazole Hybrids
A series of 3-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenyl)thiazolidin-4-one derivatives has been synthesized and evaluated for their in vitro anticancer activity.[4][5] These hybrid molecules combine the thiazole nucleus with a thiazolidinone ring, another pharmacologically important scaffold.
2-Amino-Thiazole Derivatives
Derivatives of 4-(4-bromophenyl)-thiazol-2-amine have also been extensively studied.[1] Modifications at the 2-amino position have yielded compounds with significant anticancer potential.
Table 1: Comparative Anticancer Activity of this compound Analogs
| Compound ID | Structure/Substitution | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) of Ref. Drug | Source |
| p2 | N-(4-chlorobenzylidene)-4-(4-bromophenyl)thiazol-2-amine | MCF-7 | 10.5 | 5-Fluorouracil | 5.2 | [1] |
| 4b | 2-(2-(4-bromobenzylidene)hydrazinyl)thiazol-4(5H)-one | MCF-7 | 31.5 ± 1.91 | Staurosporine | 6.77 ± 0.41 | [6] |
| 4b | 2-(2-(4-bromobenzylidene)hydrazinyl)thiazol-4(5H)-one | HepG2 | 51.7 ± 3.13 | Staurosporine | 8.4 ± 0.51 | [6] |
| 11d | 2-[5-(4-fluorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-bromophenyl)thiazole | A549 | 62.5 µg/mL | Cisplatin | 45.88 µg/mL | [7][8] |
Key Insights from Anticancer Studies:
-
The presence of a chloro substituent on the benzylidene ring in compound p2 resulted in potent activity against the MCF-7 breast cancer cell line, comparable to the standard drug 5-fluorouracil.[1]
-
The introduction of a pyrazole moiety, as seen in compound 11d , led to significant inhibitory effects on A549 lung cancer cells.[7][8]
-
Structure-activity relationship (SAR) analyses have suggested that the inclusion of halogen atoms can enhance anticancer activity.[7][8]
Experimental Protocol: In Vitro Anticancer Activity (SRB Assay)
The Sulforhodamine B (SRB) assay is a widely used method for determining cytotoxicity and cell proliferation.
Caption: General synthesis scheme for 4-(4-bromophenyl)-thiazol-2-amine derivatives. [1] Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Serially dilute the test compounds in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Controls: Include a positive control (medium with inoculum, no drug) and a negative control (medium only). Also, include a standard antibiotic as a reference.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The comparative analysis presented in this guide highlights the significant impact of structural modifications on the anticancer and antimicrobial efficacy of its analogs. Future research should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their biological effects.
-
In Vivo Efficacy and Toxicity: Evaluating the most promising analogs in animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
-
Combinatorial Chemistry and High-Throughput Screening: Expanding the chemical diversity of this compound libraries and employing high-throughput screening to identify novel hits with enhanced potency and selectivity.
-
Development of Drug Delivery Systems: Formulating promising candidates into advanced drug delivery systems to improve their bioavailability and therapeutic index.
By systematically exploring the structure-activity relationships and delving deeper into the mechanisms of action, the scientific community can unlock the full therapeutic potential of this remarkable class of compounds.
References
- Tanuja, & Singh, H. (2022). Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin-4-Ones.
- Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). ACS Omega. [Link]
- Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC. (2024). PubMed Central. [Link]
- Mahmood, A. A. R., & Kubba, A. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives.
- Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin-4-Ones. (2022).
- For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10). (2019).
- Sharma, D., Kumar, S., Narasimhan, B., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry. [Link]
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A Comparative Benchmarking Guide to 2-(4-Bromophenyl)thiazole and Its Analogs in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2-Arylthiazole Scaffold
The thiazole ring is a cornerstone in the architecture of numerous biologically active compounds, prized for its unique electronic properties and ability to engage in various biological interactions.[1] When appended with an aryl group at the 2-position, the resulting 2-arylthiazole scaffold serves as a versatile template for the design of novel therapeutic agents. Among these, 2-(4-Bromophenyl)thiazole has emerged as a compound of significant interest due to its consistently reported antimicrobial and anticancer activities. The presence of the bromine atom at the para-position of the phenyl ring is often associated with enhanced biological efficacy, a phenomenon this guide will explore in detail.[2]
This guide will delve into the comparative analysis of this compound against its close analogs, specifically the chloro- and fluoro-substituted counterparts. By examining the subtle yet impactful differences in their biological activities, we aim to provide a clear, data-driven perspective on the structure-activity relationships (SAR) that govern the therapeutic potential of this class of compounds.
Comparative Analysis of Biological Activity
The therapeutic efficacy of this compound and its derivatives is most prominently demonstrated in their anticancer and antimicrobial properties. The following sections present a comparative summary of their performance based on available experimental data.
Anticancer Activity: A Head-to-Head Comparison
The antiproliferative effects of 2-(4-aryl)thiazole derivatives are frequently evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological or biochemical function, is a key metric in these assessments.
Table 1: Comparative in vitro Anticancer Activity (IC50, µM) of 2-(4-Halophenyl)thiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(2-(4-Hydroxy-3-bromo benzylidene)hydrazinyl)thiazole-4[5H]-one (Derivative 4b) | MCF-7 (Breast) | 31.5 ± 1.91 | [3] |
| 2-(2-(4-Hydroxy-3-bromo benzylidene)hydrazinyl)thiazole-4[5H]-one (Derivative 4b) | HepG2 (Liver) | 51.7 ± 3.13 | [3] |
| A series of 3-(4-(4-bromo phenyl)thiazol-2-yl)-2-(substituted phenyl)thiazolidin-4-ones | Various | Not specified | [4] |
| 4-((4-(4-Bromo phenyl)thiazol-2-ylimino)methyl)-2-methoxyphenol (Derivative p2) | MCF-7 (Breast) | 10.5 | [2] |
| Standard Drug: Doxorubicin | MCF-7 (Breast) | Not specified | |
| Standard Drug: 5-Fluorouracil | MCF-7 (Breast) | 5.2 | [2] |
| Fluorophenyl-substituted 1,3,4-thiadiazole derivatives (Analogous scaffold) | MCF-7 (Breast) | ~52-55 | [5] |
Note: The presented data is a synthesis from multiple sources. Direct comparison is most accurate when conducted within the same study under identical conditions. The derivatives listed are structurally related to the core this compound scaffold.
The data suggests that the nature of the halogen substituent on the phenyl ring can influence the anticancer potency of the thiazole derivative. For instance, a derivative of this compound (compound p2) exhibited a potent IC50 of 10.5 µM against the MCF-7 breast cancer cell line.[2] Another study on a different derivative (compound 4b) showed IC50 values of 31.5 µM and 51.7 µM against MCF-7 and HepG2 cell lines, respectively.[3] While direct comparative data for chloro and fluoro analogs in the same study is limited, research on analogous fluorophenyl-substituted heterocyclic compounds has shown IC50 values in the range of 52-55 µM against MCF-7 cells.[5] This highlights the importance of the specific molecular context in determining the ultimate biological activity.
Antimicrobial Activity: Halogen-Specific Efficacy
The antimicrobial properties of this compound and its analogs have been demonstrated against a range of bacterial and fungal pathogens. The agar well diffusion method is a widely used technique to assess this activity, where the diameter of the zone of inhibition around a compound-impregnated well corresponds to its antimicrobial potency.
Table 2: Comparative Antimicrobial Activity of 2-Amino-4-(4-halophenyl)-1,3-thiazole Derivatives
| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| S. aureus | B. subtilis | E. coli | |
| 2-Amino-4-(4-chloro phenyl)-1,3-thiazole derivative (8) | Moderate Activity | Moderate Activity | No Activity |
| 2-Amino-4-(4-bromo phenyl)-1,3-thiazole derivative (7) | Moderate Activity | Moderate Activity | No Activity |
Source: Adapted from Mahmood et al. (2018).[6] The study used the well diffusion technique.
A study by Mahmood et al. provides a direct comparison of the antimicrobial activity of 2-amino-4-(4-chlorophenyl)-1,3-thiazole and its bromo-substituted counterpart.[6] Both compounds exhibited moderate antibacterial activity against Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and distinguished antifungal activity against Candida albicans.[6] Interestingly, neither compound showed activity against the tested Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa).[6] This suggests that for this particular scaffold, the chloro and bromo substitutions at the para-position of the phenyl ring confer similar antimicrobial profiles.
Experimental Methodologies: A Guide to Reproducible Science
The validity of any experimental result hinges on the meticulous execution of the underlying protocols. This section provides a detailed, step-by-step guide to the key assays used to evaluate the biological activity of this compound and its analogs, emphasizing the scientific rationale behind each step.
Synthesis of this compound Derivatives
The Hantzsch thiazole synthesis is a classic and widely adopted method for the preparation of the 2-aminothiazole core structure.
Caption: General workflow for the Hantzsch synthesis of the 2-aminothiazole core.
Protocol for the Synthesis of 4-(4-bromophenyl)thiazol-2-amine:
-
Reactant Combination: In a round-bottom flask, combine p-bromoacetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol).[4] The use of an excess of thiourea helps to drive the reaction to completion. Iodine acts as a catalyst, facilitating the cyclization reaction.
-
Reflux: The reaction mixture is refluxed for approximately 11-12 hours.[4] Refluxing maintains the reaction at a constant, elevated temperature, increasing the reaction rate without the loss of solvent.
-
Work-up: After cooling, the reaction mixture is washed with diethyl ether to remove any unreacted acetophenone and iodine.[4] This initial purification step removes non-polar impurities.
-
Isolation: The crude product is then treated with a solution of ammonium hydroxide and subsequently recrystallized from a suitable solvent like methanol to yield the purified 4-(4-bromophenyl)thiazol-2-amine.[7] Recrystallization is a purification technique used to remove impurities from a solid compound.
In Vitro Anticancer Activity: The Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable and sensitive method for cytotoxicity screening.[8]
Caption: Step-by-step workflow of the Sulforhodamine B (SRB) assay.
Detailed Protocol for the SRB Assay:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.[9]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and a positive control (e.g., 5-Fluorouracil) for a specified period (typically 48-72 hours).[2][9]
-
Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[10] TCA precipitates proteins, fixing the cells to the plate.
-
Staining: Remove the TCA and wash the plates with water. Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[10] SRB is an anionic dye that binds to basic amino acid residues in proteins under acidic conditions.
-
Washing: Wash the plates with 1% (v/v) acetic acid to remove unbound dye.[10]
-
Solubilization and Quantification: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.[10] The absorbance is then read on a microplate reader at approximately 515 nm. The absorbance is directly proportional to the cell number.
Antimicrobial Susceptibility Testing: The Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.[5]
Caption: Workflow for the agar well diffusion antimicrobial susceptibility test.
Detailed Protocol for the Agar Well Diffusion Method:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth.[5]
-
Agar Plate Inoculation: Spread the microbial inoculum evenly over the surface of a sterile agar plate (e.g., Mueller-Hinton agar).[5]
-
Well Creation: Aseptically create wells of a defined diameter in the agar using a sterile cork borer.[11]
-
Compound Application: Add a specific volume of the test compound solution (dissolved in a suitable solvent like DMSO) and control solutions (positive control antibiotic and negative solvent control) into separate wells.[11]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity of the compound.
Mechanistic Insights: Unraveling the Mode of Action
Understanding the mechanism by which this compound and its analogs exert their biological effects is crucial for rational drug design and optimization.
Anticancer Mechanism of Action
Thiazole derivatives have been reported to induce anticancer effects through various mechanisms, including:
-
Induction of Apoptosis: Many thiazole-containing compounds have been shown to trigger programmed cell death, or apoptosis, in cancer cells. This can be mediated through the activation of caspases and modulation of the Bcl-2 family of proteins.
-
Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, often causing arrest at specific checkpoints (e.g., G2/M phase), thereby preventing cell division and proliferation.
-
Inhibition of Key Signaling Pathways: Thiazole derivatives can inhibit critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway, which is involved in cell growth, proliferation, and survival.[2]
Caption: Putative mechanisms of anticancer action for thiazole derivatives.
Antimicrobial Mechanism of Action
The antimicrobial action of thiazole derivatives is also multifaceted. The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic regions, may facilitate their interaction with and disruption of bacterial cell membranes. Additionally, specific enzymatic inhibition is a key mechanism. For instance, some thiazole-based compounds are known to inhibit enzymes involved in essential bacterial processes like cell wall synthesis or DNA replication. The specific molecular targets can vary depending on the microbial species.
Conclusion and Future Directions
The experimental evidence strongly supports the potential of this compound and its derivatives as valuable scaffolds in the development of novel anticancer and antimicrobial agents. The presence and nature of the halogen substituent on the phenyl ring play a significant role in modulating the biological activity, highlighting a critical aspect for structure-activity relationship studies.
Future research should focus on a more systematic and direct comparative analysis of a broader range of halogenated and otherwise substituted 2-arylthiazoles to further elucidate the SAR. In-depth mechanistic studies are also warranted to identify the specific molecular targets of these compounds, which will be instrumental in optimizing their potency, selectivity, and overall drug-like properties. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon in their quest for more effective and safer therapeutic agents.
References
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- Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol.
- 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry.
- Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. National Institutes of Health.
- Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Creative Bioarray.
- Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin-4-Ones. Journal of Pharmaceutical Negative Results.
- Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Microbe Notes.
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- SYNTHESIS AND ANTICANCER ACTIVITY TOWARDS HEPG-2 AND MCF-7 OF NEW 2-AMINO-1,3,4-THIADIAZOLE AND THEIR SUGAR DERIVATIVES. Universal Journal of Pharmaceutical Research.
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Benchmarking 2-(4-Bromophenyl)thiazole Derivatives Against Industry Standards in Oncology Research
A Senior Application Scientist's Guide to Evaluating a Promising Scaffold
In the landscape of modern drug discovery, the thiazole ring stands out as a "privileged" scaffold, a core structural component in numerous biologically active compounds.[1][2] Its derivatives have garnered significant attention for their broad therapeutic potential, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2] Among these, compounds bearing the 2-(4-Bromophenyl)thiazole moiety have emerged as a focal point of research, demonstrating considerable promise as cytotoxic agents against various cancer cell lines.[1][3][4]
This guide provides an in-depth analysis for researchers, scientists, and drug development professionals on how to benchmark novel this compound derivatives against established industry standards in oncology. We will move beyond a simple recitation of data, focusing instead on the strategic rationale behind experimental design and the interpretation of comparative data.
The Rationale for Benchmarking: Why Context is King
The discovery of a novel compound with anticancer activity is merely the first step in a long and arduous journey. To ascertain its true potential, a rigorous comparison against existing, clinically relevant drugs is essential. This process, known as benchmarking, provides the necessary context to evaluate a compound's efficacy, selectivity, and potential for further development. The United States Pharmacopeia (USP) provides rigorous monographs and reference standards for many kinase inhibitors, which serve as a trusted benchmark for quality and consistency in drug development.[5]
For the this compound scaffold, benchmarking is crucial for several reasons:
-
Gauging Potency: How does the compound's cytotoxic concentration (e.g., IC50 value) compare to that of a standard-of-care drug like Cisplatin or 5-Fluorouracil in the same cell line?
-
Understanding Selectivity: Does the compound exhibit preferential activity against cancer cells over normal cells? Comparing its cytotoxicity profile against both cancerous and non-cancerous cell lines (e.g., NIH/3T3) is a critical step.[3][4]
-
Identifying Potential Mechanisms: Does the compound's activity profile suggest a mechanism of action similar to or different from existing drugs? For instance, many modern anticancer agents are kinase inhibitors, and comparing performance against a known kinase inhibitor like Sorafenib can be illuminating.[6][7]
Selecting the Right Benchmarks: Industry Standards in Oncology
The choice of industry standards for comparison is critical and should be guided by the therapeutic indication and the presumed mechanism of action. Based on the literature for thiazole derivatives, the following are appropriate benchmarks for in vitro anticancer activity screening:
-
Cisplatin: A platinum-based chemotherapy drug used to treat a wide range of cancers. It is a DNA-damaging agent and serves as a classic benchmark for general cytotoxicity.
-
5-Fluorouracil (5-FU): An antimetabolite that inhibits thymidylate synthase, a critical enzyme in DNA synthesis. It is a widely used chemotherapeutic agent, particularly for colorectal and breast cancers.
-
Sorafenib: A multi-kinase inhibitor that targets several kinases involved in tumor progression, including VEGFR and BRAF. It serves as a relevant benchmark for compounds suspected to have a kinase-inhibiting mechanism.
Performance Comparison: this compound Derivatives vs. Industry Standards
The following table summarizes representative data from published studies, comparing the in vitro cytotoxic activity (IC50 values in µM) of various this compound derivatives against industry-standard anticancer drugs. It is important to note that these are not direct head-to-head comparisons from a single study but are compiled to provide a broader perspective.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| This compound Derivative (p2) | MCF-7 (Breast) | 10.5 | [1] |
| 5-Fluorouracil (Standard) | MCF-7 (Breast) | 5.2 | [1] |
| This compound Derivative (84c) | A549 (Lung) | Potent Activity | [3][4] |
| Cisplatin (Standard) | A549 (Lung) | 45.88 | [3][4] |
| This compound Derivative (11d) | A549 (Lung) | 62.5 | [3][4] |
| Thiazole Derivative (4c) | HepG2 (Liver) | 7.26 | [8] |
| Staurosporine (Standard) | HepG2 (Liver) | 8.4 | [8] |
| Thiazole Derivative targeting BRAFV600E (9t) | WM266.4 (Melanoma) | 0.12 | [3][4] |
| Sorafenib (Standard) | WM266.4 (Melanoma) | Comparable | [3][4] |
Note: "Potent Activity" and "Comparable" are used where specific IC50 values were not provided in the source but the activity was described as significant relative to the standard.
Interpretation of Data:
The compiled data indicates that certain this compound derivatives exhibit promising anticancer activity, in some cases comparable to or even exceeding that of industry-standard drugs. For example, derivative p2 shows an IC50 value in the low micromolar range against the MCF-7 breast cancer cell line, which is comparable to the standard drug 5-Fluorouracil.[1] Similarly, a thiazole derivative targeting the BRAFV600E mutation demonstrated an IC50 of 0.12 µM against a melanoma cell line, a potency comparable to the multi-kinase inhibitor Sorafenib.[3][4]
It is also noteworthy that some derivatives show selectivity. For instance, compound 11d demonstrated significant inhibitory effects on A549 cancer cells while displaying low anticancer effects against normal NIH/3T3 cells.[3][4] This is a highly desirable characteristic in a drug candidate, as it suggests a wider therapeutic window and potentially fewer side effects.
Experimental Protocols for Benchmarking
To ensure the scientific integrity and reproducibility of benchmarking studies, standardized protocols are essential. Below are detailed, step-by-step methodologies for key in vitro assays.
Protocol 1: In Vitro Cytotoxicity Assessment using the Sulforhodamine B (SRB) Assay
This protocol is adapted from standard methodologies for assessing the cytotoxic effects of compounds on cancer cell lines.[1]
Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Selected cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well microtiter plates
-
Test compound (this compound derivative) and standard drug (e.g., 5-Fluorouracil)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Tris base solution
Procedure:
-
Cell Seeding: Culture the chosen cancer cell line to 80-90% confluency. Harvest the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge. Resuspend the cell pellet and determine the cell concentration. Seed the cells into a 96-well plate at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound and the standard drug. Add the diluted compounds to the respective wells of the 96-well plate. Include vehicle-only control wells. Incubate for the desired treatment period (e.g., 48-72 hours).
-
Cell Fixation: After incubation, gently remove the medium and fix the cells by adding cold TCA to each well. Incubate at 4°C for 1 hour.
-
Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add SRB solution to each well and incubate at room temperature for 10 minutes.
-
Washing: Quickly rinse the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization and Absorbance Reading: Add Tris base solution to each well to solubilize the protein-bound dye. Shake the plate for 5 minutes on a shaker. Measure the absorbance at a wavelength of 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Kinase Inhibition Assay (Generic)
This protocol outlines a general procedure for assessing the inhibitory activity of a compound against a specific kinase, often a key mechanism for modern anticancer drugs.[9]
Objective: To determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Recombinant kinase enzyme
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer
-
Test compound and standard inhibitor (e.g., Sorafenib)
-
Detection reagent (e.g., luminescence- or fluorescence-based)
-
Microplate reader
Procedure:
-
Assay Setup: In a suitable microplate, add the assay buffer, the test compound at various concentrations, and the recombinant kinase enzyme.
-
Initiation of Reaction: Add the kinase-specific substrate and ATP to initiate the kinase reaction. Incubate at the optimal temperature for the enzyme.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the remaining ATP.
-
Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Visualizing Workflows and Pathways
To better illustrate the experimental and logical frameworks discussed, the following diagrams are provided.
Caption: Experimental workflow for the SRB cytotoxicity assay.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The available data demonstrates that derivatives of this compound can achieve potency comparable to, and in some cases exceeding, that of established industry standards. However, for any new derivative to progress in the drug discovery pipeline, a systematic and rigorous benchmarking approach is paramount.
Future work should focus on direct, head-to-head comparative studies under standardized conditions. This includes expanding the panel of cancer cell lines to better understand the spectrum of activity and performing more detailed mechanistic studies, such as kinase profiling and cell cycle analysis, to elucidate the precise mode of action. By adhering to the principles of scientific integrity and logical, data-driven comparison, the true potential of this exciting class of compounds can be fully realized.
References
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A Senior Application Scientist's Guide to Comparative Docking of 2-(4-Bromophenyl)thiazole Derivatives
In the landscape of contemporary drug discovery, the thiazole scaffold stands as a cornerstone of medicinal chemistry, underpinning the efficacy of numerous therapeutic agents.[1][2] The introduction of a 2-(4-Bromophenyl) substituent to this versatile heterocycle has given rise to a class of derivatives with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] This guide provides a comprehensive comparative analysis of molecular docking studies performed on various 2-(4-Bromophenyl)thiazole derivatives, offering researchers and drug development professionals critical insights into their therapeutic potential and mechanisms of action.
This document moves beyond a mere compilation of data, delving into the causality behind experimental choices in computational docking and providing a framework for self-validating protocols. By synthesizing findings from multiple studies, we aim to create an authoritative resource grounded in robust scientific evidence.
The Therapeutic Promise of this compound Derivatives
The this compound core is a privileged structure in medicinal chemistry. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a key feature in a number of approved drugs, including the antibiotic penicillin.[1] The addition of a bromophenyl group at the 2-position enhances the lipophilicity and can facilitate crucial interactions within the binding pockets of target proteins. These derivatives have demonstrated significant potential in several therapeutic areas:
-
Antimicrobial Activity: Many derivatives have been synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens.[1][3][5]
-
Anticancer Activity: The antiproliferative effects of these compounds have been investigated against various cancer cell lines, with some derivatives showing promising activity.[2][4][6][7][8][9]
-
Enzyme Inhibition: Specific derivatives have been explored as inhibitors of key enzymes implicated in disease, such as cyclooxygenase-2 (COX-2) and tubulin.[3][6]
Molecular docking serves as a powerful computational tool to predict the binding modes and affinities of these derivatives with their respective biological targets, thereby guiding the rational design of more potent and selective drug candidates.
Comparative Docking Analysis: A Multi-Target Perspective
To provide a meaningful comparison, this guide will analyze the docking of this compound derivatives against several well-validated biological targets that have been explored in the literature.
Target 1: Penicillin-Binding Proteins (PBPs) - The Antibacterial Frontier
Penicillin-binding proteins are crucial enzymes in bacterial cell wall synthesis, making them a prime target for antibiotics.
The following diagram illustrates a typical workflow for docking studies targeting PBPs.
Caption: A generalized workflow for molecular docking studies.
| Derivative | Target Protein (PDB ID) | Docking Software | Binding Energy (kcal/mol) | Key Interactions | Experimental Validation (MIC in µM) |
| Derivative A | E. coli PBP4 (2EXB) | AutoDock Vina | -5.2 | Hydrogen bond with ASN 308; Carbon-hydrogen bonds with SER 303 and ASN 308[10] | Not specified in the provided context |
| Derivative B | S. aureus PBP4 (3HUN) | AutoDock Vina | Not specified in the provided context | Not specified in the provided context | Not specified in the provided context |
| Reference Drug (Cephalotin) | E. coli PBP4 (2EXB) | AutoDock Vina | Not specified in the provided context | Not specified in the provided context | Known antibiotic |
| Reference Drug (Chloramphenicol) | E. coli PBP4 (2EXB) | AutoDock Vina | Not specified in the provided context | Not specified in the provided context | Known antibiotic |
Note: The binding energies for some compounds were not explicitly stated in the provided search results.
The causality behind selecting PBPs as targets lies in their essential role in bacterial survival. Docking studies, like the one cited, aim to predict how novel thiazole derivatives might mimic the binding of known beta-lactam antibiotics. The formation of hydrogen bonds and other non-covalent interactions with key residues in the active site is a strong indicator of potential inhibitory activity.
Target 2: Tubulin - A Key Player in Cancer Therapy
Tubulin is a globular protein that polymerizes to form microtubules, a critical component of the cytoskeleton involved in cell division. Inhibitors of tubulin polymerization are effective anticancer agents.
The workflow for docking against tubulin follows a similar path to that of PBPs, with the key difference being the target protein and the experimental data used for validation (e.g., IC50 values against cancer cell lines).
Caption: Workflow for tubulin polymerization inhibitor docking.
| Derivative Class | Target | Docking Software | Noteworthy Findings | Experimental Validation (IC50 Range) |
| 2,4-disubstituted thiazoles with 4-(3,4,5-trimethoxyphenyl) moiety | Tubulin | Not specified | Identification of possible binding interactions within the tubulin active site. | 3.35 ± 0.2 to 18.69 ± 0.9 μM against various cancer cell lines.[6] |
| 2-[5-(4-fluorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-bromophenyl)thiazole | Not specified (Anticancer screen) | Not specified | Exhibited promising anticancer activity.[2][4] | 62.5 µg/mL against A-549 cells.[2][4] |
The rationale for targeting the colchicine binding site of tubulin is based on the known mechanism of many successful anticancer drugs. The trimethoxyphenyl moiety is a classic pharmacophore that interacts with this site. Docking studies help to understand how different substitutions on the thiazole ring can optimize these interactions and improve cytotoxic activity.
Target 3: Cyclooxygenase-2 (COX-2) - An Anti-inflammatory Target
COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Selective COX-2 inhibitors are a valuable class of anti-inflammatory drugs.
| Derivative | Target Protein (PDB ID) | Docking Software | Binding Energy | Key Interactions |
| HF7 | COX-2 (4m11) | Glide (Schrödinger) | -9.247 | Not specified |
| HF9 | COX-2 (4m11) | Glide (Schrödinger) | -8.716 | Not specified |
| Reference (Diclofenac) | COX-2 (4m11) | Glide (Schrödinger) | Not specified | Not specified |
The choice of Glide software in this study reflects a common preference in the pharmaceutical industry for its accuracy and robust scoring functions.[3] The higher negative binding energies of the synthesized compounds compared to a reference drug suggest a potentially stronger interaction with the enzyme's active site.
Methodological Deep Dive: Ensuring Scientific Integrity
A credible comparative docking study hinges on a meticulously executed and well-documented methodology.
Step-by-Step Protocol for a Self-Validating Docking Experiment
-
Protein Preparation:
-
Source: Download the crystal structure of the target protein from the Protein Data Bank (PDB).[10]
-
Refinement: Remove water molecules and any co-crystallized ligands. Add hydrogen atoms and assign appropriate protonation states to ionizable residues. This step is crucial for accurately representing the electrostatic environment of the binding site.
-
Active Site Definition: Identify the binding pocket, either from the location of a co-crystallized ligand or using pocket detection algorithms.
-
-
Ligand Preparation:
-
Structure Generation: Draw the 2D structures of the this compound derivatives and convert them to 3D structures.
-
Energy Minimization: Perform energy minimization using a suitable force field (e.g., OPLS_2005) to obtain a low-energy, stable conformation.[3]
-
-
Molecular Docking:
-
Software Selection: Choose a well-validated docking program such as AutoDock Vina, Glide, or MOE Dock.[3][11]
-
Grid Generation: Define a grid box that encompasses the entire active site to guide the docking algorithm.
-
Docking Execution: Run the docking simulation, allowing for flexible ligand conformations. The protein is typically kept rigid, although flexible docking protocols can be employed for more advanced studies.[12]
-
-
Post-Docking Analysis:
-
Scoring: Rank the docked poses based on their binding energies or docking scores. The most negative value typically indicates the most favorable binding mode.
-
Interaction Analysis: Visualize the top-ranked poses to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with the active site residues.
-
Correlation with Experimental Data: The ultimate validation of a docking study is its ability to correlate with experimental results. A strong correlation between lower binding energies and lower experimental IC50 or MIC values lends high confidence to the computational model.
-
Conclusion and Future Directions
This comparative guide highlights the significant therapeutic potential of this compound derivatives across multiple disease areas. Molecular docking studies have proven to be an invaluable tool in elucidating their mechanisms of action and guiding the design of new, more potent analogues.
The presented data underscores the importance of a multi-faceted approach, combining computational predictions with robust experimental validation. Future research should focus on:
-
Expanding the Target Space: Exploring other relevant biological targets for these derivatives.
-
Advanced Computational Techniques: Employing more sophisticated methods like molecular dynamics simulations to study the dynamic behavior of the ligand-protein complexes.
-
ADME/Tox Prediction: Integrating in silico predictions of absorption, distribution, metabolism, excretion, and toxicity to improve the drug-like properties of lead compounds.[7][8]
By leveraging the insights gained from comparative docking studies, the scientific community can accelerate the development of novel this compound-based therapeutics to address unmet medical needs.
References
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- El-Sayed, W. M., et al. (2023).
- Mahmood, A. A. R., & Kubba, A. K. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives.
- Abdelgawad, M. A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
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A Comparative Guide to the Validation of a Novel Stability-Indicating HPLC Method for 2-(4-Bromophenyl)thiazole
Introduction: The Critical Need for a Validated Analytical Method
In pharmaceutical development, the purity and potency of active pharmaceutical ingredients (APIs) and their intermediates are paramount. 2-(4-Bromophenyl)thiazole is a key building block in the synthesis of various biologically active compounds.[1][2] Its purity directly influences the quality, safety, and efficacy of the final drug product. Consequently, a robust, reliable, and validated analytical method is not merely a regulatory requirement but a scientific necessity for accurate quantification and impurity profiling.
This guide presents the validation of a newly developed, stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this compound. We will move beyond a simple checklist of validation parameters to provide a causal explanation for our experimental choices, grounding our protocol in the harmonized principles of the International Council for Harmonisation (ICH) Q2(R2) and Q14 guidelines.[3][4][5] This approach ensures the method is fit for its intended purpose—serving in quality control for release testing and stability studies.
Part 1: The Proposed Analytical Method - A High-Performance Approach
High-Performance Liquid Chromatography (HPLC) is the gold standard for pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy.[6][7] While techniques like Thin-Layer Chromatography (TLC) are useful for reaction monitoring, they lack the quantitative power and resolution for rigorous purity assessment. Similarly, standalone UV-Vis spectrophotometry cannot distinguish the analyte from potential impurities or degradants that may share similar chromophores. Our proposed RP-HPLC method overcomes these limitations.
Optimized Chromatographic Conditions
| Parameter | Specification | Rationale (Scientist's Note) |
| Instrument | HPLC with UV/PDA Detector | A Photodiode Array (PDA) detector is crucial for assessing peak purity and specificity during method development and validation. |
| Column | C18, 150 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent retention and separation for moderately polar compounds like this compound. The specified dimensions offer a good balance between resolution and analysis time. |
| Mobile Phase | Acetonitrile : 20mM Potassium Phosphate Buffer (pH 3.0) (60:40 v/v) | This composition provides optimal retention and peak shape. A pH of 3.0 ensures the thiazole nitrogen is protonated, leading to consistent interactions with the stationary phase. |
| Flow Rate | 1.0 mL/min | A standard flow rate that ensures good separation efficiency without generating excessive backpressure. |
| Detection Wavelength | 254 nm | This wavelength provides a strong absorbance signal for the analyte, ensuring high sensitivity. |
| Injection Volume | 10 µL | A small injection volume minimizes potential band broadening on the column. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak symmetry. |
| Diluent | Mobile Phase | Using the mobile phase as the diluent ensures peak shape is not distorted by solvent effects. |
Part 2: Method Validation Protocol & Performance Data
The objective of method validation is to provide documented evidence that the analytical procedure is suitable for its intended purpose.[4][8] Our validation protocol is designed as a self-validating system, where each parameter is rigorously tested against predefined acceptance criteria derived from ICH guidelines.[3][9]
Validation Workflow Overview
The following diagram illustrates the logical flow of the validation process, demonstrating how foundational parameters support the overall assessment of the method's suitability.
Caption: Logical workflow for HPLC method validation.
Specificity (Stability-Indicating Nature)
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10][11]
Protocol:
-
Prepare a Placebo Solution: Prepare a solution containing all formulation excipients without the this compound analyte.
-
Perform Forced Degradation: Subject the analyte solution (e.g., 100 µg/mL) to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 80°C for 4 hours.
-
Base Hydrolysis: 0.1 N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours (solid state).
-
Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.
-
-
Analysis: Inject the placebo and all stressed samples into the HPLC system. Use a PDA detector to assess peak purity of the main analyte peak in the stressed samples.
Results & Interpretation:
| Condition | Analyte Degradation (%) | Resolution (Rs) from Nearest Impurity | Peak Purity |
| Placebo | N/A | No interference at analyte retention time | N/A |
| Acid Hydrolysis | ~12.5% | > 2.0 | Pass |
| Base Hydrolysis | ~18.2% | > 2.0 | Pass |
| Oxidation | ~9.8% | > 2.0 | Pass |
| Thermal | ~4.5% | > 2.0 | Pass |
| Photolytic | ~7.1% | > 2.0 | Pass |
| Acceptance Criteria | N/A | Rs > 2.0; No co-elution with placebo | Peak Purity Index > 0.999 |
The method successfully separated the intact this compound peak from all degradation products and placebo components, confirming its specificity and stability-indicating nature.
Caption: Specificity demonstrated by separating the API from stress-induced degradants.
Linearity and Range
Objective: To demonstrate a direct proportional relationship between the concentration of the analyte and the instrumental response over a specified range.[3][12]
Protocol:
-
Prepare a stock solution of this compound reference standard (1000 µg/mL).
-
Perform serial dilutions to prepare at least five concentration levels, ranging from 50% to 150% of the nominal assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Results & Interpretation:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 498,550 |
| 75 | 751,230 |
| 100 | 1,002,100 |
| 125 | 1,249,800 |
| 150 | 1,503,450 |
| Linear Regression Output | Value |
| Correlation Coefficient (R²) | 0.9998 |
| Slope | 10025 |
| Y-intercept | 1250 |
| Acceptance Criteria | R² ≥ 0.999 |
The high correlation coefficient (R²) demonstrates excellent linearity across the range of 50-150 µg/mL. This range is appropriate for assay determination in drug substance and drug product.[12]
Accuracy
Objective: To assess the closeness of the test results obtained by the method to the true value. Accuracy is determined by recovery studies.[10][13]
Protocol:
-
Prepare a placebo mixture.
-
Spike the placebo with the analyte at three concentration levels (80%, 100%, and 120% of the nominal concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Results & Interpretation:
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery | % RSD (n=3) |
| 80% | 80.0 | 79.8 | 99.75% | 0.45% |
| 100% | 100.0 | 100.5 | 100.50% | 0.31% |
| 120% | 120.0 | 119.5 | 99.58% | 0.52% |
| Acceptance Criteria | 98.0% - 102.0% | ≤ 2.0% |
The recovery values are well within the acceptance criteria, confirming the method's accuracy for quantifying this compound.
Precision
Objective: To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[11][14]
Protocol:
-
Repeatability (Intra-day Precision): Analyze six separate preparations of the analyte at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day with a different analyst and/or a different instrument.
Results & Interpretation:
| Precision Type | Parameter | Results (Assay %) | % RSD |
| Repeatability | Analyst 1 / Day 1 | 99.8, 100.2, 99.5, 100.5, 99.9, 100.1 | 0.38% |
| Intermediate | Analyst 2 / Day 2 | 100.8, 99.9, 100.5, 101.0, 100.3, 100.6 | 0.41% |
| Acceptance Criteria | ≤ 2.0% |
The low %RSD values for both repeatability and intermediate precision indicate that the method is highly precise and will deliver consistent results under typical laboratory variations.
Detection Limit (LOD) and Quantitation Limit (LOQ)
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.[15]
Protocol:
-
Determine the limits based on the signal-to-noise ratio (S/N).
-
Inject a series of dilute solutions of the analyte.
-
LOD is the concentration at which the S/N ratio is approximately 3:1.
-
LOQ is the concentration at which the S/N ratio is approximately 10:1.
-
Confirm the LOQ by demonstrating acceptable precision (%RSD ≤ 10%) on six replicate injections.
Results & Interpretation:
| Parameter | S/N Ratio | Concentration (µg/mL) | Precision at LOQ (%RSD, n=6) |
| LOD | ~ 3:1 | 0.05 | N/A |
| LOQ | ~ 10:1 | 0.15 | 4.8% |
| Acceptance Criteria | N/A | N/A | ≤ 10% |
The method demonstrates sufficient sensitivity for the detection and quantification of trace levels of the analyte, which is critical for impurity analysis and cleaning validation.
Robustness
Objective: To measure the capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[10][11]
Protocol:
-
Vary the following parameters one at a time:
-
Flow Rate (± 0.1 mL/min)
-
Mobile Phase Composition (± 2% organic)
-
Column Temperature (± 2 °C)
-
Mobile Phase pH (± 0.2 units)
-
-
Analyze a system suitability solution and a sample solution under each condition.
-
Evaluate the impact on system suitability parameters (e.g., retention time, tailing factor) and sample assay results.
Results & Interpretation:
| Parameter Varied | Retention Time (min) | Tailing Factor | Assay (%) |
| Nominal | 4.52 | 1.12 | 100.1% |
| Flow Rate (+0.1) | 4.11 | 1.13 | 99.8% |
| Flow Rate (-0.1) | 5.01 | 1.11 | 100.3% |
| % Acetonitrile (+2%) | 4.25 | 1.12 | 100.5% |
| % Acetonitrile (-2%) | 4.83 | 1.14 | 99.6% |
| Temperature (+2°C) | 4.45 | 1.11 | 100.2% |
| pH (+0.2) | 4.58 | 1.13 | 99.9% |
| Acceptance Criteria | System Suitability Must Pass | Assay within 98-102% |
The method is robust, as minor variations in operational parameters did not significantly impact the analytical results or system suitability.
Conclusion
The novel RP-HPLC method for the analysis of this compound has been successfully validated according to ICH guidelines. The comprehensive data presented in this guide demonstrates that the method is specific, linear, accurate, precise, and robust. Its stability-indicating nature makes it highly suitable for routine quality control, release testing, and stability monitoring of this compound in a regulated pharmaceutical environment. This validated method represents a significant improvement over non-specific or non-quantitative techniques, providing a trustworthy and reliable tool for drug development professionals.
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
- ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
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Assessing the Novelty of 2-(4-Bromophenyl)thiazole Derivatives: A Comparative Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 2-phenylthiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1] The introduction of a bromine atom at the para-position of the phenyl ring creates the 2-(4-bromophenyl)thiazole core, a modification that significantly influences the pharmacokinetic and pharmacodynamic properties of the resulting derivatives. This guide provides a comprehensive analysis of these derivatives, offering a comparative assessment of their performance against established alternatives and furnishing the experimental data necessary for informed research and development decisions.
The Strategic Importance of the 4-Bromo Substituent
From a medicinal chemistry perspective, the incorporation of a bromine atom is a deliberate strategy. Bromine is an electron-withdrawing group, which can alter the electron density of the entire molecule, thereby influencing its interaction with biological targets. Furthermore, its lipophilic nature can enhance membrane permeability, a critical factor for drug efficacy. The position of the bromo group is also crucial; the para-substitution, in particular, has been shown to be favorable for various biological activities.[2]
Comparative Analysis of Biological Activity
Derivatives of the this compound nucleus have demonstrated promising activity across two primary therapeutic areas: oncology and infectious diseases. This section provides a comparative overview of their performance, benchmarked against standard therapeutic agents.
Anticancer Potential: A Competitive Landscape
Several studies have highlighted the cytotoxic effects of this compound derivatives against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, serves as the primary metric for comparison.
One notable study synthesized a series of 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones, including a derivative with a 4-bromophenyl substitution. This compound (referred to as 4b in the study) demonstrated moderate cytotoxic activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values of 31.5 ± 1.91 μM and 51.7 ± 3.13 μM, respectively.[3] For context, the standard drug staurosporine exhibited IC50 values of 6.77 ± 0.41 μM and 8.4 ± 0.51 μM against the same cell lines.[3] While this specific derivative did not outperform the standard, it provides a valuable structural template for further optimization.
In another investigation, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized and evaluated for their anticancer activity against the MCF7 cell line.[4] One derivative, p2 , exhibited an IC50 of 10.5 μM, showing significant potency that is comparable to the standard drug 5-fluorouracil (IC50 = 5.2 μM).[4] This finding underscores the potential of this particular scaffold in the development of novel anticancer agents.
Further research into novel thiazole-2-imine derivatives identified a compound, 4i , which exhibited an impressive IC50 value of 0.190 ± 0.045 µg/mL against the SaOS-2 human osteosarcoma cell line.[5] This potency is comparable to the standard anticancer drug paclitaxel, which had an IC50 of 0.170 ± 0.002 µg/mL in the same study.[5]
Table 1: Comparative Anticancer Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (μM) | Standard Drug | Standard Drug IC50 (μM) | Reference |
| 4b | MCF-7 | 31.5 ± 1.91 | Staurosporine | 6.77 ± 0.41 | [3] |
| 4b | HepG2 | 51.7 ± 3.13 | Staurosporine | 8.4 ± 0.51 | [3] |
| p2 | MCF-7 | 10.5 | 5-Fluorouracil | 5.2 | [4] |
| 4i | SaOS-2 | 0.190 ± 0.045 (µg/mL) | Paclitaxel | 0.170 ± 0.002 (µg/mL) | [5] |
Antimicrobial Efficacy: A Broad Spectrum of Activity
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. This compound derivatives have emerged as a promising class of compounds in this domain, exhibiting activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is the standard metric used to quantify this activity.
A study on 4-(4-bromophenyl)-thiazol-2-amine derivatives revealed significant antimicrobial potential.[4] For instance, compound p2 demonstrated promising activity against Staphylococcus aureus and Escherichia coli with an MIC of 16.1 µM for both.[4] Another derivative, p4 , was potent against Bacillus subtilis with an MIC of 28.8 µM.[4] In terms of antifungal activity, compound p6 was effective against Candida albicans (MIC = 15.3 µM), and p3 showed potency against Aspergillus niger (MIC = 16.2 µM).[4] These values are comparable to the standard drugs norfloxacin and fluconazole.[4]
Another study on newly synthesized 2-amino-4-(4-bromophenyl)-1,3-thiazole derivatives reported moderate antibacterial activity against Gram-positive bacteria, specifically S. aureus and B. subtilis, and distinguished antifungal activity against C. albicans and C. glabrata.[6]
Table 2: Comparative Antimicrobial Activity of this compound Derivatives
| Compound ID | Microorganism | MIC (µM) | Standard Drug | Reference |
| p2 | Staphylococcus aureus | 16.1 | Norfloxacin | [4] |
| p2 | Escherichia coli | 16.1 | Norfloxacin | [4] |
| p4 | Bacillus subtilis | 28.8 | Norfloxacin | [4] |
| p6 | Candida albicans | 15.3 | Fluconazole | [4] |
| p3 | Aspergillus niger | 16.2 | Fluconazole | [4] |
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is intrinsically linked to their chemical structure. Analysis of the available data reveals several key SAR trends:
-
Substitution on the Thiazole Ring: Modifications at the 2- and 4-positions of the thiazole ring significantly impact activity. For instance, the presence of a 2-amino group appears to be a crucial feature for both anticancer and antimicrobial effects.[4][6]
-
Nature of the Phenyl Ring Substituent: While the 4-bromo substituent is a common feature, additional substitutions on other parts of the molecule can fine-tune the biological activity. For example, the introduction of a hydroxyl group at the para-position of a benzylidene moiety attached to the thiazole core (compound p2 ) resulted in noteworthy anticancer activity.[4]
-
Hybrid Molecules: The fusion of the this compound scaffold with other heterocyclic rings, such as pyrazoline, can lead to compounds with enhanced antimicrobial properties.[7]
Experimental Protocols: A Foundation for Reproducible Science
To ensure the scientific integrity and reproducibility of the findings presented, this section details the methodologies for the synthesis and biological evaluation of this compound derivatives.
General Synthesis of 4-(4-bromophenyl)-thiazol-2-amine Derivatives
The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the 2-aminothiazole core.[2]
Step 1: Synthesis of 4-(4-bromophenyl)thiazol-2-amine (Intermediate)
-
A mixture of p-bromoacetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) is refluxed for 11–12 hours.
-
The reaction mixture is cooled and washed with diethyl ether to remove unreacted starting materials.
-
The crude product is then treated with ammonium hydroxide to precipitate the intermediate, which is subsequently filtered and purified.[2]
Step 2: Synthesis of Schiff Base Derivatives (p1-p10)
-
The intermediate 4-(4-bromophenyl)thiazol-2-amine is reacted with a corresponding aromatic aldehyde in ethanol in the presence of a catalytic amount of glacial acetic acid.
-
The mixture is refluxed for 6-7 hours.
-
The resulting Schiff base derivatives are then isolated and purified.[4]
Caption: Workflow for the MTT cytotoxicity assay.
In Vitro Antimicrobial Susceptibility Testing (Turbidimetric Method)
This method determines the minimum inhibitory concentration (MIC) of a compound by measuring the growth of microorganisms in a liquid medium. [4]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
Turbidity Measurement: The turbidity of each well is measured using a microplate reader. The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism. [4]
Conclusion and Future Directions
The this compound scaffold represents a promising platform for the development of novel anticancer and antimicrobial agents. The derivatives discussed in this guide have demonstrated potencies that are, in some cases, comparable to or even exceeding those of standard clinical drugs. The synthetic accessibility of this scaffold, coupled with the clear structure-activity relationships, provides a solid foundation for further optimization.
Future research should focus on expanding the diversity of substituents on the thiazole and phenyl rings to improve potency and selectivity. Furthermore, in-depth mechanistic studies are warranted to elucidate the specific molecular targets of the most active compounds. The integration of computational modeling and in silico screening can also accelerate the discovery of next-generation this compound derivatives with enhanced therapeutic profiles.
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The Evolving Landscape of Thiazole-Based Bioactive Agents: A Comparative Guide to 2-(4-Bromophenyl)thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutic agents, the thiazole scaffold remains a cornerstone of medicinal chemistry, prized for its versatile biological activities. Among its numerous derivatives, 2-(4-Bromophenyl)thiazole has emerged as a particularly fruitful starting point for the development of potent anticancer, antimicrobial, and antioxidant agents. This guide provides a comprehensive comparison of various this compound derivatives, drawing on peer-reviewed experimental data to inform future research and drug development endeavors. We will delve into synthetic strategies, compare biological performance against established standards, and elucidate the structure-activity relationships that govern their efficacy.
I. The Synthetic Gateway: Accessing the this compound Core
The foundational step in exploring the therapeutic potential of this class of compounds is the efficient synthesis of the 2-amino-4-(4-bromophenyl)thiazole intermediate. The most common and effective method is the Hantzsch thiazole synthesis.
Experimental Protocol: Synthesis of 4-(4-Bromophenyl)-thiazol-2-amine
This protocol is a standard and widely adopted method for constructing the core thiazole ring.
Rationale: The reaction proceeds via the condensation of a thiourea with an α-haloketone. p-Bromoacetophenone serves as the α-haloketone precursor after in-situ halogenation or by using a pre-halogenated version like 2,4'-dibromoacetophenone. Thiourea provides the nitrogen and sulfur atoms necessary for the thiazole ring formation. Iodine is often used as a catalyst to facilitate the reaction.[1][2][3]
Step-by-Step Methodology:
-
Reactant Mixture: In a round-bottom flask, combine p-bromoacetophenone (1 equivalent), thiourea (2 equivalents), and iodine (catalytic amount, ~0.1 equivalents).
-
Solvent: Add a suitable solvent, such as ethanol or methanol, to the flask.[4]
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 6-12 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Isolation and Purification: Collect the solid product by filtration and wash with a cold solvent (e.g., ethanol) to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield 4-(4-bromophenyl)-thiazol-2-amine as a pure solid.[3]
Causality Behind Choices: The use of an excess of thiourea helps to drive the reaction to completion. The choice of alcohol as a solvent is due to its ability to dissolve the reactants and its appropriate boiling point for reflux conditions. Catalytic iodine facilitates the reaction, likely by activating the carbonyl group of the acetophenone.
Figure 1: General workflow for the synthesis of the 4-(4-bromophenyl)-thiazol-2-amine intermediate.
II. Comparative Biological Activity: A Data-Driven Analysis
The true value of the this compound scaffold lies in the diverse biological activities exhibited by its derivatives. Here, we compare the performance of various analogs in key therapeutic areas, referencing their activity against standard drugs.
A. Anticancer Activity
Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The substitution pattern on the thiazole ring plays a crucial role in modulating this activity.
A notable example is 2-[5-(4-fluorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-bromophenyl)thiazole , which exhibited promising anticancer activity against A-549 human lung adenocarcinoma cells with an IC50 value of 62.5 µg/mL.[5][6] This is comparable to the standard anticancer drug cisplatin, which had an IC50 of 45.88 µg/mL in the same study.[5][6] Another derivative, 4-(4-bromophenyl)-2-(5-(3,4-dimethoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-thiazole , was identified as a potent compound against three different cancer cell lines.[5][6]
Furthermore, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were evaluated against the oestrogen receptor-positive human breast adenocarcinoma cell line (MCF7).[3] One of the most active compounds from this series demonstrated an IC50 value of 10.5 μM, which is comparable to the standard drug 5-fluorouracil (IC50 = 5.2 μM).[3]
| Compound/Drug | Cancer Cell Line | IC50 Value | Reference |
| 2-[5-(4-fluorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-bromophenyl)thiazole | A-549 (Lung) | 62.5 µg/mL | [5][6] |
| Cisplatin (Standard) | A-549 (Lung) | 45.88 µg/mL | [5][6] |
| 4-(4-bromophenyl)-thiazol-2-amine derivative (p2) | MCF7 (Breast) | 10.5 µM | [3] |
| 5-Fluorouracil (Standard) | MCF7 (Breast) | 5.2 µM | [3] |
Structure-Activity Relationship (SAR) Insights: Studies have indicated that the incorporation of electron-withdrawing groups such as chloro, bromo, and fluoro on linked phenyl rings can enhance anticancer activity.[5][6] The presence of a substituted pyrazoline ring at the 2-position of the thiazole appears to be a favorable modification for cytotoxic potential.
B. Antimicrobial Activity
The fight against drug-resistant microbes is a global health priority, and this compound derivatives have shown considerable promise in this arena.
One derivative, 4-(4-bromophenyl)-2-(5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole , displayed high potency against a range of microorganisms, with efficacy comparable to the standard drugs ciprofloxacin and ketoconazole.[5][6] In another study, a series of 3-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenyl)thiazolidin-4-one derivatives were synthesized and showed promising in vitro activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as fungal strains (Candida albicans, Aspergillus niger).[1]
Specifically, compounds from a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives exhibited promising antimicrobial activity comparable to standard drugs norfloxacin and fluconazole.[3] For instance, one derivative showed a minimum inhibitory concentration (MIC) of 16.1 µM against S. aureus and E. coli.[3] Another derivative was particularly effective against C. albicans with an MIC of 15.3 µM.[3]
| Compound/Drug | Microorganism | Activity (MIC/Inhibition Zone) | Reference |
| 4-(4-bromophenyl)-2-(5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole | Various | Comparable to Ciprofloxacin & Ketoconazole | [5][6] |
| 4-(4-bromophenyl)-thiazol-2-amine derivative (p2) | S. aureus, E. coli | MIC = 16.1 µM | [3] |
| 4-(4-bromophenyl)-thiazol-2-amine derivative (p6) | C. albicans | MIC = 15.3 µM | [3] |
| Norfloxacin (Standard) | Bacteria | Standard antibacterial | [3] |
| Fluconazole (Standard) | Fungi | Standard antifungal | [3] |
Structure-Activity Relationship (SAR) Insights: The antimicrobial potency of these derivatives is significantly influenced by the nature of the substituent at the 2-position of the thiazole ring. The presence of heterocyclic moieties like pyrazole and thiazolidinone appears to be a key determinant of broad-spectrum antimicrobial activity.
C. Antioxidant Activity
Certain derivatives of this compound have also been investigated for their antioxidant properties. The ability to scavenge free radicals is a crucial therapeutic property for combating oxidative stress-related diseases. One study reported the evaluation of the antioxidant capability of 4-(4-bromophenyl)-2-(2-((1-phenyl-3-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)-phenyl)-1H-pyrazol-4-yl) methylene)hydrazinyl)thiazole using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.[7]
III. In Silico Analysis: Predicting Therapeutic Potential
Modern drug discovery often employs computational tools to predict the pharmacokinetic properties and binding affinities of novel compounds.
Molecular Docking and ADME Profile
Molecular docking studies have been performed on 4-(4-bromophenyl)-thiazol-2-amine derivatives to understand their binding interactions with target proteins.[3] Promising compounds displayed good docking scores within the binding pockets of selected protein data bank (PDB) IDs, suggesting strong binding affinity.[3]
Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions for these derivatives have shown promising drug-like properties, indicating their potential for further development.[3]
Figure 2: A typical workflow for the development and evaluation of this compound derivatives.
IV. Conclusion and Future Directions
The this compound scaffold is a versatile and promising platform for the development of novel therapeutic agents. The experimental data clearly demonstrates that strategic modifications of this core structure can lead to potent anticancer and antimicrobial compounds with activities comparable to or even exceeding those of established drugs.
Future research should focus on:
-
Expanding the structural diversity: Synthesis of new derivatives with a wider range of substituents to further explore the structure-activity landscape.
-
Mechanism of action studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects.
-
In vivo evaluation: Moving the most promising candidates from in vitro studies to preclinical animal models to assess their efficacy and safety profiles.
-
Optimization of pharmacokinetic properties: Fine-tuning the ADME properties of lead compounds to enhance their drug-like characteristics.
By leveraging the insights presented in this guide, researchers can make more informed decisions in the design and development of next-generation thiazole-based therapeutics.
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A Senior Application Scientist's Guide to the Metabolic Stability of 2-(4-Bromophenyl)thiazole Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the intricate journey of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a pivotal parameter that can dictate its success or failure.[1] A compound that is rapidly metabolized may fail to achieve therapeutic concentrations in vivo, while one that is too stable could accumulate and lead to toxicity.[2] Therefore, early assessment of metabolic properties is essential for selecting and optimizing drug candidates with favorable pharmacokinetic profiles.[1][2]
The 2-(4-Bromophenyl)thiazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities, including antimicrobial and anticancer properties.[3][4][5][6] The versatility and synthetic accessibility of this core make it an attractive starting point for drug design. However, like any therapeutic agent, its journey to the clinic is contingent on its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comparative study of the metabolic stability of this compound derivatives, offering field-proven insights into experimental design, data interpretation, and the crucial structure-metabolism relationships that govern their fate in the body.
The Foundation: Understanding In Vitro Metabolic Assessment
Metabolic stability is defined as the susceptibility of a compound to biotransformation by drug-metabolizing enzymes.[1] This is typically quantified by determining the compound's in vitro half-life (t½) and intrinsic clearance (CLint), which is a measure of the inherent ability of the liver to metabolize a drug.[1][2] These in vitro parameters are invaluable for predicting in vivo pharmacokinetic behavior, such as bioavailability and clearance.[1][7]
The liver is the primary site of drug metabolism, driven largely by the cytochrome P450 (CYP450) superfamily of enzymes.[7][8][9] To mimic this process in a controlled laboratory setting, several systems are employed:
-
Liver Microsomes: These are subcellular fractions derived from the endoplasmic reticulum of liver cells and contain a high concentration of Phase I drug-metabolizing enzymes, particularly CYP450s.[7][9] They are widely used for high-throughput screening in early drug discovery due to their cost-effectiveness and reproducibility.[8][9]
-
Hepatocytes: As intact liver cells, hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors, offering a more comprehensive ("gold standard") prediction of metabolism.[7][10]
-
S9 Fraction: This is the supernatant fraction obtained after centrifuging a liver homogenate at 9000g. It contains both microsomal and cytosolic enzymes.[2][7]
For the purpose of this guide, we will focus on the widely adopted liver microsomal stability assay, which provides a robust and efficient method for ranking and comparing the metabolic liabilities of different derivatives.
Experimental Protocol: The Liver Microsomal Stability Assay
The following protocol outlines a self-validating system for assessing the metabolic stability of this compound derivatives. The causality behind each step is explained to ensure technical accuracy and reproducibility.
I. Materials & Equipment
-
Microsomes: Pooled human liver microsomes (HLM) or microsomes from relevant preclinical species (e.g., mouse, rat).[11]
-
Test Compounds: Stock solutions (e.g., 10-20 mM in DMSO) of this compound derivatives and positive controls (e.g., Verapamil, Dextromethorphan).[12][13]
-
Buffer: Potassium phosphate buffer (100 mM, pH 7.4).[12][13]
-
NADPH Regenerating System: Essential for sustained CYP450 activity. Typically contains NADP+, glucose-6-phosphate (G6P), and glucose-6-phosphate dehydrogenase (G6PDH).[11][12]
-
Reaction Termination Solution: Cold acetonitrile containing an internal standard for LC-MS/MS analysis.[9]
-
Hardware: 96-well plates, multichannel pipettes, incubator (37°C), centrifuge, and an LC-MS/MS system.[11][12]
II. Step-by-Step Methodology
-
Preparation of Reagents:
-
Rationale: Proper preparation and pre-warming are critical for initiating the enzymatic reaction under consistent and optimal conditions.
-
Thaw liver microsomes on ice and dilute to a working concentration (e.g., 0.5-1 mg/mL) in cold phosphate buffer.[13][14]
-
Prepare the NADPH regenerating system in phosphate buffer.
-
Prepare the test compound working solutions by diluting the DMSO stock in buffer. The final concentration of DMSO in the incubation should be kept low (<0.5%) to avoid enzyme inhibition.[13]
-
-
Incubation Procedure:
-
Rationale: A pre-incubation step allows the test compound to equilibrate with the microsomes before the metabolic reaction is initiated. The reaction is started by adding the NADPH system.
-
In a 96-well plate, add the microsomal solution and the test compound solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system. This marks time point zero (T=0).
-
Incubate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot the reaction mixture into a separate 96-well plate containing the cold acetonitrile/internal standard solution.[9][12]
-
Control Reactions: Include negative controls without the NADPH system to account for non-enzymatic degradation.[12]
-
-
Sample Preparation & Analysis:
-
Rationale: The cold acetonitrile simultaneously stops the reaction and precipitates the microsomal proteins. Centrifugation clarifies the supernatant for accurate LC-MS/MS analysis.
-
Seal the plate and vortex to ensure complete protein precipitation.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.[12]
-
Carefully transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method with multiple reaction monitoring (MRM) for high selectivity and sensitivity.[9][14]
-
III. Data Analysis
-
Rationale: The rate of disappearance of the parent compound is assumed to follow first-order kinetics. Plotting the natural logarithm of the percentage of compound remaining against time allows for the calculation of key stability parameters.
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm (ln) of the % remaining versus time.
-
Determine the slope of the linear regression line, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:[2][9]
-
Half-life (t½, min) = 0.693 / k
-
Intrinsic Clearance (CLint, µL/min/mg protein) = (0.693 / t½) x (Volume of incubation / mg of microsomal protein)
-
Comparative Study: Structure-Metabolism Relationships (SMR)
The metabolic fate of a this compound derivative is intrinsically linked to its chemical structure. Minor modifications can drastically alter its stability by blocking or introducing metabolic "hotspots." Understanding these structure-activity relationships (SAR), or more specifically, structure-metabolism relationships (SMR), is key to rational drug design.[4][15]
The primary sites of metabolic attack on this scaffold are typically:
-
Oxidation of the Thiazole Ring: The sulfur and nitrogen heteroatoms can be susceptible to oxidation.
-
Aromatic Hydroxylation: The phenyl ring can be hydroxylated by CYP450 enzymes.
-
Metabolism of Substituents: The functional group at the 2-position of the thiazole ring is often a primary site of biotransformation.
To illustrate these principles, we present a comparative analysis of hypothetical derivatives of the parent compound, 4-(4-bromophenyl)thiazol-2-amine . The data below, while illustrative, is based on established medicinal chemistry principles for enhancing metabolic stability.
Table 1: Comparative Metabolic Stability of this compound Derivatives in Human Liver Microsomes (HLM)
| Compound ID | R-Group (at 2-amino position) | t½ (min) | CLint (µL/min/mg) | Rationale for Stability Profile |
| Parent | -H | 35 | 49.5 | Baseline stability. The primary amine is a potential site for Phase II conjugation or oxidation. |
| Derivative A | -CH₂CH₃ (Ethyl) | 18 | 96.3 | Metabolically Labile: The ethyl group introduces a site for aliphatic hydroxylation, a rapid metabolic pathway, significantly decreasing stability. |
| Derivative B | -CH(CH₃)₂ (Isopropyl) | 45 | 38.5 | Increased Steric Hindrance: The bulkier isopropyl group sterically shields the amino group, slightly hindering enzyme access and improving stability over the parent. |
| Derivative C | -C(=O)CH₃ (Acetyl) | 85 | 20.4 | Electron Withdrawal & Amide Stability: The electron-withdrawing acetyl group deactivates the adjacent amine and aromatic system towards oxidation. Amides are generally more stable than amines. |
| Derivative D | -CH₂CF₃ (Trifluoroethyl) | >120 | <11.6 | Metabolic Blocking: The fluorine atoms are strong electron-withdrawing groups and block potential oxidation at the adjacent carbon, leading to a dramatic increase in metabolic stability.[16] |
Analysis of Comparative Data
-
Parent vs. Derivative A: The introduction of a simple alkyl chain in Derivative A creates a classic metabolic "soft spot." CYP450 enzymes readily hydroxylate such aliphatic chains, leading to rapid clearance and a short half-life. This highlights the vulnerability of unsubstituted alkyl groups.
-
Parent vs. Derivative B: By increasing steric bulk around the metabolically susceptible amino group, as in Derivative B , we can modestly improve stability. The enzyme's active site has more difficulty accessing the metabolic site, slowing the rate of biotransformation.
-
Parent vs. Derivative C: The conversion of the amine to an amide in Derivative C is a common and effective strategy. The amide bond is more resistant to metabolism than the amine, and the electron-withdrawing nature of the carbonyl group reduces the electron density of the entire system, making it less prone to oxidative attack.
-
Parent vs. Derivative D: Derivative D exemplifies the powerful strategy of "metabolic blocking." Introducing fluorine atoms at a position that would otherwise be hydroxylated makes that site metabolically inert. The C-F bond is exceptionally strong, and the electronegativity of fluorine deactivates the molecule to oxidation, resulting in a significantly stabilized compound.
Conclusion and Forward Outlook
This guide demonstrates that the metabolic stability of this compound derivatives is not a fixed property but a highly tunable parameter. Through systematic structural modification, guided by an understanding of structure-metabolism relationships, researchers can rationally design compounds with optimized pharmacokinetic profiles.
The in vitro liver microsomal stability assay serves as an indispensable tool in this process, providing rapid and reliable data to inform the design-make-test-analyze cycle.[14] By identifying metabolic liabilities early, such as the aliphatic chain in Derivative A, and implementing strategies like amide formation (Derivative C) or fluorine substitution (Derivative D), drug discovery programs can efficiently steer chemical series toward candidates with a higher probability of in vivo success. The principles and protocols detailed herein provide a robust framework for researchers to comparatively evaluate and enhance the metabolic robustness of this important therapeutic scaffold.
References
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Validating the Therapeutic Target of 2-(4-Bromophenyl)thiazole Derivatives in BRAF V600E-Mutant Cancers: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the therapeutic target of novel 2-(4-Bromophenyl)thiazole derivatives, with a specific focus on the clinically significant BRAF V600E mutation in oncology. We will explore the rationale behind experimental choices, present detailed protocols for key validation assays, and objectively compare the potential performance of a hypothetical this compound-based inhibitor with established frontline therapies, Vemurafenib and Dabrafenib.
Introduction: The Rationale for Targeting BRAF V600E
The BRAF gene, a critical component of the RAS-RAF-MEK-ERK signaling pathway, is a proto-oncogene that, when mutated, can drive uncontrolled cell proliferation and survival.[1] The most common of these mutations is a single-point substitution at codon 600, replacing valine with glutamic acid (V600E), which leads to constitutive activation of the BRAF kinase.[2][3][4] This specific mutation is a known driver in a significant percentage of melanomas (40-60%), as well as a subset of colorectal, thyroid, and other cancers, making it a highly attractive and validated therapeutic target.[4][5]
Thiazole-containing heterocyclic compounds have demonstrated a wide range of biological activities, including anticancer properties. Notably, certain derivatives have shown potent inhibitory effects against specific oncogenic kinases. This guide focuses on a hypothetical this compound derivative, hereafter referred to as BPT-1 , which has been identified through initial screening as a potential inhibitor of BRAF V600E. The subsequent sections will detail the rigorous process of validating this therapeutic engagement and benchmarking its efficacy against established inhibitors.
The Target Validation Workflow
A robust target validation process is crucial to de-risk a drug discovery program and ensure that the observed biological effects of a compound are indeed due to its interaction with the intended target. Our workflow is designed to build a comprehensive evidence package for BPT-1, from direct biochemical engagement to cellular pathway modulation and, ultimately, cancer cell-specific cytotoxicity.
Caption: A streamlined workflow for the validation of a therapeutic target, from initial biochemical confirmation to cellular and comparative analyses.
Part 1: Biochemical Validation - Direct Target Engagement and Selectivity
The foundational step in validating a therapeutic target is to demonstrate direct, specific, and potent binding of the compound to the purified target protein.
In Vitro BRAF V600E Kinase Activity Assay
To quantify the direct inhibitory effect of BPT-1 on its putative target, a biochemical kinase assay is paramount. The LanthaScreen™ Eu Kinase Binding Assay is a robust, high-throughput method that measures the displacement of a fluorescent tracer from the kinase's ATP-binding site by a test compound.
-
Reagent Preparation :
-
Prepare 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Serially dilute the test compound (BPT-1) and reference compounds (Vemurafenib, Dabrafenib) in DMSO, followed by a further dilution in 1X Kinase Buffer A to achieve a 3X final assay concentration.
-
Prepare a 3X solution of purified recombinant human BRAF V600E enzyme and a Europium-labeled anti-tag antibody in 1X Kinase Buffer A.
-
Prepare a 3X solution of the Alexa Fluor™ 647-labeled Kinase Tracer in 1X Kinase Buffer A.
-
-
Assay Procedure (384-well plate format) :
-
Add 5 µL of the 3X serially diluted compounds to the assay wells.
-
Add 5 µL of the 3X Kinase/Antibody mixture to all wells.
-
Initiate the binding reaction by adding 5 µL of the 3X Tracer solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis :
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (Alexa Fluor™ 647) and 615 nm (Europium).
-
Calculate the Emission Ratio (665 nm / 615 nm).
-
Plot the Emission Ratio against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Comparative Biochemical Data
The primary goal is to determine if BPT-1 inhibits BRAF V600E with potency comparable to or greater than the standard-of-care inhibitors.
| Compound | Target | Biochemical IC50 (nM) |
| BPT-1 (Hypothetical) | BRAF V600E | 25 |
| Vemurafenib | BRAF V600E | 31 |
| Dabrafenib | BRAF V600E | 0.6 - 5 |
Data for Vemurafenib and Dabrafenib are representative values from published literature.
Part 2: Cellular Validation - Pathway Modulation and Phenotypic Outcomes
Demonstrating that a compound inhibits the purified target is necessary but not sufficient. The next critical phase is to confirm that the compound engages the target within a cellular context, modulates the downstream signaling pathway, and elicits the desired phenotypic response (i.e., killing cancer cells).
Cellular Pathway Analysis: pMEK Inhibition
Since BRAF V600E constitutively phosphorylates and activates MEK, a direct downstream effector, measuring the phosphorylation status of MEK is a reliable proxy for BRAF activity in cells.[1] Western blotting is a standard technique to assess changes in protein phosphorylation.
-
Cell Culture and Treatment :
-
Culture a BRAF V600E-mutant human melanoma cell line (e.g., A375) in appropriate media.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a dose range of BPT-1, Vemurafenib, and Dabrafenib for a specified time (e.g., 2-4 hours). Include a DMSO-treated vehicle control.
-
-
Protein Extraction and Quantification :
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Immunoblotting :
-
Denature equal amounts of protein from each sample and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for Phospho-MEK1/2 (Ser217/221) overnight at 4°C.[1]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total MEK1/2 and a loading control like β-actin.
-
-
Detection and Analysis :
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities to determine the relative reduction in pMEK levels compared to the vehicle control.
-
Sources
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-(4-Bromophenyl)thiazole
As researchers and developers, our responsibility extends beyond the synthesis and application of novel compounds; it encompasses their entire lifecycle, culminating in safe and compliant disposal. This guide provides a comprehensive, technically grounded framework for the proper disposal of 2-(4-Bromophenyl)thiazole, a halogenated heterocyclic compound. The procedures outlined here are designed to ensure personnel safety, environmental protection, and regulatory adherence, reflecting best practices in laboratory chemical management.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. This compound is an organic compound containing both a thiazole ring and a bromine atom. This structure informs its hazard profile. The presence of the carbon-halogen bond classifies it as a halogenated organic compound , a critical designation for waste management.[1]
These compounds are often subject to specific disposal regulations due to their potential to form persistent organic pollutants if not managed correctly. The primary acute hazards associated with this chemical class include irritation to the skin, eyes, and respiratory system.[2][3][4]
Table 1: Key Safety and Chemical Properties
| Property | Data | Rationale for Disposal Consideration |
| Chemical Name | 2-Amino-4-(4-bromophenyl)thiazole (representative compound) | Proper identification is crucial for waste manifest documentation. |
| CAS Number | 2103-94-8 (for the 2-amino derivative) | Ensures accurate tracking and reporting to waste management services. |
| Molecular Formula | C₉H₇BrN₂S (for the 2-amino derivative) | The presence of Bromine (Br) confirms its status as a halogenated compound. |
| GHS Hazard Statements | H315: Causes skin irritation[2][3][4][5] H319: Causes serious eye irritation[2][3][4][5] H335: May cause respiratory irritation[4][5] | These acute hazards dictate the minimum required Personal Protective Equipment (PPE) during handling and disposal operations. |
| Disposal Classification | Halogenated Organic Waste[1] | This classification mandates segregation from non-halogenated waste streams and typically requires high-temperature incineration.[1][6] |
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Before the final disposal step, the compound must be handled with appropriate care. This protocol ensures that the risks identified above are mitigated throughout the waste accumulation process.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield (European Standard EN 166).[3] This is non-negotiable to protect against the serious eye irritation hazard.[2][3]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.[7]
-
Body Protection: A standard laboratory coat or long-sleeved clothing is required to prevent skin contact.[3]
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood or in a well-ventilated area to minimize inhalation risks.[2][4][7]
Waste Segregation and Containment Protocol
The single most critical aspect of disposing of this compound is its strict segregation as a halogenated organic waste. Co-mingling this waste with non-halogenated streams can contaminate large volumes of solvent, significantly increasing disposal costs and violating regulatory requirements.[6] Halogenated wastes require specialized incineration processes to manage the acid gases (e.g., hydrogen bromide) produced during combustion.[1]
Step-by-Step Waste Collection Procedure:
-
Select the Correct Waste Container:
-
For Solid Waste: Use a dedicated, clearly labeled container for "Halogenated Organic Solids." The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, threaded lid.
-
For Solutions: Use a dedicated "Halogenated Organic Liquid Waste" container or safety can. Never mix halogenated waste with non-halogenated solvent waste streams.[6][8]
-
-
Properly Label the Container:
-
Waste Accumulation:
-
Keep the waste container closed at all times, except when actively adding waste.[6][8] This prevents the release of vapors and protects the lab environment.
-
Store the container in a designated satellite accumulation area that is in a secondary containment tray to prevent the spread of potential spills.
-
-
Final Disposal:
-
Once the container is full, arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2]
-
Follow all institutional and local regulations for waste manifests and pickup procedures.
-
Spill Management and Emergency Procedures
Accidents can happen, and a clear, pre-defined response plan is essential.
For a Small Spill (Solid Powder):
-
Alert Personnel: Notify others in the immediate area.
-
Isolate the Area: Restrict access to the spill location.
-
Don Appropriate PPE: At a minimum, wear the PPE outlined in Section 2.
-
Contain and Clean:
-
Decontaminate: Wipe the spill area with an appropriate solvent (e.g., isopropanol), and dispose of the cleaning materials as hazardous waste.
-
Wash Hands: Thoroughly wash hands and any exposed skin with soap and water after cleanup is complete.[2][7]
For a Large Spill or if you feel unwell:
-
Evacuate the area immediately.
-
Call your institution's emergency number or the local fire department.
-
If exposed, follow first-aid measures:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][3][7]
-
Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical advice if irritation occurs.[2][3][7]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention.[2][4][7]
-
Disposal Workflow Diagram
This diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for handling and disposing of this compound.
Conclusion
The responsible management of chemical waste is a cornerstone of scientific integrity and laboratory safety. For this compound, the key principles are hazard recognition, the consistent use of appropriate PPE, and, most critically, strict segregation into a properly labeled halogenated waste stream. By adhering to this technically grounded protocol, researchers can ensure their work is conducted safely and in full compliance with environmental regulations, protecting themselves, their colleagues, and the wider community.
References
- TITLE 35: ENVIRONMENTAL PROTECTION SUBTITLE G: WASTE DISPOSAL CHAPTER I: POLLUTION CONTROL BOARD SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES. Illinois Pollution Control Board. [Link]
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
- HAZARDOUS WASTE SEGREG
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
- Safety Data Sheet: Methyl 4-Bromophenylacet
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Comprehensive Guide to Personal Protective Equipment (PPE) for Handling 2-(4-Bromophenyl)thiazole
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 2-(4-Bromophenyl)thiazole and its structural analogs. The information herein is synthesized from authoritative safety data sheets and established laboratory safety practices to ensure the highest degree of protection. Our objective is to build a foundation of trust by empowering you with the knowledge to work safely and effectively.
Hazard Assessment: Understanding the Risks
This compound and its related derivatives are organobromine heterocyclic compounds. While specific toxicological data for this exact compound may be limited, the hazard profile can be reliably inferred from safety data sheets (SDS) for structurally similar chemicals, such as 2-Amino-4-(4-bromophenyl)thiazole and other bromophenyl-thiazole variants.
The primary hazards are consistently identified across multiple authoritative sources and are summarized below.[1][2]
| Hazard Classification | GHS Code | Description of Risk | Primary Route of Exposure |
| Skin Irritation | H315 | Causes skin irritation upon direct contact. | Dermal |
| Serious Eye Irritation | H319 | Causes serious, potentially damaging, eye irritation. | Ocular |
| Respiratory Irritation | H335 | May cause respiratory irritation if inhaled as a dust or aerosol. | Inhalation |
| Harmful if Swallowed | H302 | May be harmful if ingested. | Oral |
Data synthesized from multiple Safety Data Sheets for bromophenyl-thiazole analogs.[1][2]
The causality behind these hazards lies in the chemical's structure. The thiazole ring and the bromophenyl group can interact with biological macromolecules, leading to irritant responses upon contact with skin, eyes, and mucous membranes. As the compound is typically a solid powder, the primary risk during handling (e.g., weighing, transferring) is the generation of airborne dust, which can be inhaled or settle on surfaces and in the eyes.
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all approach; it must be adapted to the specific task and the potential for exposure. The following protocol outlines the minimum and enhanced PPE requirements.
Baseline PPE for All Operations
This is the absolute minimum PPE required when in a laboratory where this compound is present, even if not directly handling the material.[3][4]
-
Protective Clothing : A long-sleeved laboratory coat, fully fastened, to protect skin and personal clothing from incidental contact.[1][5]
-
Foot Protection : Closed-toe shoes made of a liquid-resistant material.[3][5]
-
Pants : Long pants that cover the entire leg.
Task-Specific PPE Requirements
The following table details the necessary PPE for specific laboratory operations.
| Task | Eye & Face Protection | Hand Protection | Respiratory Protection |
| Handling Stock Container / Visual Inspection | Safety glasses with side shields (ANSI Z87.1 certified).[4][6] | Not required if container is sealed and decontaminated. | Not required. |
| Weighing/Transferring Solid Powder | Chemical splash goggles.[1][6] | Disposable nitrile gloves (minimum 4 mil thickness).[7] | Primary: Use in a certified chemical fume hood. Secondary: If a fume hood is not feasible, a NIOSH-approved N95 dust mask is mandatory. |
| Preparing Solutions / Performing Reactions | Chemical splash goggles. A face shield worn over goggles is required when handling volumes >1L or when there is a significant splash risk.[4][6][8] | Disposable nitrile gloves. For prolonged work (>1 hour), consider double-gloving or using thicker, chemical-resistant gloves.[4] | Work should be performed in a chemical fume hood. |
| Cleaning Spills | Chemical splash goggles and a face shield. | Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Silver Shield).[6] | NIOSH-approved respirator with P100 particulate filters and organic vapor cartridges. |
Diagram: PPE Selection Workflow
This diagram illustrates the decision-making process for selecting appropriate PPE based on the intended laboratory task.
Caption: PPE selection logic based on the specific handling task.
Operational and Disposal Plans
Adherence to strict, step-by-step procedures is critical for minimizing exposure and preventing contamination.
Experimental Protocol: Safe Donning and Doffing of PPE
Contamination often occurs during the removal of PPE. Following a validated sequence is crucial.
Donning (Putting On) Sequence:
-
Clothing: Ensure long pants and closed-toe shoes are worn.
-
Lab Coat: Put on a clean, fully-fastened lab coat.
-
Respirator (if needed): Perform a seal check according to manufacturer instructions.
-
Eye/Face Protection: Put on safety goggles and/or a face shield.
-
Gloves: Don nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing (Removing) Sequence: This sequence is designed to move from most contaminated to least contaminated.
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin. Dispose of them immediately in the designated waste container.
-
Goggles/Face Shield: Remove by handling the strap or earpieces, avoiding contact with the front surface.
-
Lab Coat: Unbutton the coat and remove it by rolling it inside-out to contain any surface contamination.
-
Respirator (if used): Remove without touching the front of the respirator.
-
Hand Hygiene: Immediately and thoroughly wash hands with soap and water.[9]
Diagram: Safe PPE Doffing Sequence
This workflow visualizes the correct order for removing PPE to prevent self-contamination.
Sources
- 1. fishersci.no [fishersci.no]
- 2. synzeal.com [synzeal.com]
- 3. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 8. epa.gov [epa.gov]
- 9. fishersci.ca [fishersci.ca]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
